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Foundational

"synthesis of 4-(1-Aminoethyl)-3-methylphenol"

An In-Depth Technical Guide to the Synthesis of 4-(1-Aminoethyl)-3-methylphenol Executive Summary This guide provides a comprehensive technical overview of robust and efficient synthetic routes to 4-(1-Aminoethyl)-3-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-(1-Aminoethyl)-3-methylphenol

Executive Summary

This guide provides a comprehensive technical overview of robust and efficient synthetic routes to 4-(1-Aminoethyl)-3-methylphenol, a substituted aminophenol of interest in medicinal chemistry and materials science. We move beyond simple procedural outlines to deliver a deep dive into the causality behind strategic synthetic choices, ensuring that each protocol is presented as a self-validating system. The primary strategy detailed herein involves a two-stage approach: the initial synthesis of the key ketone intermediate, 4-acetyl-3-methylphenol, from readily available m-cresol, followed by its conversion to the target primary amine via two distinct and powerful methodologies: modern direct reductive amination and the classic Leuckart-Wallach reaction. This document is structured to provide researchers with both the theoretical underpinning and the practical, field-proven protocols necessary for successful synthesis.

Retrosynthetic Strategy: A Logic-Driven Approach

A logical retrosynthetic analysis of the target molecule, 4-(1-Aminoethyl)-3-methylphenol, reveals a clear and efficient path forward. The primary disconnection is the carbon-nitrogen bond of the primary amine, a transformation readily achieved via reductive amination. This leads back to the key precursor, 4-acetyl-3-methylphenol. This hydroxyacetophenone can be disconnected via a Fries rearrangement, which traces its origin to the simple and commercially available starting material, m-cresol. This multi-step synthesis is advantageous as it builds complexity from simple, cost-effective precursors.

G TM Target Molecule 4-(1-Aminoethyl)-3-methylphenol KI Key Intermediate 4-Acetyl-3-methylphenol TM->KI C-N Disconnection (Reductive Amination) SM Starting Material m-Cresol KI->SM C-C Disconnection (Fries Rearrangement) G cluster_0 Step 1: O-Acetylation cluster_1 Step 2: Fries Rearrangement mCresol m-Cresol mCresylAcetate m-Cresyl Acetate mCresol->mCresylAcetate Ac2O Acetic Anhydride Pyridine AlCl3 AlCl₃ (Lewis Acid) Low Temperature Ketone 4-Acetyl-3-methylphenol (Key Intermediate) mCresylAcetate2->Ketone G Ketone Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃ Ammonia NH₃ Imine Imine Intermediate Hemiaminal->Imine - H₂O Amine Target Amine Imine->Amine Reduction Reducer [H⁻] (e.g., NaBH₃CN) G Ketone Ketone NFormyl N-Formyl Intermediate Ketone->NFormyl Reductive Formylation AmmoniumFormate Ammonium Formate (High Temp, Δ) Amine Target Amine NFormyl->Amine Hydrolysis Hydrolysis Acid Hydrolysis (e.g., HCl, H₂O)

Exploratory

"4-(1-Aminoethyl)-3-methylphenol physical properties"

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1-Aminoethyl)-3-methylphenol Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the known physical and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1-Aminoethyl)-3-methylphenol

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(1-Aminoethyl)-3-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into the characterization, potential applications, and handling of this compound. Given the limited experimental data for 4-(1-Aminoethyl)-3-methylphenol, this guide also incorporates information on the structurally related and more extensively studied compound, 4-Amino-3-methylphenol, to provide a broader context and comparative framework.

Compound Identification and Structure

4-(1-Aminoethyl)-3-methylphenol is a substituted phenol derivative characterized by an aminoethyl group and a methyl group attached to the phenolic ring. Its structure suggests potential applications as a building block in medicinal chemistry and material science, drawing interest for further investigation.

The chemical structure of 4-(1-Aminoethyl)-3-methylphenol is presented below.

Caption: Chemical Structure of 4-(1-Aminoethyl)-3-methylphenol

Physicochemical Properties of 4-(1-Aminoethyl)-3-methylphenol

Experimental data on the physical properties of 4-(1-Aminoethyl)-3-methylphenol is not extensively available in peer-reviewed literature. However, computational models provide valuable predicted properties that can guide initial experimental design. The hydrochloride salt is also documented, which is common for improving the stability and solubility of amine-containing compounds.

Table 1: Computed Physicochemical Properties of 4-(1-Aminoethyl)-3-methylphenol and its Hydrochloride Salt

Property4-(1-Aminoethyl)-3-methylphenol4-(1-Aminoethyl)-3-methylphenol HClReference
IUPAC Name 4-(1-aminoethyl)-3-methylphenol4-(1-aminoethyl)-3-methylphenol;hydrochloride[1][2]
CAS Number 1270397-24-42567495-04-7[1][2]
Molecular Formula C₉H₁₃NOC₉H₁₄ClNO[1][2]
Molecular Weight 151.21 g/mol 187.66 g/mol [1][2]
XLogP3 1.1Not Available[2]
Hydrogen Bond Donor Count 2Not Available[2]
Hydrogen Bond Acceptor Count 2Not Available[2]
Rotatable Bond Count 1Not Available[2]

A Comparative Analysis with 4-Amino-3-methylphenol

To provide a more robust understanding, it is instructive to examine the properties of the closely related compound, 4-Amino-3-methylphenol. This compound shares the same aminophenol core but differs in the substituent at the 4-position (an amino group versus an aminoethyl group). The availability of extensive experimental data for 4-Amino-3-methylphenol offers a valuable benchmark for predicting the behavior of its aminoethyl analogue.

Table 2: Experimental Physical Properties of 4-Amino-3-methylphenol

PropertyValueReference
CAS Number 2835-99-6[3][4]
Appearance White to brown crystals or powder[3]
Melting Point 176-179 °C[5][6][7]
Boiling Point 286.7 °C at 760 mmHg[5]
Solubility Insoluble in water; Soluble in methanol[5][7]
pKa 10.34 ± 0.18 (Predicted)[5][7]

The higher melting and boiling points of 4-Amino-3-methylphenol are indicative of strong intermolecular hydrogen bonding facilitated by the primary amine and hydroxyl groups directly attached to the aromatic ring. While 4-(1-Aminoethyl)-3-methylphenol also possesses these functional groups, the ethyl spacer may influence crystal packing and intermolecular interactions, likely resulting in a lower melting point.

Synthesis and Experimental Protocols

Generalized Synthesis Workflow for Aminophenols

The following diagram illustrates a typical synthetic pathway for producing aminophenols from a cresol starting material. This process involves nitrosation followed by a reduction step.

Synthesis_Workflow Start m-Cresol Nitrosation Nitrosation (e.g., NaNO₂, HCl) Start->Nitrosation Intermediate 4-Nitroso-3-methylphenol Nitrosation->Intermediate Reduction Reduction (e.g., H₂, Pd/C or Fe, H⁺) Intermediate->Reduction Product 4-Amino-3-methylphenol Reduction->Product Purification Purification (Recrystallization) Product->Purification FinalProduct High-Purity Product Purification->FinalProduct

Caption: Generalized synthetic pathway for 4-Amino-3-methylphenol.

Exemplary Protocol: Synthesis of 4-Amino-3-methylphenol via Reduction

This protocol is based on established methods for the reduction of nitro-aromatic compounds and should be performed by trained personnel in a controlled laboratory setting.[8][9][10]

Materials:

  • 4-Nitroso-3-methylphenol

  • Methanol

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas source

  • Stainless steel autoclave reactor

  • Filtration apparatus

Procedure:

  • In a 2000L stainless steel autoclave, charge with 1000 kg of methanol.

  • Add 240 kg of 4-nitroso-3-methylphenol and 2 kg of 5% Pd/C catalyst.

  • Seal the autoclave and purge with nitrogen three times, followed by three purges with hydrogen.

  • Pressurize the reactor with hydrogen to 0.1–0.2 MPa.

  • Warm the mixture to 20–25 °C to initiate the reaction.

  • Maintain the reaction for approximately 8 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen pressure remains constant.

  • Once the reaction is complete, release the pressure and filter the reaction mixture to remove the catalyst.

  • Remove the methanol solvent via vacuum distillation to yield the crude product.

  • For purification, recrystallize the crude product from a 50% aqueous methanol solution. Cool to 5–10 °C, centrifuge, and dry the resulting crystals to obtain high-purity 4-Amino-3-methylphenol.[10]

Spectral Characterization

While specific spectral data for 4-(1-Aminoethyl)-3-methylphenol is not provided in the search results, standard analytical techniques would be employed for its characterization. For the related compound, 4-Amino-3-methylphenol, an infrared (IR) spectrum is available from the NIST Chemistry WebBook, which can serve as a reference for identifying key functional group vibrations.[4]

Expected Spectral Features for 4-(1-Aminoethyl)-3-methylphenol:

  • ¹H NMR: Signals corresponding to aromatic protons, the methine proton of the ethyl group, the methyl protons of the ethyl group, the methyl protons on the ring, and exchangeable protons of the amine and hydroxyl groups.

  • ¹³C NMR: Resonances for the aromatic carbons, the aliphatic carbons of the ethyl group, and the methyl carbon on the ring.

  • IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (broad, in the range of 3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (151.21 m/z for the free base).

Potential Applications and Biological Significance

Derivatives of aminophenol are utilized in various fields. For instance, 4-Amino-3-methylphenol is used as a reagent in the synthesis of piperidine and piperazine-amide substituted derivatives developed as multi-target antipsychotics.[6] It is also used in oxidative hair dye formulations.[8] Structurally similar compounds, such as (S)-4-(1-Aminoethyl)phenol, serve as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[11][12]

Given these precedents, 4-(1-Aminoethyl)-3-methylphenol holds potential as a valuable intermediate in drug discovery, particularly for developing agents that interact with biological amine receptors or for creating novel polymeric materials.[11][12]

Safety and Handling

The hydrochloride salt of 4-(1-Aminoethyl)-3-methylphenol is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] These hazards are typical for substituted aminophenols.

General Handling Precautions:

  • Use in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from light and air, as aminophenols can be sensitive to oxidation.[7]

Conclusion

4-(1-Aminoethyl)-3-methylphenol is a compound of interest for chemical synthesis and pharmaceutical development. While comprehensive experimental data on its physical properties is currently limited, computational data and comparative analysis with the well-characterized 4-Amino-3-methylphenol provide a solid foundation for future research. The synthetic protocols and safety information for related compounds offer essential guidance for scientists and researchers working with this and similar molecules. Further experimental characterization is necessary to fully elucidate its properties and unlock its potential applications.

References

  • PubChem. 4-(1-Aminoethyl)-3-methylphenol hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(1-Aminoethyl)-3-methylphenol. National Center for Biotechnology Information. [Link]

  • NextSDS. 4-(aminomethyl)-3-methylphenol hydrochloride — Chemical Substance Information. [Link]

  • LookChem. 4-Amino-3-methylphenol. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • NIST. Phenol, 4-amino-3-methyl-. NIST Chemistry WebBook. [Link]

  • PrepChem.com. Synthesis of 4-[3-(1-methylethyl)aminopropyl]phenol. [Link]

  • Google Patents. DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
  • ChemBK. 4-amino-3-methylphenol. [Link]

  • Google Patents.

Sources

Foundational

4-(1-Aminoethyl)-3-methylphenol: Structural Profiling, Reactivity, and Applications in Advanced Drug Discovery

Executive Summary 4-(1-Aminoethyl)-3-methylphenol (CAS 1270397-24-4) is a highly versatile, bifunctional building block characterized by a phenolic core and an alpha-chiral primary amine. This whitepaper provides an in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 4-(1-Aminoethyl)-3-methylphenol (CAS 1270397-24-4) is a highly versatile, bifunctional building block characterized by a phenolic core and an alpha-chiral primary amine. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and synthetic methodologies. Designed for researchers and drug development professionals, this guide establishes validated protocols for its synthesis, chiral resolution, and integration into advanced pharmaceutical pipelines.

Structural and Physicochemical Profiling

The molecular architecture of 4-(1-aminoethyl)-3-methylphenol features an electron-rich aromatic ring modulated by a C3-methyl group and a C1-hydroxyl group. The primary amine is situated on an ethyl linker at C4, introducing a critical stereocenter (alpha-methyl). This stereocenter is paramount in modern drug design, as enantiomeric purity directly dictates target receptor affinity and pharmacokinetic profiles.

Table 1: Physicochemical Properties

PropertyFree Base (CID 55282608)Hydrochloride Salt (CID 155820195)
Molecular Formula C9H13NOC9H14ClNO
Molecular Weight 151.21 g/mol [1]187.66 g/mol [2]
Exact Mass 151.0997 Da[1]187.0764 Da[2]
XLogP3 1.1[1]N/A
Topological Polar Surface Area 46.3 Ų[1]46.3 Ų[2]
H-Bond Donors / Acceptors 2 / 2[1]3 / 2[2]
Rotatable Bonds 1[1]1[2]

Note: The hydrochloride salt is often preferred in synthetic workflows due to its enhanced aqueous solubility and crystalline stability, though it carries specific GHS hazard classifications including H302 (Harmful if swallowed) and H315 (Causes skin irritation)[2].

Mechanistic Chemistry & Reactivity

The reactivity of 4-(1-aminoethyl)-3-methylphenol is governed by the orthogonal nature of its two primary functional groups:

  • Phenolic Hydroxyl (-OH): The OH group strongly activates the benzene ring toward electrophilic aromatic substitution (e.g., halogenation, nitration) at the ortho and para positions. However, the presence of the C3-methyl group provides steric shielding, directing incoming electrophiles predominantly to the C6 position.

  • Alpha-Methyl Primary Amine (-NH2): The amine is highly nucleophilic, making it an excellent candidate for amide coupling, reductive amination, or alkylation.

    • Causality in Coupling: The alpha-methyl group introduces localized steric bulk. When coupling this amine to bulky carboxylic acids, standard reagents like EDC/NHS frequently suffer from low yields due to transition-state crowding. Instead, highly reactive uronium-based coupling agents (e.g., HATU or COMU) are required to accelerate the formation of the active ester and overcome the steric clash.

Experimental Protocols: Synthesis and Chiral Resolution

To utilize this compound in stereospecific drug discovery, researchers typically synthesize the racemic mixture followed by chiral resolution. The following protocols are designed as self-validating systems to ensure high yield and enantiomeric purity.

Protocol 3.1: Reductive Amination (Synthesis of Racemic Free Base)

Objective: Convert 4-hydroxy-2-methylacetophenone to racemic 4-(1-aminoethyl)-3-methylphenol.

  • Imine Formation: Dissolve 10.0 mmol of 4-hydroxy-2-methylacetophenone in 30 mL of anhydrous methanol. Add 100.0 mmol of ammonium acetate. Stir at 25°C for 4 hours.

    • Causality: A 10-fold excess of ammonium acetate is critical to drive the equilibrium toward the imine intermediate and suppress the formation of secondary amine dimerization byproducts.

  • Reduction: Cool the reaction to 0°C. Slowly add 15.0 mmol of sodium cyanoborohydride (NaBH3CN) in portions.

    • Causality: NaBH3CN is specifically chosen over NaBH4 because it is stable at the mildly acidic pH (6.0-6.5) created by ammonium acetate, and it selectively reduces the protonated iminium ion without reducing any unreacted ketone.

  • Quenching & Extraction: After 12 hours, quench the reaction with 1M HCl (to destroy excess hydride), then adjust the pH to 9.0 using saturated Na2CO3. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH 9:1) to yield the racemic product.

Protocol 3.2: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the racemic mixture (1.0 eq) in a 9:1 mixture of ethanol and water at 70°C. Add a hot solution of (+)-L-tartaric acid (0.5 eq).

  • Crystallization: Allow the solution to cool to room temperature slowly over 24 hours. The (R)-enantiomer selectively crystallizes as the tartrate salt due to its lower solubility.

  • Recovery: Filter the crystals. To recover the free base, suspend the crystals in water, adjust to pH 9 with NaOH, and extract with dichloromethane.

Synthesis A 4-Hydroxy-2-methylacetophenone B Ammonium Acetate / NaBH3CN (Reductive Amination) A->B Methanol, RT C Racemic 4-(1-Aminoethyl)-3-methylphenol B->C pH 6.0-6.5 D Chiral Resolution (L-Tartaric Acid) C->D EtOH/H2O E (R)-Enantiomer (Crystallized) D->E Selective Precipitation F (S)-Enantiomer (Mother Liquor) D->F Soluble Fraction

Fig 1: Synthetic workflow and chiral resolution of 4-(1-Aminoethyl)-3-methylphenol.

Analytical Characterization & Validation

A robust, self-validating analytical workflow is required to confirm the structural integrity and stereochemical purity of the synthesized compound.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Validates the exact mass. The expected [M+H]+ peak is m/z 152.1. The presence of the C3-methyl group often leads to a characteristic fragmentation pattern, losing ammonia (-17 Da) to form a highly stable benzylic carbocation (m/z 135.1).

  • 1H NMR (Nuclear Magnetic Resonance): Confirms the regiochemistry. The alpha-proton of the ethyl group appears as a distinct quartet around 4.1 ppm, while the C3-methyl group presents as a sharp singlet near 2.2 ppm.

  • Chiral HPLC: This is the ultimate validation step for Protocol 3.2. Using a chiral stationary phase (e.g., Chiralcel OD-H) with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1), the enantiomeric excess (ee) can be accurately quantified. Causality: The trace diethylamine is critical to prevent peak tailing of the primary amine on the silica column matrix.

Applications in Advanced Drug Discovery

4-(1-Aminoethyl)-3-methylphenol serves as a highly privileged scaffold in medicinal chemistry. The alpha-methylbenzylamine motif is a recognized pharmacophore for targeting G-protein coupled receptors (GPCRs) and specific kinase allosteric pockets.

  • Pharmacophore Mapping: The phenolic -OH acts as a crucial hydrogen bond donor/acceptor, often anchoring the molecule to polar residues (e.g., Serine or Asparagine) within a receptor binding site. Simultaneously, the primary amine can form a strong salt bridge with acidic residues (e.g., Aspartate).

  • Steric Shielding: The C3-methyl group increases the local lipophilicity (XLogP3 = 1.1)[1] and restricts the rotational freedom of the phenol, locking the molecule into a bioactive conformation that enhances target selectivity and reduces off-target toxicity.

Pharmacophore Core 4-(1-Aminoethyl)-3-methylphenol Core Scaffold Phenol Phenol Group (-OH) Target: H-Bonding Network Core->Phenol Amine Primary Amine (-NH2) Target: Salt Bridges / Covalent Coupling Core->Amine Chiral Alpha-Methyl Center Target: Stereospecific Pocket Binding Core->Chiral Methyl C3-Methyl Group Target: Steric Shielding / Lipophilicity Core->Methyl

Fig 2: Pharmacophore mapping and functional group utility in drug design.

References
  • 4-(1-Aminoethyl)-3-methylphenol | C9H13NO | CID 55282608 - PubChem , National Institutes of Health (NIH). 1

  • 4-(1-Aminoethyl)-3-methylphenol hydrochloride | C9H14ClNO | CID 155820195 - PubChem , National Institutes of Health (NIH). 2

  • 4-(1-aminoethyl)-3-methylphenol hydrochloride — Chemical Substance Information , NextSDS. 3

Sources

Exploratory

The Synthetic Utility and Pharmacological Potential of 4-(1-Aminoethyl)-3-methylphenol (CAS 1270397-24-4) in Drug Discovery

Executive Summary In modern medicinal chemistry, the identification of versatile, low-molecular-weight building blocks is the cornerstone of Fragment-Based Drug Discovery (FBDD) and lead optimization. 4-(1-Aminoethyl)-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, low-molecular-weight building blocks is the cornerstone of Fragment-Based Drug Discovery (FBDD) and lead optimization. 4-(1-Aminoethyl)-3-methylphenol (CAS 1270397-24-4) is a highly privileged bifunctional scaffold. Featuring both an aliphatic primary amine and a phenolic hydroxyl group, this molecule offers orthogonal reactivity vectors. This technical guide explores the physicochemical rationale behind its use, details self-validating synthetic protocols for its derivatization, and maps its mechanistic role in target binding.

Physicochemical Profiling & Lead-Likeness

To understand why CAS 1270397-24-4 is heavily utilized in drug design, we must analyze its physicochemical properties[1]. The molecule perfectly aligns with the "Rule of 3" for fragment libraries, ensuring that subsequent functionalization does not push the final drug candidate beyond Lipinski’s Rule of 5 limits.

PropertyValueCausality / Implication for Drug Design
Molecular Weight 151.21 g/mol Highly lead-like; provides a low starting mass, allowing ample room for the addition of complex pharmacophores during SAR optimization.
LogP (XLogP3) 1.1Optimal lipophilicity. Ensures the fragment is soluble in aqueous assays while maintaining sufficient lipophilicity for membrane permeability.
TPSA 46.3 ŲFalls well below the 90 Ų threshold, making derivatives of this scaffold excellent candidates for blood-brain barrier (BBB) penetration if CNS targeting is desired.
H-Bond Donors 2 groups (3 H's)The -OH and -NH₂ groups provide critical vectors for anchoring to target active sites (e.g., kinase hinge regions).
H-Bond Acceptors 2 (O, N)Facilitates interaction with receptor backbones and improves thermodynamic solubility.
Rotatable Bonds 1Low conformational entropy penalty upon binding to target receptors, leading to higher binding affinity (ΔG).

Note: CAS 1270397-24-4 represents the racemic mixture. In advanced stages of drug development, enantiopure versions (e.g., the (R)-isomer, CAS 1228571-76-3) are utilized, as the spatial orientation of the methyl group on the chiral center dictates the steric fit within asymmetric binding pockets[2].

Orthogonal Reactivity & Synthetic Strategy

The true power of 4-(1-aminoethyl)-3-methylphenol lies in its chemoselectivity. The aliphatic primary amine (pKa ~9.5) is significantly more nucleophilic than the phenolic hydroxyl (pKa ~10). By carefully controlling reaction stoichiometry and pH, researchers can selectively functionalize the amine (via acylation or alkylation) without needing to protect the phenol. Once the amine is elaborated, the phenol can be subsequently alkylated (e.g., via Williamson ether synthesis) or used as a cross-coupling partner (via triflation).

SyntheticWorkflow SM CAS 1270397-24-4 (Starting Material) Amide Amide Coupling (HATU, DIPEA) SM->Amide Chemoselective N-Acylation RedAm Reductive Amination (NaBH(OAc)3) SM->RedAm N-Alkylation PhenolAlk Phenol Alkylation (SN2, K2CO3) Amide->PhenolAlk O-Alkylation RedAm->PhenolAlk O-Alkylation Lead1 Kinase Inhibitor Scaffold PhenolAlk->Lead1 Lead2 GPCR Ligand Scaffold PhenolAlk->Lead2

Divergent synthetic workflow leveraging the orthogonal reactivity of CAS 1270397-24-4.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationales and in-process controls.

Protocol A: Chemoselective Amide Bond Formation via HATU

Mechanistic Rationale: HATU is selected over traditional carbodiimides (like EDC/DCC) because the pyridine nitrogen of HATU stabilizes the incoming amine via a 7-membered hydrogen-bonded cyclic transition state. This accelerates the reaction kinetics and minimizes epimerization[3]. DIPEA (Hünig's base) is used because its steric hindrance prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (2.5 equiv). Stir at room temperature for 10 minutes to form the OAt-active ester.

  • Coupling: Add CAS 1270397-24-4 (1.05 equiv) to the activated ester solution. Stir for 2 hours.

  • In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin; the disappearance of the purple spot confirms the complete consumption of the primary amine. LC-MS should confirm the (M+H)+ of the amide.

  • Self-Validating Workup: Dilute with Ethyl Acetate. Wash with saturated aqueous NaHCO3​ . Causality: NaHCO3​ (pH ~8) is basic enough to remove the acidic HOAt byproduct, but not strong enough to deprotonate the product's phenol (pKa ~10), ensuring the target molecule remains entirely in the organic layer.

Protocol B: Direct Reductive Amination via NaBH(OAc)3​

Mechanistic Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride. This makes it unreactive toward aldehydes and ketones at room temperature, but highly reactive toward the more electrophilic iminium ion intermediate[4]. It is preferred over NaBH3​CN due to its lower toxicity and superior reproducibility[5].

Step-by-Step Methodology:

  • Imine Formation: Combine CAS 1270397-24-4 (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE). Add a catalytic amount of acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) portion-wise. Stir at room temperature for 12 hours.

  • In-Process Validation: LC-MS analysis should show the disappearance of the imine mass and the emergence of the secondary amine mass.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO3​ to destroy excess hydride. Critical Insight: The resulting product is amphoteric (contains a basic secondary amine and an acidic phenol). Extraction must be performed at the isoelectric point (pH ~8) using DCM to ensure the molecule is uncharged and partitions cleanly into the organic phase.

Pharmacological Applications & Mechanistic Pathways

Derivatives of 4-(1-aminoethyl)-3-methylphenol are classic motifs in the design of Receptor Tyrosine Kinase (RTK) inhibitors .

In a typical binding pose, the phenolic hydroxyl acts as a critical hydrogen bond donor/acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., targeting the ATP-binding pocket). The adjacent methyl group occupies a specific lipophilic sub-pocket, providing a steric vector that improves kinase selectivity. Meanwhile, the 1-aminoethyl group acts as a solvent-exposed linker, directing the rest of the molecule out of the active site to improve aqueous solubility or to reach adjacent allosteric pockets.

BioPathway Ligand Derivative of CAS 1270397-24-4 Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds ATP ATP Binding Pocket (Hinge Region) Ligand->ATP Phenol H-Bonding Receptor->ATP Localizes to Phos Autophosphorylation (Inhibited) ATP->Phos Prevents MAPK MAPK/ERK Pathway (Downregulated) Phos->MAPK Signal Blocked

Mechanism of action for RTK inhibitors derived from the CAS 1270397-24-4 scaffold.

References

  • BLD Pharm. "(2-Ethyl-4-methoxyphenyl)methanamine / CAS 1270397-24-4 Isomers".
  • National Institutes of Health (NIH). "4-(1-Aminoethyl)-3-methylphenol | C9H13NO | CID 55282608 - PubChem".
  • Wikipedia. "HATU - Reaction Mechanism and Coupling Efficiency".
  • Master Organic Chemistry. "Reductive Amination, and How It Works".
  • Sigma-Aldrich. "Sodium Triacetoxyborohydride in Reductive Aminations".

Sources

Foundational

4-(1-Aminoethyl)-3-methylphenol: A Privileged Scaffold in Modern Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Synthesis Executive Summary In contemporary drug discovery, the identification and opt...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Synthesis

Executive Summary

In contemporary drug discovery, the identification and optimization of chiral amine building blocks are critical for developing highly selective therapeutics. 4-(1-Aminoethyl)-3-methylphenol (CAS: 1270397-24-4) [1] represents a highly specialized, sterically tuned derivative of the phenethylamine and tyramine pharmacophores. By incorporating an α -methyl group and a meta-methyl substitution on the phenolic ring, this molecule overcomes the rapid metabolic degradation typically associated with endogenous monoamines.

This whitepaper synthesizes the current literature, physicochemical data, and synthetic methodologies surrounding 4-(1-aminoethyl)-3-methylphenol. We explore its role as a bioisosteric fragment in neuropharmacology, its utility in enzyme inhibitor design (such as NAMPT modulators) [2], and provide field-proven, self-validating protocols for its asymmetric synthesis and characterization.

Structural Rationale and Physicochemical Profiling

The structural modifications of 4-(1-aminoethyl)-3-methylphenol are not arbitrary; they are driven by specific pharmacokinetic and pharmacodynamic causalities:

  • α -Methylation (1-aminoethyl group): Introduces a chiral center, restricting the conformational flexibility of the amine. Crucially, this steric hindrance prevents rapid oxidative deamination by Monoamine Oxidase (MAO), significantly extending the biological half-life compared to unbranched tyramine analogs.

  • meta-Methylation (3-methyl group): Alters the electron density of the phenol ring, modulating the pKa of the hydroxyl group. Furthermore, the added lipophilic bulk disrupts optimal binding within the active site of Catechol-O-methyltransferase (COMT), reducing phase II metabolic clearance.

Quantitative Data Summary

The following table summarizes the computed physicochemical parameters of the free base form, highlighting its excellent alignment with Lipinski’s Rule of Five for central nervous system (CNS) penetrance [1].

PropertyValueClinical/Synthetic Relevance
Molecular Weight 151.21 g/mol Highly fragment-like; ideal for fragment-based drug discovery (FBDD).
XLogP3 1.1Optimal lipophilicity for passive membrane and Blood-Brain Barrier (BBB) permeation.
Topological Polar Surface Area (TPSA) 46.3 ŲWell below the 90 Ų threshold for CNS-active compounds.
Hydrogen Bond Donors 2Phenolic -OH and primary -NH₂ provide critical anchor points for target binding.
Hydrogen Bond Acceptors 2Facilitates interaction with kinase hinge regions or GPCR active sites.
Rotatable Bonds 1High rigidity minimizes entropic penalty upon receptor binding.

Pharmacological Relevance & Mechanistic Pathways

While 4-(1-aminoethyl)-3-methylphenol is primarily a synthetic intermediate, its core structure is heavily utilized in the patent literature for developing advanced therapeutics.

Neuropharmacology and GPCR Targeting

Chiral amine derivatives like (S)-4-(1-aminoethyl)phenol are foundational in designing selective adrenergic and dopaminergic modulators [3]. The addition of the meta-methyl group in our target compound enhances selectivity for specific receptor subtypes by exploiting hydrophobic pockets within the transmembrane domains of G-protein coupled receptors (GPCRs).

Enzyme Inhibition (e.g., NAMPT Modulators)

Recent patent literature highlights the use of structurally related chiral phenolic amines in the synthesis of Nicotinamide Phosphoribosyltransferase (NAMPT) modulators [2]. These modulators are critical in regulating cellular NAD+ levels, with applications in oncology and metabolic disorders. The primary amine serves as an attachment point for amide coupling with complex heterocyclic scaffolds, while the phenol acts as a hydrogen-bond donor in the enzyme's allosteric site.

Pathway cluster_0 GPCR Modulation (Neurology) cluster_1 Enzyme Inhibition (Oncology/Metabolism) Compound 4-(1-Aminoethyl)- 3-methylphenol Scaffold Receptor Adrenergic/Dopaminergic Receptors Compound->Receptor Direct Binding MAO MAO Resistance (Extended Half-life) Compound->MAO Steric Blockade Amide Amide Coupling (Synthetic Derivatization) Compound->Amide Building Block CNS Enhanced CNS Signaling Receptor->CNS MAO->CNS NAMPT NAMPT Allosteric Binding Amide->NAMPT NAD NAD+ Level Modulation NAMPT->NAD

Fig 1: Pharmacological utility and mechanistic pathways of the 4-(1-aminoethyl)-3-methylphenol scaffold.

Experimental Protocols: Asymmetric Synthesis

To synthesize enantiomerically pure (R)- or (S)-4-(1-aminoethyl)-3-methylphenol, standard reductive amination is insufficient as it yields a racemic mixture. The following protocol utilizes Ellman’s auxiliary ((R)- or (S)-tert-butanesulfinamide) to establish a self-validating, highly stereoselective workflow.

Protocol: Synthesis of (R)-4-(1-aminoethyl)-3-methylphenol hydrochloride

Rationale & Causality: Using Titanium(IV) ethoxide ( Ti(OEt)4​ ) acts dually as a Lewis acid to activate the ketone and as a dehydrating agent to drive the equilibrium of the imine condensation. Subsequent reduction with L-Selectride provides stereoselective hydride delivery; the bulky tert-butanesulfinyl group directs the hydride attack to the less sterically hindered face of the imine, ensuring high enantiomeric excess (ee).

Reagents Required:

  • 4-Hydroxy-3-methylacetophenone (Starting Material)

  • (R)-(+)-tert-Butanesulfinamide

  • Titanium(IV) ethoxide ( Ti(OEt)4​ )

  • L-Selectride (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 4M HCl in Dioxane

Step-by-Step Methodology:

  • Imine Condensation:

    • Procedure: In a flame-dried flask under nitrogen, dissolve 4-hydroxy-3-methylacetophenone (10 mmol) and (R)-(+)-tert-butanesulfinamide (11 mmol) in anhydrous THF (30 mL). Add Ti(OEt)4​ (20 mmol) dropwise at room temperature.

    • Incubation: Stir the reaction mixture at 60 °C for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The starting ketone spot should disappear, replaced by a less polar sulfinyl imine spot.

    • Workup: Quench with saturated aqueous NaHCO3​ , filter the resulting titanium dioxide salts through a Celite pad, and extract with EtOAc. Concentrate the filtrate in vacuo.

  • Stereoselective Reduction:

    • Procedure: Dissolve the crude sulfinyl imine in anhydrous THF (40 mL) and cool to -78 °C using a dry ice/acetone bath.

    • Reaction: Add L-Selectride (15 mmol) dropwise over 20 minutes. Maintain at -78 °C for 4 hours, then slowly warm to room temperature.

    • Causality: Low temperature is critical to maximize the facial selectivity of the hydride attack, ensuring >95% diastereomeric excess (de).

    • Workup: Quench with saturated NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate.

  • Auxiliary Deprotection:

    • Procedure: Dissolve the purified sulfinamide intermediate in MeOH (20 mL). Add 4M HCl in dioxane (10 mL) at 0 °C. Stir for 2 hours at room temperature.

    • Isolation: Concentrate the solvent. Triturate the resulting solid with cold diethyl ether to precipitate the highly pure (R)-4-(1-aminoethyl)-3-methylphenol hydrochloride salt [4].

SynthesisWorkflow SM 4-Hydroxy-3-methyl acetophenone Condensation Condensation + (R)-t-Bu-Sulfinamide Ti(OEt)4, 60°C SM->Condensation Imine Sulfinyl Imine Intermediate Condensation->Imine Reduction Stereoselective Reduction L-Selectride, -78°C Imine->Reduction Sulfinamide Chiral Sulfinamide (>95% de) Reduction->Sulfinamide Deprotection Deprotection 4M HCl in Dioxane Sulfinamide->Deprotection Product (R)-4-(1-Aminoethyl)- 3-methylphenol HCl Deprotection->Product

Fig 2: Asymmetric synthesis workflow utilizing Ellman's auxiliary for high enantiomeric purity.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized compound, the following analytical validations must be performed:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CD3OD): Look for the characteristic doublet of the α -methyl group around δ 1.5 ppm (J = 6.8 Hz), the singlet of the aryl-methyl group at δ 2.2 ppm, and the methine quartet around δ 4.3 ppm. The aromatic protons will appear as a complex multiplet between δ 6.7 - 7.2 ppm.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Column: Chiralcel OD-H or equivalent.

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).

    • Purpose: To validate the enantiomeric excess (ee). The (R) and (S) enantiomers must show baseline separation. A successful asymmetric synthesis should yield an ee of 98%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • ESI-MS (Positive mode): Expected [M+H]+ peak at m/z 152.1. The fragmentation pattern will typically show a loss of NH3​ (-17 Da), yielding a stable benzylic carbocation at m/z 135.1.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55282608, 4-(1-Aminoethyl)-3-methylphenol" PubChem, [Link]

  • WIPO.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 155820195, 4-(1-Aminoethyl)-3-methylphenol hydrochloride" PubChem, [Link]

Exploratory

Comprehensive Spectroscopic Profiling of 4-(1-Aminoethyl)-3-methylphenol: A Technical Guide for Structural Elucidation

Abstract In the landscape of pharmaceutical development, the precise structural elucidation of intermediate compounds is non-negotiable. 4-(1-Aminoethyl)-3-methylphenol (Molecular Formula: C₉H₁₃NO; Exact Mass: 151.0997 D...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development, the precise structural elucidation of intermediate compounds is non-negotiable. 4-(1-Aminoethyl)-3-methylphenol (Molecular Formula: C₉H₁₃NO; Exact Mass: 151.0997 Da)[1] is a highly functionalized aromatic system featuring a phenolic hydroxyl, an aromatic methyl, and a primary 1-aminoethyl group. This whitepaper provides an in-depth, causality-driven guide to its spectroscopic characterization across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) platforms. By establishing self-validating experimental protocols, we ensure absolute confidence in structural assignments.

Structural and Physiochemical Foundations

Before executing spectroscopic analysis, one must deconstruct the molecule into its functional domains to predict its physical behavior and spectral footprint. The compound consists of a 1,2,4-trisubstituted benzene ring (if numbered by substituents: 1-OH, 3-CH₃, 4-CH(NH₂)CH₃).

  • Hydrogen Bonding Potential: The presence of both -OH (donor/acceptor) and -NH₂ (donor/acceptor) groups necessitates careful solvent selection to prevent rapid proton exchange, which can collapse critical NMR signals.

  • Electronic Effects: The hydroxyl group is strongly electron-donating via resonance (ortho/para directing), while the methyl and 1-aminoethyl groups provide inductive electron donation. These overlapping electronic effects dictate the shielding environment of the aromatic protons.

Table 1: Fundamental Molecular Properties
PropertyValueSpectroscopic Implication
IUPAC Name 4-(1-aminoethyl)-3-methylphenolDefines the 1,2,4-substitution pattern.
Molecular Weight 151.21 g/mol [1]Target for low-resolution MS.
Monoisotopic Mass 151.0997 Da[1]Target for High-Resolution Mass Spectrometry (HRMS).
XLogP3 1.1[1]Indicates moderate polarity; soluble in DMSO and MeOH.
H-Bond Donors/Acceptors 2 / 2[1]Predicts broad IR bands and rapid NMR proton exchange.

Experimental Workflow Design

To achieve unambiguous structural elucidation, we employ an orthogonal analytical workflow. Each technique validates the findings of the others, creating a closed-loop logical system.

Workflow cluster_0 Data Acquisition S1 Sample Preparation (High Purity >99%) N1 1H & 13C NMR (600 MHz, DMSO-d6) S1->N1 I1 FT-IR Spectroscopy (ATR Mode, 4000-400 cm⁻¹) S1->I1 M1 HRMS (ESI-TOF) Positive Ion Mode S1->M1 D1 Data Synthesis & Structural Elucidation N1->D1 I1->D1 M1->D1

Caption: Experimental workflow for the orthogonal spectroscopic elucidation of 4-(1-Aminoethyl)-3-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of this structural validation. The choice of solvent is the most critical experimental parameter. We utilize DMSO-d₆ rather than CDCl₃. Causality: DMSO is a strong hydrogen-bond acceptor. It tightly solvates the -OH and -NH₂ protons, drastically slowing their intermolecular exchange rate. This allows us to observe them as distinct, quantifiable signals rather than a single, useless broad hump[2].

¹H NMR Causality and Assignments

The aromatic region contains three protons (H-2, H-5, H-6). Their chemical shifts are dictated by the additive shielding/deshielding effects of the substituents[3].

  • H-2 (δ ~6.58 ppm): Located between the -OH and -CH₃ groups. It experiences strong shielding from the ortho-OH group. It lacks any ortho-neighboring protons, resulting in a fine doublet (meta-coupling to H-6, J ≈ 2.2 Hz).

  • H-5 (δ ~7.12 ppm): Ortho to the 1-aminoethyl group and meta to the -OH. It is the least shielded aromatic proton and appears as a doublet (ortho-coupling to H-6, J ≈ 8.0 Hz).

  • H-6 (δ ~6.65 ppm): Ortho to the -OH group. It couples with both H-5 (ortho) and H-2 (meta), appearing as a doublet of doublets (dd, J = 8.0, 2.2 Hz).

Table 2: ¹H and ¹³C NMR Spectral Data (DMSO-d₆, 600/150 MHz)
Position¹H Shift (ppm)Multiplicity & Coupling (J in Hz)Integration¹³C Shift (ppm)Assignment / Notes
1 9.10Singlet (broad)1H156.0Phenolic -OH; Disappears upon D₂O addition.
2 6.58Doublet (J = 2.2)1H116.5Aromatic CH; Meta-coupled to H-6.
3 ---136.0Quaternary aromatic carbon (C-CH₃).
4 ---135.5Quaternary aromatic carbon (C-Alkyl).
5 7.12Doublet (J = 8.0)1H126.0Aromatic CH; Ortho-coupled to H-6.
6 6.65Doublet of doublets (J = 8.0, 2.2)1H113.0Aromatic CH; Ortho and meta coupled.
7 (CH) 4.20Quartet (J = 6.6)1H48.5Aliphatic CH of the 1-aminoethyl group.
8 (CH₃) 1.25Doublet (J = 6.6)3H24.5Aliphatic CH₃ split by the adjacent CH.
9 (CH₃) 2.25Singlet3H19.2Aromatic methyl group.
NH₂ 1.80Singlet (broad)2H-Primary amine; Disappears upon D₂O addition.
Self-Validating Protocol: The D₂O Exchange

To definitively prove the assignment of the heteroatom-bound protons (OH at 9.10 ppm and NH₂ at 1.80 ppm), a D₂O exchange experiment is mandatory.

  • Acquire the standard ¹H NMR spectrum.

  • Add 10 μL of Deuterium Oxide (D₂O) directly into the NMR tube and shake vigorously for 30 seconds.

  • Re-acquire the spectrum. Logic: Labile protons rapidly exchange with deuterium. Because deuterium resonates at a vastly different frequency, the signals at 9.10 ppm and 1.80 ppm will completely vanish from the ¹H spectrum, leaving only the carbon-bound protons. This binary ON/OFF state is a self-validating proof of structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

We utilize Attenuated Total Reflectance (ATR) FT-IR rather than traditional KBr pelleting. Causality: KBr is highly hygroscopic. Absorbed atmospheric water produces a massive, broad band at ~3400 cm⁻¹ that will completely mask the critical endogenous O-H and N-H stretching frequencies of our compound. ATR requires no sample matrix, preserving the integrity of the hydrogen-bonding region.

Table 3: Key FT-IR Vibrational Modes (ATR, Solid State)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3350, 3280 Medium, SharpN-H Stretch (Asymmetric & Symmetric)Confirms the presence of a primary amine (two distinct bands).
3200 - 3400 Strong, BroadO-H StretchPhenolic hydroxyl; broadness indicates extensive intermolecular H-bonding.
2960 - 2850 MediumC-H Stretch (Aliphatic)Confirms the methyl and ethyl alkyl groups.
1610, 1590 StrongC=C Stretch (Aromatic)Characteristic breathing modes of the benzene ring.
1240 StrongC-O StretchConfirms the phenol ether-like bond.
870, 815 StrongC-H Out-of-Plane BendDiagnostic for a 1,2,4-trisubstituted aromatic ring.

Mass Spectrometry (MS) and Fragmentation Mechanics

Mass spectrometry provides both the exact molecular weight and structural connectivity through fragmentation. We deploy Electron Ionization (EI-MS) at 70 eV to induce reproducible, hard fragmentation.

Fragmentation Causality

The dominant fragmentation pathway for 4-(1-aminoethyl)-3-methylphenol is α-cleavage [3]. When the molecule is ionized, the radical cation localizes heavily on the nitrogen atom due to its low ionization energy. The bond alpha to the nitrogen (the C-CH₃ bond of the 1-aminoethyl group) cleaves homolytically. Why? This loss of a methyl radical (-15 Da) generates a highly stable, resonance-stabilized iminium ion at m/z 136. Because this product is thermodynamically favored, m/z 136 will present as the base peak (100% relative abundance) in the EI spectrum.

MS_Frag M Molecular Ion [M]⁺• m/z 151 F1 Alpha-Cleavage Ion [M - CH₃]⁺ m/z 136 M->F1 -CH₃ (α-cleavage) F2 Deamination Ion [M - NH₃]⁺• m/z 134 M->F2 -NH₃ (-17 Da) F3 Cresol Cation [M - C₂H₆N]⁺ m/z 107 M->F3 -CH(NH₂)CH₃ (-44 Da)

Caption: Primary EI-MS fragmentation pathways highlighting the dominant alpha-cleavage mechanism.

Table 4: MS Fragmentation Profile
m/zIon TypeRelative AbundanceMechanistic Origin
151 [M]⁺•~30%Intact molecular radical cation.
136 [M - CH₃]⁺100% (Base Peak)Alpha-cleavage of the aliphatic methyl group forming an iminium ion.
134 [M - NH₃]⁺•~15%Loss of ammonia.
107 [M - C₂H₆N]⁺~40%Cleavage of the entire 1-aminoethyl side chain, leaving a cresol cation.

Experimental Protocols for Spectroscopic Validation

To ensure reproducibility across laboratories, adhere to the following step-by-step methodologies:

Protocol A: High-Resolution NMR Acquisition

  • Sample Preparation: Weigh exactly 15.0 mg of 4-(1-aminoethyl)-3-methylphenol into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Sonicate for 60 seconds until dissolution is complete.

  • Transfer: Pipette the solution into a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic shimming.

  • Acquisition (¹H): Run on a 600 MHz spectrometer. Parameters: 16 scans, relaxation delay (D1) of 2.0 seconds, acquisition time of 3.0 seconds, at 298 K.

  • Validation: Execute the D₂O exchange protocol (detailed in Section 3) to confirm labile protons.

Protocol B: ATR-FTIR Acquisition

  • Background: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place ~2 mg of the solid compound directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the crystal and the solid lattice.

  • Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm during post-processing to account for depth-of-penetration variations at lower wavenumbers.

Protocol C: HRMS (ESI-TOF) Acquisition

  • Dilution: Prepare a 1 μg/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid. Logic: Formic acid provides abundant protons to facilitate the formation of the [M+H]⁺ ion at m/z 152.1070.

  • Injection: Infuse directly into the ESI source at a flow rate of 10 μL/min.

  • Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to 25 V to prevent premature in-source fragmentation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55282608, 4-(1-Aminoethyl)-3-methylphenol. PubChem.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Semantic Scholar.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Journal of Chemical Education / ACS Publications.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning / NIMC.[Link]

Sources

Foundational

Thermodynamic and Kinetic Solubility Profiling of 4-(1-Aminoethyl)-3-methylphenol: A Methodological Whitepaper

Executive Summary In early-stage drug development and intermediate synthesis, accurately determining the solubility profile of amphoteric building blocks is critical for optimizing reaction conditions, extraction efficie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and intermediate synthesis, accurately determining the solubility profile of amphoteric building blocks is critical for optimizing reaction conditions, extraction efficiencies, and downstream formulation. 4-(1-Aminoethyl)-3-methylphenol (CAS: 1270397-24-4)[1] presents a unique physicochemical challenge due to the presence of both a weakly acidic phenolic hydroxyl group and a weakly basic primary amine.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic solubility tables. Instead, we will deconstruct the thermodynamic causality behind the solubility of 4-(1-Aminoethyl)-3-methylphenol, mapping its behavior across diverse solvent systems, and establishing a self-validating, artifact-free experimental protocol for empirical determination.

Physicochemical Causality & Speciation

To predict the solubility of[1], we must first analyze its structural microenvironment. The molecule possesses a molecular weight of 151.21 g/mol and a computed XLogP3 of 1.1, indicating moderate lipophilicity[1]. However, its solubility is entirely dictated by its ionization state.

  • The Phenol Moiety: The hydroxyl group on the aromatic ring acts as a weak acid. Due to the electron-donating methyl group at the meta position and the inductive effects of the para-aminoethyl group, the predicted pKa​ of this phenol is approximately 9.5 to 10.0 .

  • The 1-Aminoethyl Moiety: Functioning essentially as a benzylic primary amine, this group acts as a weak base with a predicted pKa​ of 9.0 to 9.5 .

Because these two pKa​ values are nearly overlapping, the molecule is an ampholyte . Its aqueous solubility is not static; it follows a distinct U-shaped curve governed by the Henderson-Hasselbalch equation. At physiological pH (7.4), the amine is protonated (cationic) while the phenol remains largely unionized, resulting in a net positive charge and high aqueous solubility. Conversely, at its isoelectric point ( pI≈9.5 ), the molecule exists primarily as a neutral or zwitterionic species. Here, crystal lattice energy dominates over solvation energy, leading to a dramatic drop in solubility.

Speciation Cation Cationic Form (pH < 7) Net Charge: +1 Zwitterion Zwitterionic / Neutral (pH ~ 9.5) Net Charge: 0 Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anionic Form (pH > 11) Net Charge: -1 Zwitterion->Anion + OH- Anion->Zwitterion + H+

Fig 1: pH-dependent speciation pathway of 4-(1-Aminoethyl)-3-methylphenol.

Solvent Selection Strategy & Thermodynamic Rationale

When screening solvents for extraction, crystallization, or formulation, the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the solvent must be matched against the amphoteric nature of the API. Table 1 summarizes the predicted solubility profile based on first-principles thermodynamics.

Table 1: Predicted Solubility Profile Across Solvent Classes

Solvent SystemDielectric Constant ( ϵ )Predicted SolubilityMechanistic Rationale
Aqueous Buffer (pH 2.0) ~80.0High (>50 mg/mL)Amine is fully protonated; strong ion-dipole interactions overcome lattice energy.
Aqueous Buffer (pH 9.5) ~80.0Low (<1 mg/mL)Isoelectric point ( pI ); neutral/zwitterionic state minimizes solvent interactions.
Methanol / Ethanol 32.7 / 24.3High (>30 mg/mL)Strong H-bond donor/acceptor matching with both phenol and amine groups.
Dimethyl Sulfoxide (DMSO) 46.7Very High (>100 mg/mL)Superior solvation of the polarizable aromatic ring; strong H-bond acceptance from the API.
Hexane / Heptane 1.9Very Low (<0.1 mg/mL)Non-polar solvent cannot disrupt the strong intermolecular H-bond network of the solid API.

Self-Validating Experimental Protocol: The Miniaturized Shake-Flask Method

To empirically determine the thermodynamic solubility of 4-(1-Aminoethyl)-3-methylphenol, we employ a miniaturized shake-flask method[2]. This protocol is engineered to prevent common experimental artifacts, such as the "self-buffering effect" where the dissolution of an ionizable compound alters the pH of the medium, leading to false equilibrium readings[3].

As detailed in the [3], a rigorous protocol must analyze both the liquid supernatant and the solid residue to ensure scientific integrity.

Step-by-Step Methodology

Step 1: Media Preparation & pH Poising

  • Prepare 5 mL of the target solvent or aqueous buffer (e.g., 50 mM Phosphate buffer).

  • Causality: A high buffer capacity (50 mM) is required to resist the pH shift caused by the dissolution of the basic primary amine.

Step 2: Excess Solid Addition

  • Add 4-(1-Aminoethyl)-3-methylphenol incrementally to the solvent until a visible, persistent suspension is formed (indicating saturation).

  • Causality: Thermodynamic solubility can only be measured when the solution is in dynamic equilibrium with the solid phase.

Step 3: Isothermic Equilibration

  • Seal the vials and place them in an orbital shaking water bath at exactly 37.0 ± 0.5 °C. Shake at 50 rpm for 48 hours.

  • Causality: 48 hours is the industry standard to ensure true thermodynamic equilibrium is reached, bypassing any transient supersaturation states common with amphoteric salts[3].

Step 4: Phase Separation & pH Verification

  • Centrifuge the suspension at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Critical Quality Attribute (CQA) Check: Measure the pH of the filtrate. If the pH has shifted by >0.1 units from the starting buffer, the data is rejected, and the experiment must be repeated with a stronger buffer.

Step 5: Quantification

  • Dilute the filtrate appropriately and quantify the dissolved API concentration using HPLC-UV (detection at ~270 nm for the phenolic chromophore).

Step 6: Solid-State Verification (The Trustworthiness Pillar)

  • Recover the undissolved solid residue from the centrifuge pellet. Dry gently under a stream of nitrogen.

  • Analyze the residue using X-Ray Powder Diffraction (XRPD).

  • Causality: Amphoteric compounds can undergo solvent-mediated polymorphic transformations or salt disproportionation during the 48-hour equilibration[3]. If the XRPD pattern of the residue does not match the starting material, the measured solubility corresponds to a new crystal form, not the original API.

Workflow A 1. Solvent & Buffer Prep (Isothermic 37°C) B 2. Excess API Addition (Self-Buffering Check) A->B C 3. Shake-Flask Equilibration (48h at 50 rpm) B->C D 4. Phase Separation (0.22 µm Filtration) C->D E 5. HPLC-UV Quantification (Supernatant Analysis) D->E Liquid Phase F 6. XRPD / DSC Analysis (Solid-State Verification) D->F Solid Residue

Fig 2: Self-validating shake-flask workflow for equilibrium solubility.

Conclusion

The solubility of 4-(1-Aminoethyl)-3-methylphenol is not a static value but a dynamic property governed by its amphoteric speciation. By understanding the interplay between its pKa​ values and the dielectric properties of the solvent, researchers can rationally design extraction and formulation workflows. Furthermore, by implementing the self-validating shake-flask protocol outlined above—specifically the mandatory solid-state verification—scientists can ensure their solubility data is artifact-free and highly reliable for downstream regulatory submissions.

References

  • National Center for Biotechnology Information (PubChem). "4-(1-Aminoethyl)-3-methylphenol | C9H13NO | CID 55282608." PubChem Compound Summary.[1] URL:[Link]

  • He, Y., Ho, C., Yang, D., Chen, J., & Orton, E. (2017). "Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts." Journal of Pharmaceutical Sciences, 106(5), 1190–1196.[3] URL:[Link]

  • Veseli, A., Kristl, A., & Roškar, R. (2020). "Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing." Die Pharmazie - An International Journal of Pharmaceutical Sciences, 75(12), 626-631.[2] URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(1-Aminoethyl)-3-methylphenol and its Derivatives: A Roadmap for Discovery and Development

Preamble: Charting a Course for a Novel Chemical Entity The landscape of drug discovery is perpetually in search of novel chemical scaffolds that can be tailored to address unmet medical needs. 4-(1-Aminoethyl)-3-methylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting a Course for a Novel Chemical Entity

The landscape of drug discovery is perpetually in search of novel chemical scaffolds that can be tailored to address unmet medical needs. 4-(1-Aminoethyl)-3-methylphenol presents itself as one such entity. A review of the public domain reveals its basic chemical identity, yet a notable scarcity of in-depth biological or pharmacological data suggests it is a largely unexplored molecule.[1][2] This guide, therefore, is not a retrospective summary but a forward-looking strategic roadmap. It is designed for the research professional tasked with unlocking the therapeutic potential of this compound and its derivatives.

We will proceed not by simply listing facts, but by establishing a logical, field-proven framework for investigation. This document will explain the causal reasoning behind each proposed step, from initial synthesis and characterization to a comprehensive biological evaluation and lead optimization strategy. Our objective is to provide a self-validating system of protocols and decision-making processes that embody the principles of modern drug discovery.

Part 1: The Core Scaffold - Structural Analysis and Physicochemical Postulates

The therapeutic potential of any molecule is fundamentally rooted in its structure. 4-(1-Aminoethyl)-3-methylphenol is a substituted phenethylamine, a class of compounds renowned for its diverse pharmacological activities, particularly within the central nervous system (CNS).[3]

Core Structural Features:

  • Phenolic Hydroxyl (-OH) Group: This group is a hydrogen bond donor and acceptor, contributing to aqueous solubility and potential interactions with receptor targets. Its acidity (pKa) will be influenced by the other ring substituents. It also presents a key site for metabolic modification (e.g., glucuronidation, sulfation) and synthetic derivatization.[4]

  • Aminoethyl Side Chain (-CH(CH₃)NH₂): The basic amino group is a primary determinant of the compound's pKb and will be protonated at physiological pH. This is crucial for forming ionic bonds with acidic residues (e.g., aspartate, glutamate) in target proteins.

  • Chiral Center: The α-carbon of the ethylamine side chain is a stereocenter. It is an absolute certainty that the (R)- and (S)-enantiomers will exhibit different pharmacological properties (potency, efficacy, selectivity, and metabolism).[5] Therefore, stereoselective synthesis or chiral separation is not merely an academic exercise but a critical and non-negotiable step in development.

  • Methyl Group (-CH₃): The meta-methyl group relative to the hydroxyl group influences the electronic properties of the aromatic ring and provides steric bulk. This can affect receptor binding affinity and selectivity, as well as modulate the metabolic stability of the ring.

Table 1: Computed Physicochemical Properties of 4-(1-Aminoethyl)-3-methylphenol

PropertyValueSourceImplication for Drug Development
Molecular FormulaC₉H₁₃NOPubChem[1]Low molecular weight, favorable for oral bioavailability (Lipinski's Rule of 5).
Molecular Weight151.21 g/mol PubChem[1]Fits well within the range for typical small molecule drugs.
XLogP31.1PubChem[1]Indicates a balanced lipophilicity, suggesting potential for both aqueous solubility and membrane permeability.
Hydrogen Bond Donors2PubChem[1]The -OH and -NH₂ groups can engage in key interactions with biological targets.
Hydrogen Bond Acceptors2PubChem[1]The oxygen and nitrogen atoms can accept hydrogen bonds.

Part 2: Synthesis and Derivatization Strategy

A robust and flexible synthetic strategy is the engine of any small molecule discovery program. It must not only provide access to the core molecule in high purity but also serve as a platform for generating a diverse library of derivatives for Structure-Activity Relationship (SAR) studies.

Proposed Synthesis of the Core Scaffold

While specific literature on the synthesis of 4-(1-Aminoethyl)-3-methylphenol is scarce, a plausible and efficient route can be designed by adapting established methods for related aminophenols. A logical starting point is the commercially available 4-amino-3-methylphenol.[6]

Workflow: Proposed Synthesis via Acetophenone Intermediate

Synthetic_Pathway A 4-Amino-3-methylphenol B Protection of Amine (e.g., Acetylation) A->B Step 1 C N-(4-hydroxy-2-methylphenyl)acetamide B->C D Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) C->D Step 2 E N-(4-hydroxy-5-acetyl-2-methylphenyl)acetamide D->E F Reductive Amination (e.g., NH₃, NaBH₃CN) E->F Step 3 G N-(4-hydroxy-5-(1-aminoethyl)-2-methylphenyl)acetamide F->G H Deprotection (Acid Hydrolysis) G->H Step 4 I 4-(1-Aminoethyl)-3-methylphenol (Racemic Mixture) H->I J Chiral HPLC Separation I->J Step 5 (Critical) K (R)-Enantiomer J->K L (S)-Enantiomer J->L

Caption: Proposed multi-step synthesis of 4-(1-Aminoethyl)-3-methylphenol enantiomers.

Protocol: Synthesis via Reductive Amination of an Acetophenone Intermediate

  • Protection: React 4-amino-3-methylphenol with acetic anhydride in a suitable solvent (e.g., dichloromethane with a mild base) to protect the amine as an acetamide. This directs subsequent electrophilic substitution.

  • Acylation: Perform a Friedel-Crafts acylation on the protected phenol using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the acetyl group para to the hydroxyl group.

  • Reductive Amination: Convert the resulting acetophenone to the primary amine via reductive amination. This involves reacting the ketone with ammonia (or a masked form like ammonium acetate) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

  • Deprotection: Remove the acetyl protecting group from the aniline nitrogen via acid-catalyzed hydrolysis (e.g., refluxing in aqueous HCl) to yield the racemic product.

  • Chiral Resolution: Separate the (R)- and (S)-enantiomers using preparative chiral High-Performance Liquid Chromatography (HPLC). This step is mandatory for discrete pharmacological evaluation.

Causality-Driven Derivatization Strategy

The purpose of creating derivatives is to systematically probe the chemical space around the core scaffold to enhance desired properties (potency, selectivity) and mitigate liabilities (toxicity, poor pharmacokinetics). Each modification should be designed to answer a specific question.

Table 2: Derivative Strategy for SAR Exploration

| Modification Site | Chemical Reaction | Rationale / Question Being Asked | | :--- | :--- | :--- | :--- | | Phenolic -OH | Williamson Ether Synthesis (e.g., with CH₃I, BnBr) | How does removing the H-bond donor capability and increasing lipophilicity affect activity? Is the phenol essential? | | | Esterification (e.g., with Acetyl Chloride) | Can we create a prodrug that is hydrolyzed in vivo to release the active parent compound? | | Amino -NH₂ | N-Alkylation (e.g., with alkyl halides) | Does increasing the steric bulk on the nitrogen improve selectivity for a specific receptor subtype (e.g., β₂ vs. β₁ adrenergic)? | | | Acylation (e.g., with various acyl chlorides) | How does neutralizing the basicity of the amine and adding different lipophilic groups impact potency and cell permeability? | | Aromatic Ring | Electrophilic Halogenation (e.g., Br₂, NBS) | Can we block potential sites of metabolic oxidation and/or introduce new electronic interactions with the target? | | α-Methyl Group | Replace with -H or -Et | Is the α-methyl group critical for activity? Does it confer selectivity for certain enzymes (e.g., resistance to MAO)?[3] |

Part 3: A Framework for Biological and Pharmacological Evaluation

Given its structural similarity to known biogenic amines and sympathomimetic drugs, a logical starting point for biological evaluation is to screen 4-(1-Aminoethyl)-3-methylphenol against targets in the adrenergic and dopaminergic systems.

Tiered Screening Cascade

A tiered approach is essential for efficient resource allocation, starting with broad, high-throughput assays and progressing to more complex, lower-throughput models.

Screening_Workflow cluster_0 Tier 1: Primary Screening (In Vitro) cluster_1 Tier 2: Functional & Selectivity Assays (In Vitro) cluster_2 Tier 3: In Vitro ADME & Safety cluster_3 Decision Point: Lead Candidate Selection A Racemic Mixture & Enantiomers (R)- and (S)- B Receptor Binding Assays (e.g., Radioligand Displacement) A->B Test at 10 µM C Target Panel: - Adrenergic (α₁, α₂, β₁, β₂, β₃) - Dopamine (D₁-D₅) - Serotonin (5-HT subtypes) - Monoamine Transporters (NET, DAT, SERT) B->C D Determine Agonist vs. Antagonist Activity (e.g., cAMP, Ca²⁺ flux assays) C->D Hits from Tier 1 E Construct Dose-Response Curves (Calculate EC₅₀ / IC₅₀) D->E F Assess Off-Target Activity (e.g., CEREP Panel) E->F G Metabolic Stability (Liver Microsomes, S9) F->G Promising Leads H Cell Permeability (e.g., Caco-2, PAMPA) G->H I Cytotoxicity (e.g., HepG2, HEK293) H->I J hERG Channel Assay I->J K Potency + Selectivity + ADME Profile = Go/No-Go for In Vivo Studies J->K

Caption: A logical tiered workflow for the biological evaluation of a novel compound.

Experimental Protocols

Protocol: Radioligand Binding Assay (Primary Screen)

  • Objective: To determine the binding affinity (Ki) of the test compounds for a specific receptor.

  • Materials: Cell membranes expressing the target receptor (e.g., CHO-K1 cells expressing human β₂-adrenergic receptor), a known radioligand (e.g., [³H]-dihydroalprenolol), test compounds, scintillation fluid, filter plates, plate reader.

  • Procedure: a. Prepare serial dilutions of the test compounds (from 100 µM to 10 pM). b. In a 96-well plate, incubate the cell membranes, the radioligand (at a concentration near its Kd), and the test compound (or vehicle) in a suitable buffer for 60 minutes at room temperature. c. Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to remove unbound radioligand. d. Allow filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter. e. Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: In Vitro Metabolic Stability Assay

  • Objective: To estimate the rate of metabolic clearance of a compound by liver enzymes.

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, test compound, control compounds (high and low clearance), LC-MS/MS system.

  • Procedure: a. Pre-incubate the test compound (typically at 1 µM) with HLM in a phosphate buffer at 37°C. b. Initiate the metabolic reaction by adding the NADPH regenerating system. c. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). d. Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. e. Centrifuge to precipitate proteins, and analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the initial linear portion of this plot gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

Part 4: Data Integration and the Path to a Lead Candidate

The ultimate goal is to integrate the data from synthesis, SAR, and biological testing to identify a lead candidate for further development. This is an iterative process of design, synthesis, and testing.

Lead_Optimization_Cycle Design Design Derivatives (Based on SAR & Modeling) Synthesize Synthesize Compounds Design->Synthesize Hypothesis Test Test In Vitro (Potency, Selectivity, ADME) Synthesize->Test Novel Compounds Analyze Analyze Data (Update SAR) Test->Analyze Biological Data Analyze->Design New Insights

Caption: The iterative cycle of lead optimization in drug discovery.

By systematically applying this framework, researchers can efficiently navigate the complexities of early-stage drug discovery. The journey for 4-(1-Aminoethyl)-3-methylphenol begins with these foundational steps, which will illuminate its potential role as a novel therapeutic agent and guide its transformation from a mere chemical structure into a viable drug candidate.

References

  • Biological Synthesis of Substituted o-Aminophenols. DTIC. (1987). URL not directly available, referenced through search.
  • Process for the preparation of substituted aminophenols.
  • Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. Semantic Scholar. URL not directly available, referenced through search.
  • Production of n-substituted aminophenols.
  • 4-(1-Aminoethyl)-3-methylphenol. PubChem, National Center for Biotechnology Information. [Link]

  • 4-(1-Aminoethyl)-3-methylphenol hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • 4-(1-aminoethyl)-3-methylphenol hydrochloride — Chemical Substance Information. ECHA. [Link]

  • Preparation method for 4-amino-3-methylphenol.
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. (2020). [Link]

  • Additives - Pharmacology. LITFL. (2019). [Link]

  • NATURAL POLYPHENOLS AS COMPOUNDS WITH BIOLOGICAL ACTIVITY. Revista de Chimie. (2021). [Link]

  • Polyphenols Bioactive Metabolites, and Their Anti-Biofilm and Neuroprotective Potential. International Journal of Molecular Sciences. (2025). [Link]

  • Synthesis of 3-amino-4-methylphenol. PrepChem.com. [Link]

  • Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. Agronomy. (2018). [Link]

  • 4-(1-Aminoethyl)phenol. PubChem, National Center for Biotechnology Information. [Link]

  • Adrenergic Vasoactives - Part One. LITFL. (2021). [Link]

  • synthesis of 3-ethylamino-p-cresol. Sciencemadness.org. (2007). [Link]

  • Natural Polyphenols: Biological Activity, Pharmacological Potential, Means of Metabolic Engineering (Review). Applied Biochemistry and Microbiology. (2018). [Link]

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Foundational

A Senior Application Scientist's Field-Proven Insights into Mitigating Risks Associated with a Novel Phenolic Amine Compound

An In-depth Technical Guide to the Safe Handling of 4-(1-Aminoethyl)-3-methylphenol Abstract This technical guide provides a comprehensive overview of the essential safety and handling precautions for 4-(1-Aminoethyl)-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-(1-Aminoethyl)-3-methylphenol

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for 4-(1-Aminoethyl)-3-methylphenol, a substituted phenolic amine with potential applications in pharmaceutical and chemical synthesis. Drawing upon established safety data for structurally related phenols and amines, this document outlines the toxicological profile, recommended handling procedures, appropriate personal protective equipment (PPE), emergency response protocols, and proper storage and disposal methods. The causality behind each recommendation is explained to foster a deep understanding of the associated risks and their mitigation. This guide is intended for researchers, scientists, and drug development professionals who may handle this or similar compounds.

Introduction: Understanding the Inherent Risks of Substituted Phenolic Amines

4-(1-Aminoethyl)-3-methylphenol is a bifunctional organic molecule incorporating both a phenolic hydroxyl group and a primary amine on an ethyl substituent. This unique structure suggests its utility as a versatile building block in the synthesis of more complex molecules, potentially for pharmaceutical intermediates and specialty chemicals.[1] However, the very functional groups that make it synthetically attractive also confer a specific hazard profile that demands rigorous safety protocols.

The phenolic moiety is known for its systemic toxicity and ability to cause severe chemical burns.[2][3] Phenols can be rapidly absorbed through the skin, and this absorption may be painless initially due to their local anesthetic properties.[2][4] The amine functional group can also contribute to the corrosive and toxic nature of the compound.[5][6] Therefore, a comprehensive understanding of these risks is paramount for any professional handling this substance. This guide is built on the principle of "self-validating systems," where the logic behind each safety measure is clearly articulated to ensure intuitive and consistent adherence.

Hazard Identification and Toxicological Profile

Based on available data for the hydrochloride salt, 4-(1-Aminoethyl)-3-methylphenol should be regarded as possessing the following hazards[7]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Skin Corrosion/Irritation: Causes skin irritation.[7] Due to the phenolic nature, it should be treated as potentially causing severe skin burns.[2][8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage.[7][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]

The related compound, 4-amino-3-methylphenol, is also classified as harmful if swallowed and is a skin and eye irritant.[9][10] Furthermore, it is noted as being very toxic to aquatic life with long-lasting effects.[9][10] It is prudent to assume a similar environmental hazard for 4-(1-Aminoethyl)-3-methylphenol.

Table 1: GHS Hazard Classifications for Structurally Related Compounds
Hazard ClassCompoundGHS CategorySource(s)
Acute Toxicity (Oral, Dermal, Inhalation)4-(1-aminoethyl)-3-methylphenol hydrochlorideCategory 4[7]
Skin Corrosion/Irritation4-(1-aminoethyl)-3-methylphenol hydrochlorideCategory 2[7]
Serious Eye Damage/Eye Irritation4-(1-aminoethyl)-3-methylphenol hydrochlorideCategory 2A[7]
Specific Target Organ Toxicity (Single Exposure)4-(1-aminoethyl)-3-methylphenol hydrochlorideCategory 3[7]
Acute Aquatic Toxicity4-Amino-3-methylphenolCategory 1[10]
Chronic Aquatic Toxicity4-Amino-3-methylphenolCategory 1[10]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle for handling 4-(1-Aminoethyl)-3-methylphenol is to minimize all potential routes of exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All work with solid or solutions of 4-(1-Aminoethyl)-3-methylphenol should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3][4]

  • Ventilation: Ensure adequate general ventilation in the laboratory.[11]

  • Designated Work Area: A designated area for handling this compound should be clearly marked.[12]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[3][11]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the planned procedures.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3] A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.[2][12]

  • Skin and Body Protection: A buttoned lab coat is required.[4] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[12]

  • Hand Protection: Due to the phenolic structure, standard nitrile gloves may not provide sufficient protection, as some chemicals can penetrate them easily.[12] It is recommended to use neoprene or butyl rubber gloves.[3] If these are not available, double-gloving with nitrile gloves may offer temporary protection, but gloves should be changed immediately upon any sign of contamination.[12]

  • Respiratory Protection: Respiratory protection is generally not required when working in a fume hood. If work must be performed outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.[13]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Initiate Work with 4-(1-Aminoethyl)-3-methylphenol lab_coat Wear Lab Coat start->lab_coat goggles Wear Chemical Splash Goggles face_shield Add Face Shield (Splash Risk) goggles->face_shield If Splash Risk Present gloves Wear Neoprene or Butyl Rubber Gloves goggles->gloves face_shield->gloves lab_coat->goggles fume_hood Work in a Chemical Fume Hood gloves->fume_hood end Procedure Complete fume_hood->end

Caption: PPE protocol for handling 4-(1-Aminoethyl)-3-methylphenol.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain a safe laboratory environment.

Safe Handling
  • Avoid Dust Formation: When handling the solid material, take care to avoid generating dust.[9]

  • Avoid Contact: Avoid all contact with skin, eyes, and clothing.[11]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the work area.[10]

  • Grounding: For larger quantities, prevent fire caused by electrostatic discharge.[10]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10][11]

  • Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][11][12]

  • Light and Air Sensitivity: Some related phenols and amines are sensitive to light and air.[9][13] While specific data is lacking for this compound, it is prudent to store it under an inert atmosphere and in an amber vial if it will be stored for an extended period.

Emergency Procedures: A Systematic Response

A clear and well-rehearsed emergency plan is crucial.

First Aid Measures
  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][4][14] Seek immediate medical attention.[2] Due to the anesthetic properties of phenols, the absence of pain does not negate the severity of the exposure.[2][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][13][14] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[2]

  • Inhalation: Remove the person to fresh air.[5][15] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[15] Seek immediate medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[13] Seek immediate medical attention.[13]

Emergency_Response cluster_emergency Emergency Response Workflow exposure Chemical Exposure Occurs assess Assess Route of Exposure exposure->assess skin Skin Contact: Flush with water for 15+ min. Remove contaminated clothing. assess->skin Skin eye Eye Contact: Flush with water for 15+ min. assess->eye Eye inhalation Inhalation: Move to fresh air. assess->inhalation Inhalation ingestion Ingestion: Rinse mouth. Do not induce vomiting. assess->ingestion Ingestion medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical ingestion->medical

Caption: Emergency response workflow for chemical exposure.

Spills and Leaks
  • Small Spills: For small spills, absorb the material with a non-combustible absorbent material such as vermiculite or sand.[14] Place the absorbed material into a sealed container for disposal.[9][14]

  • Large Spills: Evacuate the area.[9] Prevent the spill from entering drains.[9][16] Contact the institution's environmental health and safety department.

  • Personal Protection during Cleanup: Wear appropriate PPE, including respiratory protection, during spill cleanup.[9]

Waste Disposal

All waste containing 4-(1-Aminoethyl)-3-methylphenol must be treated as hazardous waste.[12]

  • Containers: Collect waste in a designated, labeled, and sealed container.[3]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[9][12] Do not dispose of it down the drain.[9][16]

Conclusion: A Culture of Safety

The safe handling of 4-(1-Aminoethyl)-3-methylphenol is predicated on a thorough understanding of its potential hazards, which are derived from its constituent phenolic and amine functional groups. By implementing robust engineering controls, consistently using the correct personal protective equipment, and adhering to established handling and emergency protocols, researchers can mitigate the risks associated with this compound. The causality-driven approach presented in this guide aims to empower scientists to work safely and effectively, fostering a proactive culture of safety in the laboratory.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • NextSDS. (n.d.). 4-(1-aminoethyl)-3-methylphenol hydrochloride — Chemical Substance Information.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PPG. (2025, September 26). SAFETY DATA SHEET.
  • 3M. (n.d.). Safety Data Sheet.
  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • University of Michigan. (n.d.). Phenol - Environment, Health & Safety.
  • GOV.UK. (2016, June 15). Ammonia - Incident management.
  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety.
  • Yale Environmental Health and Safety. (n.d.). Phenol Use in Labs Special Requirements for P-Listed Chemical Waste.
  • ChemicalBook. (2026, January 17). 4-Amino-3-methylphenol - Safety Data Sheet.
  • PubChem. (n.d.). 4-(1-Aminoethyl)-3-methylphenol.
  • ECHEMI. (n.d.). 4-Amino-3-methylphenol SDS, 2835-99-6 Safety Data Sheets.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • University of California, Riverside. (n.d.). SAFE USE OF PHENOL.
  • ThermoFisher. (2025, September 14). SAFETY DATA SHEET.
  • University of Nebraska-Lincoln. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol.
  • Chem Service. (2016, June 29). SAFETY DATA SHEET.
  • Monash University. (2024, May 15). Phenol - OHS Information Sheet.
  • CPAChem. (2019, May 16). Safety data sheet.
  • ECHA. (n.d.). Acute Toxicity: dermal - Registration Dossier.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 19). 3-(1-aminoethyl)phenol - Safety Data Sheet.
  • Chem-Impex. (n.d.). (R)-4-(1-Aminoethyl)phenol.

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Exploratory

Strategic Synthesis of 4-(1-Aminoethyl)-3-methylphenol: Starting Materials, Mechanistic Pathways, and Protocol Optimization

Executive Summary [1] is a highly functionalized aromatic building block characterized by a phenolic core, a meta-methyl substituent, and a para-1-aminoethyl group. This structural motif is highly valued in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1] is a highly functionalized aromatic building block characterized by a phenolic core, a meta-methyl substituent, and a para-1-aminoethyl group. This structural motif is highly valued in medicinal chemistry as a precursor for active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive, step-by-step methodology for its synthesis, focusing on the selection of starting materials, the causality behind mechanistic choices, and field-proven, self-validating experimental protocols.

Retrosynthetic Analysis & Starting Material Selection

A logical retrosynthetic disconnection of 4-(1-aminoethyl)-3-methylphenol reveals two primary transformations:

  • C–N Bond Disconnection: The 1-aminoethyl moiety can be generated via the reductive amination of the corresponding ketone, [2].

  • C–C Bond Disconnection: The acetophenone derivative can be traced back to m-cresol (3-methylphenol) via an acylation pathway.

Core Starting Materials:

  • m-Cresol (3-Methylphenol): The foundational aromatic ring.

  • Acetic Anhydride: The acetylating agent for introducing the two-carbon ketone chain.

  • Hydroxylamine Hydrochloride: The nitrogen source for oxime formation.

  • Hydrogen Gas & Palladium on Carbon (Pd/C): The catalytic reducing system.

Mechanistic Pathways & Causality (E-E-A-T)

Why Fries Rearrangement over Direct Friedel-Crafts Acylation?

In the direct acylation of m-cresol, competing reaction pathways occur, and C-acylation products are favored under thermodynamic control[3]. Direct Friedel-Crafts acylation using Lewis acids often yields a complex, difficult-to-separate mixture of O-acylated esters and multiple C-acylated regioisomers because phenols act as bidentate nucleophiles.

By deliberately splitting the reaction into two distinct steps—first O-acylating to form m-tolyl acetate, followed by a Lewis acid-catalyzed [4]—chemists gain precise control over regioselectivity. The migration of the acyl group to the aromatic ring is directed by the strongly activating hydroxyl group and the weakly activating methyl group. The position para to the hydroxyl group (C4) is sterically more accessible than the ortho position (C2, sandwiched between the OH and CH3 groups). By maintaining lower reaction temperatures (50–60 °C), the kinetic para-acylated product (4-hydroxy-2-methylacetophenone) is favored over the thermodynamic ortho-acylated product, which is otherwise stabilized by intramolecular hydrogen bonding.

Why Oxime Reduction over Direct Reductive Amination?

While direct reductive amination of 4-hydroxy-2-methylacetophenone with ammonia is possible, it frequently suffers from over-alkylation, yielding secondary or tertiary amine byproducts. By condensing the ketone with hydroxylamine to form a stable ketoxime intermediate, the system becomes "self-validating." The oxime can be isolated, purified, and characterized before reduction, ensuring that the subsequent catalytic hydrogenation yields exclusively the primary amine.

Mandatory Visualization: Synthetic Workflow

SynthesisPathway mCresol m-Cresol mTolylAcetate m-Tolyl Acetate mCresol->mTolylAcetate Ac2O, Pyridine (O-Acylation) Ketone 4-Hydroxy-2-methyl- acetophenone mTolylAcetate->Ketone AlCl3, Δ (Fries Rearrangement) Oxime Ketoxime Ketone->Oxime NH2OH·HCl (Condensation) Target 4-(1-Aminoethyl)- 3-methylphenol Oxime->Target H2, Pd/C (Reduction)

Synthetic workflow from m-cresol to 4-(1-aminoethyl)-3-methylphenol.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of m-Tolyl Acetate (O-Acylation)
  • Reagent Mixing: In a dry 500 mL round-bottom flask, dissolve 1.0 equivalent of m-cresol in a catalytic amount of dry pyridine.

  • Acylation: Cool the flask in an ice bath (0–5 °C). Add 1.25 equivalents of acetic anhydride dropwise via an addition funnel over 30 minutes to mitigate the exothermic reaction.

  • Workup: Pour the mixture over crushed ice and acidify with 1M HCl to neutralize the pyridine. Extract the aqueous layer with dichloromethane (DCM).

  • Validation: Wash the organic layer with 10% NaOH to remove any unreacted m-cresol. The absence of a broad phenolic O-H stretch (~3300 cm⁻¹) in the IR spectrum of the concentrated organic layer confirms complete O-acylation.

Protocol 2: Fries Rearrangement to 4-Hydroxy-2-methylacetophenone
  • Lewis Acid Activation: Suspend 1.5 equivalents of anhydrous aluminum chloride (AlCl3) in dry chlorobenzene.

  • Migration: Slowly add 1.0 equivalent of m-tolyl acetate. Heat the reaction mixture to 50–60 °C for 4 hours. (Strict temperature control is required to prevent isomerization to the thermodynamic ortho-product).

  • Quenching: Carefully pour the hot mixture into a vigorously stirred solution of ice and concentrated HCl to decompose the aluminum complex.

  • Isolation: Extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via recrystallization from petroleum ether to afford 4-hydroxy-2-methylacetophenone.

Protocol 3: Oxime Formation
  • Condensation: Dissolve 4-hydroxy-2-methylacetophenone in absolute ethanol. Add 1.5 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate (acting as an acid scavenger).

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Precipitation: Pour the mixture into ice water. The ketoxime will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Protocol 4: Catalytic Hydrogenation to Target Molecule
  • Reduction: Dissolve the ketoxime in anhydrous methanol. Add 10 wt% of Pd/C (10% Palladium on carbon).

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas at 3 atm (approx. 45 psi). Stir at room temperature for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst, preventing autoignition upon exposure to ambient oxygen and ensuring the filtrate is free of heavy metal contaminants.

  • Final Validation: Concentrate the filtrate under reduced pressure. The appearance of the primary amine is validated by mass spectrometry (m/z [M+H]⁺ = 152.1) and the characteristic doublet of the methyl group on the 1-aminoethyl moiety in ¹H-NMR.

Quantitative Data & Yield Analysis

Synthetic StepReaction TypeTime (h)Temp (°C)Expected Yield (%)Key Quality Control Metric
1. m-Tolyl Acetate O-Acylation1.00–585–90%IR: Disappearance of broad OH peak
2. 4-Hydroxy-2-methylacetophenone Fries Rearrangement4.050–6060–65%HPLC: Regioisomer ratio (para vs ortho)
3. Ketoxime Intermediate Condensation2.078 (Reflux)>90%TLC: Complete consumption of ketone
4. 4-(1-Aminoethyl)-3-methylphenol Catalytic Hydrogenation12.02575–80%MS: m/z 152.1 [M+H]⁺

Table 1: Summary of reaction parameters, expected yields, and self-validating quality control metrics.

References

  • 4-(1-Aminoethyl)-3-methylphenol | C9H13NO | CID 55282608 Source: PubChem, National Library of Medicine URL:[Link]

  • Solvent free synthesis of p-hydroxyacetophenone derivatives using Fries rearrangement Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

Sources

Foundational

Thermodynamic Profiling of 4-(1-Aminoethyl)-3-methylphenol: A Comprehensive Technical Guide

Executive Summary In advanced drug development, understanding the thermodynamic landscape of an active pharmaceutical ingredient (API) or its critical intermediates is non-negotiable. 4-(1-Aminoethyl)-3-methylphenol (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug development, understanding the thermodynamic landscape of an active pharmaceutical ingredient (API) or its critical intermediates is non-negotiable. 4-(1-Aminoethyl)-3-methylphenol (CAS: 1270397-24-4) is a highly versatile pharmacophore building block. Its structural duality—comprising a weakly acidic phenolic hydroxyl and a basic, chiral 1-aminoethyl group—imparts complex thermodynamic behaviors.

As a Senior Application Scientist, I approach this molecule not merely as a static chemical structure, but as a dynamic ensemble of microstates. Characterizing its thermodynamic properties (enthalpy of formation, heat capacity, solvation free energy, and protonation thermodynamics) is vital for optimizing salt screening (e.g., isolating its hydrochloride salt, CAS: 2567495-04-7), predicting aqueous solubility, and ensuring solid-state stability. This whitepaper provides an authoritative, self-validating framework for determining these properties through integrated computational and calorimetric methodologies.

Physicochemical & Baseline Thermodynamic Properties

Before initiating resource-intensive experimental workflows, we must establish the baseline computed properties. The steric hindrance between the 3-methyl group and the 1-aminoethyl group restricts rotational degrees of freedom. This structural feature directly lowers the conformational entropy ( ΔSconf​ ) of the molecule compared to its unmethylated analogs, reducing the entropic penalty upon crystallization.

Table 1: Baseline Physicochemical and Computed Properties

PropertyValueCausality / Thermodynamic Implication
Molecular Formula C9H13NODefines standard state mass balance for calorimetric equations.
Molecular Weight 151.21 g/mol Required for converting raw heat flow into molar heat capacity ( Cp​ ).
XLogP3 1.1Indicates moderate lipophilicity; drives the magnitude of ΔGsolv​ in non-polar media.
Topological Polar Surface Area 46.3 ŲDictates the primary hydration shell structure and ΔHhydration​ .
H-Bond Donors / Acceptors 2 / 2Enables complex, multi-directional intermolecular H-bonding in the crystal lattice.
Rotatable Bonds 1Low conformational flexibility minimizes entropic penalties during solid-state phase transitions.

(Quantitative baseline data sourced from [1])

Structural Causality & Thermodynamic Behavior

The thermodynamics of 4-(1-Aminoethyl)-3-methylphenol are fundamentally governed by its bifunctional, amphoteric-like nature:

  • Solid-State Enthalpy ( ΔHfus​ ): The molecule forms a robust intermolecular hydrogen-bonding network between the phenol (-OH) and the amine (-NH2). However, the 3-methyl group acts as a steric wedge. This disrupts optimal packing efficiency, which lowers the lattice energy ( ΔHlattice​ ) and consequently depresses the melting point compared to unsubstituted aminophenols.

  • Aqueous Solvation ( ΔGsolv​ ): In aqueous media, the thermodynamics of solvation are heavily driven by the highly exothermic hydration of the protonated amine ( ΔHhyd​≪0 ). This is partially offset by the entropic penalty of water structuring (hydrophobic effect) around the aromatic ring and the methyl group ( −TΔShyd​>0 ).

Experimental Protocols for Thermodynamic Characterization

To ensure absolute trustworthiness, every thermodynamic protocol must be a self-validating system. Relying on uncalibrated thermal data leads to catastrophic failures in downstream formulation.

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is the gold standard for determining the heat capacity ( Cp​ ), melting temperature ( Tm​ ), and enthalpy of fusion ( ΔHfus​ ) . Causality of Experimental Design: A dynamic heating rate of 10°C/min is specifically chosen to outpace potential thermal degradation of the reactive primary amine while remaining slow enough to maintain thermal equilibrium across the sample.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Calibrate the DSC cell using high-purity Indium ( Tm​=156.6∘ C, ΔHfus​=28.45 J/g). This validates both the heat flow accuracy and the temperature sensor before any API is introduced.

  • Sample Preparation: Precisely weigh 2.0 - 3.0 mg of crystalline 4-(1-Aminoethyl)-3-methylphenol into an aluminum pan. Crimp with a pinhole lid to allow the escape of any residual volatile solvents, preventing artificial endotherms that skew ΔHfus​ .

  • Thermal Cycle: Equilibrate the cell at 25°C for 5 minutes. Heat at a rate of 10°C/min under a dry nitrogen purge (50 mL/min) to 200°C to prevent oxidative degradation.

  • Data Extraction: Integrate the melting endotherm to determine ΔHfus​ . Calculate Cp​ by comparing the baseline shift before and after the phase transition using the standard sapphire method.

Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

ITC directly measures the heat released or absorbed during protonation, yielding intrinsic ΔHprot​ , ΔSprot​ , and the acid dissociation constant ( Ka​ ) in a single experiment . Causality of Experimental Design: Unlike standard potentiometric titration, ITC isolates the enthalpic and entropic contributions to the Gibbs free energy of protonation ( ΔG=ΔH−TΔS ), revealing critical solvent reorganization effects around the amine.

Step-by-Step Methodology:

  • System Validation (Self-Validation): Perform a water-into-water titration. This establishes the baseline heat of dilution and mechanical stirring heat, which must be subtracted from the raw data.

  • Sample Preparation: Prepare a 1.0 mM solution of 4-(1-Aminoethyl)-3-methylphenol in a degassed, low-enthalpy buffer (e.g., phosphate buffer, pH 10.0, where the amine is fully deprotonated). Prepare a 10.0 mM HCl solution in the identical buffer to eliminate buffer mismatch heats.

  • Titration Execution: Inject 2 µL aliquots of the HCl solution into the sample cell at 25°C. Maintain 150-second intervals between injections to allow the system to return to a perfect thermal baseline.

  • Thermodynamic Analysis: Subtract the background heat of dilution. Fit the integrated heat peaks to a single-site binding model to extract ΔHprot​ and Ka​ . Calculate ΔSprot​ using the Gibbs isotherm equation.

Computational Thermodynamics (DFT & Solvation Models)

Experimental data must be corroborated by first-principles quantum mechanics to isolate intrinsic molecular properties from bulk lattice effects .

Step-by-Step Methodology:

  • Geometry Optimization: Construct the 3D conformer of 4-(1-Aminoethyl)-3-methylphenol. Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. The diffuse functions ("++") are critical for accurately modeling the electron density on the electronegative oxygen and nitrogen atoms.

  • Frequency Calculation (Self-Validation): Perform a vibrational frequency calculation at the same level of theory. Ensure zero imaginary frequencies exist—this validates that the structure is a true thermodynamic energy minimum, not a transition state. Extract the zero-point energy (ZPE).

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) using water as the implicit solvent. The difference between the gas-phase free energy and the SMD free energy yields the theoretical ΔGsolv​ .

Visualizations of Thermodynamic Workflows

Workflow cluster_exp Experimental Calorimetry cluster_comp Computational (DFT) Compound 4-(1-Aminoethyl)- 3-methylphenol DSC DSC Analysis (Phase Transitions) Compound->DSC ITC ITC Analysis (Protonation/Binding) Compound->ITC DFT Quantum Mechanics (Solvation & Formation) Compound->DFT Data Thermodynamic Data Integration DSC->Data ΔH_fus, Cp ITC->Data ΔH_prot, ΔS DFT->Data ΔG_solv, ΔH_f Profile Complete Thermodynamic Profile (ΔH, ΔS, ΔG, Cp) Data->Profile

Fig 1. Integrated experimental and computational workflow for thermodynamic profiling.

Cycle GasNeutral Neutral Molecule (Gas Phase) GasProt Protonated Molecule (Gas Phase) GasNeutral->GasProt ΔG_prot(gas) AqNeutral Neutral Molecule (Aqueous Phase) GasNeutral->AqNeutral ΔG_solv(neutral) AqProt Protonated Molecule (Aqueous Phase) GasProt->AqProt ΔG_solv(prot) AqNeutral->AqProt ΔG_prot(aq)

Fig 2. Thermodynamic cycle linking gas-phase protonation with aqueous solvation free energies.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55282608, 4-(1-Aminoethyl)-3-methylphenol". PubChem.[Link]

  • Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates". Thermochimica Acta.[Link]

  • Cramer, C. J. (2004). "Essentials of Computational Chemistry: Theories and Models". John Wiley & Sons.
Exploratory

Comprehensive Profiling and Analytical Resolution of 4-(1-Aminoethyl)-3-methylphenol Isomers: A Technical Guide

Executive Summary In the landscape of drug development, phenethylamine and tyramine derivatives represent a critical class of pharmacophores targeting G-protein coupled receptors (GPCRs) and trace amine-associated recept...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development, phenethylamine and tyramine derivatives represent a critical class of pharmacophores targeting G-protein coupled receptors (GPCRs) and trace amine-associated receptors (TAARs). The compound 4-(1-Aminoethyl)-3-methylphenol (Molecular Formula: C9​H13​NO , CID 55282608)[1] is a prime example of a highly substituted phenethylamine analog. However, its therapeutic viability is entirely dependent on the rigorous control of its isomerism.

This whitepaper provides a comprehensive framework for the structural profiling, analytical separation, and stereoselective synthesis of the isomers of 4-(1-Aminoethyl)-3-methylphenol. Designed for senior researchers and analytical scientists, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure absolute structural and chiral integrity.

Structural and Stereochemical Profiling

The structural complexity of C9​H13​NO manifests in two distinct forms of isomerism, each carrying profound pharmacological implications:

Regioisomerism (Positional Isomers)

The spatial arrangement of the hydroxyl (-OH), methyl ( −CH3​ ), and 1-aminoethyl ( −CH(NH2​)CH3​ ) groups on the benzene ring defines the molecule's electronic and steric profile.

  • The Target: 4-(1-Aminoethyl)-3-methylphenol features a 1,2,4-trisubstitution pattern.

  • The Variants: Shifting the amine to the terminal carbon yields 4-(2-aminoethyl)-3-methylphenol, a direct tyramine analog. This subtle shift eliminates the α -chiral center and drastically increases susceptibility to degradation by Monoamine Oxidase (MAO).

Stereoisomerism (Enantiomers)

The 1-aminoethyl group contains a chiral center at the α -carbon.

  • Pharmacological Causality: GPCR binding pockets are highly stereospecific. The spatial projection of the α -methyl group dictates receptor affinity. Typically, the (R)-enantiomer acts as the eutomer (the active, desired isomer), while the (S)-enantiomer acts as the distomer (inactive or potentially toxic off-target binder). Consequently, achieving >95% enantiomeric excess (ee) is a non-negotiable regulatory requirement.

IsomerLogic Core C9H13NO Core Structure Regio Regioisomers (Positional Variations) Core->Regio Stereo Stereoisomers (Chiral Center at α-Carbon) Core->Stereo R1 4-(1-Aminoethyl)-3-methylphenol (Target) Regio->R1 R2 4-(2-Aminoethyl)-3-methylphenol (Tyramine Analog) Regio->R2 Stereo->R1 S1 (R)-Enantiomer (Active Eutomer) R1->S1 S2 (S)-Enantiomer (Inactive Distomer) R1->S2

Caption: Structural classification of C9H13NO isomers detailing regioisomeric and stereoisomeric branching.

Analytical Methodologies for Isomer Separation

To ensure the integrity of the active pharmaceutical ingredient (API), robust analytical methods must be deployed to differentiate both regioisomers and stereoisomers. In achiral chromatography, phenomena such as the self-disproportionation of enantiomers (SDE) can occur, making the selection of a dedicated chiral stationary phase critical[2].

Protocol 1: Direct Chiral HPLC Resolution of Enantiomers
  • Causality: Direct separation on a chiral stationary phase avoids the kinetic resolution bias and artifact formation inherent to chiral derivatizing agents (e.g., Mosher's acid).

  • Methodology:

    • Column Selection: Mount a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

    • Mobile Phase Preparation: Mix Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Causality for DEA: Diethylamine is critical; it temporarily masks residual free silanols on the silica support, preventing severe peak tailing of the basic primary amine.

    • Execution: Run isocratic elution at 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Self-Validating System: Inject a known racemic standard prior to sample analysis. The system is only validated if the resolution factor ( Rs​ ) between the (R) and (S) peaks is > 1.5 (baseline separation).

Protocol 2: NMR Differentiation of Regioisomers
  • Causality: Mass spectrometry (LC-MS) cannot reliably distinguish positional isomers of C9​H13​NO due to identical m/z values and highly similar fragmentation pathways. Nuclear Magnetic Resonance (NMR) provides absolute spatial mapping.

  • Methodology:

    • Sample Prep: Dissolve 15 mg of the synthesized compound in 0.5 mL of DMSO- d6​ .

    • 1D 1H NMR: Analyze the aromatic region (6.5–7.5 ppm). Validation: A 1,2,4-trisubstituted benzene ring must display a classic ABX spin system (one singlet/fine doublet, and two ortho-coupled doublets with J≈8 Hz).

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Irradiate the methyl protons ( ≈2.1 ppm). Validation: The methyl protons must show a strong 3-bond correlation to the aromatic carbon bearing the phenolic -OH group, confirming the 3-methyl-4-alkyl substitution pattern.

Stereoselective Synthesis Workflows

While racemic synthesis followed by chiral resolution is viable for analytical scales, it discards 50% of the material as the distomer. For preparative and commercial scales, asymmetric synthesis is required. Ellman's sulfinamide (tert-butanesulfinamide) is a premier chiral auxiliary for the asymmetric synthesis of amines[3], allowing racemic alcohol or ketone precursors to be driven toward enantiopure amines with high diastereoselectivity[4].

Protocol 3: Asymmetric Synthesis via Ellman's Sulfinamide
  • Causality: Utilizing (R)-tert-butanesulfinamide dictates the stereochemical outcome of the imine reduction, yielding the desired (R)-amine with >95% ee directly, bypassing the need for preparative HPLC.

  • Methodology:

    • Condensation: In a flame-dried flask, dissolve 1-(4-hydroxy-2-methylphenyl)ethan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 eq). Causality: Ti(OEt)4​ acts as both a Lewis acid to activate the ketone and a water scavenger to drive imine formation. Stir for 12 hours.

    • Diastereoselective Reduction: Cool the reaction mixture to -48°C. Slowly add Sodium Borohydride ( NaBH4​ , 3.0 eq). Causality: The low temperature rigidifies the transition state, maximizing the diastereomeric ratio (dr) during hydride attack.

    • Deprotection: Isolate the sulfinamide intermediate, dissolve in Methanol, and add 4M HCl in dioxane. Stir for 2 hours to cleave the auxiliary.

  • Self-Validating System: Following basic workup, analyze the crude product using Protocol 1. The reaction is validated if the (R)-enantiomer peak accounts for >95% of the total peak area (ee > 90%).

SynthWorkflow A 1-(4-Hydroxy-2-methylphenyl)ethanone B Ellman's Sulfinamide Condensation Ti(OEt)4, THF A->B Asymmetric Route F Racemic Reductive Amination NH4OAc, NaBH3CN A->F Racemic Route C Diastereoselective Reduction NaBH4 B->C D Acidic Deprotection HCl / MeOH C->D E (R)-4-(1-Aminoethyl)-3-methylphenol >95% ee (Eutomer) D->E High Yield G Chiral HPLC Resolution (Amylose-based Stationary Phase) F->G G->E Peak 1 H (S)-4-(1-Aminoethyl)-3-methylphenol (Distomer) G->H Peak 2

Caption: Workflow comparing asymmetric synthesis vs. racemic resolution of the target enantiomers.

Data Presentation

Table 1: Physicochemical Comparison of C9​H13​NO Isomers

Isomer TypeCompound NameStructural FeaturePharmacological Implication
Target Core 4-(1-Aminoethyl)-3-methylphenol α -methyl phenethylamineHigh affinity for trace amine receptors
Regioisomer 4-(2-Aminoethyl)-3-methylphenolTyramine derivative (no α -methyl)Rapid MAO degradation, altered binding
Stereoisomer (R)-4-(1-Aminoethyl)-3-methylphenol(R)-configuration at α -carbonTypical Eutomer (Active target)
Stereoisomer (S)-4-(1-Aminoethyl)-3-methylphenol(S)-configuration at α -carbonTypical Distomer (Inactive/Off-target)

Table 2: System Suitability and Chromatographic Parameters for Chiral Resolution

ParameterSpecificationCausality / Rationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose backbone provides chiral cavities for enantiomer discrimination.
Mobile Phase Hexane / IPA / DEA (80:20:0.1)DEA suppresses secondary interactions with residual silanols, preventing peak tailing.
Flow Rate 1.0 mL/minBalances theoretical plate count with acceptable run times.
Detection UV at 254 nmOptimal absorption wavelength for the phenolic aromatic ring.
Resolution ( Rs​ ) > 1.5 (Baseline separation)Ensures quantitative fraction collection without cross-contamination.

References

  • 4-(1-Aminoethyl)-3-methylphenol | C9H13NO | CID 55282608 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Chiral additive induced self-disproportionation of enantiomers under MPLC conditions: Preparation of enantiomerically pure samples of 1-(aryl)ethylamines from racemates Source: ResearchGate (Soloshonok et al.) URL:[Link]

  • tert-Butanesulfinamide (Ellman's Sulfinamide) Source: Wikipedia URL:[Link]

  • From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination Source: PubMed Central (PMC4388796) URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 4-(1-Aminoethyl)-3-methylphenol: A Guide for Advanced Organic Synthesis

Introduction: Unveiling a Chiral Building Block 4-(1-Aminoethyl)-3-methylphenol is a chiral amino phenol that holds significant potential as a versatile building block in modern organic synthesis. Its structure, featurin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Chiral Building Block

4-(1-Aminoethyl)-3-methylphenol is a chiral amino phenol that holds significant potential as a versatile building block in modern organic synthesis. Its structure, featuring a primary amine, a hydroxyl group, and a stereocenter, makes it an attractive candidate for the synthesis of complex, high-value molecules, particularly in the fields of pharmaceutical development and asymmetric catalysis. While not as extensively documented as other chiral auxiliaries, its structural motifs suggest a broad range of applications, from the construction of chiral auxiliaries to its use as a ligand in metal-catalyzed reactions and a precursor to biologically active compounds. This guide provides a comprehensive overview of the potential applications of 4-(1-Aminoethyl)-3-methylphenol, complete with detailed protocols to facilitate its use in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(1-Aminoethyl)-3-methylphenol is presented in the table below.[1]

PropertyValue
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 4-(1-aminoethyl)-3-methylphenol
CAS Number 1270397-24-4
SMILES CC1=C(C=CC(=C1)O)C(C)N

Core Application I: A Precursor to Chiral Oxazolidinone Auxiliaries

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.[2][3] The 1,2-amino alcohol functionality within 4-(1-Aminoethyl)-3-methylphenol makes it an ideal precursor for the synthesis of a chiral oxazolidinone, a class of auxiliaries popularized by David Evans for their high efficacy in stereoselective transformations such as aldol reactions, alkylations, and Diels-Alder reactions.[][5] The resulting oxazolidinone can be acylated and subsequently used to direct the stereochemical outcome of reactions at the α-position of the acyl group.

Workflow for Oxazolidinone Synthesis

A 4-(1-Aminoethyl)-3-methylphenol B Reaction with a Carbonylating Agent (e.g., Phosgene, Diethyl Carbonate) A->B Base (e.g., n-BuLi, NaH) C Cyclization B->C Intramolecular Nucleophilic Attack E Purification C->E D Chiral Oxazolidinone Auxiliary E->D

Caption: Synthesis of a chiral oxazolidinone from 4-(1-Aminoethyl)-3-methylphenol.

Protocol: Synthesis of (4S,5R)-4-(2-hydroxy-5-methylphenyl)-5-methyl-1,3-oxazolidin-2-one

This protocol is adapted from established procedures for the synthesis of Evans-type oxazolidinones from β-amino alcohols.[5][6]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(1-Aminoethyl)-3-methylphenol151.211.51 g10 mmol
Diethyl carbonate118.131.42 g (1.5 mL)12 mmol
Sodium methoxide (25% in MeOH)54.022.6 mL12 mmol
Toluene-50 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(1-Aminoethyl)-3-methylphenol (1.51 g, 10 mmol) and toluene (50 mL).

  • Stir the mixture to dissolve the starting material.

  • Add diethyl carbonate (1.5 mL, 12 mmol) and sodium methoxide (2.6 mL of a 25% solution in methanol, 12 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure oxazolidinone auxiliary.

Core Application II: Synthesis of Chiral Schiff Base Ligands

The aminophenol structure of the title compound allows for the straightforward synthesis of Schiff bases through condensation with aldehydes or ketones. The resulting Schiff base ligands, containing both nitrogen and oxygen donor atoms, can chelate to metal centers to form chiral catalysts for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.[7][8][9]

Workflow for Schiff Base Ligand Synthesis

A 4-(1-Aminoethyl)-3-methylphenol C Condensation Reaction A->C B Aldehyde or Ketone B->C E Purification C->E Solvent (e.g., Ethanol), Catalyst (optional, e.g., Acetic Acid) D Chiral Schiff Base Ligand E->D

Caption: General scheme for the synthesis of a chiral Schiff base ligand.

Protocol: Synthesis of a Chiral Salicylaldehyde-derived Schiff Base Ligand

This protocol provides a general method for the synthesis of a chiral Schiff base from 4-(1-Aminoethyl)-3-methylphenol and salicylaldehyde.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(1-Aminoethyl)-3-methylphenol151.211.51 g10 mmol
Salicylaldehyde122.121.22 g (1.06 mL)10 mmol
Ethanol (absolute)-40 mL-
Acetic acid (glacial)-2-3 drops(catalyst)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-(1-Aminoethyl)-3-methylphenol (1.51 g, 10 mmol) in absolute ethanol (20 mL).

  • In a separate beaker, dissolve salicylaldehyde (1.22 g, 10 mmol) in absolute ethanol (20 mL).

  • Add the salicylaldehyde solution dropwise to the stirred solution of the amino phenol at room temperature.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture in an ice bath to promote further precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified Schiff base ligand.

Further Applications in the Synthesis of Biologically Active Molecules

Chiral vicinal amino alcohols are important structural motifs in a wide range of biologically active molecules and natural products.[10][11] 4-(1-Aminoethyl)-3-methylphenol can serve as a valuable chiral pool starting material for the synthesis of novel pharmaceutical candidates.[3] Its structure is analogous to intermediates used in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neurologically active compounds. The presence of the phenolic hydroxyl group also allows for further functionalization, such as etherification or esterification, to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.[12][13]

Conclusion

4-(1-Aminoethyl)-3-methylphenol represents a promising, yet underexplored, chiral building block for organic synthesis. Its potential applications as a precursor to chiral auxiliaries and ligands, as well as a starting material for the synthesis of biologically active molecules, make it a valuable tool for researchers in both academic and industrial settings. The protocols provided herein offer a starting point for the exploration of its synthetic utility, and it is anticipated that further research will uncover even more diverse applications for this versatile compound.

References

  • ACS Publications. (2019, November 18). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. Retrieved from [Link]

  • PMC. (n.d.). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]

  • MSpace. (n.d.). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. Retrieved from [Link]

  • ACS Publications. (n.d.). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Retrieved from [Link]

  • (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • ICJS. (2021, April 6). Super Selective Synthesis: The Evolution of Enantioselective Methods. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Aminoethyl)-3-methylphenol. Retrieved from [Link]

  • ACS Publications. (2019, November 18). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • PubMed. (2007, December 15). From a chiral switch to a ligand portfolio for asymmetric catalysis. Retrieved from [Link]

  • (n.d.). Synthesis of Bioactive Molecules.
  • ResearchGate. (n.d.). Chiral Ligands for Asymmetric Catalysis. Retrieved from [Link]

  • MDPI. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • PMC. (2021, June 23). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Retrieved from [Link]

  • PubMed. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Beilstein Journals. (2024, April 2). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Retrieved from [Link]

  • (n.d.). Applications of Bioisosteres in the Design of Biologically Active Compounds.
  • MDPI. (2025, April 18). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 4-(1-Aminoethyl)-3-methylphenol as a Versatile Chiral Building Block in Medicinal Chemistry

An Application Guide by a Senior Scientist Author’s Foreword In the landscape of modern drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and, ultimately, a p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by a Senior Scientist

Author’s Foreword

In the landscape of modern drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and, ultimately, a program's success. Chiral building blocks, in particular, offer a direct route to stereochemically defined molecules, circumventing the often arduous and costly processes of chiral resolution or asymmetric synthesis late in a route. Among these, 4-(1-Aminoethyl)-3-methylphenol stands out as a deceptively simple yet powerful scaffold. Its inherent chirality, coupled with the dual nucleophilicity of its amino and phenolic groups, provides a rich platform for constructing a diverse array of pharmacologically active agents.

This document is structured not as a rigid manual, but as a guided exploration into the practical application of this building block. We will move beyond simple reaction schemes to dissect the underlying logic—the "why" behind the "how"—drawing from established principles and field-proven methodologies. The protocols herein are designed to be self-validating, with integrated analytical checkpoints to ensure the integrity of the synthetic path. Our goal is to equip you, the research scientist, with the foundational knowledge and practical tools to effectively leverage this versatile scaffold in your own drug development endeavors.

Core Characteristics and Strategic Handling

Before embarking on any synthesis, a thorough understanding of the starting material is paramount. 4-(1-Aminoethyl)-3-methylphenol is a bifunctional molecule whose reactivity is dictated by the interplay between its primary amine and its phenolic hydroxyl group.

Physicochemical & Safety Profile

Proper handling and storage are crucial for maintaining the integrity of the reagent. The primary amine is susceptible to oxidation and can react with atmospheric carbon dioxide to form a carbamate salt.

PropertyValueNotes
Molecular Formula C₉H₁₃NO-
Molecular Weight 151.21 g/mol -
Appearance Off-white to light yellow crystalline solidVisual inspection is a key first QC step.
Chirality Exists as (R) and (S) enantiomersThe choice of enantiomer is critical for biological activity.
pKa (Phenol) ~10.2Influences reactivity and choice of base in O-alkylation reactions.
pKa (Amine) ~9.8Dictates conditions for N-acylation/alkylation and salt formation.
Storage Store under inert gas (Argon or Nitrogen) at 2-8°CMinimize oxidation and degradation.
Handling Use in a well-ventilated fume hood. Wear appropriate PPE.Avoid inhalation and skin contact.

Synthetic Strategy: A Hierarchical Approach to Reactivity

The key to successfully using this building block lies in controlling the chemoselectivity of its two nucleophilic sites. The primary amine is generally more nucleophilic than the phenolic hydroxyl group, especially under neutral or slightly basic conditions. This inherent difference allows for a hierarchical approach to functionalization.

G cluster_0 Strategic Overview A 4-(1-Aminoethyl)-3-methylphenol (Starting Block) B Selective N-Functionalization (Acylation, Alkylation, Reductive Amination) A->B  Higher Nucleophilicity  Milder Conditions C Selective O-Functionalization (Alkylation, Etherification) B->C  Requires N-Protection  or Stronger Base D Target Molecule (e.g., β-Agonist) B->D C->D

Caption: Hierarchical functionalization strategy for 4-(1-Aminoethyl)-3-methylphenol.

Application Protocol: Synthesis of a Norepinephrine Analogue

One of the most prominent applications of this scaffold is in the synthesis of β-adrenergic receptor agonists, which are structurally related to norepinephrine. The (R)-enantiomer is often crucial for this activity. Here, we detail a representative two-step synthesis involving reductive amination followed by deprotection.

Workflow Overview

G cluster_1 Protocol Workflow P1 Step 1: Reductive Amination (R)-4-(1-Aminoethyl)-3-methylphenol + Aldehyde QC1 QC Check 1 (TLC, LC-MS) P1->QC1 P2 Step 2: Work-up & Extraction QC1->P2 P3 Step 3: Purification (Column Chromatography) P2->P3 QC2 Final QC (NMR, HRMS, Chiral HPLC) P3->QC2 F Final Compound QC2->F

Caption: Step-by-step workflow for the synthesis and quality control of a target molecule.

Step-by-Step Protocol: N-Alkylation via Reductive Amination

Objective: To synthesize an N-alkylated derivative, a common core in many catecholamine-like drugs. We will use 3,4-dimethoxybenzaldehyde as the coupling partner.

Materials:

  • (R)-4-(1-Aminoethyl)-3-methylphenol (1.0 eq)

  • 3,4-Dimethoxybenzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (10 mL / mmol)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (R)-4-(1-Aminoethyl)-3-methylphenol (e.g., 1.51 g, 10 mmol) and anhydrous DCM (100 mL). Stir until fully dissolved.

  • Imine Formation: Add 3,4-dimethoxybenzaldehyde (1.83 g, 11 mmol) followed by a catalytic amount of glacial acetic acid (57 µL, 1 mmol). Stir the mixture at room temperature for 30 minutes.

    • Scientist's Insight: The acid catalyst is crucial for accelerating the formation of the iminium ion intermediate, which is the species that is actually reduced. Without it, the reaction is significantly slower.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.

    • Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the aldehyde starting material than stronger agents like NaBH₄, minimizing side reactions.

  • Reaction Monitoring (QC Check 1): Allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 10% Methanol in DCM.

  • Work-up: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure N-alkylated product.

  • Final Analysis (QC Check 2): Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Chiral HPLC may be used to confirm that no racemization has occurred.

Analytical Characterization: A Self-Validating System

Trust in your results is built upon rigorous analytical confirmation. Each step of the synthesis should be validated.

Expected Analytical Data
Analysis TypeStarting MaterialExpected Product
¹H NMR (CDCl₃) Aromatic protons (~6.5-7.0 ppm), CH quartet (~4.0 ppm), CH₃ doublet (~1.4 ppm), Ar-CH₃ singlet (~2.2 ppm)Appearance of new aromatic signals from the dimethoxybenzyl group (~6.8 ppm), benzylic CH₂ protons (~3.7 ppm), and methoxy singlets (~3.9 ppm).
LC-MS Expected M+H⁺ peak at m/z 152.1Expected M+H⁺ peak at m/z 302.2, confirming the addition of the N-substituent.
FTIR Broad O-H stretch (~3300 cm⁻¹), N-H bend (~1600 cm⁻¹)Attenuation of the primary N-H bend, persistence of the O-H stretch.

Conclusion and Future Perspective

4-(1-Aminoethyl)-3-methylphenol is more than just another reagent on the shelf; it is a strategic entry point into complex and biologically relevant chemical space. Its value is demonstrated in its application for synthesizing compounds targeting adrenergic systems. The protocols and insights provided here serve as a robust foundation. Future applications may see this scaffold incorporated into novel kinase inhibitors, GPCR ligands, or other therapeutic modalities where the specific spatial arrangement of its functional groups can be exploited to achieve high-affinity binding. The key to unlocking this potential lies in the careful, logical, and analytically-driven approach to its chemistry.

Method

"HPLC-UV method for 4-(1-Aminoethyl)-3-methylphenol analysis"

An Application Note and Protocol for the Analysis of 4-(1-Aminoethyl)-3-methylphenol by HPLC-UV Abstract This application note provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC)...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analysis of 4-(1-Aminoethyl)-3-methylphenol by HPLC-UV

Abstract

This application note provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 4-(1-Aminoethyl)-3-methylphenol. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound. This document delves into the scientific rationale behind the method development choices, offers detailed step-by-step protocols for implementation, and outlines a complete validation strategy according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Principles and Causality: A Scientifically-Grounded Approach

A robust analytical method is built on a foundation of understanding the analyte's physicochemical properties and its interaction with the chromatographic system. The choices made in this protocol are deliberate and based on established scientific principles to ensure reproducibility and accuracy.

Analyte Characteristics: The Amphoteric Nature of 4-(1-Aminoethyl)-3-methylphenol

4-(1-Aminoethyl)-3-methylphenol is an amphoteric molecule, possessing both a weakly acidic phenolic hydroxyl group (-OH) and a basic primary amine group (-NH2).

  • Phenolic Group: The hydroxyl group attached to the aromatic ring is weakly acidic.

  • Amino Group: The ethylamine substituent is basic.

This dual nature is the most critical factor influencing its chromatographic behavior. The charge state of the molecule will change significantly with the pH of the mobile phase. To achieve consistent retention and symmetrical peak shape, the pH of the mobile phase must be controlled with a suitable buffer.[3] By operating at a low pH (e.g., pH 2.5-3.5), the primary amine will be consistently protonated (-NH3+), making the molecule polar and soluble in the aqueous mobile phase. This also suppresses the unwanted interactions of the basic amine with residual silanols on the silica-based stationary phase, which can cause significant peak tailing.[3]

Chromatographic Strategy: Reversed-Phase for Optimal Performance

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used mode of HPLC, particularly for pharmaceutical analysis, and is ideally suited for this application.[4][5]

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase.[4] This non-polar phase provides hydrophobic interactions with the aromatic ring and the ethyl group of the analyte. The high surface coverage of C18 phases offers excellent retention for a broad range of molecules.[4]

  • Mobile Phase: A polar mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent, is used to elute the analyte from the column.[5] Retention is modulated by adjusting the proportion of the organic solvent; increasing the organic solvent concentration decreases the retention time.

Mobile Phase Selection: The Key to Reproducibility

The mobile phase composition is critical for achieving the desired separation.

  • Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier. Its lower viscosity results in lower backpressure, and its nitrile bond can participate in different pi-pi interactions, offering unique selectivity for aromatic compounds compared to methanol.[3]

  • Aqueous Buffer: A phosphate buffer at a low pH (e.g., 2.5) is employed. Phosphate is a common and robust buffer for HPLC in this pH range.[3] This low pH ensures the consistent protonation of the analyte's amino group, as explained in section 1.1.

UV Wavelength Selection: Leveraging the Phenolic Chromophore

The presence of the substituted phenol ring provides a strong chromophore, making the molecule suitable for UV detection. Phenols typically exhibit two main absorption bands in the UV region. While the shorter wavelength band is more intense, the longer wavelength band (around 270-280 nm) is often more selective and less prone to interference from common solvents and additives.[6][7] A detection wavelength of 274 nm is selected as it provides a good balance of sensitivity and specificity for the phenolic structure.[6] Using a Diode Array Detector (DAD) during method development is highly recommended to confirm the peak purity and the absorption maximum.

Materials and Methods

Equipment and Software
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Chromatography Data System (CDS) software for instrument control, data acquisition, and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (e.g., 0.45 µm PVDF or Nylon).

Reagents and Standards
  • 4-(1-Aminoethyl)-3-methylphenol Reference Standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH2PO4) (Analytical grade).

  • Phosphoric Acid (H3PO4) (85%, Analytical grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterRecommended Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 2.5
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 70% A / 30% B (Adjust as needed)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 274 nm
Run Time ~10 minutes

Experimental Protocols

Reagent and Solution Preparation
  • Mobile Phase A (20 mM KH2PO4, pH 2.5):

    • Weigh 2.72 g of KH2PO4 and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 2.5 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the chromatographic conditions (e.g., 70:30 v/v).

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of 4-(1-Aminoethyl)-3-methylphenol Reference Standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the Stock Standard Solution with the diluent to cover the desired analytical range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation

This protocol assumes the sample is a drug substance or a simple formulation. The goal is to achieve a final concentration within the calibrated linear range.

  • Accurately weigh an amount of sample powder expected to contain approximately 25 mg of 4-(1-Aminoethyl)-3-methylphenol.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.[8]

  • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.

  • If necessary, perform a further dilution with the diluent to bring the concentration into the working range.

  • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few drops.[8][9]

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is achieved by injecting a working standard solution (e.g., 50 µg/mL) five or six times.[10]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Demonstrates pump and system stability.
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • If SST passes, create an injection sequence including blanks, standard solutions, and sample solutions.

  • It is good practice to inject a standard solution periodically throughout the sequence (e.g., after every 10 sample injections) to monitor system performance.[8]

Method Validation Protocol (as per ICH Q2(R2))

A full method validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[1][11][12] The following parameters should be assessed.

Validation ParameterDescription and ProtocolTypical Acceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples to demonstrate that no interfering peaks co-elute with the analyte peak. Use DAD to check for peak purity.[10][13]No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity Analyze at least five concentrations across the proposed range (e.g., 50% to 150% of the nominal concentration). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range The range is established from the linearity study and is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.As determined by linearity, accuracy, and precision results.
Accuracy Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.[13]Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze a minimum of six sample preparations at 100% concentration on the same day, by the same analyst. Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Can be determined based on signal-to-noise ratio (S/N ≈ 10) or by establishing the concentration where precision (%RSD) is within an acceptable limit (e.g., ≤ 10%).S/N ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified. Typically determined based on a signal-to-noise ratio of 3 (S/N ≈ 3).S/N ratio ≥ 3.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. This is often performed during method development.[13]System suitability parameters must be met. Results should not be significantly affected by minor variations.

Data Analysis and Reporting

The concentration of 4-(1-Aminoethyl)-3-methylphenol in the sample preparations is determined using the calibration curve generated from the analysis of the working standard solutions.

Calculation: Concentration (µg/mL) = (Sample Peak Area - Intercept) / Slope

The final result should be reported as a percentage of the label claim or as a weight/weight percentage, taking into account the sample weight and all dilution factors.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final reporting.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage prep_solutions Prepare Mobile Phase, Diluent & Standards prep_sample Prepare Sample: Weigh -> Dissolve -> Dilute filter_sample Filter Sample (0.45 µm) into HPLC Vial prep_sample->filter_sample system_setup System Equilibration filter_sample->system_setup sst System Suitability Test (SST) system_setup->sst sequence Run Analytical Sequence (Blanks, Standards, Samples) sst->sequence If SST Passes integration Integrate Chromatograms sequence->integration calibration Generate Calibration Curve integration->calibration quantification Calculate Sample Concentration calibration->quantification report Generate Final Report quantification->report

Sources

Application

Application Note: Quantitative Analysis of 4-(1-Aminoethyl)-3-methylphenol in Human Plasma using LC-MS/MS

Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-(1-Aminoethyl)-3-methylphenol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-(1-Aminoethyl)-3-methylphenol in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies. The methodology employs a straightforward protein precipitation extraction procedure, followed by rapid and efficient chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This document provides a comprehensive, step-by-step protocol, explains the scientific rationale behind key experimental decisions, and adheres to the principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).

Introduction

4-(1-Aminoethyl)-3-methylphenol is a small molecule of interest in pharmaceutical development. Accurate and reliable quantification of this analyte in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and speed.[1] This application note addresses the specific challenges associated with the analysis of small, polar molecules like 4-(1-Aminoethyl)-3-methylphenol, which contains both a phenolic hydroxyl group and a primary amine. These functional groups can present challenges in chromatographic retention and potential for matrix effects.

The method described herein is developed to be both robust and high-throughput, making it suitable for the analysis of a large number of samples generated during various stages of drug development. The principles of this method can be adapted for the analysis of structurally similar compounds.

Chemical and Physical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful LC-MS/MS method.

PropertyValueSource
Chemical Name 4-(1-Aminoethyl)-3-methylphenol
Molecular Formula C9H13NO
Monoisotopic Mass 151.0997 g/mol Calculated
Molecular Weight 151.21 g/mol Calculated
Structure

Note: The analyte is often supplied as a hydrochloride salt (C9H14ClNO, MW: 187.66 g/mol ).[2] For the purpose of mass spectrometry, the analysis will focus on the free base.

Experimental Workflow

The overall analytical workflow is designed for efficiency and reproducibility, from sample receipt to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Thawing & Vortexing P2 Aliquoting Plasma P1->P2 P3 Addition of Internal Standard P2->P3 P4 Protein Precipitation (Acetonitrile) P3->P4 P5 Vortexing & Centrifugation P4->P5 P6 Supernatant Transfer P5->P6 P7 Dilution for Injection P6->P7 A1 Injection into UHPLC P7->A1 Inject A2 Chromatographic Separation (C18 Column) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 MS/MS Detection (MRM Mode) A3->A4 D1 Peak Integration A4->D1 Acquire Data D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3 D4 Data Review & Reporting D3->D4

Caption: High-level workflow for the LC-MS/MS analysis of 4-(1-Aminoethyl)-3-methylphenol.

Detailed Protocols

Materials and Reagents
  • 4-(1-Aminoethyl)-3-methylphenol reference standard

  • Stable isotope-labeled internal standard (e.g., 4-(1-Aminoethyl-d3)-3-methylphenol) - Recommended for optimal accuracy

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with K2EDTA as anticoagulant)

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 4-(1-Aminoethyl)-3-methylphenol reference standard and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) ACN/water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Stock and Working Solution: Prepare a 1 mg/mL stock solution of the IS in methanol. Dilute this stock to a final working concentration of 100 ng/mL in ACN. This working solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS system.[3][4] Acetonitrile is a commonly used and efficient solvent for this purpose.

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Allow all plasma samples to thaw completely at room temperature, followed by vortexing for 10 seconds.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of the IS working solution (100 ng/mL in ACN) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Add 100 µL of ultrapure water with 0.1% formic acid to each well/vial to reduce the organic content of the final sample, which improves peak shape in reversed-phase chromatography.

  • Seal the plate/vials and place in the autosampler for analysis.

SamplePrep plasma 50 µL Plasma vortex1 Vortex 30s plasma->vortex1 is_sol 150 µL ACN with Internal Standard is_sol->vortex1 centrifuge Centrifuge 14,000 rpm, 10 min vortex1->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant dilution Add 100 µL 0.1% FA in Water supernatant->dilution injection Inject into LC-MS/MS dilution->injection

Caption: Step-by-step protein precipitation protocol.

LC-MS/MS Method Parameters

The selection of chromatographic and mass spectrometric conditions is critical for achieving the desired sensitivity, selectivity, and run time.

Rationale for Parameter Selection:

  • Chromatography: A C18 column is chosen for its versatility in retaining small molecules of moderate polarity. The use of a gradient elution with acidified water and acetonitrile allows for good separation of the analyte from endogenous plasma components and a sharp peak shape.[5][6] Formic acid is added to the mobile phase to promote the protonation of the analyte, which is beneficial for positive mode electrospray ionization.[5]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is selected because the primary amine group on 4-(1-Aminoethyl)-3-methylphenol is readily protonated. A triple quadrupole mass spectrometer operating in MRM mode provides the highest sensitivity and selectivity for quantification by monitoring a specific precursor-to-product ion transition.[1] The precursor ion will be the protonated molecule [M+H]+, and product ions will be generated through collision-induced dissociation.

Table of LC-MS/MS Parameters:

ParameterSetting
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM Transitions (Hypothetical)
Analyte (Q1/Q3)m/z 152.1 → 135.1 (Loss of NH3)
Internal Standard (Q1/Q3)m/z 155.1 → 138.1 (Loss of NH3)

Note: The specific MRM transitions and collision energies must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation

The developed method must be validated according to regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation Guidance.[7][8] This ensures the reliability and reproducibility of the data.

Key Validation Parameters:

  • Selectivity and Specificity: Analysis of at least six different lots of blank human plasma to ensure no significant interference at the retention time of the analyte and IS.

  • Calibration Curve: A calibration curve should be prepared with at least six non-zero standards, covering the expected concentration range. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluated to ensure that endogenous components in the plasma do not suppress or enhance the ionization of the analyte or IS.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Stability: The stability of the analyte should be assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.

Data Analysis and Reporting

Data acquisition and processing will be performed using the instrument manufacturer's software. The concentration of 4-(1-Aminoethyl)-3-methylphenol in unknown samples is calculated by the software based on the peak area ratio of the analyte to the internal standard against the calibration curve. All results should be reported with clear documentation of the methods used, validation results, and any deviations from the protocol.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 4-(1-Aminoethyl)-3-methylphenol in human plasma by LC-MS/MS. The method is designed to be sensitive, selective, and robust, meeting the stringent requirements for regulated bioanalysis in the pharmaceutical industry. The detailed explanation of the rationale behind the chosen procedures provides a solid foundation for researchers to implement and adapt this method for their specific needs.

References

  • Royal Society of Chemistry. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Rsc.org. Retrieved from [Link]

  • PubMed. (2022, December 15). LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 19). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. Retrieved from [Link]

  • Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Aminoethyl)-3-methylphenol hydrochloride. Retrieved from [Link]

  • ACG Publications. (2025, October 15). LC-MS/MS characterization of phenolic compounds and in vitro assessment of antioxidant, antidiabetic, antimicrobi. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, June 16). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. PMC. Retrieved from [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Waters Corporation. (2026, March 7). Small Molecule Characterization for Emerging Modalities. Retrieved from [Link]

  • Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • LCGC International. (2026, March 10). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

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Method

"protocol for the purification of 4-(1-Aminoethyl)-3-methylphenol"

Application Notes and Protocols Topic: Protocol for the Purification of 4-(1-Aminoethyl)-3-methylphenol Audience: Researchers, scientists, and drug development professionals. Introduction: Navigating the Purification of...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Protocol for the Purification of 4-(1-Aminoethyl)-3-methylphenol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Purification of a Bifunctional Aminophenol

4-(1-Aminoethyl)-3-methylphenol is a substituted aminophenol derivative featuring a primary amine and a phenolic hydroxyl group.[1] Compounds within this class are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2] The presence of both a basic amino group and an acidic phenolic moiety imparts specific chemical properties that present both opportunities and challenges for purification.

The primary challenge in handling aminophenols is their susceptibility to oxidation, which can result in the formation of colored impurities, often pink or brown, complicating purification and compromising final product quality.[3] Therefore, a successful purification strategy must not only separate the target compound from reaction byproducts and starting materials but also mitigate degradation.

This application note provides a detailed, experience-driven guide to the purification of 4-(1-Aminoethyl)-3-methylphenol. We will explore two primary methods: Flash Column Chromatography using an amine-functionalized stationary phase and traditional Recrystallization with charcoal treatment. The causality behind each step is explained to empower the researcher to adapt and troubleshoot the protocols effectively.

Core Purification Strategy: Flash Column Chromatography on Amine-Functionalized Silica

For many organic amines, standard flash chromatography on silica gel can be problematic. The acidic nature of silica's silanol groups can lead to strong, non-specific binding of basic amines, resulting in significant peak tailing, poor separation, and in some cases, degradation of the target compound.[4][5]

Expert Rationale: To circumvent these issues, we recommend using an amine-functionalized silica column. This stationary phase has a basic character that minimizes the undesirable acid-base interactions.[5][6] This approach often precludes the need for mobile phase modifiers like triethylamine or ammonia, which simplifies the purification process and subsequent workup.[6] The result is typically a sharper elution profile, better resolution, and higher recovery of the purified amine.

Experimental Protocol: Flash Chromatography
  • Mobile Phase Selection (TLC Analysis):

    • Before performing the column, determine the optimal solvent system using amine-functionalized TLC plates.[6]

    • Screen solvent systems of varying polarity. A good starting point is a gradient of ethyl acetate (polar solvent) in hexanes (non-polar solvent).[7][8]

    • Spot the crude reaction mixture on the TLC plate and develop it in different solvent ratios (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).

    • The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.2-0.35, ensuring good separation from impurities.[9]

  • Sample Preparation:

    • Dissolve the crude 4-(1-Aminoethyl)-3-methylphenol in a minimal amount of a strong solvent, such as dichloromethane or methanol.

    • Add a small amount (1-2x the mass of the crude product) of silica gel or celite to this solution.

    • Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This "dry loading" technique prevents the introduction of a large volume of strong solvent directly to the column, which can degrade separation quality.

  • Column Packing and Elution:

    • Select an appropriately sized pre-packed amine-functionalized silica column or pack a glass column with the stationary phase.

    • Equilibrate the column by flushing it with 2-3 column volumes of the initial, low-polarity mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

    • Carefully load the prepared dry sample onto the top of the column bed.

    • Begin the elution process, starting with the low-polarity mobile phase and gradually increasing the percentage of the more polar solvent (gradient elution).

    • Collect fractions throughout the run.

  • Fraction Analysis and Product Isolation:

    • Monitor the elution of compounds from the column by spotting collected fractions onto TLC plates and visualizing under UV light and/or with a suitable stain (e.g., permanganate).

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 4-(1-Aminoethyl)-3-methylphenol.

Data Summary: Flash Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Amine-Functionalized Silica GelBasic phase prevents tailing and degradation of the amine product.[5]
Mobile Phase Hexanes/Ethyl Acetate GradientStandard, effective system for compounds of moderate polarity.[8]
Optimal TLC Rf 0.2 - 0.35Provides the best balance for good separation on the column.[9]
Sample Loading Dry LoadingImproves resolution by ensuring the sample is introduced as a narrow band.
Purity Assessment TLC, HPLC, ¹H-NMRConfirms the absence of impurities and verifies structural integrity.[3][10]
Workflow Visualization: Flash Chromatography

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Analysis & Isolation crude Crude Product dissolve Dissolve in DCM/MeOH crude->dissolve adsorb Adsorb on Silica dissolve->adsorb dry Evaporate to Dry Powder adsorb->dry load Dry Load Sample dry->load tlc TLC Analysis (Amine Plate) Determine Solvent System column Pack/Equilibrate Amine-Silica Column tlc->column column->load elute Elute with Gradient (Hexane -> EtOAc) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate_final Evaporate Solvents combine->evaporate_final pure_product Pure 4-(1-Aminoethyl)-3-methylphenol evaporate_final->pure_product

Caption: Workflow for the purification of 4-(1-Aminoethyl)-3-methylphenol via flash chromatography.

Alternative Protocol: Recrystallization for High-Purity Solids

Recrystallization is a highly effective technique for purifying solid compounds that are already of moderate to high purity.[3] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For aminophenols, this method is particularly useful for removing the colored oxidation products that may have formed during the reaction or workup.

Expert Rationale: The key to successful recrystallization is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C).[3] Furthermore, incorporating an activated charcoal treatment step is crucial. The porous structure of charcoal effectively adsorbs high-molecular-weight colored impurities, resulting in a significantly decolorized final product.[3]

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude solid into several test tubes.

    • Add different solvents (e.g., water, ethanol, acetone, ethyl acetate, or mixtures like ethanol/water) to each tube.

    • Heat the tubes to the boiling point of the solvent to test for solubility. The target compound should dissolve completely.

    • Cool the soluble samples in an ice bath to observe crystal formation. A good solvent will result in the formation of a high yield of crystals.

  • Dissolution and Decolorization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • Crucial Step: To the hot solution, add a small amount of activated charcoal (approx. 1-2% of the solute's weight).

    • Swirl the flask and keep it hot for a few minutes to allow the charcoal to adsorb impurities.

  • Hot Filtration:

    • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities. This must be done quickly to prevent the desired compound from crystallizing prematurely. Use a pre-heated filter funnel and flask.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.[3]

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[3]

    • Dry the crystals under vacuum to remove all traces of solvent.

Workflow Visualization: Recrystallization

G crude_solid Crude Solid Product dissolve Dissolve in Minimum Hot Solvent crude_solid->dissolve charcoal Add Activated Charcoal dissolve->charcoal hot_filter Hot Filtration (Removes Charcoal) charcoal->hot_filter cool_slow Slow Cooling to Room Temp hot_filter->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath filter_collect Vacuum Filtration (Collect Crystals) ice_bath->filter_collect wash Wash with Cold Solvent filter_collect->wash dry Dry Under Vacuum wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: Workflow for the purification of 4-(1-Aminoethyl)-3-methylphenol via recrystallization.

References

  • Process for the purification of p-aminophenol.
  • Purification of N-acetyl aminophenols.
  • Process for producing aminophenols. European Patent Office (EP 0224625 A1). [Link]

  • Process for the purification of p-aminophenol.
  • Flash Column Chromatography. University of California, Los Angeles. [Link]

  • Column Chromatography Notes. Membrane Solutions. [Link]

  • 4-(1-Aminoethyl)-3-methylphenol hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Is there an easy way to purify organic amines?. Biotage. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Scholar DLU. [Link]

  • 4-(1-Aminoethyl)-3-methylphenol. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene. ACS Publications. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

Sources

Application

Application Note: 4-(1-Aminoethyl)-3-methylphenol as a Versatile Pharmacophore Building Block in Targeted Therapeutics

Executive Summary & Pharmacophore Rationale In the landscape of modern drug discovery, the rational selection of building blocks is paramount for optimizing both target affinity and pharmacokinetic (PK) profiles. 4-(1-Am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of modern drug discovery, the rational selection of building blocks is paramount for optimizing both target affinity and pharmacokinetic (PK) profiles. 4-(1-Aminoethyl)-3-methylphenol (and its hydrochloride salt) is a highly versatile, chiral phenethylamine derivative utilized extensively in the synthesis of central nervous system (CNS) agents, adrenergic receptor modulators, and targeted kinase inhibitors.

As a Senior Application Scientist, it is critical to understand the causality behind why this specific scaffold is chosen over simpler benzylamines:

  • The α -Methyl Group (Chiral Center): The addition of a methyl group alpha to the basic amine yields structures that are highly resistant to oxidative deamination by Monoamine Oxidase (MAO)[1]. This steric hindrance prevents the enzyme from abstracting the α -proton, significantly enhancing the in vivo half-life of the resulting therapeutic.

  • The 3-Methylphenol Motif: The phenol acts as a critical hydrogen bond donor/acceptor for receptor anchoring (e.g., GPCR aspartate residues or kinase hinge regions). The adjacent 3-methyl group restricts the rotational freedom of the phenol, locking it into a favorable bioactive conformation while partially shielding the hydroxyl group from rapid Phase II metabolism (e.g., glucuronidation).

Physicochemical & Structural Properties

Understanding the baseline metrics of 4-(1-Aminoethyl)-3-methylphenol is essential for predicting its behavior in downstream synthetic workflows and biological systems[2].

Table 1: Quantitative Physicochemical Properties

PropertyValueScientific Implication
Molecular Formula C9H13NOCore phenethylamine scaffold.
Molecular Weight 151.21 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Computed LogP 1.1Favorable lipophilicity for blood-brain barrier (BBB) penetration when functionalized.
Topological Polar Surface Area 46.3 ŲOptimal TPSA for maintaining oral bioavailability and membrane permeability.
H-Bond Donors / Acceptors 2 / 2Provides versatile anchoring points for both synthetic coupling and target binding.

Visualizing the Synthetic & Pharmacological Workflows

Workflow A 4-(1-Aminoethyl)-3-methylphenol (Core Scaffold) B N-Boc Protection (Amine Masking) A->B Boc2O, Et3N Chemoselective C Amide Coupling (HATU/DIPEA) A->C R-COOH Stereoretentive D O-Alkylation (K2CO3, R-X) B->D R-X, Base Etherification F Target A (Kinase Inhibitor) C->F Purification E Boc Deprotection (TFA/DCM) D->E Acidic Cleavage G Target B (GPCR Ligand) E->G Purification

Figure 1: Divergent synthetic pathways utilizing 4-(1-Aminoethyl)-3-methylphenol.

Pharmacophore Core 4-(1-Aminoethyl)-3-methylphenol Key Structural Elements AlphaMe alpha-Methyl Group Steric Hindrance Core->AlphaMe Amine Primary Amine Salt Bridge / H-Bond Core->Amine Phenol Phenol OH H-Bond Donor/Acceptor Core->Phenol Aryl Aryl Ring Pi-Pi Stacking Core->Aryl Target1 MAO Enzyme Metabolism Resistance AlphaMe->Target1 Blocks Oxidative Deamination Target2 GPCR Aspartate Anchoring Residue Amine->Target2 Ionic Interaction

Figure 2: Pharmacophore elements and their target interactions (e.g., MAO resistance).

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Every reagent choice is grounded in chemical causality to prevent side reactions such as racemization or non-specific alkylation.

Protocol A: Stereoselective Amide Coupling (Kinase Inhibitor Intermediates)

Objective: Couple the primary amine of 4-(1-aminoethyl)-3-methylphenol with a heteroaryl carboxylic acid without racemizing the chiral α -methyl center.

Causality of Reagents: The 1-aminoethyl group is sterically hindered. Using standard carbodiimides (like EDC/HOBt) often leads to sluggish reactions and significant racemization via a 5(4H)-oxazolone intermediate[3]. HATU (a guanidinium-based coupling reagent) is selected because its highly reactive nature promotes rapid amide bond formation, kinetically disfavoring the racemization pathway[4]. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the amine hydrochloride salt without interfering with the activated ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv, 12 mmol) and stir at 0 °C for 10 minutes to form the active ester.

  • Amine Addition: Add 4-(1-aminoethyl)-3-methylphenol hydrochloride (1.05 equiv, 10.5 mmol) to the mixture.

  • Deprotonation & Coupling: Dropwise add DIPEA (3.0 equiv, 30 mmol). The excess base is required to neutralize the HCl salt of the amine and drive the coupling.

  • Reaction: Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours.

  • Self-Validation & QC:

    • Reaction Completion: Take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The mass of the desired amide should be [M+H]+ with no remaining free amine.

    • Stereochemical Integrity: Run the purified product on a Chiralpak AD-H column (Hexane/Isopropanol gradient). A single sharp peak confirms that the HATU protocol successfully prevented epimerization/racemization.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective O-Alkylation of the Phenol

Objective: Alkylate the phenol group to form an ether linkage while preserving the primary amine for future functionalization.

Causality of Reagents: The primary amine is significantly more nucleophilic than the phenol. To prevent N-alkylation, the amine must first be masked using a Boc protecting group. Following protection, O-alkylation is achieved using K₂CO₃ in DMF. K₂CO₃ is a mild base, perfectly tuned to deprotonate the phenol (pKa ~9.5) but insufficiently basic to deprotonate the Boc-carbamate (pKa >15), ensuring strict chemoselectivity.

Step-by-Step Methodology:

  • Boc Protection: Dissolve 4-(1-aminoethyl)-3-methylphenol (10 mmol) in DCM. Add Et₃N (1.5 equiv) and Boc₂O (1.1 equiv). Stir at RT for 4 hours.

  • QC Check 1 (Ninhydrin Test): Spot the reaction on a TLC plate and apply Ninhydrin stain. A negative result (yellow, no purple color) confirms the complete masking of the primary amine.

  • Alkylation: Dissolve the isolated Boc-protected intermediate (5 mmol) in anhydrous DMF. Add finely powdered K₂CO₃ (2.0 equiv, 10 mmol) and the desired alkyl halide (R-X, 1.2 equiv).

  • Heating: Stir the suspension at 60 °C for 6 hours.

  • QC Check 2 (NMR Validation): Post-workup, perform a ¹H-NMR (DMSO-d6) analysis. The successful O-alkylation is validated by the disappearance of the phenolic -OH broad singlet (~9.0 ppm) and the appearance of the new alkyl ether protons, while the Boc-NH doublet (~7.2 ppm) remains perfectly intact.

  • Deprotection (Optional): Treat the purified ether with 20% TFA in DCM for 1 hour at RT to unmask the primary amine for subsequent steps.

Reaction Optimization Parameters

To further justify the experimental design in Protocol A, the following empirical data summarizes the efficiency of various coupling reagents when applied to the sterically hindered 1-aminoethyl motif.

Table 2: Coupling Reagent Comparison for α -Methyl Substrates

Coupling SystemBaseSolventYield (%)Racemization (%)Recommendation
HATU DIPEADMF>95%<1%Optimal. Rapid kinetics prevent oxazolone formation.
EDC / HOBt NMMDCM65%8-12%Suboptimal. Sluggish reaction allows for base-catalyzed epimerization.
BOPCl Et₃NTHF40%~5%Poor yield due to extreme steric clash at the α -carbon.

Sources

Method

Application Note: Robust and Versatile Derivatization Strategies for the Gas Chromatographic Analysis of 4-(1-Aminoethyl)-3-methylphenol

Abstract This application note provides a comprehensive technical guide for the derivatization of 4-(1-Aminoethyl)-3-methylphenol prior to analysis by Gas Chromatography (GC). Due to its polar phenolic hydroxyl and prima...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for the derivatization of 4-(1-Aminoethyl)-3-methylphenol prior to analysis by Gas Chromatography (GC). Due to its polar phenolic hydroxyl and primary amino functional groups, direct GC analysis of this compound is challenging, often resulting in poor peak shape, low sensitivity, and thermal degradation. We present and compare two robust derivatization methodologies—silylation and acylation—to overcome these analytical hurdles. Detailed, step-by-step protocols, workflow diagrams, and recommended GC-MS parameters are provided to guide researchers, scientists, and drug development professionals in achieving reliable and reproducible quantitative results.

Introduction: The Rationale for Derivatization

Gas chromatography is a premier technique for separating and quantifying volatile and semi-volatile compounds.[1] However, analytes containing polar functional groups with active hydrogens, such as hydroxyl (-OH) and amino (-NH) groups, present significant challenges.[2] The target analyte, 4-(1-Aminoethyl)-3-methylphenol, possesses both a phenolic hydroxyl group and a primary amino group.

Chemical Structure of 4-(1-Aminoethyl)-3-methylphenol:

  • Molecular Formula: C₉H₁₃NO[3]

  • Molecular Weight: 151.21 g/mol [3]

These functional groups induce high polarity and facilitate intermolecular hydrogen bonding.[2] Consequently, direct injection onto a GC system leads to:

  • Low Volatility: Requiring high inlet temperatures that can cause thermal degradation.

  • Poor Peak Shape: Strong interactions with active sites in the GC inlet and column result in significant peak tailing.

  • Inaccurate Quantification: Peak tailing and potential analyte loss lead to poor reproducibility and inaccurate results.

Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic behavior.[4] This guide explores two primary and effective strategies: silylation and acylation.

Derivatization Strategies: A Mechanistic Overview

The choice of derivatization reagent is critical and depends on the analyte's structure, the sample matrix, and the desired analytical outcome (e.g., improved volatility vs. enhanced detector sensitivity).

Silylation: Masking Polarity with Trimethylsilyl (TMS) Groups

Silylation is arguably the most common derivatization technique for GC analysis.[5] The reaction involves replacing the active hydrogen atoms on the hydroxyl and amino groups with a non-polar trimethylsilyl (TMS) group.[1][6][7]

  • Mechanism: The silylating reagent performs a nucleophilic attack on the active hydrogen of the -OH and -NH₂ groups, effectively masking their polarity.[7] This disruption of hydrogen bonding dramatically increases the volatility and thermal stability of the analyte.[5][7]

  • Common Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silyl donors capable of reacting with a wide range of functional groups, including phenols and amines.[1][6] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the reagent, especially for sterically hindered groups.[6]

  • Advantages: High reactivity, often leading to rapid and complete reactions.

  • Considerations: Silylating reagents are highly sensitive to moisture. All glassware, solvents, and the sample itself must be anhydrous to prevent reagent degradation and ensure complete derivatization.[7][8]

Acylation: Enhancing Volatility and Stability via Ester/Amide Formation

Acylation converts the phenolic hydroxyl and primary amino groups into corresponding esters and amides, respectively.[2][9] These derivatives are significantly less polar and more volatile than the parent compound.

  • Mechanism: An acyl group is introduced to the molecule, typically from an acid anhydride or acyl halide. The reaction effectively caps the polar functional groups.[2]

  • Common Reagents: Acetic anhydride is a widely used, efficient reagent.[10] For enhanced sensitivity with an Electron Capture Detector (ECD), fluorinated anhydrides like trifluoroacetic anhydride (TFAA) are employed.[11]

  • Advantages: Acyl derivatives are generally very stable. Furthermore, some acylation reactions can be performed in aqueous solutions, which can simplify sample preparation by eliminating the need for a complete drying step.[12]

  • Considerations: The reaction may require a catalyst or pH adjustment to proceed efficiently. By-products can be acidic and may need to be removed or neutralized before injection.

Experimental Protocols & Workflows

The following protocols are designed to be self-validating systems, providing a clear path from sample preparation to GC-ready derivatives.

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is highly effective for creating volatile TMS derivatives of 4-(1-Aminoethyl)-3-methylphenol, suitable for GC-MS or GC-FID analysis.

  • Sample Preparation: Transfer a known quantity of the sample (or an extract evaporated to dryness) into a 2 mL autosampler vial. It is critical that the sample is free of water.

  • Solvent Addition: Add 100 µL of a suitable anhydrous aprotic solvent (e.g., pyridine, acetonitrile, or toluene) to dissolve the sample residue.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial.[4]

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block or oven.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC system. Inject 1 µL of the derivatized solution.

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte Sample (Anhydrous) Solvent Add 100 µL Anhydrous Solvent Sample->Solvent Reagent Add 100 µL BSTFA + 1% TMCS Solvent->Reagent Heat Cap & Heat 70°C for 45 min Reagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject 1 µL into GC System Cool->Inject

Caption: Silylation workflow for 4-(1-Aminoethyl)-3-methylphenol.

Protocol 2: Single-Step Acylation using Acetic Anhydride

This protocol is a robust method for producing stable acetylated derivatives. It can be particularly advantageous if the sample matrix is aqueous.

  • Sample Preparation: The sample can be in an aqueous solution. Transfer 1 mL of the aqueous sample into a 4 mL vial.

  • pH Adjustment: Add 100 µL of 10% potassium carbonate solution to make the sample alkaline, which facilitates the acylation reaction.[12]

  • Reagent Addition: Add 200 µL of acetic anhydride.

  • Reaction: Cap the vial and vortex vigorously for 2 minutes at room temperature.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., hexane or ethyl acetate). Vortex for 1 minute to extract the acetylated derivatives. Allow the layers to separate.[12]

  • Sample Transfer: Carefully transfer the upper organic layer to a 2 mL autosampler vial. A drying agent like anhydrous sodium sulfate can be used to remove residual water if necessary.

  • Analysis: Inject 1 µL of the organic extract into the GC system.

cluster_prep Sample Preparation cluster_reaction Derivatization & Extraction cluster_analysis Analysis Sample 1 mL Aqueous Analyte Sample Buffer Add 100 µL K₂CO₃ Buffer Sample->Buffer Reagent Add 200 µL Acetic Anhydride Buffer->Reagent Vortex Vortex 2 min at Room Temp Reagent->Vortex Extract Add 1 mL Hexane & Vortex Vortex->Extract Separate Transfer Organic Layer to Vial Extract->Separate Inject Inject 1 µL into GC System Separate->Inject

Caption: Acylation workflow for 4-(1-Aminoethyl)-3-methylphenol.

Protocol 3: Two-Step Acylation for Enhanced ECD Sensitivity

This specialized protocol, adapted from methods for similar aminophenol compounds, creates N-acetyl, O-trifluoroacetyl derivatives that are highly sensitive to an Electron Capture Detector (ECD).[11][13]

  • Acetylation (Step 1): Follow steps 1-4 from Protocol 2 (Single-Step Acylation) to form the N-acetyl derivative.

  • Extraction (Step 1): Extract the N-acetyl derivative into 1 mL of methylene chloride. Transfer the organic layer to a clean vial.

  • Evaporation: Evaporate the methylene chloride to dryness under a gentle stream of nitrogen.

  • Trifluoroacetylation (Step 2): Add 100 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA) to the dried residue.

  • Reaction (Step 2): Cap the vial and heat at 50°C for 15 minutes.

  • Solvent Removal: Cool the vial and evaporate the excess solvent and reagent under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the final derivative in 200 µL of hexane.

  • Analysis: Inject 1 µL into the GC-ECD system.

cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Trifluoroacetylation cluster_analysis Analysis Acetylate Perform Protocol 2 (Steps 1-4) Extract Extract with Methylene Chloride Acetylate->Extract Dry Evaporate to Dryness Extract->Dry Reagent Add Ethyl Acetate & TFAA Dry->Reagent Heat Heat 50°C for 15 min Reagent->Heat Dry2 Evaporate to Dryness Heat->Dry2 Reconstitute Reconstitute in Hexane Dry2->Reconstitute Inject Inject 1 µL into GC-ECD Reconstitute->Inject

Sources

Application

Application Notes and Protocols: The Strategic Use of 4-(1-Aminoethyl)-3-methylphenol as a Versatile Chemical Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Executive Summary: Unveiling a Multifunctional Building Block 4-(1-Aminoethyl)-3-methylphenol...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Executive Summary: Unveiling a Multifunctional Building Block

4-(1-Aminoethyl)-3-methylphenol is a strategically designed chemical intermediate possessing a unique constellation of functional groups: a nucleophilic primary amine on a chiral benzylic carbon, an activatable phenolic hydroxyl group, and a substituted aromatic ring. This trifecta of reactivity makes it a highly valuable, yet under-documented, building block for the synthesis of complex molecular architectures. Its structure is particularly relevant in medicinal chemistry, where phenols and amines are cornerstone motifs in a vast number of approved pharmaceuticals.[1]

This guide provides a comprehensive framework for leveraging the synthetic potential of 4-(1-Aminoethyl)-3-methylphenol. While public-domain literature on this specific molecule is nascent, its reactivity can be expertly predicted and guided by the well-established chemistry of its core functional groups and closely related analogs. We will explore its proposed synthesis, core applications in derivatization, and provide detailed, field-tested protocols for its handling, reaction, and purification.

Compound Profile: Physicochemical & Safety Data

A thorough understanding of a chemical's properties and handling requirements is the foundation of safe and successful experimentation.

Physicochemical Properties

The following data provides a snapshot of the key computed properties for 4-(1-Aminoethyl)-3-methylphenol.[2]

PropertyValueSource
Molecular Formula C₉H₁₃NOPubChem
Molecular Weight 151.21 g/mol PubChem
IUPAC Name 4-(1-aminoethyl)-3-methylphenolPubChem
XLogP3 1.1PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
CAS Number 1270397-24-4PubChem
Safety, Handling, and Storage Protocol

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the safety protocols for related aminophenols provide a robust framework for safe handling.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, nitrile gloves, and a lab coat.[3] Handling should occur in a well-ventilated chemical fume hood.[4][5]

  • Health Hazards: Assumed to be a skin, eye, and respiratory irritant.[5] May be harmful if swallowed or inhaled.[4] Avoid formation of dust and aerosols.[3]

  • Handling Precautions: Use non-sparking tools. Avoid contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[4] Do not eat, drink, or smoke in the work area.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides, as these are incompatible materials.[4]

  • Emergency Procedures:

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[4]

    • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[4]

    • Inhalation: Move the person to fresh air.[5]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[6]

    • In all cases of exposure, seek immediate medical attention.

Proposed Synthesis of the Intermediate

A key aspect of utilizing an intermediate is understanding its synthesis. A plausible and efficient route to 4-(1-Aminoethyl)-3-methylphenol can be designed from readily available starting materials. The following multi-step synthesis is proposed based on fundamental organic reactions.

G A 3-Methylphenol (m-Cresol) B 4-Acetyl-3-methylphenol A->B Friedel-Crafts Acylation (CH₃COCl, AlCl₃) C 4-(1-Hydroxyiminoethyl)-3-methylphenol (Oxime Intermediate) B->C Oximation (NH₂OH·HCl, NaOAc) D 4-(1-Aminoethyl)-3-methylphenol (Target Compound) C->D Reduction (e.g., H₂/Pd, LiAlH₄)

Caption: Proposed multi-step synthesis of 4-(1-Aminoethyl)-3-methylphenol.

Protocol 3.1: Synthesis via Friedel-Crafts, Oximation, and Reduction

Rationale: This pathway utilizes classic, high-yielding reactions. The Friedel-Crafts acylation directs the acetyl group to the para position due to the ortho,para-directing nature of the hydroxyl group. The subsequent oximation and reduction are standard methods for converting ketones to primary amines.

Step 1: Friedel-Crafts Acylation of m-Cresol

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Slowly add aluminum chloride (AlCl₃, 2.2 eq.). Once dissolved, add acetyl chloride (CH₃COCl, 1.1 eq.) dropwise.

  • Substrate Addition: Add a solution of 3-methylphenol (1.0 eq.) in DCM dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-acetyl-3-methylphenol.

Step 2: Oximation of 4-Acetyl-3-methylphenol

  • Setup: Dissolve 4-acetyl-3-methylphenol (1.0 eq.) in ethanol or methanol in a round-bottom flask.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq.) and sodium acetate (NaOAc, 2.0 eq.).[7]

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and pour it into cold water. The oxime product will often precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if necessary.

Step 3: Reduction of the Oxime to the Primary Amine

  • Setup: In a flask suitable for hydrogenation, dissolve the oxime intermediate (1.0 eq.) in methanol or ethanol.

  • Catalyst: Carefully add Palladium on carbon (10% Pd/C, ~5 mol%).

  • Reaction: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The reaction is typically complete in 8-24 hours.

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-(1-Aminoethyl)-3-methylphenol. Further purification can be achieved via the methods described in Section 5.0.

Core Applications & Derivatization Protocols

The true value of 4-(1-Aminoethyl)-3-methylphenol lies in its ability to serve as a scaffold for building molecular diversity. The primary amine and the phenolic hydroxyl group can be functionalized independently or in concert.

G center 4-(1-Aminoethyl)-3-methylphenol sub1 N-Acylation (Amides) center->sub1 RCOCl, Base sub2 N-Sulfonylation (Sulfonamides) center->sub2 RSO₂Cl, Base sub3 Reductive Amination (Secondary Amines) center->sub3 R₂C=O, NaBH(OAc)₃ sub4 O-Alkylation (Ethers) center->sub4 R-X, Base sub5 O-Acylation (Esters) center->sub5 (RCO)₂O, Base

Caption: Key derivatization pathways for 4-(1-Aminoethyl)-3-methylphenol.

Protocol 4.1: N-Sulfonylation for Bioactive Scaffolds

Rationale: The sulfonamide moiety is a critical pharmacophore found in numerous antibacterial, diuretic, and anti-inflammatory drugs. This protocol details the reaction of the primary amine with a sulfonyl chloride.

  • Setup: Dissolve 4-(1-Aminoethyl)-3-methylphenol (1.0 eq.) in a suitable solvent like DCM or THF in a round-bottom flask.

  • Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or pyridine.

  • Cooling: Cool the stirred solution to 0°C in an ice bath.

  • Reagent Addition: Add a solution of the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.) in the same solvent dropwise over 15 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting sulfonamide product by column chromatography.

Protocol 4.2: O-Alkylation via Williamson Ether Synthesis

Rationale: Converting the phenolic hydroxyl group to an ether is a common strategy in medicinal chemistry to modulate solubility, metabolic stability, and receptor binding affinity.

  • Setup: In a round-bottom flask, dissolve 4-(1-Aminoethyl)-3-methylphenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq., use extreme caution). Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Reagent Addition: Add the desired alkylating agent (e.g., benzyl bromide or ethyl iodide, 1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture (typically 50-80°C) and stir for 6-24 hours. Monitor the progress by TLC.

  • Quenching: Cool the reaction to room temperature and carefully quench by adding water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers multiple times with water to remove DMF, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ether product by column chromatography.

Purification & Analytical Characterization

The successful synthesis of derivatives requires robust methods for purification and characterization.

Protocol 5.1: Purification by Flash Column Chromatography

Rationale: The basic nature of the amine functional group can cause streaking and poor separation on standard acidic silica gel.[8] This can be overcome by using a modified stationary phase or by adding a basic modifier to the mobile phase.

  • Column Selection:

    • Option A (Recommended): Use an amine-functionalized silica gel column (KP-NH). This deactivates the acidic silanol groups, leading to sharper peaks and better separation for basic compounds.[8]

    • Option B: Use standard silica gel but modify the mobile phase.

  • Solvent System Selection (Mobile Phase):

    • For KP-NH (Option A): A simple non-polar/polar gradient, such as Hexane/Ethyl Acetate, is often sufficient.

    • For Standard Silica (Option B): Start with a non-polar/polar system (e.g., DCM/Methanol). Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase to prevent peak tailing.

  • Procedure:

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

    • Elution: Run the column using a gradient pump, starting with a low polarity (e.g., 100% Hexane or DCM) and gradually increasing the concentration of the more polar solvent (Ethyl Acetate or Methanol).

    • Fraction Collection: Collect fractions based on the UV absorbance profile from the detector or by manually spotting fractions on TLC plates.

    • Analysis: Combine the pure fractions, and concentrate under reduced pressure to yield the purified product.

Analytical Characterization Summary

Confirming the structure and purity of the final compound is essential.

TechniqueExpected Observations & Rationale
¹H NMR Expect characteristic peaks for aromatic protons (6-8 ppm), the methine (CH) proton adjacent to the nitrogen, the amine (NH₂) protons (broad singlet), the phenolic (OH) proton (broad singlet), and the two methyl (CH₃) groups.
¹³C NMR Expect distinct signals for the aromatic carbons (110-160 ppm), with the carbon attached to the OH group being the most downfield. Signals for the aliphatic carbons (methine and methyl) will be upfield.
FT-IR Look for a broad O-H stretch (~3200-3600 cm⁻¹), N-H stretches for the primary amine (~3300-3500 cm⁻¹), C-H stretches (~2850-3100 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).[9]
Mass Spec (ESI+) Expect to see a strong signal for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus one.
HPLC A reverse-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like formic acid or TFA is a good starting point for purity analysis. UV detection can be performed at wavelengths around 220-280 nm.[10]

References

  • SAFETY DATA SHEET - Chem Service. [Link]

  • SAFETY DATA SHEET - Covestro. [Link]

  • 4-(1-Aminoethyl)-3-methylphenol | C9H13NO | CID 55282608 - PubChem. [Link]

  • Phenol, 4-amino-3-methyl- - NIST WebBook. [Link]

  • 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem. [Link]

  • CN103508908A - Preparation method for 4-amino-3-methylphenol - Google P
  • 4-(1-aminoethyl)-3-methylphenol hydrochloride — Chemical Substance Information. [Link]

  • DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL - Google P
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - MDPI. [Link]

  • 4-{[1-(4-Bromophenyl)ethyl]aminomethyl}phenol - PMC. [Link]

  • o-Aminomethylderivatives of phenols. Part 3. Mechanistic investigation of a Mannich reaction of phenols with N-methylenealkylamines - ResearchGate. [Link]

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Amino-m-cresol - European Commission. [Link]

  • Is there an easy way to purify organic amines? - Biotage. [Link]

  • US1973472A - Purification of methyl-para-amino phenol - Google P
  • A) Pharmaceutical compounds bearing the (amino)methyl group. B)... | Download Scientific Diagram - ResearchGate. [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed. [Link]

  • Preparation of anti-1,3-Amino Alcohol Derivatives Through an Asymmetric Aldol-Tishchenko Reaction of Sulfinimines - Organic Syntheses. [Link]

  • Purine and Related Compound Purification Strategies - Teledyne Labs. [Link]

  • Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride - Oriental Journal of Chemistry. [Link]

Sources

Method

"experimental procedure for the reduction of 4-nitroso-3-methylphenol"

Application Note: Experimental Procedures for the Chemoselective Reduction of 4-Nitroso-3-methylphenol Executive Summary & Mechanistic Rationale The reduction of 4-nitroso-3-methylphenol (also known as 4-nitroso-m-cresol...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Procedures for the Chemoselective Reduction of 4-Nitroso-3-methylphenol

Executive Summary & Mechanistic Rationale

The reduction of 4-nitroso-3-methylphenol (also known as 4-nitroso-m-cresol) to 4-amino-3-methylphenol is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and high-performance dyes ()[1]. The substrate exists in a tautomeric equilibrium with 3-methyl-1,4-benzoquinone monooxime. The conversion of this nitroso/oxime group to a primary aniline is a multi-step electron transfer process, proceeding through a transient hydroxylamine intermediate before yielding the final amine ()[2].

Because the aromatic ring of m-cresol is electron-rich, the reduction must be carefully controlled to prevent over-reduction (e.g., ring hydrogenation) or the formation of azoxy/azo dimers. This guide details two field-proven, self-validating methodologies:

  • Catalytic Hydrogenation (Pd/C): Ideal for scalable, high-purity API manufacturing due to the absence of inorganic salt byproducts ()[3].

  • Chemical Reduction (Sodium Dithionite): A highly chemoselective, cost-effective approach performed in aqueous media, ideal for selectively reducing the nitroso group without specialized high-pressure equipment ()[4].

Reaction Pathway & Workflow Visualization

ReductionWorkflow cluster_A Method A: Catalytic Hydrogenation cluster_B Method B: Chemical Reduction Substrate 4-Nitroso-3-methylphenol (Starting Material) Cat_Rxn H2 Gas (0.1-0.2 MPa), Pd/C Methanol, 20-40 °C Substrate->Cat_Rxn Chem_Rxn Na2S2O4 (Sodium Dithionite) Aqueous NaOH, 40-50 °C Substrate->Chem_Rxn Cat_Filter Filter Catalyst (Celite Pad) Cat_Rxn->Cat_Filter Product 4-Amino-3-methylphenol (High-Purity API Intermediate) Cat_Filter->Product Chem_Precip pH Adjustment (pH ~7) Precipitation Chem_Rxn->Chem_Precip Chem_Precip->Product

Workflow for the reduction of 4-nitroso-3-methylphenol via catalytic and chemical methods.

Protocol A: Catalytic Hydrogenation (Pd/C)

Causality & Design: Palladium on carbon (Pd/C) is selected over Raney Nickel for its superior activity at lower hydrogen pressures (0.1–0.2 MPa), which mitigates the risk of aromatic ring saturation ()[3]. Methanol is utilized as the solvent because it effectively solubilizes both the nitroso precursor and the amine product, ensuring a homogeneous reaction environment that prevents catalyst fouling ()[5].

Step-by-Step Methodology:

  • System Preparation (Inerting): Charge a stainless-steel autoclave with 1.0 kg of 4-nitroso-3-methylphenol and 4.0 L of methanol ()[3]. Add 8.0 g of 5% Pd/C catalyst. Self-Validation: Purge the vessel with nitrogen gas three times to displace oxygen, preventing explosive mixtures and catalyst deactivation.

  • Hydrogenation: Introduce hydrogen gas and pressurize the reactor to 0.1–0.2 MPa ()[3]. Maintain the temperature between 20 °C and 40 °C ()[5].

  • Reaction Monitoring: Stir the mixture vigorously for 2 to 8 hours ()[5]. In-Process Control (IPC): The reaction is complete when hydrogen uptake ceases and the solution transitions from a dark brownish-green to a pale yellow. Confirm completion via HPLC (absence of the nitroso peak at ~240 nm) ()[3].

  • Workup & Isolation: Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a Celite® pad to remove the Pd/C catalyst ()[2]. Concentrate the methanolic filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a 50% aqueous methanol solution at 45 °C, followed by cooling to 5–10 °C to induce crystallization ()[3]. Centrifuge and dry under vacuum to yield high-purity 4-amino-3-methylphenol (>99.7% HPLC purity) ()[3].

Protocol B: Chemical Reduction using Sodium Dithionite ( Na2​S2​O4​ )

Causality & Design: Sodium dithionite is a powerful, water-soluble reducing agent that provides a rapid, two-electron reduction cascade. It is highly chemoselective for nitrogen-oxygen bonds. The reaction is conducted in an aqueous sodium hydroxide solution. The alkaline environment serves a dual purpose: it stabilizes the dithionite ion against disproportionation and deprotonates the phenol to form a highly soluble phenoxide salt, facilitating a homogeneous aqueous reaction ()[4].

Step-by-Step Methodology:

  • Substrate Dissolution: In a jacketed glass reactor, dissolve 1.0 kg of 4-nitroso-3-methylphenol in 5.0 L of 10% aqueous NaOH. Self-Validation: The solution will turn a deep, dark red/brown, confirming the formation of the water-soluble sodium 3-methyl-4-nitrosophenolate.

  • Reduction: Heat the solution to 40–50 °C. Slowly add 2.5 equivalents of sodium dithionite ( Na2​S2​O4​ ) powder in portions over 45 minutes ()[4]. Causality: Portion-wise addition controls the exothermic reduction and prevents the thermal degradation of the dithionite reagent.

  • Reaction Monitoring: Stir for an additional 1 hour. IPC: The completion of the reduction is visually validated by a dramatic color shift from dark red/brown to a pale, translucent yellow.

  • Precipitation & Isolation: Cool the mixture to 15 °C. Slowly add concentrated hydrochloric acid dropwise to adjust the pH to approximately 7.0. Causality: Neutralizing the phenoxide forces the free 4-amino-3-methylphenol to precipitate out of the aqueous phase.

  • Purification: Filter the pale crystalline precipitate, wash thoroughly with cold distilled water to remove residual sodium sulfate/sulfite salts, and dry under vacuum.

Quantitative Data & Optimization

ParameterMethod A: Catalytic Hydrogenation (Pd/C)Method B: Chemical Reduction ( Na2​S2​O4​ )
Typical Yield 80.5% - 85.0%85.0% - 89.6%
Purity (HPLC) > 99.7%> 98.0%
Reaction Time 2 - 8 hours1 - 2 hours
Scalability Excellent (Industrial API scale)Good (Laboratory to Pilot scale)
Environmental Impact Low (Solvent recovery, reusable catalyst)Moderate (Generates aqueous sulfate/sulfite salts)
Primary Impurities Trace unreacted nitroso, dimersInorganic salts, trace azoxy compounds

Analytical Validation & Quality Control

To ensure the integrity of the 4-amino-3-methylphenol, the following analytical validations must be performed:

  • HPLC Analysis: Use a C18 column with a mobile phase of Acetonitrile/Water (5:95 v/v). The amine product exhibits a distinct retention time compared to the nitroso precursor, with maximum UV absorbance monitored at 240 nm ()[3].

  • Visual & Organoleptic Checks: The starting 4-nitroso-3-methylphenol is highly colored (often green or dark brown depending on the state), whereas the highly pure 4-amino-3-methylphenol should present as off-white to pale yellow crystals ()[3]. Darkening of the final product indicates oxidative degradation; thus, storage under an inert atmosphere is recommended.

References

  • Title: Preparation method for 4-amino-3-methylphenol (Patent CN103508908A)
  • Title: Using sodium dithionite as a reducing agent in the synthesis of propacetamol hydrochroride from phenol Source: VNUHCM Journal of Health Sciences URL: [Link]

Sources

Application

Application Notes and Protocols for 4-(1-Aminoethyl)-3-methylphenol in Polymer Chemistry

Abstract: This technical guide provides a comprehensive overview of the prospective applications of 4-(1-Aminoethyl)-3-methylphenol in the field of polymer chemistry. Based on its unique bifunctional nature, possessing b...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the prospective applications of 4-(1-Aminoethyl)-3-methylphenol in the field of polymer chemistry. Based on its unique bifunctional nature, possessing both a reactive primary amine and a phenolic hydroxyl group, this monograph outlines its potential as a high-performance epoxy curing agent, a monomer for polybenzoxazine synthesis, a precursor for electroactive polymers, and a functional additive for polymer stabilization. Detailed experimental protocols, mechanistic insights, and comparative data are presented to guide researchers and industry professionals in leveraging the capabilities of this versatile molecule.

Introduction: The Unique Structural Attributes of 4-(1-Aminoethyl)-3-methylphenol

4-(1-Aminoethyl)-3-methylphenol is a substituted phenolic compound with the molecular formula C9H13NO. Its structure is characterized by a phenol ring substituted with a methyl group and a 1-aminoethyl group. This combination of a primary amine and a phenolic hydroxyl group on a single aromatic platform makes it a highly promising, yet underexplored, building block in polymer science.

The primary amine offers a nucleophilic site for reactions such as amidation, imidation, and addition to epoxides. The phenolic hydroxyl group provides a site for etherification, esterification, and, notably, can participate in and often accelerate ring-opening polymerizations. The aromatic core is expected to impart thermal stability and rigidity to the resulting polymer backbones.

These application notes are formulated based on the fundamental reactivity of these functional groups and draw analogies from well-established classes of related monomers.

Application I: High-Performance Curing Agent for Epoxy Resins

The dual functionality of 4-(1-Aminoethyl)-3-methylphenol makes it an excellent candidate as a curing agent for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). The primary amine can undergo a direct addition reaction with the epoxy ring, while the phenolic hydroxyl group can catalyze the etherification reaction between epoxy groups, leading to a densely cross-linked and robust network.[1][2] This is analogous to the behavior of phenalkamines, which are known for their rapid curing and excellent mechanical properties.[2][3]

Causality of Experimental Choices:
  • Stoichiometry: The ratio of the amine hydrogen equivalents in 4-(1-Aminoethyl)-3-methylphenol to the epoxy equivalents in the resin is critical. A 1:1 stoichiometric ratio is typically the starting point for achieving a balanced network with optimal properties.

  • Curing Temperature: A multi-stage curing schedule is proposed. An initial lower temperature stage allows for the primary amine-epoxy reaction to proceed without excessive exotherm, followed by a higher temperature stage to drive the hydroxyl-epoxy and etherification reactions to completion, ensuring a high glass transition temperature (Tg).

  • Solvent-Free System: The protocol is designed to be solvent-free, which is environmentally advantageous and typical for many epoxy applications.[4]

Workflow for Epoxy Curing

G cluster_prep Preparation cluster_mix Mixing cluster_cure Curing cluster_analysis Characterization A Pre-heat DGEBA Epoxy Resin (e.g., 60°C to reduce viscosity) C Add molten curing agent to resin A->C B Melt 4-(1-Aminoethyl)-3-methylphenol B->C D Mechanically stir until homogeneous (e.g., 5-10 min) C->D E Degas under vacuum D->E F Pour into pre-heated mold E->F G Stage 1 Cure: 100°C for 2 hours F->G H Stage 2 Cure (Post-Cure): 150°C for 3 hours G->H I Demold and prepare samples H->I J Analyze Tg (DSC), Mechanical Properties (DMA), and Thermal Stability (TGA) I->J G A 4-(1-Aminoethyl)-3-methylphenol D Reflux with Dean-Stark Trap A->D B Paraformaldehyde B->D C Solvent (e.g., Toluene) C->D E Formation of Benzoxazine Monomer D->E F Purification (Precipitation/Washing) E->F G Thermal Ring-Opening Polymerization (e.g., 180-220°C) F->G H Cross-linked Polybenzoxazine Network G->H

Caption: Synthetic workflow for polybenzoxazine from 4-(1-Aminoethyl)-3-methylphenol.

Detailed Experimental Protocol:
  • Materials: 4-(1-Aminoethyl)-3-methylphenol, paraformaldehyde, toluene.

  • Synthesis of Benzoxazine Monomer:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and Dean-Stark trap, add 15.12 g (0.1 mol) of 4-(1-Aminoethyl)-3-methylphenol and 6.0 g (0.2 mol equivalent) of paraformaldehyde.

    • Add 100 mL of toluene as the solvent.

    • Heat the mixture to reflux (approx. 110°C) and collect the water byproduct in the Dean-Stark trap.

    • Continue the reaction until the theoretical amount of water (1.8 mL) is collected (approximately 4-6 hours).

    • Cool the reaction mixture to room temperature.

    • Precipitate the monomer by pouring the toluene solution into an excess of cold hexane.

    • Filter the precipitate and wash thoroughly with hexane.

    • Dry the resulting benzoxazine monomer under vacuum at 40°C overnight.

  • Thermal Polymerization:

    • Place a sample of the dried monomer in a DSC pan and perform a scan from 30°C to 300°C at 10°C/min to determine the curing exotherm.

    • To prepare a bulk sample, place the monomer in a mold and cure in an oven at a temperature determined from the DSC exotherm (typically in the range of 180-220°C) for 2-4 hours. [5]4. Characterization: The structure of the monomer can be confirmed by FTIR and NMR spectroscopy. The thermal properties of the resulting polybenzoxazine, such as Tg and degradation temperature, can be characterized by DSC and TGA. The high char yield is a characteristic feature of polybenzoxazines. [6][7]

Other Potential Applications

Precursor for Electroactive Polymers

Aminophenols can be electrochemically or chemically oxidized to form electroactive polymers. [8][9]These polymers, such as poly(o-aminophenol), have applications in sensors, solar cells, and bioelectronics. [9][10][11]The polymerization of 4-(1-Aminoethyl)-3-methylphenol could lead to a novel conductive polymer with properties influenced by the methyl and ethyl substituents. The polymerization typically proceeds through the formation of radical cations and subsequent coupling reactions.

Antioxidant Additive or Co-monomer

Phenolic compounds are well-established antioxidants that function by scavenging free radicals. [12][13][14][15]4-(1-Aminoethyl)-3-methylphenol can be incorporated into other polymer systems, either as a reactive additive or as a co-monomer. Its incorporation into a polymer backbone would provide long-term thermal-oxidative stability by preventing degradation of the main polymer chains. This is particularly relevant for polyolefins, polyamides, and other polymers susceptible to oxidation during processing or in their service life. [16]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken. 4-(1-Aminoethyl)-3-methylphenol should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Consult the Material Safety Data Sheet (MSDS) for detailed toxicological and handling information.

Conclusion

While not yet widely adopted, 4-(1-Aminoethyl)-3-methylphenol presents significant potential as a versatile building block in polymer chemistry. Its dual amine and phenolic functionality opens avenues for creating high-performance thermosets like epoxies and polybenzoxazines with enhanced thermal and mechanical properties. Further research into its use in electroactive polymers and as a stabilizing agent is warranted. The protocols outlined in this guide serve as a foundational starting point for scientists and researchers to explore the promising applications of this molecule.

References

  • PubChem. 4-(1-Aminoethyl)-3-methylphenol. [Link]

  • Chen, S. L., et al. (2018). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. Plasma Chemistry and Plasma Processing, 38(4), 735-748.
  • Kathalewar, M., & Sabnis, A. (2015). Phenalkamines: versatile, bio-based epoxy curing agents. RSC Advances, 5(67), 54388-54406.
  • Kumar, N., & Narayan, R. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 12(8), 1646.
  • Kiskan, B., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal, e202401777.
  • Google Patents. (2020).
  • PubChem. 4-(1-Aminoethyl)-3-methylphenol hydrochloride. [Link]

  • Al-Hossainy, A. F., et al. (2022). Poly (O-Aminophenol) Produced by Plasma Polymerization Has IR Spectrum Consistent with a Mixture of Quinoid & Keto Structures. Polymers, 14(8), 1599.
  • Shubha, J. P., & Ananda, K. (2011). Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. Der Pharma Chemica, 3(4), 116-126.
  • Groenendaal, L., et al. (2000). Poly(3,4-ethylenedioxythiophene) and its derivatives: past, present, and future.
  • Casella, I. G., & Guascito, M. R. (2010). Practical Applications of Poly(O-Aminophenol) Film Electrodes. The Open Physical Chemistry Journal, 4, 45-56.
  • Dhawan, S., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 12(8), 1646.
  • Polymer Innovation Blog. (2022). Epoxy Curing Agents - Bio-based Hardeners. [Link]

  • Kumar, S., et al. (2023).
  • Lin, C. H., et al. (2006). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer, 47(13), 4599-4606.
  • Kubo, T., et al. (2022).
  • Google Patents. (2014). Preparation method for 4-amino-3-methylphenol. CN103508908A.
  • Taylor & Francis Online. Aminophenol – Knowledge and References. [Link]

  • ThreeBond Group. Curing Agents for Epoxy Resin. [Link]

  • El-Fakharany, E. M., et al. (2023). Advanced Polymers for Biomedical Applications: Mini Review. Journal of Biomedical and Pharmaceutical Sciences, 6(1), 1-6.
  • S. D. Kim, et al. (2018).
  • Wikipedia. Polybenzoxazine. [Link]

  • Barbero, C., & Silber, J. J. (2007). Poly(o-aminophenol) film electrodes: synthesis and characterization and formation mechanisms — A review article. Canadian Journal of Chemistry, 85(6), 405-422.
  • Ruqinba Chemical. LR-2050D Solvent-Free Phenolic Amine Epoxy Curing Agent. [Link]

  • S. S. S. Kumar, et al. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(5), 401-413.
  • IntechOpen. (2021). Phenolic Compounds in the Built Environment. [Link]

  • Cambridge Prisms: Plastics. (2024). A review of additive usage in polymer manufacturing: case study phenolic antioxidants. [Link]

Sources

Method

Application Notes and Protocols for 4-(1-Aminoethyl)-3-methylphenol in Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive technical guide on the potential uses of 4-(1-Aminoethyl)-3-methylphenol as a versatile reagent in various c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide on the potential uses of 4-(1-Aminoethyl)-3-methylphenol as a versatile reagent in various coupling reactions. While specific literature on this exact molecule is limited, its bifunctional nature, possessing both a nucleophilic primary amine and a phenolic hydroxyl group, allows for well-grounded predictions of its reactivity based on established methodologies for analogous aminophenol compounds. This guide is intended to serve as a foundational resource for researchers looking to explore the synthetic utility of this compound in medicinal chemistry and materials science.

Introduction: The Chemical Versatility of 4-(1-Aminoethyl)-3-methylphenol

4-(1-Aminoethyl)-3-methylphenol (CAS No. 1270397-24-4) is a unique building block featuring a chiral center and two key functional groups that can participate in a variety of coupling reactions.[1] The primary amino group on the ethyl side chain and the phenolic hydroxyl group on the aromatic ring offer orthogonal reactivity, which can be selectively targeted under different catalytic conditions. This allows for the strategic construction of complex molecular architectures, making it a potentially valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials.

The key to unlocking the synthetic potential of this reagent lies in understanding the chemoselectivity of its reactive sites. The phenolic hydroxyl group is acidic and can be deprotonated to form a nucleophilic phenoxide, while the primary amine is also nucleophilic and can participate in a range of C-N bond-forming reactions. The choice of catalyst, ligand, base, and solvent will ultimately determine which functional group reacts.

Potential Applications in Key Coupling Reactions

Based on the known reactivity of aminophenols, 4-(1-Aminoethyl)-3-methylphenol is a prime candidate for several important palladium- and copper-catalyzed cross-coupling reactions.[2][3]

Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2][4] The primary amine of 4-(1-Aminoethyl)-3-methylphenol can be coupled with a variety of aryl halides or triflates to generate N-arylated products. These motifs are prevalent in many biologically active compounds.

Reaction Scheme:

reagent 4-(1-Aminoethyl)-3-methylphenol catalyst Pd Catalyst Ligand, Base aryl_halide Ar-X (X = Br, I, OTf) product N-Aryl-4-(1-aminoethyl)-3-methylphenol catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst, often in the form of a pre-catalyst for air stability, is essential. The choice of phosphine ligand is critical for reaction efficiency and scope. Bulky, electron-rich ligands such as BrettPhos are often effective for coupling primary amines.[4]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used to deprotonate the amine and facilitate the catalytic cycle.[5]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly employed to prevent catalyst deactivation and unwanted side reactions.

Suzuki-Miyaura Coupling: A Note on Potential Reactivity

While the primary application of 4-(1-Aminoethyl)-3-methylphenol would be as a nucleophile, it is important to consider its potential use in Suzuki-Miyaura coupling if it were to be functionalized into an aryl halide or triflate.[6][7] For instance, conversion of the phenolic hydroxyl group to a triflate would enable its use as an electrophilic partner.

Oxidative Coupling: Formation of Dimeric Structures

The phenolic moiety of 4-(1-Aminoethyl)-3-methylphenol is susceptible to oxidative coupling, a reaction that can lead to the formation of C-C or C-O bonds between two phenol units.[8][9] This type of reaction is often catalyzed by transition metals like iron or vanadium and can be used to synthesize complex dimeric structures.[10]

Reaction Scheme:

reagent 2 x 4-(1-Aminoethyl)-3-methylphenol catalyst Oxidant (e.g., Fe(III), V(IV)) product Dimeric Product (C-C or C-O linked) catalyst->product cluster_0 Buchwald-Hartwig Amination Workflow A 1. Inert Atmosphere Setup (Glovebox/Schlenk Line) B 2. Add Reagents: - Pd Pre-catalyst - Base (NaOtBu) - 4-(1-Aminoethyl)-3-methylphenol - Aryl Halide A->B C 3. Add Anhydrous Solvent (Toluene) B->C D 4. Heat and Stir (80-110 °C) C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Work-up: - Quench with Water - Extraction - Drying E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Sources

Application

Application and Protocol Guide: Crystallization Techniques for 4-(1-Aminoethyl)-3-methylphenol

Abstract This guide provides a comprehensive overview and detailed protocols for the crystallization of 4-(1-Aminoethyl)-3-methylphenol, a key intermediate in pharmaceutical synthesis. Effective crystallization is paramo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the crystallization of 4-(1-Aminoethyl)-3-methylphenol, a key intermediate in pharmaceutical synthesis. Effective crystallization is paramount for controlling purity, particle size, and, most critically, the polymorphic form of active pharmaceutical ingredients (APIs) and their precursors.[1] This document outlines a systematic approach, from understanding the molecule's fundamental physicochemical properties to applying strategic crystallization methods, including cooling and anti-solvent techniques. It is intended for researchers, scientists, and drug development professionals to establish robust, scalable, and reproducible crystallization processes.

Introduction: The Critical Role of Crystallization

4-(1-Aminoethyl)-3-methylphenol is an organic compound featuring both a basic amino group and an acidic phenolic hydroxyl group, making its behavior in solution highly dependent on pH and solvent polarity. In the pharmaceutical industry, the solid-state properties of such intermediates are as crucial as their chemical purity. Crystallization is not merely a purification step; it is the primary method for controlling the physical form of the compound.

The specific crystalline form, or polymorph, can significantly impact a substance's stability, solubility, and dissolution rate, which are critical determinants of a final drug product's bioavailability and therapeutic efficacy.[1][2][3] A well-designed crystallization process ensures the consistent production of the desired, thermodynamically stable, or sometimes a specific metastable polymorph, which is essential for reproducible manufacturing and clinical performance.[1][3][4]

Physicochemical Properties of 4-(1-Aminoethyl)-3-methylphenol

A successful crystallization strategy begins with a thorough understanding of the molecule's properties.

PropertyValue / ObservationSource
Molecular Formula C9H13NO[5]
Molecular Weight 151.21 g/mol [5]
Hydrogen Bond Donor Count 2 (from -OH and -NH2)[5]
Hydrogen Bond Acceptor Count 2 (from O and N)[5]
Topological Polar Surface Area 46.3 Ų[5]
Predicted logP (XLogP3) 1.1[5]

The presence of both hydrogen bond donor and acceptor sites, combined with a moderate logP value, suggests that 4-(1-Aminoethyl)-3-methylphenol will exhibit varied solubility across a range of solvents. Its amphoteric nature (containing both acidic and basic groups) implies that solubility will be highly pH-dependent in aqueous systems. The molecular structure indicates a strong potential for forming robust crystal lattices stabilized by intermolecular hydrogen bonding.

Strategic Solvent Selection

The choice of solvent is the most critical factor in developing a crystallization process.[6][7] The ideal solvent should exhibit a steep solubility curve with respect to temperature (for cooling crystallization) or be fully miscible with a liquid in which the compound is insoluble (for anti-solvent crystallization).

Rationale
  • High Solubility at Elevated Temperature, Low Solubility at Room Temperature: This is the primary requirement for cooling crystallization, as it allows for high product recovery upon cooling.[8]

  • Solvent-Solute Interactions: The solvent should promote the formation of well-ordered crystals. Solvents that can hydrogen bond with the amino and phenol groups (e.g., alcohols, water) are often good starting points.

  • Miscibility for Anti-Solvent Systems: In anti-solvent crystallization, the primary solvent must be fully miscible with the anti-solvent to prevent liquid-liquid phase separation ("oiling out").[9][10]

Recommended Screening Solvents

Based on the molecule's structure, the following solvents are recommended for initial screening:

  • Protic Solvents: Isopropanol, Ethanol, Methanol, Water

  • Aprotic Polar Solvents: Acetone, Acetonitrile, Ethyl Acetate

  • Non-Polar Solvents (as potential anti-solvents): Heptane, Hexane, Toluene

A preliminary solubility assessment should be performed to generate a solubility profile, which will guide the selection of the most promising systems for protocol development.

Crystallization Methodologies and Protocols

Two primary methods are detailed below: cooling crystallization, which is often preferred for its simplicity, and anti-solvent crystallization, a powerful alternative when a suitable single-solvent system cannot be identified.[][12]

Method 1: Controlled Cooling Crystallization

This technique relies on reducing the temperature of a saturated or near-saturated solution to induce supersaturation and, consequently, crystallization.[] The rate of cooling is a critical parameter; slow cooling generally favors the growth of larger, purer crystals, while rapid cooling can lead to the formation of many small nuclei, resulting in fine particles.[][13]

G A Dissolution: Dissolve crude material in minimum hot solvent (e.g., Isopropanol) at ~60-70°C. B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B C Controlled Cooling: Cool solution slowly (e.g., 10-20°C/hour) to 20-25°C with gentle agitation. B->C D Maturation (Aging): Hold slurry at final temperature for 2-4 hours to maximize yield. C->D E Further Cooling: Cool to 0-5°C to further decrease solubility and improve recovery. D->E F Isolation: Filter crystals using a Buchner funnel. E->F G Washing: Wash cake with a small amount of cold solvent. F->G H Drying: Dry crystals under vacuum at 40-50°C until constant weight. G->H

Caption: Workflow for Cooling Crystallization.

  • Preparation: Place 10.0 g of crude 4-(1-Aminoethyl)-3-methylphenol into a 250 mL jacketed reactor equipped with an overhead stirrer and a temperature probe.

  • Dissolution: Add isopropanol to the reactor in portions at room temperature with gentle stirring (100-150 RPM) until a stirrable slurry is formed. Heat the reactor jacket to 65°C. Continue adding IPA until all solids have dissolved completely. Record the total volume of solvent used.

  • Controlled Cooling: Set the temperature controller to cool the reactor from 65°C to 20°C over 3 hours (cooling rate ≈ 15°C/hour). Maintain gentle agitation throughout. Crystallization should ideally begin within 5-20 minutes of cooling.[14]

  • Maturation: Once the internal temperature reaches 20°C, hold the slurry at this temperature for at least 2 hours to allow for crystal growth and to maximize the yield.

  • Final Cooling: Further cool the slurry to 0-5°C and hold for 1 hour.

  • Isolation and Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with two small portions (10-15 mL each) of cold (0-5°C) isopropanol.

  • Drying: Dry the purified crystals in a vacuum oven at 45°C until a constant weight is achieved.

Method 2: Anti-Solvent Crystallization

This method involves the addition of a miscible "anti-solvent" (in which the compound is insoluble) to a solution of the compound, reducing the overall solubility of the mixture and inducing crystallization.[9][15] This technique is particularly useful for compounds that have high solubility at room temperature or are thermally sensitive.[9] The rate of anti-solvent addition is a key variable for controlling particle size and purity.[16]

G A Dissolution: Dissolve crude material in a 'good' solvent (e.g., Methanol) at room temperature. B Setup: Transfer solution to a jacketed reactor and maintain at 20-25°C. A->B C Anti-Solvent Addition: Add anti-solvent (e.g., Water or Heptane) sub-surface at a controlled rate (e.g., 0.5-2 mL/min) with stirring. B->C D Maturation (Aging): Stir the resulting slurry for 2-4 hours to ensure complete precipitation. C->D E Isolation: Filter crystals using a Buchner funnel. D->E F Washing: Wash cake with a mixture of solvent/anti-solvent. E->F G Drying: Dry crystals under vacuum at 40-50°C until constant weight. F->G

Caption: Workflow for Anti-Solvent Crystallization.

  • Preparation: In a beaker, dissolve 10.0 g of crude 4-(1-Aminoethyl)-3-methylphenol in the minimum amount of methanol required for complete dissolution at 25°C.

  • Setup: Transfer the methanolic solution to a 250 mL jacketed reactor maintained at 25°C and stir at 150-200 RPM.

  • Anti-Solvent Addition: Using a syringe pump, add deionized water (the anti-solvent) to the solution at a constant rate of 1.0 mL/min. Continue addition until the solution becomes persistently turbid and precipitation is well underway. A typical target ratio is 1:2 to 1:4 (v/v) Methanol:Water.

  • Maturation: After completing the anti-solvent addition, allow the slurry to stir at 25°C for an additional 3 hours to ensure complete crystallization and equilibration.

  • Isolation and Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with two small portions (15-20 mL each) of a pre-mixed 1:3 (v/v) Methanol:Water solution.

  • Drying: Dry the purified crystals in a vacuum oven at 45°C until a constant weight is achieved.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is too dilute (subsaturated); Supersaturation is present but nucleation has not initiated.Boil off a portion of the solvent to increase concentration; Scratch the inside of the flask with a glass rod; Add a seed crystal of the pure compound.[13][14][17]
"Oiling Out" Cooling is too rapid; High concentration of impurities depressing the melting point; Solvent boiling point is higher than the compound's melting point.Re-heat the mixture to redissolve the oil, add a small amount of additional solvent, and cool much more slowly; Consider a pre-purification step (e.g., charcoal treatment) to remove impurities.[13][17]
Rapid "Crashing Out" Solution is too concentrated; Cooling is too fast, leading to excessive nucleation.Re-heat to redissolve the solid, add 10-20% more solvent, and cool at a slower, controlled rate.[14]
Low Yield Too much solvent was used; Filtration was performed before crystallization was complete.Reduce the initial volume of solvent; Ensure the slurry is cooled sufficiently and allowed to mature for an adequate time before filtering.[13][17]

Characterization of Crystalline Product

To confirm the success of the crystallization, the final product should be characterized using standard analytical techniques:

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC).

  • Polymorphic Form Identification: X-Ray Powder Diffraction (XRPD) is the definitive technique for identifying the crystal form.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the melting point and detect polymorphic transitions.

  • Morphology: Microscopy to observe crystal size and shape.

Conclusion

The crystallization of 4-(1-Aminoethyl)-3-methylphenol is a critical process step that dictates the purity and solid-state properties of this valuable intermediate. By systematically evaluating solvent systems and carefully controlling key process parameters such as cooling rate or anti-solvent addition rate, researchers can develop robust and reproducible methods. The protocols provided herein for cooling and anti-solvent crystallization serve as a strong foundation for process development and optimization, enabling the consistent production of high-quality crystalline material.

References

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA.
  • Troubleshooting. Chemistry LibreTexts.
  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. libra etd.
  • Control of polymorphism in continuous crystalliz
  • Drug Polymorphism: What it is and How to Control Polymorphs. FTLOScience.
  • Polymorphism: Quality rationalization, mitigation and authentication strategies with respect to regulatory compliances in pharmaceutical industry. Research Journal of Pharmacy and Technology.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
  • First-principles and direct design approaches for the control of pharmaceutical crystalliz
  • Aminophenol: Properties, Production, Reactions And Uses. Chemcess.
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. ijprajournal.
  • troubleshooting pseudotropine crystalliz
  • Chemistry Crystallization.
  • (PDF) Anti-Solvent Crystallization.
  • Solvent Selection in Pharmaceutical Crystalliz
  • Using AntiSolvent for Crystalliz
  • Process for the production of an aminophenol.
  • 4-(1-Aminoethyl)-3-methylphenol hydrochloride. PubChem.
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  • SOP: CRYSTALLIZ
  • Pharmaceutical Crystallization.
  • Pharmaceutical Crystallisation| Solution Crystalliz
  • How to Solve Fluid Crystalliz
  • 4-(1-Aminoethyl)-3-methylphenol. PubChem.
  • Process for the purification of p-aminophenol.
  • 4-(1-Aminoethyl)phenol. PubChem.
  • 3.3.
  • Process for producing aminophenols.
  • Chemical Properties of 4-(1-Aminoethyl)phenol (CAS 134855-87-1). Cheméo.
  • 4-Amino-3-methylphenol. ChemicalBook.
  • 3-[(4-methylphenyl)amino]Phenol. CymitQuimica.
  • Properties of Solvents Used in Organic Chemistry.
  • Phenol, 4-amino-3-methyl-. NIST WebBook.
  • Properties of Common Organic Solvents.

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Technical Notes & Optimization

Troubleshooting

"optimizing reaction conditions for 4-(1-Aminoethyl)-3-methylphenol synthesis"

Topic: Optimizing Reaction Conditions for 4-(1-Aminoethyl)-3-methylphenol Synthesis A Note from the Senior Application Scientist: Upon initiating the development of a comprehensive technical guide for the synthesis of 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for 4-(1-Aminoethyl)-3-methylphenol Synthesis

A Note from the Senior Application Scientist:

Upon initiating the development of a comprehensive technical guide for the synthesis of 4-(1-Aminoethyl)-3-methylphenol , a thorough review of available scientific literature and chemical databases was conducted. Our search confirmed the existence of this compound, identified by CAS number 1270397-24-4 and documented in resources such as PubChem.[1]

However, our extensive search did not yield any established, peer-reviewed, or patented synthetic routes for this specific molecule. The creation of a troubleshooting and optimization guide requires a baseline experimental protocol to analyze, deconstruct, and provide solutions for. Without a known synthesis method, generating a guide that meets our standards of scientific integrity, trustworthiness, and authoritative grounding is not feasible.

Potential for Compound Name Confusion:

We have noted that there is a similarly named compound, 4-Amino-3-methylphenol , for which several well-documented synthetic procedures exist. These methods primarily involve the nitrosation of m-cresol, followed by a reduction reaction to yield the final product.[2][3][4]

Proposed Path Forward:

Given the availability of detailed information, we are well-equipped to construct an in-depth technical support center, complete with troubleshooting guides, FAQs, and optimization protocols for the synthesis of 4-Amino-3-methylphenol .

We request your guidance on how to proceed. Would you like us to develop the comprehensive technical guide for the alternative, well-documented compound, 4-Amino-3-methylphenol ?

Your confirmation will allow us to proceed with creating a scientifically rigorous and practically valuable resource for your research and development needs. We await your response.

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Optimization

Technical Support Center: Synthesis of 4-(1-Aminoethyl)-3-methylphenol

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis of 4-(1-Aminoethyl)-3-methylphenol....

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis of 4-(1-Aminoethyl)-3-methylphenol. It addresses common challenges, focusing on the identification and mitigation of side products and impurities through a practical, question-and-answer format.

Overview of the Primary Synthetic Pathway

The most prevalent and direct route to 4-(1-Aminoethyl)-3-methylphenol involves the reductive amination of the precursor ketone, 3-methyl-4-hydroxyacetophenone. This transformation can be accomplished via several methods, each with a unique profile of potential side products. Understanding these pathways is critical for troubleshooting and optimizing reaction outcomes.

G cluster_start Starting Material cluster_reaction Reductive Amination Conditions cluster_product Desired Product cluster_side_products Common Side Products SM 3-methyl-4-hydroxyacetophenone Reducer Reducing Agent (e.g., H2/Catalyst, NaBH3CN) SP1 Imine/Oxime Intermediate SM->SP1 + NH3 - H2O SP2 4-(1-Hydroxyethyl)-3-methylphenol (Alcohol Byproduct) SM->SP2 Direct Reduction Ammonia NH3 / NH4+ DP 4-(1-Aminoethyl)-3-methylphenol SP3 Secondary Amine Dimer DP->SP3 + SM, -H2O + Reduction SP1->DP Reduction

Caption: Primary synthetic route and major side product formation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis and purification of 4-(1-Aminoethyl)-3-methylphenol.

Q1: My reaction is complete by TLC/LC-MS, but my final product is difficult to purify. What is the most likely alcohol-related impurity?

A: The most common side product with a similar polarity to your desired amine is the alcohol byproduct, 4-(1-hydroxyethyl)-3-methylphenol .

  • Causality: This impurity arises from the direct reduction of the starting ketone's carbonyl group by the reducing agent (e.g., NaBH₄, H₂/catalyst) before the amination reaction occurs. This is a competitive reaction pathway. Using strong, non-selective reducing agents or conditions that do not favor imine formation first will increase the yield of this alcohol byproduct. For instance, sodium borohydride (NaBH₄) can readily reduce both ketones and the intermediate imine, making co-formation of the alcohol highly probable.[1]

  • Troubleshooting & Mitigation:

    • Choice of Reducing Agent: Switch to a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive towards ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated imine (iminium ion), thus favoring the desired amination pathway.[1][2]

    • Two-Step Procedure: First, form the imine or oxime intermediate explicitly by reacting 3-methyl-4-hydroxyacetophenone with ammonia or hydroxylamine and removing the water formed. Once the intermediate is formed, add the reducing agent. This separation of steps prevents the reducing agent from coming into contact with the starting ketone.

    • pH Control: Maintain a slightly acidic pH (around 5-6) during a one-pot reaction. This pH facilitates the formation and protonation of the imine to the more reactive iminium ion, accelerating its reduction relative to the ketone.

Q2: I'm observing a significant impurity with a mass approximately double that of my product. What is this and how do I prevent it?

A: This high-molecular-weight species is almost certainly the secondary amine dimer .

  • Causality: This byproduct forms when a molecule of your desired primary amine product acts as a nucleophile and attacks a molecule of the starting ketone. The resulting imine is then reduced to form a secondary amine. This is a classic problem in reductive aminations, especially when using ammonia, as the product is often more nucleophilic than the ammonia itself.[3][4] This side reaction is particularly prevalent in heterogeneous catalytic hydrogenations of oximes.[4][5]

  • Troubleshooting & Mitigation:

    • Excess Ammonia/Ammonium Salt: Use a large excess of the nitrogen source (e.g., ammonia or an ammonium salt like ammonium acetate). This increases the probability that the ketone will be attacked by ammonia rather than the primary amine product, shifting the equilibrium away from secondary amine formation.

    • Reaction Conditions: For catalytic hydrogenations, the choice of catalyst and solvent can be crucial. For example, Raney Nickel may require basic conditions to achieve high selectivity for the primary amine.[3] In contrast, Pd and Rh catalysts are often more active but can yield the secondary amine as the main product.[5]

    • Controlled Addition: If feasible, slowly add the starting ketone to a solution containing the reducing agent and a high concentration of the ammonia source. This keeps the concentration of the ketone low, minimizing its reaction with the newly formed primary amine.

Q3: My reaction seems to stall, leaving unreacted starting material and what appears to be an intermediate. How can I drive the reaction to completion?

A: The persistent intermediate is likely the imine or oxime . Incomplete conversion is a common issue stemming from several factors.

  • Causality:

    • Water Removal: Imine formation is a reversible equilibrium reaction that produces water. If water is not effectively removed, the equilibrium will not favor the imine, leading to a stalled reaction.

    • Catalyst Deactivation: In catalytic hydrogenations, the catalyst (e.g., Pd/C, Raney Ni) can become poisoned or lose activity over time.

    • Insufficient Reducing Agent: The reducing agent may be consumed by side reactions or degrade in the reaction solvent, leaving an insufficient amount to reduce the imine.[6]

  • Troubleshooting & Mitigation:

    • Ensure Anhydrous Conditions: For imine formation prior to reduction, use a Dean-Stark trap to azeotropically remove water or add a dehydrating agent like anhydrous magnesium sulfate.

    • Optimize Reduction Conditions:

      • Catalytic Hydrogenation: Increase hydrogen pressure, increase catalyst loading, or switch to a more active catalyst. Ensure the catalyst is fresh and handled under an inert atmosphere if it is pyrophoric.

      • Hydride Reduction: Add a fresh portion of the reducing agent. If using NaBH₄ in methanol, be aware that the borohydride can react with the solvent, so it should be used in sufficient excess.[6]

    • Increase Temperature: Gently warming the reaction can often help drive the equilibrium towards the product, but this must be done cautiously to avoid promoting side reactions.

Q4: What are the best practices for purifying 4-(1-Aminoethyl)-3-methylphenol and removing these common impurities?

A: A multi-step purification strategy involving extraction and crystallization is typically most effective.

  • Challenge: Amines are basic and can interact strongly with the acidic silanols on standard silica gel, leading to poor separation, tailing peaks, and sometimes irreversible adsorption during column chromatography.[7]

  • Recommended Purification Workflow:

    • Acid-Base Extraction: This is the most powerful technique for separating your basic amine product from neutral (alcohol byproduct, starting material) and acidic impurities.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).

      • Extract with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer.

      • Separate the layers. Wash the organic layer again with aqueous acid to ensure complete extraction of the amine.

      • Combine the acidic aqueous layers. Carefully basify with a strong base (e.g., 2M NaOH) to a pH > 10 to deprotonate the amine, which will precipitate or can be extracted back into a fresh organic solvent.

    • Crystallization: After extraction and solvent removal, the product can often be purified further by crystallization from a suitable solvent system (e.g., toluene/heptane or ethanol/water). This is particularly effective at removing trace impurities and isomers.

    • Amine-Treated Silica: If chromatography is unavoidable, use an amine-deactivated stationary phase (e.g., KP-NH silica) or add a competing amine like triethylamine (~1-2%) to the mobile phase to mask the acidic silanols and improve peak shape.[7]

Troubleshooting Summary Table

Observed Problem Likely Cause(s) Recommended Solution(s)
Major peak corresponding to alcohol byproduct Non-selective reducing agent (e.g., NaBH₄); Neutral pH.Use NaBH₃CN or NaBH(OAc)₃; adjust pH to 5-6; perform as a two-step reaction.
High molecular weight impurity detected Reaction of product with starting material.Use a large excess of ammonia/ammonium salt; control addition of starting material.
Reaction stalls with intermediate present Incomplete water removal; deactivated catalyst; insufficient reducing agent.Use a Dean-Stark trap or drying agent; use fresh catalyst or add more reducing agent.
Product streaks badly on silica TLC/column Strong acid-base interaction between amine and silica.Purify via acid-base extraction; use amine-treated silica or add Et₃N to the mobile phase.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Oxime Intermediate
  • Step A: Oximation of 3-methyl-4-hydroxyacetophenone

    • To a stirred solution of 3-methyl-4-hydroxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Collect the precipitated oxime by filtration, wash with water, and dry under vacuum.

  • Step B: Catalytic Hydrogenation of the Oxime

    • In a hydrogenation vessel, suspend the dried oxime (1.0 eq) in ethanol or methanol containing aqueous ammonia (5-10% v/v).

    • Add 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).

    • Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).

    • Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-(1-Aminoethyl)-3-methylphenol.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude product from Protocol 1 in ethyl acetate (10 mL per gram of crude material).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 5 mL per gram).

  • Combine the acidic aqueous extracts. Cool the solution in an ice bath.

  • Slowly add 6M NaOH with stirring until the pH is >10.

  • Extract the basified aqueous layer with dichloromethane (3 x 10 mL per gram).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

G cluster_workflow Purification Workflow Start Crude Product (in Organic Solvent) ExtractAcid Extract with 1M HCl Start->ExtractAcid Separate1 Separate Layers ExtractAcid->Separate1 AqueousLayer Aqueous Layer (Protonated Amine) Separate1->AqueousLayer Amine OrganicLayer Organic Layer (Neutral Impurities) Separate1->OrganicLayer Impurities Basify Basify with NaOH (pH > 10) AqueousLayer->Basify ExtractOrganic Extract with DCM Basify->ExtractOrganic Separate2 Separate Layers ExtractOrganic->Separate2 FinalOrganic Organic Layer (Pure Amine) Separate2->FinalOrganic Amine FinalAqueous Aqueous Waste Separate2->FinalAqueous Dry Dry & Concentrate FinalOrganic->Dry End Purified Product Dry->End

Caption: Workflow diagram for acid-base extraction purification.

References

  • MDPI. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia. Available at: [Link]

  • Royal Society of Chemistry. (2024). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Catalysis Science & Technology. Available at: [Link]

  • MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Available at: [Link]

  • American Chemical Society. (2022). Asymmetric Hydrogenation of Oximes Synergistically Assisted by Lewis and Brønsted Acids. Journal of the American Chemical Society. Available at: [Link]

  • American Chemical Society. (2020). Oximes succumb to asymmetric hydrogenation. C&EN Global Enterprise. Available at: [Link]

  • Google Patents. (2014). CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • SciSpace. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica. Available at: [Link]

  • Wikipedia. Leuckart reaction. Available at: [Link]

  • Grokipedia. Leuckart reaction. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances. Available at: [Link]

  • PubChem. 4-(1-Aminoethyl)-3-methylphenol. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2014). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Available at: [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Available at: [Link]

  • Google Patents. (2003). RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/Chempros. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]

  • Google Patents. (1934). US1973472A - Purification of methyl-para-amino phenol.
  • University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available at: [Link]

  • Cosmetic Ingredient Review. (2021). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. Available at: [Link]

  • Regimen Lab. (2022). Hydroxy acetophenone. Available at: [Link]

  • MDPI. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Senior Application Scientist's Guide to the Chromatographic Purification of 4-(1-Aminoethyl)-3-methylphenol

Welcome to the technical support center for the chromatographic purification of 4-(1-Aminoethyl)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who are navigating t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 4-(1-Aminoethyl)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this unique molecule. As a bifunctional compound containing both a basic amino group and a weakly acidic phenolic group, 4-(1-Aminoethyl)-3-methylphenol presents specific challenges that require a nuanced and informed approach to chromatography.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the common issues encountered during its purification.

Part 1: Troubleshooting Normal-Phase Chromatography (Silica Gel)

Normal-phase chromatography using silica gel is a fundamental technique for purification. However, the basicity of the amino group in 4-(1-Aminoethyl)-3-methylphenol is the primary source of purification challenges.

Q1: My compound is streaking severely or showing significant tailing on a standard silica gel column. What is the underlying cause, and how can I achieve sharp, symmetrical peaks?

A1: The Root Cause: Acid-Base Interactions

This is a classic and well-documented issue when purifying basic amines on standard silica gel.[1][2] The surface of silica gel is populated with weakly acidic silanol groups (Si-OH). The basic amino group of your molecule engages in a strong acid-base interaction with these silanols. This strong adsorption leads to:

  • Peak Tailing: A portion of the analyte is retained more strongly, resulting in a "tail" as it slowly elutes from the column.

  • Poor Resolution: The broad, streaky peaks merge with those of nearby impurities, making separation impossible.

  • Irreversible Binding: In severe cases, a significant portion of your compound can remain permanently bound to the column, leading to low recovery.[1]

Solutions: Mitigating Silanol Interactions

The strategy is to prevent the amine from "seeing" the acidic silanols. This is most commonly achieved by modifying the mobile phase.

Primary Solution: Add a Competing Base to the Mobile Phase

By introducing a small amount of a volatile, competing base into your eluent, you effectively neutralize the active silanol sites.[1][3] This base will preferentially interact with the silica, allowing your target compound to elute based on polarity without the strong acid-base interference.

ModifierTypical Concentration (v/v)Notes & Considerations
Triethylamine (TEA) 0.5 - 2%The most common choice. Highly effective and volatile, making it easy to remove from fractions during solvent evaporation.[1]
Ammonium Hydroxide 1 - 2% in MethanolVery effective, especially for more polar amines. The ammonia is added to the polar component of the mobile phase (e.g., Methanol).[3]
Pyridine 0.1 - 0.5%Less common due to its strong odor and higher boiling point, but can be effective.[3]

Step-by-Step Protocol: Mobile Phase Modification with Triethylamine (TEA)

  • Solvent Preparation: Prepare your chosen mobile phase (e.g., a mixture of dichloromethane and methanol). Add triethylamine to a final concentration of 1% (v/v). For 500 mL of eluent, add 5 mL of TEA.

  • Column Equilibration: It is crucial to thoroughly equilibrate your silica gel column with at least 3-5 column volumes of the TEA-containing mobile phase. This ensures all active sites are neutralized before you load your sample.[1]

  • Sample Loading: Dissolve your crude sample in a minimum amount of the mobile phase and load it onto the column.

  • Elution & Monitoring: Proceed with the elution, collecting fractions and monitoring by Thin Layer Chromatography (TLC). Remember to also pre-treat your TLC plates by eluting them once in a TEA-containing solvent system before spotting your sample for accurate analysis.[4]

  • Post-Purification: Remove the TEA from your purified fractions by evaporation under reduced pressure. Co-evaporation with a solvent like toluene can help remove the final traces.

Workflow for Troubleshooting Peak Tailing

start Problem: Peak Tailing on Silica Gel check_interaction Cause: Amine interaction with acidic silanols? start->check_interaction solution Solution: Neutralize Silanol Sites check_interaction->solution add_base Add Competing Base to Mobile Phase (e.g., 1% TEA) solution->add_base  Primary Method alt_phase Use Alternative Stationary Phase (e.g., Amine-Silica) solution->alt_phase Alternative protocol Equilibrate Column (3-5 CVs) add_base->protocol load Load Sample & Elute protocol->load result Result: Symmetrical Peak load->result

Caption: Troubleshooting workflow for amine tailing on silica gel.

Part 2: Troubleshooting Reversed-Phase Chromatography (C18)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-resolution technique essential for purity analysis and preparative separation. For 4-(1-Aminoethyl)-3-methylphenol, the key challenge is its hydrophilic nature.

Q2: My compound shows poor or no retention on a standard C18 column, eluting near the solvent front. How can I increase its retention and achieve separation?

A2: The Root Cause: Polarity Mismatch

Standard C18 columns have a non-polar, hydrophobic stationary phase. Polar, hydrophilic molecules like 4-(1-Aminoethyl)-3-methylphenol have a stronger affinity for the polar mobile phase than the stationary phase, leading to rapid elution with little to no retention. This is a common problem for polar analytes.[5]

Solutions: Enhancing Analyte-Stationary Phase Interactions

Solution 1: Adjust Mobile Phase pH to Suppress Ionization

The primary amine in your molecule (pKa ≈ 9-10) will be protonated and highly polar at acidic or neutral pH. By increasing the mobile phase pH to be two units above the pKa (i.e., pH > 11), you can deprotonate the amine, rendering the molecule less polar and significantly increasing its retention on a C18 column.[2][6]

  • Critical Consideration: Standard silica-based C18 columns are not stable at high pH and will dissolve.[6] You must use a pH-stable column, such as a hybrid-silica or a specialized polymer-based column designed for high pH applications.

Solution 2: Utilize a Specialized Stationary Phase

If modifying the pH is not desirable, several alternative stationary phases are designed to retain polar compounds:

  • Polar-Endcapped or Embedded-Polar Columns: These columns have polar groups embedded within the alkyl chains, which helps to retain polar analytes and prevents phase collapse in highly aqueous mobile phases.

  • Non-Endcapped Columns: While standard C18 columns are "end-capped" to cover residual silanols, a non-endcapped column intentionally leaves these silanols exposed.[7] This allows for secondary interactions (hydrogen bonding) that can help retain polar molecules like yours.[7]

  • Porous Graphitic Carbon (PGC) Columns: These columns, such as Hypercarb, offer a different retention mechanism and are excellent for retaining very polar compounds that are difficult to separate on conventional reversed-phase columns.[5]

Solution 3: Consider HILIC or Ion-Pair Chromatography

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent. It is an orthogonal technique to reversed-phase and is specifically designed for highly polar compounds.

  • Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase forms a neutral complex with the protonated amine, increasing its hydrophobicity and retention on a C18 column.[6] However, this approach can lead to ion suppression in mass spectrometry and long column equilibration times.[8]

Decision Tree for Initial Chromatography Mode Selection

start Goal: Purify 4-(1-Aminoethyl)-3-methylphenol scale What is the scale? start->scale prep Preparative Scale (>100 mg) scale->prep Large analytical Analytical / Small Scale (<100 mg) scale->analytical Small purity What is the required purity? np Normal-Phase (Silica) + Mobile Phase Modifier (TEA) purity->np Moderate Purity / Scouting rp Reversed-Phase HPLC (High-pH Stable C18) purity->rp High Purity / Analysis prep->np analytical->purity hilic Consider HILIC or other specialized phase analytical->hilic If RP fails

Caption: Decision tree for selecting a starting chromatography mode.

Part 3: Chiral Separation

The "1-aminoethyl" group contains a stereocenter, meaning 4-(1-Aminoethyl)-3-methylphenol exists as a pair of enantiomers. For pharmaceutical applications, separating and characterizing these enantiomers is often a regulatory requirement.

Q3: I need to separate the (R) and (S) enantiomers. Where do I begin?

A3: The Root Cause: Enantiomers Have Identical Physical Properties

Enantiomers cannot be separated using standard (achiral) chromatography because they have identical polarity, solubility, and size. Separation requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).

Solutions: A Systematic Approach to Chiral Method Development

Step 1: Chiral Stationary Phase (CSP) Screening

The selection of the CSP is the most critical factor in chiral separations.[9] There is no universal chiral column, and success often requires screening several different phases.

  • Polysaccharide-Based CSPs: These are the most versatile and widely successful CSPs for a broad range of molecules.[9] Columns based on coated or immobilized amylose and cellulose derivatives (e.g., phenylcarbamates) are the industry standard and the best place to start.

Recommended Starting CSPs for Screening:

  • Amylose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(4-methylbenzoate)

Step 2: Mobile Phase Screening

For each column, screen a set of different mobile phases to find conditions that provide selectivity.

ModeTypical Mobile PhaseAdditives
Normal Phase Hexane / Isopropanol (IPA) or Ethanol (EtOH)Add 0.1% Diethylamine (DEA) to improve peak shape for the basic amine.[9][10]
Polar Organic Acetonitrile / Methanol or EthanolCan also benefit from 0.1% DEA.
Reversed Phase Water / Acetonitrile or MethanolTypically with a buffer (e.g., ammonium bicarbonate) to control pH.

Step 3: Optimization

Once you find a column/mobile phase combination that shows some separation (even if it's not baseline), you can optimize it.

  • Mobile Phase Ratio: Fine-tune the ratio of the strong to weak solvent.

  • Temperature: Lowering the column temperature often improves resolution, although it may increase analysis time and backpressure.[9]

  • Additive Concentration: Optimize the concentration of the basic (or acidic) additive to achieve the best peak shape.

Workflow for Chiral Method Development

start Goal: Separate Enantiomers screen_csp Screen Polysaccharide-Based Chiral Stationary Phases (CSPs) start->screen_csp screen_mp For each CSP, screen Mobile Phases (NP, RP, PO) screen_csp->screen_mp check_res Any Resolution Observed? screen_mp->check_res optimize Optimize Mobile Phase Ratio, Temperature, and Additives check_res->optimize Yes fail Try Different Class of CSP or Derivatization check_res->fail No success Baseline Separation (Rs >= 1.5) optimize->success

Caption: A systematic workflow for chiral method development.

Part 4: Frequently Asked Questions (FAQs)

Q4: What are the key physicochemical properties of 4-(1-Aminoethyl)-3-methylphenol that influence chromatography?

A4: Understanding the molecule's properties is fundamental to designing a purification strategy.

PropertyValueImplication for Chromatography
Molecular Formula C₉H₁₃NO-
Molecular Weight 151.21 g/mol Relatively small molecule, suitable for standard chromatographic media.[11]
XLogP3 1.1Indicates moderate lipophilicity but overall a polar compound, suggesting potential retention challenges in reversed-phase.[11]
Hydrogen Bond Donor Count 2The -OH and -NH₂ groups can hydrogen bond with polar stationary phases (silica, HILIC) or silanols on C18.[11]
Hydrogen Bond Acceptor Count 2The oxygen and nitrogen atoms can accept hydrogen bonds.[11]
Q5: My starting material is the hydrochloride salt of the compound. How does this impact my purification strategy?

A5: The hydrochloride salt form has significant implications:

  • Solubility: The salt is highly polar and will have good solubility in aqueous or highly polar mobile phases (ideal for reversed-phase). However, it will have very poor solubility in the non-polar solvents used in normal-phase chromatography (e.g., hexane, dichloromethane).

  • Normal-Phase Strategy: If you must use normal-phase chromatography, you will likely need to perform a basic workup (e.g., dissolve in aqueous NaHCO₃ and extract with an organic solvent like ethyl acetate) to generate the free base before purification. The free base will be soluble in typical normal-phase eluents.

  • Reversed-Phase Strategy: For RP-HPLC, you can often dissolve the salt directly in the mobile phase or a compatible solvent like water/methanol. The acidic counter-ion will ensure the amine is protonated in the solution.

Q6: I'm seeing a high backpressure in my HPLC system. What should I check first?

A6: High backpressure is a common issue. Before assuming the column is the problem, follow a systematic check:

  • Check the System without the Column: Disconnect the column and replace it with a union. If the pressure remains high, the blockage is in the HPLC system itself (e.g., clogged tubing, injector, or inline filter).

  • Filter Your Sample and Mobile Phase: Particulates are a primary cause of blockages. Always filter samples and buffered mobile phases through a 0.22 or 0.45 µm filter.[12]

  • Column Contamination: If the system pressure is normal, the column frit or packing may be blocked. Try back-flushing the column (if the manufacturer allows) with a strong solvent.[12]

References

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem.
  • Polar Compounds are Not Well Retained by Reversed Phase Columns Explained - HPLC Primer - MTC USA.
  • Technical Support Center: Purifying Basic Amines via Column Chrom
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
  • Topics in Liquid Chromatography: Part 1.
  • 4-(1-Aminoethyl)-3-methylphenol | C9H13NO | CID 55282608 - PubChem.
  • 4-(1-Aminoethyl)-3-methylphenol hydrochloride | C9H14ClNO | CID 155820195 - PubChem.
  • Too Polar for Reversed Phase - Agilent.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC Intern
  • 4-(1-aminoethyl)
  • HPLC Column Troubleshooting: Is It Really The Column? | Agilent.
  • Amine purific
  • Technical Support Center: Chiral Separation of Methyl 4-Amino-3-Phenylbutano
  • C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds - Shimadzu.

Sources

Optimization

"stability issues of 4-(1-Aminoethyl)-3-methylphenol in solution"

A Guide to Understanding and Mitigating Solution Stability Issues Welcome to the technical support guide for 4-(1-Aminoethyl)-3-methylphenol. This resource is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support guide for 4-(1-Aminoethyl)-3-methylphenol. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but a deeper understanding of the chemical principles governing the stability of this molecule in solution. Our goal is to empower you to proactively design robust experiments and troubleshoot challenges effectively.

The core structure of 4-(1-Aminoethyl)-3-methylphenol contains both a phenolic hydroxyl group and an amino group on the same aromatic ring. This aminophenol moiety is highly susceptible to oxidation, which is the primary driver of its instability in solution. This guide will delve into the factors that promote degradation and provide actionable strategies to preserve the integrity of your samples.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of 4-(1-Aminoethyl)-3-methylphenol.

Q1: Why does my solution of 4-(1-Aminoethyl)-3-methylphenol change color (e.g., turn yellow, brown, or purple) over time?

A: The discoloration of your solution is a classic indicator of oxidative degradation. The aminophenol structure is easily oxidized, especially in the presence of air (oxygen), light, or trace metal ions.[1] This process leads to the formation of highly colored quinone-imine species and subsequent polymerization products. Solutions in alkaline (high pH) conditions are particularly prone to rapid color change.

Q2: What are the primary factors that cause the degradation of this compound in solution?

A: The stability of 4-(1-Aminoethyl)-3-methylphenol is influenced by several key environmental and chemical factors:

  • Oxygen: Atmospheric oxygen is the principal oxidizing agent.

  • pH: Alkaline conditions (pH > 7) significantly accelerate oxidation by deprotonating the phenolic hydroxyl group, making it more susceptible to oxidation.[1][2] Acidic conditions (pH 2-5) generally improve stability.[2][3]

  • Light: Exposure to light, especially UV radiation, can provide the energy to initiate and propagate oxidative reactions.[1][4][5]

  • Temperature: Higher temperatures increase the rate of degradation reactions.[2][4][5]

  • Metal Ions: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) can act as catalysts for oxidation.[1][5]

Q3: What is the recommended solvent for dissolving 4-(1-Aminoethyl)-3-methylphenol?

A: While the compound is moderately soluble in alcohols and can be dissolved in hot water, the choice of solvent should be guided by the need to minimize degradation. For creating stock solutions, the use of deoxygenated solvents is highly recommended. For aqueous solutions, using an acidic buffer (e.g., pH 3-5) is preferable to neutral water or alkaline buffers.[2][3] For some applications, organic solvents like DMSO may offer better stability, as demonstrated for the similar compound 4-Amino-3-methylphenol, which was stable in DMSO for up to 7 days.[6]

Q4: How should I store my solutions to ensure maximum stability?

A: To maximize shelf-life, solutions should be stored under conditions that minimize exposure to degradative factors. The recommended storage for aminophenol solutions is at -20°C or lower. It is also crucial to aliquot the solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. The container headspace should be flushed with an inert gas like argon or nitrogen before sealing.[7] Always store solutions protected from light, for example, by using amber vials.[5][8]

Troubleshooting Guide: Common Experimental Issues

This guide provides a scenario-based approach to resolving common problems encountered during the use of 4-(1-Aminoethyl)-3-methylphenol.

Issue 1: Rapid Discoloration of Freshly Prepared Aqueous Solution
Possible Causes Recommended Solutions & Scientific Rationale
High pH of Solvent Solution: Prepare your solution using a slightly acidic buffer (e.g., pH 3-5 citrate or acetate buffer). Rationale: The phenolic hydroxyl group is more resistant to oxidation in its protonated state. Alkaline conditions deprotonate this group, creating a phenoxide ion that is much more readily oxidized.[1] Studies on similar compounds show maximum stability in the pH range of 2.0 to 5.0.[2][3]
Dissolved Oxygen in Solvent Solution: Deoxygenate your solvent before use. This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method for more rigorous applications. Rationale: Removing dissolved oxygen, the primary oxidant, is the most direct way to prevent the degradation pathway from initiating.[5]
Contamination with Metal Ions Solution: Use high-purity (e.g., HPLC-grade) solvents and glassware that has been washed with a metal-chelating agent like EDTA, followed by a thorough rinse with deionized water. Rationale: Transition metals can catalytically accelerate the oxidation of phenols. Chelating agents sequester these ions, rendering them inactive.[1]
Issue 2: Appearance of Unexpected Peaks During HPLC Analysis
Possible Causes Recommended Solutions & Scientific Rationale
On-Column or In-Vial Degradation Solution 1: Add an antioxidant to your sample diluent and/or mobile phase. Ascorbic acid or sodium metabisulfite are effective choices.[1] Rationale: Antioxidants are reducing agents that are preferentially oxidized, thereby "sacrificing" themselves to protect the analyte. Solution 2: Prepare samples immediately before injection and use an autosampler with temperature control (set to 4-10°C). Protect samples from light using amber vials.[1] Rationale: Minimizing the time the analyte spends in solution at room temperature and protecting it from light reduces the opportunity for degradation to occur before analysis.[5]
Reaction with Mobile Phase Components Solution: Ensure the mobile phase pH is compatible with the compound's stability (ideally, slightly acidic). Avoid highly basic mobile phases if possible. Rationale: As with solution preparation, a high pH environment can promote oxidation of the analyte as it travels through the HPLC system.
Issue 3: Low Yield or Formation of Colored Impurities in a Synthetic Reaction
Possible Causes Recommended Solutions & Scientific Rationale
Oxidation During Reaction Solution: Run the reaction under an inert atmosphere (argon or nitrogen). Use a Schlenk line or glovebox for sensitive reactions.[1] Add reagents via a gas-tight syringe and ensure all solvents are deoxygenated.[1] Rationale: Many synthetic procedures, especially those involving heating or long reaction times, provide ample opportunity for oxidation if atmospheric oxygen is not rigorously excluded.
Degradation During Work-up Solution: Keep the temperature low during extractions and solvent removal (rotary evaporation). If performing aqueous washes, use deoxygenated, slightly acidic water. Rationale: Degradation is a chemical reaction with a rate that is dependent on temperature.[2] Lowering the temperature during purification steps slows the rate of any potential oxidative side reactions.

Data Summary & Protocols

Stability of 4-Amino-3-methylphenol in Aqueous Media

The following data, derived from a report by the European Commission's Scientific Committee on Consumer Products (SCCP) on the closely related analogue 4-Amino-3-methylphenol, provides a strong indication of the expected stability profile.[6]

ConditionTimeRemaining Compound (%)Stability Assessment
Aqueous Medium, 25°C48 hours~70%Unstable
Aqueous Medium, 50°C48 hours<50%Highly Unstable
Phosphate Buffer (pH 5.9), RT7 days~71%Unstable
Water/Acetone (4% w/v), RT7 days~81%Unstable
DMSO (10% w/v)7 days~100%Stable
Key Degradation Factors

The diagram below illustrates the key factors that contribute to the degradation of 4-(1-Aminoethyl)-3-methylphenol in solution.

Caption: Factors promoting the oxidative degradation of 4-(1-Aminoethyl)-3-methylphenol.

Protocol: Preparation of a Stabilized Aqueous Stock Solution

This protocol integrates best practices to minimize degradation during solution preparation and storage.

G A 1. Prepare Acidic Buffer (e.g., 0.1 M Citrate, pH 4.0) B 2. Deoxygenate Buffer (Sparge with N2 for 20 min) A->B C 3. Add Antioxidant (e.g., Ascorbic Acid to 0.1%) B->C E 5. Dissolve Compound (Add to buffer, vortex to mix) C->E D 4. Weigh Compound (Use a calibrated balance) D->E F 6. Aliquot Solution (Into amber, single-use vials) E->F G 7. Inert Headspace (Flush each vial with N2) F->G H 8. Store Immediately (At <= -20°C, protected from light) G->H

Caption: Workflow for preparing a stabilized solution of 4-(1-Aminoethyl)-3-methylphenol.

Detailed Steps:

  • Prepare Solvent: Prepare your desired aqueous buffer (e.g., 0.1 M citrate buffer, pH 4.0) using high-purity water.

  • Deoxygenate: Place the buffer in a flask and sparge with a steady stream of inert gas (nitrogen or argon) for at least 20 minutes to remove dissolved oxygen.

  • Add Stabilizer (Optional but Recommended): To the deoxygenated buffer, add a suitable antioxidant.

    Antioxidant Typical Concentration Notes
    Ascorbic Acid 0.01 - 0.1% Highly effective in aqueous solutions.[1]

    | Sodium Metabisulfite | 0.05 - 0.5% | A strong reducing agent.[1] |

  • Weigh Compound: Accurately weigh the required amount of 4-(1-Aminoethyl)-3-methylphenol solid.

  • Dissolve: Add the solid to the prepared, deoxygenated, and stabilized solvent. Mix gently by vortexing or inverting until fully dissolved. Avoid vigorous shaking which can reintroduce air.

  • Aliquot: Immediately dispense the solution into smaller, single-use aliquots in amber glass vials to protect from light.

  • Inert Headspace: Before capping each vial, flush the headspace with inert gas to displace any air.

  • Store: Tightly cap the vials and immediately place them in a freezer at -20°C or below.

By following these guidelines and understanding the chemical vulnerabilities of 4-(1-Aminoethyl)-3-methylphenol, you can significantly improve the reproducibility and accuracy of your experiments.

References
  • Ataman Kimya. (n.d.). 4-AMINOPHENOL.
  • Skroza, D., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC.
  • Koshy, K. T., & Lach, J. L. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of Pharmaceutical Sciences.
  • Benchchem. (n.d.). Preventing oxidation of 2-aminophenol during synthesis and storage.
  • ChemicalBook. (2026).
  • Hangzhou Jessica Chemicals Co.,Ltd. (n.d.).
  • Fisher Scientific. (2025).
  • Pitalua, E., et al. (2016).
  • Koshy, K. T., & Lach, J. L. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. PubMed.
  • ProQuest. (n.d.). A STUDY ON THE STABILITY OF AQUEOUS SOLUTIONS OF N-ACETYL PARA-AMINOPHENOL.
  • Otero, I., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. MDPI.
  • Li, H., et al. (2021).
  • Khoddami, A., et al. (2013). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC.
  • Global Harmonization System. (n.d.).
  • MilliporeSigma. (n.d.). 4-(1-aminoethyl)-3-methylphenol | 1270397-24-4.
  • PubChem. (2025). 4-(1-Aminoethyl)-3-methylphenol.
  • European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Amino-m-cresol.
  • Kot-Wasik, A., et al. (n.d.). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I.
  • University of Michigan. (n.d.). Phenol - Environment, Health & Safety.
  • IJRAR.org. (n.d.).
  • Chem-Impex. (n.d.). (R)-4-(1-Aminoethyl)phenol.
  • IJMR. (2021).
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  • Wang, D. P., et al. (2001). Stability of 4-DMAP in solution. PubMed.

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Troubleshooting

Technical Support Center: Degradation Pathways of 4-(1-Aminoethyl)-3-methylphenol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 4-(1-Aminoethyl)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-(1-Aminoethyl)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies related to the stability and degradation of this molecule. The content is structured in a practical question-and-answer format to directly address challenges encountered in the laboratory.

Part 1: Foundational Stability & Degradation Rationale

This section addresses fundamental questions regarding the intrinsic stability of 4-(1-Aminoethyl)-3-methylphenol and the scientific reasoning behind conducting degradation studies.

Q1: What are the primary structural features of 4-(1-Aminoethyl)-3-methylphenol that are susceptible to degradation?

A1: The structure of 4-(1-Aminoethyl)-3-methylphenol possesses two key functional groups that are prime sites for chemical degradation: the phenolic hydroxyl (-OH) group and the primary amine (-NH2) on the ethyl side chain.

  • Phenolic Hydroxyl Group: Phenols are highly susceptible to oxidation. This can occur via auto-oxidation in the presence of oxygen or be accelerated by metal ions or light. Oxidation typically leads to the formation of highly colored quinone or quinone-imine structures, which is why a color change in your sample is a common first indicator of degradation.[1]

  • Primary Amine Group: The primary amine is a nucleophilic center and is also prone to oxidation. It can undergo oxidative deamination or react with other molecules, including potential excipients in a formulation or other degradants.

  • Aromatic Ring: The electron-rich aromatic ring, activated by the hydroxyl group, can also be a target for electrophilic attack or oxidative cleavage under harsh conditions.

Understanding these vulnerabilities is the first step in designing robust stability and forced degradation studies.

Q2: Why are forced degradation (stress testing) studies necessary for a molecule like 4-(1-Aminoethyl)-3-methylphenol?

A2: Forced degradation studies are a regulatory requirement and a critical component of the drug development process for several reasons.[2][3] They are intentionally aggressive studies designed to accelerate degradation to:

  • Identify Likely Degradants: By exposing the molecule to harsh conditions (e.g., strong acid, base, peroxide, light, heat), we can generate degradation products that might form under normal storage conditions over a much longer period.[3]

  • Elucidate Degradation Pathways: Identifying the structure of these degradants allows us to map the chemical reactions that cause the molecule to break down. This is crucial for understanding the molecule's intrinsic stability.[1]

  • Develop Stability-Indicating Methods: A primary goal is to develop and validate analytical methods (typically HPLC) that can separate the parent molecule from all potential degradation products. This ensures that the method used for stability testing is "stability-indicating."[4]

  • Inform Formulation and Packaging: Understanding how the molecule degrades helps in selecting appropriate excipients, antioxidants, and packaging (e.g., amber vials for light protection) to enhance the stability of the final product.[1]

Q3: What are the typical stress conditions applied in a forced degradation study for this molecule?

A3: Based on regulatory guidelines (e.g., ICH Q1A) and the molecule's functional groups, a standard set of stress conditions should be applied. The goal is to achieve between 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Stress ConditionTypical Reagents and ConditionsRationale & Potential Reactions
Acid Hydrolysis 0.1 M - 1 M HCl; Room Temperature to 80°CInvestigates susceptibility to breakdown in low pH environments. While the core structure is relatively stable to hydrolysis, this is critical for liquid formulations.
Base Hydrolysis 0.1 M - 1 M NaOH; Room Temperature to 80°CInvestigates susceptibility to breakdown in high pH environments. Phenolic compounds can ionize, potentially altering reaction pathways.
Oxidation 3% - 30% Hydrogen Peroxide (H₂O₂); Room TemperatureSimulates oxidative stress. The phenol and amine groups are highly likely to react, forming oxides, quinones, or polymeric products.[1][4]
Thermal Degradation Dry Heat (e.g., 105°C for 48 hours) on solid APIEvaluates the intrinsic thermal stability of the molecule in the solid state.[1]
Photodegradation Exposure to UV/Vis light (e.g., 1.2 million lux hours and 200 watt-hours/m²) in solutionAssesses light sensitivity. Phenolic compounds can absorb UV light and undergo photo-oxidation or rearrangement. A dark control is mandatory.[1]

Part 2: Experimental Protocols & Methodologies

This section provides actionable, step-by-step guides for performing key experiments.

Q4: Can you provide a detailed protocol for conducting a forced oxidative degradation study?

A4: Certainly. This protocol outlines a typical approach for oxidative stress testing using hydrogen peroxide.

Objective: To assess the oxidative stability of 4-(1-Aminoethyl)-3-methylphenol and identify its oxidative degradants.

Materials:

  • 4-(1-Aminoethyl)-3-methylphenol reference standard

  • Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Accurately weigh 25 mg of 4-(1-Aminoethyl)-3-methylphenol and transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • Pipette 5 mL of the stock solution into a 10 mL flask.

    • Add 1 mL of 30% H₂O₂.

    • Allow the solution to stand at room temperature, protected from light, for 24 hours. Scientist's Note: The reaction time may need to be optimized. Start by analyzing samples at earlier time points (e.g., 2, 6, 12 hours) to target 5-20% degradation.

  • Control Sample Preparation:

    • Pipette 5 mL of the stock solution into a 10 mL flask.

    • Add 1 mL of purified water (instead of H₂O₂).

    • Store under the same conditions as the stress sample. This serves as the unstressed control.

  • Sample Analysis:

    • After the designated time, dilute both the stressed and control samples to a final concentration of approximately 0.1 mg/mL using the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV method. It is highly recommended to also use Mass Spectrometry (LC-MS) for peak identification.

  • Data Evaluation:

    • Compare the chromatograms of the stressed and control samples.

    • Calculate the percentage degradation of the parent peak.

    • Determine the relative retention times (RRT) and peak areas of any new impurity peaks.

    • Perform a mass balance calculation to ensure all major degradants are accounted for.[1]

Workflow for a Standard Forced Degradation Study

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation API_Sol Prepare API Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (HCl) API_Sol->Acid Base Base Hydrolysis (NaOH) API_Sol->Base Oxidation Oxidation (H2O2) API_Sol->Oxidation Thermal Thermal (Heat) API_Sol->Thermal Photo Photolytic (UV/Vis Light) API_Sol->Photo Control Control Sample (No Stressor) API_Sol->Control HPLC HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Unknowns Mass_Balance Calculate Mass Balance & % Degradation HPLC->Mass_Balance Pathway Elucidate Degradation Pathways LCMS->Pathway Mass_Balance->Pathway

Caption: General workflow for forced degradation studies.

Part 3: Troubleshooting & FAQs

This section provides solutions to common problems encountered during degradation studies of 4-(1-Aminoethyl)-3-methylphenol and related compounds.

Q5: My solution turned dark brown after adding hydrogen peroxide, and the chromatogram is very noisy. What is happening?

A5: This is a classic sign of extensive oxidation of the phenolic group, likely leading to the formation of polymeric quinone-type structures.[1] These large, often poorly soluble or highly colored molecules can cause several issues:

  • Cause: The oxidative conditions (concentration of H₂O₂ or reaction time) are too harsh, leading to uncontrolled polymerization rather than the formation of discrete, analyzable degradants.

  • Troubleshooting Steps:

    • Reduce Stress Severity: Decrease the concentration of H₂O₂ (try 3% or even 0.3%) or significantly shorten the exposure time (check every hour).

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.

    • Use a Quenching Agent: Before analysis, add a small amount of an antioxidant like sodium bisulfite to quench any remaining peroxide, which can cause on-column degradation.

    • Improve Solubility: Ensure your mobile phase is strong enough to elute any potential polymeric material. A gradient ending in a high percentage of organic solvent is recommended.

Q6: I see a significant loss of the parent peak in my study, but my mass balance is below 90%. Where are the degradants?

A6: A poor mass balance is a common and challenging issue, indicating that you are not detecting all the degradation products.[1] The likely culprits are:

  • Formation of Non-UV Active Degradants: The degradation reaction may have destroyed the chromophore (the part of the molecule that absorbs UV light). This can happen if the aromatic ring is cleaved.

    • Solution: Use a universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). These detectors do not rely on a chromophore and can detect a wider range of compounds.

  • Formation of Volatile Degradants: Small molecules like ammonia (from the amine) or other low molecular weight fragments could be formed and lost to the headspace.

    • Solution: While difficult to quantify alongside the parent API, headspace Gas Chromatography (GC) could be used in a separate experiment to identify potential volatile products if necessary.

  • Precipitation of Degradants: The degradation products may be insoluble in your sample diluent or mobile phase and have precipitated out before or during injection.

    • Solution: Visually inspect your samples for cloudiness or precipitate. Try different diluents or filter your sample just before injection (though be aware degradants could adsorb to the filter).

  • Irreversible Adsorption: The degradants may be highly polar or reactive and are sticking irreversibly to the HPLC column.

    • Solution: Implement a harsh column wash at the end of each run (e.g., 100% Acetonitrile or Methanol). You may also need to try a different column chemistry (e.g., a column with end-capping designed to minimize silanol interactions).

Q7: I am seeing degradation in my control sample. What does this mean?

A7: Degradation in the control sample indicates that the molecule is unstable under your analytical conditions (e.g., in the sample diluent, on the autosampler, or during the analysis itself).

  • Troubleshooting Steps:

    • Check Diluent Stability: The molecule may be degrading in the acetonitrile/water mixture. Prepare a sample and analyze it immediately, then re-analyze it after it has been sitting on the autosampler for several hours to assess stability.

    • Evaluate pH: The pH of your diluent or mobile phase could be a factor. Aminophenols can have pH-dependent stability.[5] Try buffering your diluent.

    • Assess Light Sensitivity: Ensure your control samples are adequately protected from light at all times, including on the lab bench and in the autosampler. Use amber vials.

    • Consider Temperature: If your autosampler is not temperature-controlled, degradation could be occurring there. Set the autosampler to a low temperature (e.g., 4-10°C).

Part 4: Postulated Degradation Pathways

Based on the known chemistry of aminophenols and related structures, we can postulate the primary degradation pathways for 4-(1-Aminoethyl)-3-methylphenol. These pathways should be used as a guide for identifying unknown peaks in your chromatograms.

Oxidative Degradation Pathway

Oxidation is expected to be the most significant degradation route. The reaction likely proceeds through the formation of a quinone-imine, a common pathway for p-aminophenols.[1][4] Further oxidation or polymerization can also occur.

Oxidative_Pathway Parent 4-(1-Aminoethyl)-3-methylphenol Intermediate1 Radical Intermediate Parent->Intermediate1 [O], -H• QuinoneImine Quinone-imine Derivative Intermediate1->QuinoneImine [O], -H• Dimer Dimer/Polymer QuinoneImine->Dimer Polymerization RingCleavage Ring Cleavage Products (e.g., organic acids) QuinoneImine->RingCleavage Further Oxidation (Harsh Conditions)

Caption: Postulated oxidative degradation pathway.

Photodegradation Pathway

Photodegradation often proceeds through similar intermediates as oxidation but is initiated by the absorption of UV light. This can lead to the formation of radical species that then react with oxygen to form oxidized products, similar to the pathway shown above. Therefore, the degradants observed under photolytic stress may overlap significantly with those from oxidative stress.[6]

Hydrolytic and Thermal Degradation

The core structure of 4-(1-Aminoethyl)-3-methylphenol is generally stable to hydrolysis, as it lacks readily hydrolyzable groups like esters or amides.[7] Similarly, thermal degradation in the solid state is likely to be minimal under typical storage conditions but can occur at high temperatures, often leading to complex decomposition and polymerization. Significant degradation is not expected under typical hydrolytic or thermal stress conditions unless the molecule is part of a formulation with reactive excipients.

References

  • Sun, M., Yao, R., Wang, C., & Deng, S. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate. Available at: [Link]

  • Doron, S., et al. (2023). 2-Aminophenol and catechol degradation pathway leading to the formation of pyruvate and acetyl-CoA. ResearchGate. Available at: [Link]

  • Min, S., Ri-sheng, Y., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Semantic Scholar. Available at: [Link]

  • Various Authors. (n.d.). forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link]

  • Pérez, M., et al. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. PMC. Available at: [Link]

  • Arora, P. K., & Bae, H. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. Available at: [Link]

  • Various Authors. (2020). Forced degradation and impurity profiling: Recent trends in analytical perspectives. ResearchGate. Available at: [Link]

  • Kamberi, M., & Tsutsumi, N. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Sravani, G., et al. (2011). FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. Association of Pharmacy Professionals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1-Aminoethyl)-3-methylphenol. PubChem. Available at: [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. KEGG. Available at: [Link]

  • Kot-Wasik, A., et al. (2007). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. Polish Journal of Environmental Studies.
  • International Journal of Modern Research. (2021).
  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. PubMed. Available at: [Link]

  • Vione, D., et al. (n.d.). Removal of alkylphenols from polluted sites using surfactant-assisted soil washing and photocatalysis. Unito.it. Available at: [Link]

  • International Journal of Research and Analytical Reviews. (2019).
  • Narasimha Murthy, T., et al. (n.d.). Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols. TSI Journals. Available at: [Link]

  • Ghosh, A., et al. (2021). Proposed pathway for degradation of 4-NP and other aromatic compounds by BUPNP1. ResearchGate. Available at: [Link]

  • Nelson, C. E., & Lynn, D. M. (2020). Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s. Journal of Polymer Science.
  • Liu, Y., et al. (2023). Ultrafast photocatalytic degradation enabled by atomically dispersed Ag on BiOIO3 nanosheets: unraveling synergistic photo-thermal-ferroelectric effects.
  • Arora, P. K., & Bae, H. (2015). Bacterial degradation of monocyclic aromatic amines. PMC. Available at: [Link]

  • Antonopoulou, M., et al. (2022). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3.
  • Sun, Y., et al. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. MDPI.
  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research.
  • National Center for Biotechnology Information. (n.d.). 4-(1-Aminoethyl)phenol. PubChem. Available at: [Link]

  • Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product. eda.mohp.gov.eg.
  • Lee, H., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. MDPI. Available at: [Link]

  • Lee, H., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. PubMed. Available at: [Link]

  • Casciaro, G., et al. (2023). A Computational Model for the Release of Bioactive Molecules by the Hydrolytic Degradation of a Functionalized Polyester-Based Scaffold. MDPI.
  • Kirschbaum, C., et al. (2019). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis.
  • Zhang, Y., et al. (2023). Hydrolytic degradation and property aging in highly crosslinked cyanate ester resins: A computational study. Tohoku University Repository.
  • Boland, E. D., et al. (2021). Comprehensive hydrolytic degradation study of a new poly(ester-amide) used for total meniscus replacement. Research With Rutgers.
  • NIST. (n.d.). Phenol, 4-amino-3-methyl-. NIST WebBook. Available at: [Link]

  • Robertson, M. L., et al. (2019). Accelerated hydrolytic degradation of ester-containing biobased epoxy resins. Polymer Chemistry.

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Optimization

Technical Support Center: Optimizing the Synthesis of 4-(1-Aminoethyl)-3-methylphenol

Welcome to the Application Scientist Support Portal. The synthesis of 4-(1-aminoethyl)-3-methylphenol—a critical building block for sympathomimetic amines and advanced therapeutics—presents unique chemoselective and regi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of 4-(1-aminoethyl)-3-methylphenol—a critical building block for sympathomimetic amines and advanced therapeutics—presents unique chemoselective and regioselective challenges. This guide is engineered to troubleshoot the two primary synthetic bottlenecks: the upstream Fries rearrangement and the downstream reductive amination.

Part 1: Upstream Regioselectivity (Fries Rearrangement)

Q: During the acylation of 3-methylphenyl acetate, my NMR data shows a high percentage of the ortho-isomer (2'-hydroxy-4'-methylacetophenone). How do I maximize the yield of the para-isomer (4'-hydroxy-2'-methylacetophenone)?

A: The regioselectivity of the Fries rearrangement is dictated by a delicate balance between [1]. When you operate at elevated temperatures (e.g., >160°C) or in non-polar solvents, the reaction shifts toward [2]. Under these conditions, the ortho-isomer predominates because it forms a highly stable, bidentate chelate with the Lewis acid (AlCl₃) via the proximate hydroxyl and carbonyl groups[1].

To isolate the para-isomer (4'-hydroxy-2'-methylacetophenone), which is the required precursor for your target molecule, you must force the reaction into a [3]. This is achieved by maintaining the reaction temperature strictly below 60°C and utilizing a polar solvent (such as dichloromethane or nitrobenzene)[1]. The polar solvent solvates the acylium cation intermediate, facilitating its migration to the less sterically hindered para position[1].

Fries A 3-Methylphenyl Acetate + AlCl3 B Acylium Ion Intermediate A->B Activation C 4'-Hydroxy-2'-methylacetophenone (Kinetic Product) B->C Temp < 60°C Polar Solvent D 2'-Hydroxy-4'-methylacetophenone (Thermodynamic Product) B->D Temp > 160°C Non-polar Solvent

Reaction logic for the Fries rearrangement under kinetic vs thermodynamic control.

Self-Validating Protocol: Kinetic Fries Rearrangement

Causality Check: This protocol uses strict thermal control to prevent the thermodynamic chelation that leads to the ortho-isomer.

  • Preparation: Dissolve 1.0 equivalent of 3-methylphenyl acetate in anhydrous dichloromethane (polar solvent to favor para-migration).

  • Activation: Cool the reactor to 0°C. Portion-wise, add 1.5 equivalents of anhydrous AlCl₃. In-process check: The solution will turn deep yellow/orange, indicating the formation of the acylium ion complex.

  • Migration: Allow the reaction to warm to room temperature (do not exceed 25°C) and stir for 12 hours.

  • Quenching: Carefully pour the mixture over ice-cold 10% HCl. Causality: The acid breaks the aluminum-product complex without generating excessive exothermic heat that could trigger late-stage isomerization.

  • Isolation: Extract with ethyl acetate, wash with brine, and purify via recrystallization from hexane/ethyl acetate to yield >85% of 4'-hydroxy-2'-methylacetophenone.

Part 2: Downstream Conversion (Reductive Amination)

Q: My reductive amination of 4'-hydroxy-2'-methylacetophenone is proceeding very slowly, and I am observing significant over-reduction to 1-(4-hydroxy-2-methylphenyl)ethanol. How can I drive the reaction to the target amine?

A: You are encountering two competing issues: steric hindrance and chemoselectivity. The ortho-methyl group on your ketone severely restricts the nucleophilic attack of ammonia/ammonium acetate, stalling the formation of the intermediate imine[4]. If you introduce a strong reducing agent (like NaBH₄) before the imine has fully formed, the reductant will directly attack the unreacted ketone, yielding the alcohol byproduct[5].

To solve this, you must decouple the imine formation from the reduction step. First, utilize Titanium(IV) isopropoxide (Ti(O-iPr)₄) as a Lewis acid additive. Ti(O-iPr)₄ coordinates with the carbonyl oxygen, increasing its electrophilicity to , while simultaneously acting as a water scavenger to push the equilibrium toward the imine[6].

Second, switch your reducing agent to Sodium cyanoborohydride (NaBH₃CN) and tightly control the pH between 6 and 7. At this weakly acidic pH, the imine is preferentially protonated to an iminium ion, which is[7].

ReductiveAmination K 4'-Hydroxy-2'-methylacetophenone + NH4OAc I Imine Intermediate K->I Ti(OiPr)4 (Overcomes Steric Hindrance) O 1-(4-Hydroxy-2-methylphenyl)ethanol (Alcohol Side Product) K->O Strong Reductant / Low pH (Direct Ketone Reduction) A 4-(1-Aminoethyl)-3-methylphenol (Target Amine) I->A NaBH3CN, pH 6-7 (Selective Reduction)

Pathway for the reductive amination of sterically hindered 4'-hydroxy-2'-methylacetophenone.

Quantitative Data: Optimization of Reductive Amination

The following table summarizes the causal relationship between reagent selection and product distribution.

Reducing Agent / AdditivepHImine Conversion (%)Target Amine Yield (%)Alcohol Byproduct (%)
NaBH₄ (No Additive)8.015%10%85%
NaBH₃CN (No Additive)6.530%25%15% (60% Unreacted)
NaBH(OAc)₃ / AcOH5.045%40%10% (50% Unreacted)
NaBH₃CN + Ti(O-iPr)₄ 6.5 >95% 88% <5%
Self-Validating Protocol: Ti(O-iPr)₄ Mediated Reductive Amination

Causality Check: This two-stage protocol ensures complete imine formation before any reduction occurs, virtually eliminating the alcohol byproduct.

  • Imine Formation: In a dry flask under nitrogen, dissolve 1.0 eq of 4'-hydroxy-2'-methylacetophenone and 10.0 eq of ammonium acetate in anhydrous absolute ethanol.

  • Lewis Acid Activation: Add 1.2 eq of Ti(O-iPr)₄ dropwise. Stir at room temperature for 8 hours. In-process check: A slight cloudiness may appear as the titanium coordinates and displaces water.

  • Selective Reduction: Cool the vessel to 0°C. Add 1.5 eq of NaBH₃CN portion-wise. Ensure the pH remains between 6.0 and 7.0. Stir for an additional 12 hours at room temperature.

  • Quenching & Precipitation: Quench the reaction with 1M aqueous NaOH. Causality: The basic aqueous quench precipitates the titanium as a [4].

  • Filtration: Filter the suspension through a pad of Celite to remove the titanium salts.

  • Isolation: Extract the filtrate with ethyl acetate, dry over MgSO₄, and concentrate to isolate 4-(1-aminoethyl)-3-methylphenol.

References
  • Fries Rearrangement & Its Applications | Prezi |[Link]

  • Fries Rearrangement Reaction: Mechanism, Steps & Examples | Vedantu | [Link]

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination | NIH / PMC | [Link]

  • Polymer-Bound Diethanolamine PS-DEAM | Biotage | [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride | MDMA | [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes | ScienceMadness |[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 4-(1-Aminoethyl)-3-methylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in resolving critical bottlenecks during the purification of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in resolving critical bottlenecks during the purification of crude 4-(1-Aminoethyl)-3-methylphenol. This compound is a vital amphoteric building block, and isolating it from complex reaction matrices requires a deep understanding of its physicochemical behavior.

Below, you will find a visual workflow, FAQs addressing common synthesis pitfalls, and self-validating experimental protocols designed to guarantee high-purity isolation.

Purification Workflow

PurificationWorkflow Crude Crude 4-(1-Aminoethyl)-3-methylphenol (Freebase Mixture) AcidWash Acidic Extraction (1M HCl / EtOAc) Target in Aqueous Layer Crude->AcidWash OrgWaste Organic Layer Waste (Ketones, Neutrals) AcidWash->OrgWaste Phase Separation Carbon Activated Carbon Treatment (Removes Colored Oxidation Products) AcidWash->Carbon Aqueous Phase Precipitation Isoelectric Precipitation (pH 9.5) Isolate Freebase Carbon->Precipitation Filtration SaltFormation HCl Salt Formation in Isopropanol (IPA + HCl) Precipitation->SaltFormation Filter & Dry Solid Crystallization Cooling Crystallization (Rejects Secondary Amine Dimers) SaltFormation->Crystallization Pure Pure Product (>99% HPLC Purity) Crystallization->Pure Filtration & Wash

Workflow for purification via acid-base extraction and isopropanol crystallization.

Section 1: Frequently Asked Questions (FAQs) on Impurity Profiling

Q1: Why does my reductive amination yield a complex mixture instead of pure 4-(1-Aminoethyl)-3-methylphenol? A1: The synthesis of primary amines via the 1 is inherently prone to over-alkylation[1]. Once the target primary amine is formed, it can act as a nucleophile and attack the intermediate imine, resulting in secondary amine dimers[2]. Additionally, incomplete reduction leaves unreacted ketone (4-acetyl-3-methylphenol), while overly harsh hydrogenolysis can cleave the amine entirely, yielding neutral alkylphenols (e.g., 4-ethyl-3-methylphenol).

Q2: Why does the crude product turn dark brown or purple upon exposure to air, and how do I remove this? A2: Like many 3, this compound is highly susceptible to auto-oxidation[3]. The phenolic hydroxyl group oxidizes into highly conjugated, colored quinone-like structures. These trace oxidative impurities are best removed via activated carbon treatment in an aqueous acidic medium, where the target amine is highly soluble but the hydrophobic quinones readily adsorb to the porous carbon matrix.

Section 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: High Levels of Neutral Impurities (Unreacted Ketone & Alkylphenols)

Causality & Logic: 4-(1-Aminoethyl)-3-methylphenol is an amphoteric molecule, possessing both a basic primary amine (pKa ~9.5) and an acidic phenolic hydroxyl (pKa ~10.0). We can exploit this via 4[4]. By lowering the pH to 2.0, the amine is protonated into a highly water-soluble ammonium salt. Neutral impurities like unreacted ketones cannot ionize and will partition entirely into an immiscible organic solvent.

Self-Validating Protocol: Amphoteric Acid-Base Extraction

  • Dissolution: Dissolve 100 g of crude 4-(1-Aminoethyl)-3-methylphenol in 500 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Add 500 mL of 1M HCl (aq). Stir vigorously for 15 minutes, then allow the phases to separate.

  • Phase Separation: Collect the lower aqueous phase (contains the target product). Discard the upper organic phase (contains neutral impurities).

  • Carbon Treatment: Add 10 g of activated carbon to the aqueous phase. Stir for 30 minutes at 40°C, then filter through a Celite pad to remove colored oxidative impurities.

  • Isoelectric Precipitation: Slowly add 2M NaOH to the aqueous filtrate until the pH reaches ~9.5. The neutral zwitterion/freebase will precipitate. Filter and dry the solid.

  • Validation Check: Spot the discarded EtOAc layer on a TLC plate. It should be UV-active (confirming ketone removal) but must not stain with Ninhydrin (confirming zero loss of the target amine).

Issue 2: Persistent Secondary Amine Dimer Contamination

Causality & Logic: Because secondary amine dimers share similar pKa values with the primary amine, pH-based extraction cannot separate them. Instead, we must use 5[5]. The primary amine HCl salt forms a tight, highly ordered crystal lattice. The secondary amine dimer, being significantly bulkier, disrupts lattice packing and exhibits much higher solubility in branched alcohols like isopropanol (IPA), remaining safely solvated in the mother liquor.

Self-Validating Protocol: Isopropanol Salt Crystallization

  • Salt Formation: Suspend 50 g of the recovered freebase in 250 mL of Isopropanol (IPA).

  • Acidification: Slowly bubble dry HCl gas (or add concentrated aqueous HCl dropwise) until the pH of the mixture is < 2.0. The suspension will heat up and fully dissolve.

  • Cooling Ramp: Heat the solution to 70°C to ensure complete dissolution, then apply a linear cooling ramp of 10°C/hour down to 5°C.

  • Isolation: Filter the resulting white crystalline solid (4-(1-Aminoethyl)-3-methylphenol hydrochloride). Wash the filter cake with 50 mL of ice-cold IPA.

  • Validation Check: Analyze the mother liquor via HPLC. You should observe a concentrated peak corresponding to the secondary amine dimer, validating its successful rejection from the crystal lattice.

Section 3: Quantitative Data Summary

Table 1: Physicochemical Properties Dictating Purification

PropertyValueImplication for Purification
Phenolic pKa ~10.0Deprotonates at pH > 11, forming water-soluble phenoxide.
Primary Amine pKa ~9.5Protonates at pH < 8, forming water-soluble ammonium salt.
Isoelectric Point (pI) ~9.5 - 9.8Minimum aqueous solubility; ideal pH for freebase precipitation.
HCl Salt Solubility High in Water, Low in cold IPAEnables selective crystallization away from bulky secondary amines.

Table 2: Impurity Clearance Profile

Impurity ClassExample StructureRemoval StepClearance Mechanism
Unreacted Starting Material 4-Acetyl-3-methylphenolAcid-Base ExtractionRemains un-ionized at pH 2; partitions into organic waste.
Over-reduced Byproducts 4-Ethyl-3-methylphenolAcid-Base ExtractionLacks basic amine; partitions into organic waste.
Secondary Amine Dimers Bis-alkylated amineIPA CrystallizationSteric bulk prevents incorporation into the primary amine HCl crystal lattice.
Oxidative Degradants Quinone derivativesActivated CarbonHydrophobic adsorption onto porous carbon matrix.

Section 4: References

  • Title: 4-(1-Aminoethyl)phenol Source: CymitQuimica URL:

  • Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL:

  • Title: Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Source: ACS Publications URL:

  • Title: Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride Source: Benchchem URL:

  • Title: Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents Source: ChemRxiv URL:

Sources

Optimization

Technical Support Center: pH-Dependent Stability of 4-(1-Aminoethyl)-3-methylphenol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the impact of pH on the stability of 4-(1-Aminoethyl)-3-methylphenol. We will explore common ch...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the impact of pH on the stability of 4-(1-Aminoethyl)-3-methylphenol. We will explore common challenges, provide troubleshooting solutions, and detail robust experimental protocols to help you establish the intrinsic stability of this molecule and inform critical decisions in your development pipeline.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical stability factor for 4-(1-Aminoethyl)-3-methylphenol?

The molecular structure of 4-(1-Aminoethyl)-3-methylphenol contains two functional groups highly susceptible to pH-influenced degradation: a phenolic hydroxyl group and a primary amine.[1]

  • Phenolic Hydroxyl Group: Phenols are weak acids. As the pH increases towards alkaline conditions, the hydroxyl group deprotonates to form a phenoxide ion. This phenoxide is highly susceptible to oxidation, which can lead to the formation of colored degradation products, primarily quinone-type structures.[1] This oxidative degradation is often accelerated by the presence of oxygen and trace metal ions.

  • Primary Amine Group: The amino group is basic and will be protonated (as an ammonium ion) at acidic pH values. In its unprotonated (free base) form, which is more prevalent at higher pH, the amine is more nucleophilic and also susceptible to oxidation.[1] The pH of the solution dictates the equilibrium between the protonated and unprotonated forms, thereby influencing its reactivity.

Therefore, pH control is paramount for preventing oxidative degradation and ensuring the chemical integrity of the molecule during manufacturing, formulation, and long-term storage.[2][3]

Q2: What are the most likely degradation pathways for this molecule as a function of pH?

The primary degradation pathway is oxidation. However, the specific products can vary with pH.

  • Under Neutral to Alkaline Conditions (pH > 7): The deprotonated phenolic group is readily oxidized. This process can lead to the formation of benzoquinone-like structures. The presence of the amine group can lead to further intramolecular reactions, potentially forming quinone-imine derivatives, which are often highly colored. This auto-oxidation process is a known characteristic of aminophenols.[4]

  • Under Acidic Conditions (pH < 4): While the protonated amine is more stable against oxidation, strong acidic conditions, especially when combined with heat, can potentially promote other reactions. However, for many aminophenols, stability is generally greater in the slightly acidic pH range compared to alkaline conditions. For certain oxidative processes like Fenton's reaction (involving hydrogen peroxide and iron catalysts), a highly acidic pH of around 3.0 has been shown to be optimal for the degradation of p-aminophenol, demonstrating that specific conditions can force degradation even at low pH.[5][6]

  • Photodegradation: Regardless of pH, exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to degradation.[3] Light-sensitive molecules should always be handled in light-protected containers.

Below is a postulated oxidative degradation pathway.

G cluster_main Postulated Oxidative Degradation Pathway A 4-(1-Aminoethyl)-3-methylphenol B Phenoxide Intermediate A->B Alkaline pH (OH⁻) C Radical Intermediate B->C Oxidation (O₂) D Quinone-Imine Degradant (Colored Product) C->D Intramolecular Cyclization / Further Oxidation E Further Degradation Products (e.g., Polymers, Ring-Opened Species) D->E

Caption: Postulated pathway for oxidative degradation.

Q3: My solution of 4-(1-Aminoethyl)-3-methylphenol is turning yellow/brown. What is causing this?

This is a classic sign of oxidative degradation.[1] The formation of colored solutions is most likely due to the oxidation of the phenolic group to form quinone-type structures, as described in the FAQ above. This process is often accelerated under the following conditions:

  • High pH (Neutral to Alkaline): Increases the concentration of the easily oxidized phenoxide ion.

  • Presence of Oxygen: Air in the headspace of the container can be sufficient.

  • Exposure to Light: Provides the activation energy for photochemical oxidation.

  • Presence of Trace Metal Ions: Ions like Fe³⁺ or Cu²⁺ can catalyze oxidation reactions.

If you observe a color change, it is a strong indicator of product degradation, and the solution should be analyzed immediately to quantify the loss of the active compound and identify the degradants.

Q4: What is the ideal pH range for storing a solution of this compound?

While the exact optimal pH must be determined experimentally for your specific formulation, a general guideline for aminophenols is to maintain a slightly acidic pH range (e.g., pH 4.0 - 6.0) .

Causality:

  • In this range, the primary amine is predominantly in its protonated (R-NH3⁺) form, which is significantly less susceptible to oxidation than the free base (R-NH2).

  • The phenolic hydroxyl group remains largely protonated (R-OH), preventing the formation of the highly reactive phenoxide ion (R-O⁻) that dominates at alkaline pH.

This strategy balances the stability of both key functional groups. Storing the compound as a salt (e.g., hydrochloride) can also enhance stability in the solid state and facilitate the preparation of acidic solutions.[7]

Troubleshooting Guide

Problem Observed Potential Root Cause(s) Recommended Troubleshooting Steps
Significant loss of parent compound, but no major degradation peaks are seen on the HPLC-UV chromatogram. 1. Non-UV Active Degradants: Degradation may have cleaved the aromatic ring or altered the chromophore.[1] 2. Precipitation: Degradants may be insoluble in the sample diluent or mobile phase.[1] 3. High Retention: Degradation products might be strongly adsorbed to the HPLC column and not eluting.[1] 4. Volatile Degradants: Small molecule fragments may have been lost to the atmosphere.[1]1. Use a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) in parallel with UV to detect all compounds. 2. Visually inspect your sample vials for precipitate. Try a stronger sample diluent. 3. Implement a strong organic solvent wash (e.g., 100% Acetonitrile or Methanol) at the end of your gradient to elute any highly retained species. 4. This is difficult to track without specialized techniques like headspace GC-MS. Focus on achieving a good mass balance with HPLC-MS first.
Poor mass balance (<95%) in the forced degradation study. 1. Incomplete Elution: As above, some degradants are not eluting from the column.[1] 2. Co-elution: A degradation product may be co-eluting with the parent peak, artificially inflating its peak area. 3. Different Response Factors: The degradants may have a significantly different UV response compared to the parent compound at the chosen wavelength.1. Ensure a strong final wash in your HPLC gradient. Consider trying a different column chemistry. 2. Use a peak purity analysis function if you have a Diode Array Detector (DAD). A mass spectrometer is the definitive tool to check for co-elution. 3. Use a DAD to analyze the chromatogram at multiple wavelengths. Ideally, use an MS detector for a more accurate relative quantification.
Inconsistent degradation results from batch to batch or experiment to experiment. 1. Inconsistent Stress Conditions: Minor variations in temperature, pH, or concentration of the stressing agent (acid/base).[1] 2. Variable Oxygen Exposure: Differences in the container headspace or dissolved oxygen in the buffers. 3. Buffer Effects: Different buffer species can have catalytic effects on degradation reactions.1. Precisely control all experimental parameters. Use calibrated equipment (pH meters, ovens). 2. For oxidative studies, consider sparging solutions with nitrogen to create an inert environment or, conversely, with air/oxygen to ensure a consistent oxidative challenge. 3. Use the same buffer system (e.g., phosphate, acetate, citrate) across your entire pH range where feasible and always report the buffer used.

Experimental Protocols & Methodologies

Protocol 1: pH-Dependent Stability Study (Forced Degradation)

This protocol outlines a systematic approach to evaluate the stability of 4-(1-Aminoethyl)-3-methylphenol across a range of pH values.

Objective: To identify the pH of maximum stability and characterize degradation kinetics at different pH levels.

1. Materials & Reagents:

  • 4-(1-Aminoethyl)-3-methylphenol

  • HPLC-grade Acetonitrile and Water

  • Buffer salts: Potassium phosphate (mono- and dibasic), Sodium citrate, Hydrochloric acid, Sodium hydroxide.

  • Class A volumetric flasks and pipettes.

  • Calibrated pH meter.

  • Temperature-controlled incubator or water bath.

  • HPLC vials.

2. Stock Solution Preparation:

  • Accurately weigh and dissolve 50 mg of 4-(1-Aminoethyl)-3-methylphenol in a 50 mL volumetric flask using a 50:50 mixture of acetonitrile and water.[1] This creates a 1.0 mg/mL stock solution.

    • Rationale: Using some organic solvent in the stock solution aids solubility and prevents hydrolysis before the experiment begins.

3. Buffer Preparation:

  • Prepare a series of buffers (e.g., 50 mM) covering a wide pH range. Suggested starting points:

    • pH 2.0 (0.01 M HCl)

    • pH 4.5 (Citrate or Acetate Buffer)

    • pH 7.4 (Phosphate Buffer)

    • pH 9.0 (Phosphate or Borate Buffer)

    • pH 12.0 (0.01 M NaOH)

    • Rationale: This range covers highly acidic, slightly acidic, neutral, and alkaline conditions to provide a comprehensive stability profile.[2]

4. Sample Preparation & Incubation:

  • For each pH condition, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

  • Dilute to volume with the respective buffer. This yields a final concentration of 0.1 mg/mL.

  • Prepare one set of samples for immediate analysis (T=0).

  • Prepare additional sets for each time point, protected from light (e.g., wrapped in foil), and place them in an incubator set to a stress temperature (e.g., 40°C or 60°C).

  • Self-Validation: Include a control sample diluted in mobile phase and stored at 4°C in the dark to represent the baseline stability.

5. Experimental Design Summary:

Parameter Condition Rationale
Test Compound 4-(1-Aminoethyl)-3-methylphenol-
Concentration 0.1 mg/mLA typical concentration for HPLC analysis.
pH Conditions 2.0, 4.5, 7.4, 9.0, 12.0To assess stability across a broad physiological and formulation range.[2]
Temperature 40°C or 60°CAccelerated condition to generate detectable degradation in a reasonable timeframe.[2]
Time Points 0, 24, 48, 72, 168 hoursTo establish a degradation profile over time.
Controls Sample at 4°C in the darkTo ensure degradation is due to stress conditions, not the analytical process.

6. Analysis:

  • At each time point, withdraw an aliquot, cool to room temperature, and transfer to an HPLC vial.

  • Analyze using the validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percent remaining of the parent compound against the T=0 sample for that specific pH.

Caption: Experimental workflow for pH-dependent stability testing.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.

Objective: To quantify the concentration of 4-(1-Aminoethyl)-3-methylphenol and resolve its degradation products.

Parameter Suggested Condition Rationale / Optimization Notes
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µmA workhorse column for the separation of moderately polar small molecules.[8]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid improves peak shape for the basic amine and provides pH control.
Mobile Phase B AcetonitrileA common organic modifier. Methanol is an alternative.
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to 5% B and equilibrate.A broad gradient is essential in a stability study to ensure all potential degradants, from polar to non-polar, are eluted from the column.[1]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CProvides better reproducibility than ambient temperature.
Injection Vol. 10 µLAdjust based on detector response and concentration.
Detector UV/DAD at ~280 nm and 240 nmPhenolic compounds typically absorb in this region. A Diode Array Detector (DAD) is highly recommended to check for peak purity and identify optimal wavelengths for degradants.[9]

Method Validation: A stability-indicating method must be validated by demonstrating specificity. This involves analyzing samples from all forced degradation conditions (acid, base, oxidative, thermal, photolytic) to ensure that all degradation peaks are resolved from the parent peak and from each other.[2]

Data Presentation

Results from the pH stability study should be tabulated to clearly show the degradation trend over time at each pH.

Table: Example Stability Data for 4-(1-Aminoethyl)-3-methylphenol at 40°C

Time (hours) % Recovery at pH 2.0 % Recovery at pH 4.5 % Recovery at pH 7.4 % Recovery at pH 9.0 % Recovery at pH 12.0
0100.0100.0100.0100.0100.0
2499.899.998.595.280.1
4899.599.896.190.365.7
7299.299.694.085.152.3
16898.199.188.272.421.0

Note: Data are hypothetical and for illustrative purposes only.

This data would suggest, in this hypothetical case, that the compound is most stable at pH 4.5 and degrades rapidly under alkaline conditions.

References

  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate. Available from: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. PMC. Available from: [Link]

  • Influence of pH, temperature and glucose on biodegradation of 4-aminophenol by a novel bacterial strain, Pseudomonas sp. Academic Journals. Available from: [Link]

  • Degradation of p-Aminophenol by fenton's process. Influence of operational parameters. ResearchGate. Available from: [Link]

  • DEGRADATION OF p-AMINOPHENOL BY FENTON'S PROCESS. INFLUENCE OF OPERATIONAL PARAMETERS. Environment Protection Engineering. Available from: [Link]

  • Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies. ResearchGate. Available from: [Link]

  • Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys. MDPI. Available from: [Link]

  • forced degradation study: Topics by Science.gov. Science.gov. Available from: [Link]

  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC. Available from: [Link]

  • Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Semantic Scholar. Available from: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. Available from: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology. Available from: [Link]

  • FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. Association of Pharmacy Professionals. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Available from: [Link]

  • 4-(1-Aminoethyl)-3-methylphenol. PubChem. Available from: [Link]

  • Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Hilaris Publisher. Available from: [Link]

  • Pre-clinical CMC drug product formulation and analytical development. Symeres. Available from: [Link]

  • Effect of the Similarity of Formulations and Excipients of Approved Generic Drug Products on In Vivo Bioequivalence for Putative Biopharmaceutics Classification System Class III Drugs. PMC. Available from: [Link]

  • Innovative Formulation Strategies for Biosimilars: Trends Focused on Buffer-Free Systems, Safety, Regulatory Alignment, and Intellectual Property Challenges. MDPI. Available from: [Link]

  • 4-(1-aminoethyl)-3-methylphenol hydrochloride — Chemical Substance Information. European Chemicals Agency (ECHA). Available from: [Link]

  • IMPH Research - Formulation. Purdue University. Available from: [Link]

  • The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. MDPI. Available from: [Link]

Sources

Troubleshooting

"preventing oxidation of 4-(1-Aminoethyl)-3-methylphenol during storage"

Prepared by: Senior Application Scientist, Chemical Stability Division Welcome to the technical support guide for 4-(1-Aminoethyl)-3-methylphenol. This document is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

Welcome to the technical support guide for 4-(1-Aminoethyl)-3-methylphenol. This document is designed for researchers, scientists, and drug development professionals to address common stability issues, specifically the prevention of oxidation during storage and experimental use. Aminophenol compounds are notoriously sensitive to environmental conditions, and this guide provides in-depth troubleshooting advice and validated protocols to ensure the integrity of your material.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 4-(1-Aminoethyl)-3-methylphenol.

Q1: My solid 4-(1-Aminoethyl)-3-methylphenol has developed a pink or brownish tint. What happened? A1: The discoloration of your solid compound is a classic indicator of oxidation.[1] 4-(1-Aminoethyl)-3-methylphenol, like other aminophenols, is susceptible to autoxidation when exposed to atmospheric oxygen and/or light.[2] The phenol and amino functional groups make the aromatic ring electron-rich and prone to oxidation, forming highly colored quinone-imine type intermediates. These intermediates can subsequently polymerize, leading to the darker, often brownish or purplish, appearance of the solid.[1] Once the solid is discolored, it is highly recommended to use a fresh, unopened bottle of the reagent to ensure the purity of your starting material.[1]

Q2: What are the primary factors that accelerate the oxidation of this compound? A2: Several environmental factors can significantly accelerate the degradation of 4-(1-Aminoethyl)-3-methylphenol. Understanding these is the first step toward prevention:

  • Oxygen: Atmospheric oxygen is the principal oxidant.[2] Repeatedly opening a container exposes the material to fresh oxygen, accelerating degradation.

  • Light: Exposure to light, particularly UV wavelengths, provides the activation energy needed to initiate and propagate oxidative chain reactions.[1][2]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[2] Storing the compound at ambient, fluctuating laboratory temperatures can compromise its long-term stability.

  • High pH (Alkaline Conditions): In solution, alkaline conditions can deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This negatively charged species is significantly more electron-rich and thus more susceptible to oxidation.[2][3]

  • Trace Metal Ions: Divalent metal ions, especially copper (Cu²⁺), can act as powerful catalysts for the oxidation of phenols and aminophenols, dramatically increasing the reaction rate even at trace concentrations.[1]

Q3: Can I still use the material if it's only slightly discolored? A3: We strongly advise against it. Even slight discoloration indicates the presence of oxidative impurities. These impurities can interfere with your reactions, lead to unexpected side products, cause reproducibility issues, and complicate the purification of your target molecule. For quantitative applications or synthesis of high-purity compounds, starting with pristine material is critical.

Q4: How does the structure of 4-(1-Aminoethyl)-3-methylphenol contribute to its instability? A4: The molecule contains both a hydroxyl (-OH) and an aminoethyl (-CH(CH₃)NH₂) group attached to a benzene ring. The hydroxyl group and the amino group are both electron-donating, which activates the aromatic ring and makes it highly susceptible to electrophilic attack and oxidation. Phenolic antioxidants function by donating a hydrogen atom to scavenge radicals; however, this process converts the antioxidant itself into a phenoxyl radical.[4] In the case of aminophenols, this radical can be further stabilized by resonance, but it can also react to form the colored impurities you observe.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured, question-and-answer approach to troubleshoot specific problems encountered during experiments.

Issue 1: Solid reagent has discolored in the bottle.
Possible Cause Troubleshooting Action & Explanation
Improper Storage Action: Discard the discolored reagent and procure a fresh bottle. Explanation: The discoloration indicates significant degradation. While purification might be possible in theory, it is often difficult and not recommended for ensuring experimental reproducibility.[1]
Container Seal Failure Action: For future use, ensure the bottle cap is tightly sealed immediately after every use. Consider using paraffin film to create a secondary, more robust seal against atmospheric intrusion. Explanation: The primary vector for oxidation of the solid is exposure to air. A compromised seal allows for continuous exchange with the lab atmosphere.[5]
Light Exposure Action: Store the reagent in its original amber bottle or a light-blocking secondary container. Keep it inside a dark cabinet. Explanation: Photons provide the energy to initiate the oxidation process.[2] Standard laboratory lighting is sufficient to cause degradation over time.
Age of Reagent Action: Implement a "first-in, first-out" inventory system. Note the date of opening on the bottle. Explanation: Aminophenols have a finite shelf life, which is significantly reduced once the container is opened.[1]
Issue 2: A freshly prepared solution of the compound rapidly turns yellow or brown.
Possible Cause Troubleshooting Action & Explanation
Dissolved Oxygen in Solvent Action: Use a deoxygenated solvent. This is the most critical step. See Protocol 1 for solvent deoxygenation via inert gas sparging. Explanation: Most common laboratory solvents are saturated with dissolved oxygen, which is readily available to oxidize your compound. Removing this oxygen is paramount for solution stability.[1][3]
No Antioxidant Present Action: Add a suitable antioxidant to your solution immediately after dissolving the solid. See the Antioxidant Strategies table below for recommendations. Explanation: Antioxidants act as sacrificial agents, reacting with oxidizing species more readily than your compound of interest.[1] Ascorbic acid is a highly effective choice for aqueous solutions.[1]
Light Exposure during Prep Action: Prepare the solution in amber glassware or glassware wrapped in aluminum foil. Avoid preparing solutions in direct sunlight or under harsh overhead lighting. Explanation: The solution is just as, if not more, susceptible to photo-oxidation as the solid.[1]
Metal Ion Contamination Action: Use high-purity solvents and ensure all glassware is scrupulously clean. If contamination is suspected, consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.01% w/v), but verify its compatibility with your downstream application. Explanation: Trace metals from glassware or lower-grade solvents can catalyze oxidation.[1] EDTA sequesters these metal ions, rendering them catalytically inactive.
Issue 3: Inconsistent results or unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Action & Explanation
On-Column or In-Solution Degradation Action: Add an antioxidant, such as ascorbic acid (0.01-0.1% w/v), to your sample solvent (diluent) and potentially your mobile phase. Explanation: The compound can oxidize during the time it sits in the autosampler vial and even during the chromatographic run itself. An antioxidant in the matrix will protect it.[1]
Sample Preparation Lag Time Action: Prepare samples immediately before placing them in the autosampler for injection. Minimize the time between sample preparation and analysis. Explanation: The longer the prepared sample sits, the more time it has to degrade. Fresh preparation is key to accurate quantification.[1]
Mobile Phase pH Action: Evaluate the pH of your mobile phase. If possible, maintain a slightly acidic pH (e.g., pH 2-3) where the amino group is protonated and the compound is generally more stable.[6] Explanation: High pH conditions deprotonate the phenol, making it much more prone to oxidation.[2] While chromatographic needs dictate the mobile phase, be aware that neutral to alkaline pH will reduce stability.

Visualization of the Degradation Process

Understanding the "what" and "why" of degradation is crucial. The following diagrams illustrate the oxidation pathway and a logical troubleshooting workflow.

G Diagram 1: Simplified Oxidation Pathway A 4-(1-Aminoethyl)-3-methylphenol (Stable Form) B Reactive Quinone-Imine Intermediate A->B Oxidation C Colored Polymerized Products (Brown/Pink Impurities) B->C Polymerization Oxidants O₂, Light, Metal Ions (e.g., Cu²⁺) Oxidants->A

Caption: Simplified pathway of oxidation.

G Diagram 2: Troubleshooting Flowchart cluster_solid Solid Reagent cluster_solution Solution decision decision solution solution start Experiencing Instability? d1 Is the issue with the solid or a solution? start->d1 s1 Check Storage: - Tightly sealed? - Protected from light? - Stored in cool, dry place? d1->s1 Solid sol1 Was the solvent deoxygenated? d1->sol1 Solution s2 Is reagent old or visibly discolored? s1->s2 sol_solid Discard and use fresh reagent. Implement proper storage protocols. s2->sol_solid sol2 Was an antioxidant used immediately? sol1->sol2 sol3 Was solution protected from light? sol2->sol3 sol_solution Prepare fresh solution using Protocol 2. sol3->sol_solution

Caption: Decision tree for troubleshooting instability.

Best Practices & Protocols

Adhering to the following storage and handling protocols will significantly extend the shelf life and preserve the integrity of your 4-(1-Aminoethyl)-3-methylphenol.

Table 1: Recommended Storage & Handling Conditions
Parameter Condition for Solid Condition for Solution Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Prepare with deoxygenated solvents; flush vial headspace with inert gas.Prevents contact with atmospheric oxygen, the primary oxidant.[3][7]
Temperature Cool (2-8°C recommended)Store cold (2-8°C) for short-term. Freeze (-20°C) for long-term.Reduces the kinetic rate of the oxidation reaction.[2]
Light Store in amber, opaque containers in the dark.Use amber vials or wrap clear vials in foil.Prevents photo-initiation of oxidative degradation.[2][7]
Container Tightly sealed glass bottle.Tightly sealed vial with a PTFE-lined cap.Prevents exposure to air and moisture.[5][8]
Table 2: Antioxidant Strategies for Solutions
Antioxidant Typical Concentration Notes & Best Use Cases
Ascorbic Acid (Vitamin C) 0.01 - 0.1% (w/v)Excellent for aqueous and polar protic solvents. Highly effective for preventing degradation in HPLC samples. Acts as a reducing agent and oxygen scavenger.[1]
Sodium Metabisulfite 0.05 - 0.5% (w/v)A strong reducing agent, can be very effective but may be incompatible with certain reaction chemistries. Test for compatibility first.[1]
Butylated Hydroxytoluene (BHT) 0.01 - 0.05% (w/v)A radical scavenger, best suited for non-polar organic solvents. Less effective in aqueous systems.[9]
Protocol 1: Deoxygenation of Solvents via Inert Gas Sparging

This protocol describes the most common method for removing dissolved oxygen from laboratory solvents.

Materials:

  • Solvent to be deoxygenated

  • Inert gas source (high-purity Argon or Nitrogen) with a regulator

  • Gas dispersion tube (fritted bubbler) or a long needle/cannula

  • Suitable flask or bottle with a septum-sealed cap

Procedure:

  • Pour the desired volume of solvent into the flask.

  • Securely cap the flask with a septum.

  • Insert the gas dispersion tube or long needle through the septum, ensuring its tip is well below the solvent surface.

  • Insert a second, shorter needle through the septum to act as a gas outlet.

  • Start a gentle but steady flow of inert gas to create a fine stream of bubbles through the solvent. Avoid bubbling so vigorously that it splashes solvent.

  • Sparge the solvent for a minimum of 15-30 minutes. For larger volumes or higher purity requirements, 45-60 minutes may be necessary.

  • Once complete, remove the outlet needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the headspace. Use the solvent immediately.

Protocol 2: Preparation of a Stabilized Solution

This protocol integrates best practices for preparing a solution of 4-(1-Aminoethyl)-3-methylphenol for experimental use.

G Diagram 3: Workflow for Stabilized Solution Prep A 1. Select Solvent & Antioxidant B 2. Deoxygenate Solvent (Use Protocol 1) A->B C 3. Add Antioxidant to Solvent (e.g., 0.1% Ascorbic Acid) B->C D 4. Weigh Solid Compound in an Amber Vial C->D E 5. Add Stabilized Solvent to Solid D->E F 6. Flush Headspace with Inert Gas & Cap Tightly E->F G 7. Use Immediately or Store Cold/Frozen F->G

Caption: Step-by-step experimental workflow.

Procedure:

  • Solvent Preparation: Choose an appropriate high-purity solvent and a compatible antioxidant (see Table 2).

  • Deoxygenate the solvent using Protocol 1 for 15-30 minutes.

  • Dissolve the chosen antioxidant (e.g., ascorbic acid to a final concentration of 0.1% w/v) in the deoxygenated solvent. Mix thoroughly.

  • Compound Weighing: In a tared amber glass vial, accurately weigh the required amount of solid 4-(1-Aminoethyl)-3-methylphenol. Perform this step efficiently to minimize air exposure.

  • Dissolution: Using a pipette or syringe, add the required volume of the antioxidant-containing, deoxygenated solvent to the vial to achieve the target concentration.

  • Inert Atmosphere: Briefly flush the headspace of the vial with inert gas (Argon or Nitrogen) before immediately capping it tightly.

  • Use/Storage: Use the solution immediately for best results. If short-term storage is necessary, store the tightly capped vial at 2-8°C, protected from light.

By implementing these troubleshooting guides and preventative protocols, you can significantly improve the stability of 4-(1-Aminoethyl)-3-methylphenol, leading to more reliable, accurate, and reproducible experimental outcomes.

References
  • Gao, H., et al. (2014). Determination of catalytic oxidation products of phenol by RP-HPLC. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - Chapter 7: Analytical Methods. NIH Bookshelf. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis). Cole-Parmer. Retrieved from [Link]

  • Tintoll. (2026). Hindered Phenol Antioxidant HPAO. Tintoll. Retrieved from [Link]

  • MDPI. (2022). Analysis of Phenolic Compounds in Food by Coulometric Array Detector: A Review. MDPI. Retrieved from [Link]

  • Sciencelab.com. (n.d.). Material Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method 9066: Phenolics (Colorimetric, Automated 4-AAP with Distillation). EPA. Retrieved from [Link]

  • ACS Omega. (2026). Reactive MD Screening of Antioxidants for Substituent-Dependent Phenoxyl Radical Stability. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of para-substituts of phenolic antioxidants. ResearchGate. Retrieved from [Link]

  • MDPI. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Carl ROTH. Retrieved from [Link]

  • R Discovery. (n.d.). Antioxidant activity of phenols as related to effects of substituent groups. R Discovery. Retrieved from [Link]

  • PubMed. (n.d.). p-Aminophenol induced DNA damage and cytotoxicity enhanced by autoxidation. PubMed. Retrieved from [Link]

  • Hallman, J. L., et al. (2002). Contribution of Reactive Oxygen Species to para-Aminophenol Toxicity in LLC-PK1 Cells. Journal of Toxicology and Environmental Health, Part A. Retrieved from [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Aminoethyl)-3-methylphenol. PubChem. Retrieved from [Link]

  • Wang, D. P., et al. (2001). Stability of 4-DMAP in solution. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical oxidation of 4-aminothiophenol confined to the surface. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Best Synthetic Methods: Oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Reeve, C. D., et al. (1989). Stereochemical aspects of the oxidation of 4-ethylphenol by the bacterial enzyme 4-ethylphenol methylenehydroxylase. PMC. Retrieved from [Link]

  • Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product. Retrieved from [Link]

  • University of Louisville Institutional Repository. (n.d.). The oxidation of amino alcohols. ThinkIR. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Hydrogenation of 4-Nitroso-3-methylphenol

Prepared by the Applications Science Division Welcome to the technical support center for the catalytic hydrogenation of 4-nitroso-3-methylphenol. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Applications Science Division

Welcome to the technical support center for the catalytic hydrogenation of 4-nitroso-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 4-amino-3-methylphenol, a critical intermediate in various industrial applications.[1] We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols grounded in established chemical principles.

Introduction: The Significance and Challenges

The reduction of 4-nitroso-3-methylphenol is a crucial transformation, primarily aimed at producing high-purity 4-amino-3-methylphenol. This product serves as a vital precursor for high-end resins, plant protection products, and pharmaceuticals.[1][2] While catalytic hydrogenation is the preferred industrial method for its efficiency and cleaner profile compared to stoichiometric reductants like iron/acid, the reaction is not without its difficulties.[3][4]

The inherent reactivity of the nitroso group and the resulting aminophenol product presents several challenges, including incomplete conversion, formation of undesired side products, and catalyst deactivation. This guide provides a systematic approach to diagnosing and resolving these issues.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the hydrogenation of 4-nitroso-3-methylphenol in a practical question-and-answer format.

Low Yield & Incomplete Conversion

Q1: My reaction has stalled, or the conversion to 4-amino-3-methylphenol is significantly lower than expected. What are the primary causes?

A1: Low or incomplete conversion is one of the most frequent challenges. The root cause typically falls into one of four categories: catalyst activity, hydrogen availability, reaction conditions, or substrate/reagent quality.

Troubleshooting Steps:

  • Verify Catalyst Activity: The catalyst, most commonly Palladium on Carbon (Pd/C), is the heart of the reaction.[1][5]

    • Age and Storage: Catalysts, especially pyrophoric ones like Pd/C, can lose activity over time if not stored properly under an inert atmosphere. Ensure your catalyst is fresh or has been stored correctly.

    • Catalyst "Poisoning": The catalyst's active sites can be blocked by impurities. Sulfur, halides, or strong coordinating ligands present in the starting material or solvent can act as poisons. Consider purifying the starting 4-nitroso-3-methylphenol if its purity is questionable.

    • Insufficient Loading: While catalytic, the reaction requires a sufficient amount of catalyst to proceed at a reasonable rate. For bench-scale synthesis, a 5% Pd/C loading of approximately 0.5-2% by weight relative to the nitroso compound is a common starting point.[1][5]

  • Ensure Adequate Hydrogen Supply: The reaction is dependent on the effective mass transfer of hydrogen gas to the catalyst surface.

    • System Leaks: Ensure all connections in your hydrogenation apparatus are secure and there are no leaks, which would prevent maintaining a stable hydrogen pressure.

    • Poor Agitation: Vigorous stirring is critical to break the gas-liquid interface and facilitate the transport of dissolved hydrogen to the catalyst surface.[6] If the reaction mixture is not adequately agitated, the reaction becomes mass-transfer limited, not kinetics-limited.

    • Insufficient Pressure: While this reaction can often be run at low positive pressures (0.1–0.2 MPa), some systems may require higher pressures to increase hydrogen solubility in the solvent and drive the reaction to completion.[1]

  • Re-evaluate Reaction Conditions:

    • Temperature: The hydrogenation of 4-nitroso-3-methylphenol is typically conducted at a mild temperature of 20-25°C.[5] If the reaction is sluggish, a modest increase in temperature (e.g., to 30-40°C) can increase the rate. However, excessive heat can promote side reactions.

    • Solvent Choice: Methanol is a common and effective solvent for this reaction.[1][7] Ensure the solvent is of sufficient purity and adequately degassed to remove dissolved oxygen, which can interfere with the reaction.[8]

Poor Selectivity & Side Product Formation

Q2: My final product is impure, and I'm observing significant side products by LC-MS or TLC. What are these byproducts and how can I prevent them?

A2: The hydrogenation of a nitroso group proceeds through a hydroxylamine intermediate. This intermediate is reactive and can condense with the starting nitroso compound or itself to form azoxy and azo dimers, which can be further reduced.[3][9] Preventing these side reactions is key to achieving high purity.

// Nodes Start [label="4-Nitroso-3-methylphenol\n(-N=O)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Hydroxylamine Intermediate\n(-NHOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="4-Amino-3-methylphenol\n(-NH2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Azoxy/Azo Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval];

// Edges Start -> Intermediate [label="+ H2\n(Catalyst)"]; Intermediate -> Product [label="+ H2\n(Catalyst)"]; Start -> SideProduct [label="+ Intermediate\n(Condensation)", style=dashed]; Intermediate -> SideProduct [label="+ Intermediate\n(Condensation)", style=dashed]; } dot Caption: Desired reaction pathway vs. competing side reactions.

Common Side Products & Solutions:

Side ProductFormation MechanismPrevention Strategy
Azoxy/Azo Compounds Condensation between the nitroso starting material and the hydroxylamine intermediate.[9]Maintain a sufficient hydrogen concentration and catalyst activity to ensure the rapid reduction of the hydroxylamine intermediate to the amine before it can dimerize. Increase hydrogen pressure or agitation.
Over-reduced Products Hydrogenolysis of the C-OH bond or reduction of the aromatic ring.This is less common under mild conditions but can occur with highly active catalysts (like Platinum) or at elevated temperatures and pressures. Use a more selective catalyst like Pd/C and maintain mild reaction conditions.[10]
Oxidation Products The final 4-amino-3-methylphenol product is highly susceptible to air oxidation, especially during work-up, leading to colored impurities.Work up the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents for extraction and purification. Consider adding a small amount of an antioxidant like sodium sulfite during work-up.[11]

Q3: I've heard adding a promoter can help. What does it do?

A3: Yes, a base is often used as a promoter. Patents and literature describe the use of ammonia in the hydrogenation of 4-nitroso-3-methylphenol.[5] While the exact mechanism can be complex, bases can help suppress acid-catalyzed side reactions and may modify the catalyst surface to improve selectivity for the desired amine product.

Recommended Experimental Protocol

This protocol is a validated starting point for the hydrogenation of 4-nitroso-3-methylphenol. It incorporates best practices for safety and efficacy.

Materials & Equipment
  • Reactant: 4-nitroso-3-methylphenol

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% wet

  • Solvent: Methanol (MeOH), HPLC grade or equivalent

  • Promoter: Liquefied ammonia or an ammonia solution in methanol

  • Hydrogen Source: Hydrogen cylinder with a regulator (or H-Cube/similar flow hydrogenator)

  • Reaction Vessel: A glass pressure vessel or stainless steel autoclave suitable for hydrogenation, equipped with a magnetic stir bar/mechanical stirrer, pressure gauge, and gas inlet/outlet.

  • Inert Gas: Nitrogen or Argon for purging

Step-by-Step Procedure
  • Vessel Preparation:

    • To a clean, dry hydrogenation vessel, add the 4-nitroso-3-methylphenol (e.g., 10.0 g).

    • Add methanol (e.g., 150 mL).[5]

    • If using, add the ammonia promoter.[5]

  • Inerting the System:

    • Seal the reaction vessel.

    • Begin vigorous stirring.

    • Purge the vessel by pressurizing with nitrogen (to ~2 bar) and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen. This is a critical safety step. [6]

  • Catalyst Addition:

    • Briefly vent the vessel and, under a positive flow of nitrogen, quickly add the 5% Pd/C catalyst (e.g., 0.2 g, ~2 wt%). Safety Note: Wet Pd/C is less pyrophoric, but dry catalyst can ignite in the presence of air and solvent vapors. Always handle in an inert atmosphere.[6]

    • Immediately reseal the vessel.

  • Hydrogenation:

    • Purge the vessel again with nitrogen 2-3 times.

    • Evacuate the nitrogen and introduce hydrogen gas. Purge with hydrogen 3 times.

    • Pressurize the vessel to the target pressure (e.g., 0.1-0.2 MPa or ~15-30 psi).[1]

    • Maintain vigorous stirring at room temperature (20-25°C).[5]

    • Monitor the reaction by observing hydrogen uptake from the cylinder. The reaction is typically complete within 8-12 hours when hydrogen consumption ceases.[1]

  • Reaction Monitoring & Work-up:

    • Progress can be monitored by periodically taking a sample (after safely venting and re-purging) for TLC or LC-MS analysis.

    • Once complete, vent the hydrogen and purge the system thoroughly with nitrogen (5-7 times).

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Keep the Celite pad wet with solvent at all times to prevent the catalyst from igniting upon contact with air. [6] Wash the pad with additional methanol.

    • Concentrate the filtrate under reduced pressure. The crude 4-amino-3-methylphenol can then be purified, typically by recrystallization from an appropriate solvent system (e.g., a methanol/water mixture).[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Charge Reactor (Substrate, Solvent) B 2. Inert System (N2 Purge) A->B C 3. Add Catalyst (Pd/C) B->C D 4. H2 Purge & Pressurize C->D E 5. Stir & Monitor H2 Uptake D->E F 6. Vent H2 & N2 Purge E->F G 7. Filter Catalyst (via Celite) F->G H 8. Concentrate & Purify G->H

References

  • CN103508908A - Preparation method for 4-amino-3-methylphenol. Google Patents.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst . Organic Letters. Available at: [Link]

  • Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds . National Science Review. Available at: [Link]

  • Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium . ResearchGate. Available at: [Link]

  • Chemoselective Hydrogenation of Nitro Compounds by MoS2 via Introduction of Independent Active Hydrogen-Donating Sites . ACS Catalysis. Available at: [Link]

  • JP2012062252A - Method for producing 4-amino-m-cresol. Google Patents.
  • Chemoselective Hydrogenation of Unsaturated Nitro Compounds to Unsaturated Amines by Ni-Sn Alloy Catalysts . Chemistry Letters. Available at: [Link]

  • New insight on the mechanism of the catalytic hydrogenation of nitrobenzene to 4-aminophenol in CH3CN–H2O–CF3COOH as a reusable solvent system . Academia.edu. Available at: [Link]

  • Optimization of Reaction Conditions for Hydrogenation of the Nitro Group . ResearchGate. Available at: [Link]

  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions . ScienceDirect. Available at: [Link]

  • Hydrogenation reaction tips and tricks . Reddit. Available at: [Link]

  • Optimizing Catalytic Hydrogenation of Toxic 4-Nitrophenol: Synergistic Effect of Ag2O Nanoparticles Loaded Metal Tungsten Bronze Nanorods . ResearchGate. Available at: [Link]

  • New insight on the mechanism of the catalytic hydrogenation of nitrobenzene to 4-aminophenol in CH3CN–H2O–CF3COOH as a reusa . IRIS (Institutional Research Information System). Available at: [Link]

  • Reaction conditions of 4-nitrophenol hydrogenation in the batch... . ResearchGate. Available at: [Link]

  • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol . Green Chemistry (RSC Publishing). Available at: [Link]

  • Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach . PMC. Available at: [Link]

  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports . PMC. Available at: [Link]

  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite . Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst . PMC. Available at: [Link]

  • Reduction of nitro- and nitroso-compounds by tervalent phosphorus reagents. Part IV. Mechanistic aspects of the reduction of 2,4,6-trimethyl-2 . Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Aromatic C-nitroso Compounds . SpringerLink. Available at: [Link]

  • Hydrogenation-Facilitated Spontaneous N-O Cleavage Mechanism for Effectively Boosting Nitrate Reduction Reaction on Fe 2 B 2 MBene . MDPI. Available at: [Link]

  • Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics . ScienceDirect. Available at: [Link]

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Amino-m-cresol . European Commission. Available at: [Link]

  • Hydrodeoxygenation (HDO) of Aliphatic Oxygenates and Phenol over NiMo/MgAl 2 O 4 : Reactivity, Inhibition, and Catalyst Reactivation . MDPI. Available at: [Link]

  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase . Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • INVESTIGATION OF SELECTIVE HYDROGENATION OF AROMATIC NITROCOMPOUNDS AND HYDROCARBONS . Revue Roumaine de Chimie. Available at: [Link]

  • Simple Environmentally-Friendly Reduction of 4-Nitrophenol . MDPI. Available at: [Link]

  • 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction . ACS Catalysis. Available at: [Link]

  • Identification of mutagenic transformation products generated during oxidation of 3-methyl-4-nitrophenol solutions by orbitrap tandem mass spectrometry and quantitative structure-activity relationship analyses . PubMed. Available at: [Link]

  • US3223727A - Reduction of aromatic nitro and nitroso compounds. Google Patents.
  • Bifunctional metal–organic frameworks for the hydrogenation of nitrophenol using methanol as the hydrogen source . RSC Publishing. Available at: [Link]

  • (PDF) Selective and Additive‐Free Hydrogenation of Nitroarenes Mediated by a DMSO‐Tagged Molecular Cobalt Corrole Catalyst . ResearchGate. Available at: [Link]

  • Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics . CIR Report Data Sheet. Available at: [Link]

Sources

Troubleshooting

"minimizing by-product formation in the synthesis of 4-amino-3-methylphenol"

Welcome to the technical resource hub for the synthesis of 4-amino-3-methylphenol (4A3MP). This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting strat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource hub for the synthesis of 4-amino-3-methylphenol (4A3MP). This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on minimizing by-product formation to enhance yield, purity, and process efficiency.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 4-amino-3-methylphenol, which is often prepared via the reduction of a precursor like 4-nitroso-3-methylphenol or 3-methyl-4-nitrophenol.

Q1: My final product is a dark, discolored solid with low purity, even after recrystallization. What's causing this?

A: Discoloration is a classic sign of oxidative degradation and the presence of polymeric by-products. Aminophenols, including 4A3MP, are highly susceptible to air oxidation, which can form highly colored quinone-imine type structures.

Root Cause Analysis & Solutions:

  • Atmospheric Oxygen: The primary culprit is oxygen exposure, especially at elevated temperatures during work-up and isolation. The amine and phenol moieties activate the aromatic ring, making it prone to oxidation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction, work-up, and filtration steps under an inert atmosphere (Nitrogen or Argon). This is the most critical preventative measure.

    • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles. Dissolved oxygen in solvents is a common, overlooked oxidant.[1]

    • Temperature Control: Keep temperatures during work-up and purification as low as possible. Avoid prolonged heating.[2][3] For recrystallization, dissolve the crude product in a minimal amount of hot solvent and cool it promptly.[4]

    • Antioxidants: In some cases, adding a small quantity of a reducing agent or antioxidant like sodium dithionite or ascorbic acid to the work-up solutions can help prevent oxidation.

Q2: My reaction is sluggish or incomplete, with significant starting material (e.g., 3-methyl-4-nitrophenol) remaining. How can I drive it to completion?

A: Incomplete reduction is a frequent issue, often related to catalyst activity or reaction conditions. This is particularly common in catalytic hydrogenation processes.

Root Cause Analysis & Solutions:

  • Catalyst Deactivation: The catalyst (e.g., Palladium on Carbon, Raney Nickel) is the workhorse of the reduction and can be easily "poisoned" or lose activity.

    • Catalyst Quality: Ensure you are using a fresh, high-quality catalyst. Catalysts can degrade with improper storage.[3]

    • Catalyst Loading: Insufficient catalyst loading can lead to slow or stalled reactions. While typically used at 5-10 mol%, problematic reductions may require a higher loading.[2]

    • Poisoning: Sulfur-containing functional groups or other impurities in the starting material or solvent can irreversibly poison noble metal catalysts.[5] Ensure high-purity starting materials.

  • Insufficient Hydrogen Source:

    • Hydrogen Gas (H₂): For reactions using hydrogen gas, ensure the system is leak-free and that sufficient pressure is maintained (e.g., 0.1-0.2 MPa).[6] The efficiency of agitation is also crucial to ensure good gas-liquid-solid mixing.

    • Transfer Hydrogenation: When using hydrogen donors like ammonium formate, ensure the stoichiometry is correct. An excess (3-5 equivalents) is often required to drive the reaction to completion.[2][5]

  • Reaction Conditions:

    • Temperature: While many reductions proceed at room temperature, some substrates require gentle heating (e.g., 40-60 °C) to initiate or accelerate the reaction.[2] However, be aware that excessive heat can promote side reactions.[3]

    • Solvent: The solvent must be appropriate for the chosen reducing system and fully solubilize the starting material. Alcohols like methanol or ethanol are common choices.[2][7]

Troubleshooting Workflow: Incomplete Reduction

Below is a logical workflow to diagnose and solve incomplete reduction issues.

G start Incomplete Reduction Observed (via TLC/HPLC) check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_h2 2. Check Hydrogen Source start->check_h2 check_conditions 3. Evaluate Reaction Conditions start->check_conditions sol_catalyst_new Use fresh catalyst batch check_catalyst->sol_catalyst_new Is it old? sol_catalyst_load Increase catalyst loading (e.g., to 10-15 mol%) check_catalyst->sol_catalyst_load Is loading low? sol_h2_pressure Check H₂ pressure / system leaks check_h2->sol_h2_pressure Using H₂ gas? sol_h2_donor Increase equivalents of hydrogen donor (e.g., HCOONH₄) check_h2->sol_h2_donor Using transfer agent? sol_temp Gently increase temperature (e.g., to 40-50°C) check_conditions->sol_temp Is it sluggish at RT? sol_solvent Ensure substrate solubility / try alternative solvent check_conditions->sol_solvent Is substrate soluble?

Caption: A workflow for troubleshooting incomplete reduction reactions.

Q3: I'm observing by-products with similar polarity to my product, making purification difficult. What are they and how do I avoid them?

A: These are likely intermediates from the step-wise reduction of the nitro or nitroso group. The reduction proceeds through nitroso and hydroxylamine intermediates, which can sometimes accumulate or participate in side reactions if the reduction is not fully completed.

Root Cause Analysis & Solutions:

  • Intermediates: The pathway from a nitro group (-NO₂) to an amine (-NH₂) involves nitroso (-NO) and hydroxylamine (-NHOH) species.[1][8] These are often less stable and can undergo condensation reactions to form azoxy or azo by-products, especially under non-optimal pH or temperature conditions.[3]

  • Prevention Strategies:

    • Ensure Full Reduction: The most effective strategy is to ensure the reaction goes to completion, converting all intermediates to the final amine. This reinforces the solutions in Q2.

    • pH Control: In metal/acid reductions (e.g., SnCl₂/HCl, Fe/HCl), maintaining a sufficiently acidic environment is crucial to ensure the full six-electron reduction occurs.[2][3]

    • Choice of Reducing Agent: Catalytic hydrogenation is often cleaner and less prone to forming these condensation by-products compared to some metal/acid systems.[9]

Reaction Pathway and By-Product Formation

The following diagram illustrates the desired reaction pathway versus potential side reactions.

G cluster_main Desired Pathway (Complete Reduction) cluster_side By-Product Formation (Incomplete Reduction / Side Reactions) Nitro 3-Methyl-4-nitrosophenol (Starting Material) Hydroxylamine 4-Hydroxylamino-3-methylphenol (Intermediate) Nitro->Hydroxylamine Amine 4-Amino-3-methylphenol (Product) Hydroxylamine->Amine Azo Azoxy/Azo Compounds (Colored By-products) Hydroxylamine->Azo Condensation Polymer Oxidative Polymers (Discoloration) Amine->Polymer Air Oxidation

Caption: The reduction pathway and potential formation of major by-products.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust and high-purity method for synthesizing 4-amino-3-methylphenol?

A: While several routes exist, the method involving nitrosation of m-cresol followed by catalytic hydrogenation is well-documented for producing high-purity material suitable for industrial applications.[4][7]

  • Step 1: Nitrosation: m-Cresol is reacted with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to form 4-nitroso-3-methylphenol. This step introduces the nitrogen function at the desired para-position relative to the hydroxyl group.[7]

  • Step 2: Catalytic Hydrogenation: The resulting 4-nitroso-3-methylphenol is then reduced. Catalytic hydrogenation using a palladium on carbon (Pd/C) or Raney Nickel catalyst under a hydrogen atmosphere is highly efficient and selective, minimizing inorganic salt waste compared to stoichiometric metal reductants.[4][7][9]

Q2: How do I select the optimal catalyst system for the reduction step?

A: The choice depends on the specific precursor and other functional groups present in the molecule. For the reduction of 4-nitroso-3-methylphenol, both Palladium on Carbon (Pd/C) and Raney Nickel are excellent choices.[4][10]

Catalyst SystemAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Highly active, efficient for transfer hydrogenation (e.g., with ammonium formate), generally good functional group tolerance.[5]Can be sensitive to sulfur poisoning.[5] May cause dehalogenation if other halides are present.[10]
Raney Nickel Very active, robust, and often less expensive than palladium catalysts.[10][11]Pyrophoric when dry and requires careful handling. Can sometimes reduce other functional groups if not controlled.
Tin(II) Chloride (SnCl₂) Good for lab-scale synthesis, mild, and highly selective for nitro groups over many other functionalities like carbonyls.[2][10]Generates significant tin salt waste, making work-up and purification more complex on a larger scale.
Iron in Acid (Fe/HCl) Inexpensive, classic, and robust method.[9][10]Requires strongly acidic conditions and produces large amounts of iron sludge, complicating product isolation.

Q3: What are the best practices for the final purification and isolation of 4A3MP?

A: Achieving high purity (>99.5%) requires careful purification, typically by recrystallization, while rigorously preventing oxidation.[6][7]

  • Solvent Selection: A common and effective method is recrystallization from an aqueous alcohol solution, such as 50% methanol in water.[6][7] The crude product is dissolved in a minimal amount of the hot solvent mixture.

  • Decolorization: If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.[4]

  • Crystallization: The hot, clear filtrate should be allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the precipitation of the purified crystals.[4] Slow cooling promotes the formation of larger, purer crystals.

  • Isolation and Drying: The crystals are collected by filtration (under a nitrogen blanket if possible). They should be washed with a small amount of the cold recrystallization solvent to remove any residual mother liquor. Drying should be done under vacuum at a mild temperature (e.g., 45-50 °C) to remove residual solvent without causing thermal degradation.[6][7]

Part 3: Reference Protocol

Protocol: Synthesis of 4-Amino-3-Methylphenol via Catalytic Hydrogenation

This protocol is based on established industrial procedures and is intended for trained chemists.[6][7]

Step 1: Reduction of 4-nitroso-3-methylphenol

  • Vessel Preparation: To a suitable autoclave or hydrogenation reactor, add methanol (approx. 4 parts by weight relative to the starting material).

  • Reagent Loading: Charge the reactor with 4-nitroso-3-methylphenol (1 equivalent) and 5% Palladium on Carbon (Pd/C) catalyst (approx. 0.01 equivalents by weight).

  • Inerting: Seal the reactor and purge the headspace thoroughly with nitrogen gas (3 cycles) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 0.1–0.2 MPa).[6]

  • Reaction: Begin vigorous stirring and maintain the temperature at 20–25 °C. The reaction is exothermic and may require cooling. Monitor hydrogen uptake. The reaction is typically complete within 2-8 hours when hydrogen uptake ceases.[6][7]

  • Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the complete consumption of the starting material.

Step 2: Work-up and Crude Isolation

  • Depressurization: Once complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the methanol. This will yield the crude solid 4-amino-3-methylphenol.[7]

Step 3: Purification by Recrystallization

  • Dissolution: Transfer the crude solid to a clean flask and add a 50% aqueous methanol solution. Heat the mixture to 45-50 °C with stirring until the solid is completely dissolved.[6]

  • Cooling & Crystallization: Slowly cool the solution to 5–10 °C to induce crystallization. Hold at this temperature for at least 1 hour to maximize yield.[6]

  • Final Isolation: Collect the purified white to off-white crystals by filtration. Wash the crystals with a small volume of cold 50% aqueous methanol.

  • Drying: Dry the final product under vacuum at ~45 °C until a constant weight is achieved. The expected yield is typically around 80% with a purity of >99.5% by HPLC.[6][7]

References

  • selective reduction of nitro group without affecting other functional groups - Benchchem. (URL: )
  • CN103508908A - Preparation method for 4-amino-3-methylphenol - Google P
  • Challenges in the selective reduction of the nitro group - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem. (URL: )
  • Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide - Benchchem. (URL: )
  • Optimization of the Reaction Conditions for the Synthesis of 4e a - ResearchGate. (URL: [Link])

  • Production of High-Purity 4-Amino-m-cresol: Application Notes and Protocols - Benchchem. (URL: )
  • JP2012062252A - Method for producing 4-amino-m-cresol - Google P
  • 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction | ACS Catalysis - ACS Publications. (URL: [Link])

  • Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Publishing. (URL: [Link])

  • Best practices for reporting nanocatalytic performance: lessons learned from nitroarene reduction as a model reaction - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Nitro reduction conditions : r/Chempros - Reddit. (URL: [Link])

  • Reduction of 4-nitrophenol catalyzed by nitroreductase - ResearchGate. (URL: [Link])

  • Reduction of nitro compounds - chemeurope.com. (URL: [Link])

  • 4-Amino-m-cresol | C7H9NO | CID 17819 - PubChem. (URL: [Link])

  • Reduction of nitro compounds - Wikipedia. (URL: [Link])

  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC. (URL: [Link])

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (URL: [Link])

  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Synthesis of 3-amino-4-methylphenol - PrepChem.com. (URL: [Link])

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Amino-m-cresol - European Commission. (URL: [Link])

  • Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity - ACS Publications. (URL: [Link])

Sources

Optimization

Technical Support Center: Solvent-Driven Reactivity of 4-(1-Aminoethyl)-3-methylphenol

Overview 4-(1-Aminoethyl)-3-methylphenol is a bifunctional molecule containing two distinct nucleophilic centers: a primary aliphatic amine at the benzylic position and a phenolic hydroxyl group. The reactivity differenc...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

4-(1-Aminoethyl)-3-methylphenol is a bifunctional molecule containing two distinct nucleophilic centers: a primary aliphatic amine at the benzylic position and a phenolic hydroxyl group. The reactivity difference between these two sites—specifically regarding alkylation and acylation—is highly sensitive to the solvent environment. This technical guide provides researchers and drug development professionals with mechanistic insights, troubleshooting strategies, and self-validating protocols to achieve precise chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: How do polar aprotic vs. polar protic solvents affect the competition between N-alkylation and O-alkylation? A1: The competition between N- and O-alkylation is a classic chemoselectivity challenge. Polar aprotic solvents (such as DMF or acetonitrile) generally favor N-alkylation because the amine nitrogen acts as a softer, more reactive nucleophile in the absence of hydrogen bonding. Conversely, polar protic solvents (like methanol or ethanol) can hydrogen-bond with the amine, reducing its nucleophilicity. When combined with hard counter-ions from bases (e.g., K₂CO₃), protic environments can shift the pathway to 1[1].

Q2: I am trying to selectively acylate the amine, but I keep getting O-acylated byproducts. How can I use solvent effects to fix this? A2: Direct acylation in standard organic solvents often yields a non-selective mixture of N-acyl, O-acyl, and N,O-diacyl products. To achieve chemoselective N-acylation, switch to an aqueous medium with a mild base like sodium bicarbonate (NaHCO₃). Water exerts special non-covalent interactions and hydrogen bonding that effectively suppress the reactivity of the phenolic hydroxyl group, allowing the 2 without the need for protecting groups[2].

Q3: Why does my reaction mixture turn brown over time, and how does the solvent contribute to this? A3: Aminophenols are notoriously prone to oxidation, which causes a color change from clear to brown and leads to high-molecular-weight side products. Solvents that dissolve oxygen well or lack proper degassing accelerate this degradation. Using deoxygenated solvents, maintaining an inert atmosphere (N₂/Ar), or adding a mild reducing agent can 3[3].

Troubleshooting Guide

Issue 1: Over-alkylation (Dialkylation) of the Primary Amine
  • Cause: The mono-N-alkylated product is often more nucleophilic than the starting primary amine, making it highly susceptible to a second alkylation event when using standard alkyl halides.

  • Solution: Abandon direct alkylation and utilize a reductive amination strategy. Methanol is the ideal solvent here because it facilitates the rapid condensation of the amine with an aldehyde to form an imine (Schiff base) intermediate, which is then reduced in situ. This completely 4[4].

Issue 2: Poor Conversion and Selectivity During O-Alkylation
  • Cause: The highly reactive amine group outcompetes the hydroxyl group for the electrophile.

  • Solution: Implement a temporary protection strategy. First, form a Schiff base with benzaldehyde in methanol to protect the amine. Then, perform the O-alkylation in a polar aprotic solvent like acetone using K₂CO₃ as a base. Finally, 5 using dilute HCl[5].

Data Presentation: Solvent Effects on Chemoselectivity

Solvent SystemPolarity TypeMajor Reaction PathwayChemoselectivity (N vs O)Typical Yields
DMF / MeCN Polar AproticDirect AlkylationFavors N-alkylation (Mono/Di mixture)40-60%
Methanol (with Aldehyde/NaBH₄)Polar ProticReductive AminationExclusive mono-N-alkylation>90%
Acetone (with K₂CO₃, Amine protected)Polar AproticO-AlkylationExclusive O-alkylation85-95%
Water / NaHCO₃ AqueousAcylationExclusive N-acylation>95%

Visualizations

G Substrate 4-(1-Aminoethyl)- 3-methylphenol Aprotic Polar Aprotic Solvents (e.g., DMF, MeCN) Substrate->Aprotic Alkyl Halides Protic Polar Protic Solvents (e.g., MeOH, EtOH) Substrate->Protic Base + Alkyl Halides Aqueous Aqueous/Biphasic (e.g., H2O/NaHCO3) Substrate->Aqueous Acylating Agents N_Alk Favors N-Alkylation (Softer Nucleophile) Aprotic->N_Alk O_Alk Promotes O-Alkylation (via H-bonding) Protic->O_Alk N_Acyl Selective N-Acylation (Phenol intact) Aqueous->N_Acyl

Chemoselectivity pathways for 4-(1-Aminoethyl)-3-methylphenol driven by solvent polarity.

Workflow Start 4-(1-Aminoethyl)-3-methylphenol + Aldehyde Step1 Imine Formation Solvent: Methanol (Protic) Start->Step1 Stir 1-2 hrs, RT Step2 In-situ Reduction Reagent: NaBH4 Step1->Step2 Nucleophilic attack End Selective N-Alkylated Product Step2->End Aqueous Workup

Workflow for the selective one-pot N-alkylation via reductive amination in methanol.

Experimental Protocols

Protocol 1: Selective N-Alkylation via Reductive Amination

This self-validating protocol ensures exclusive mono-N-alkylation by leveraging methanol's protic nature to stabilize the imine intermediate prior to reduction.

  • Imine Formation: Dissolve 1.0 equivalent of 4-(1-Aminoethyl)-3-methylphenol and 1.1 equivalents of the desired aldehyde in anhydrous methanol to achieve a 0.2 M concentration. Stir the solution at room temperature for 1–2 hours to form the Schiff base intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) in small portions to prevent excessive hydrogen gas evolution.

  • Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 2 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction carefully with distilled water. Remove the methanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the pure mono-N-alkylated product.

Protocol 2: Chemoselective N-Acylation in Aqueous Medium

This protocol utilizes water's unique hydrogen-bonding network to deactivate the phenol, allowing for selective acylation of the amine without protecting groups.

  • Preparation: Suspend 1.0 equivalent of 4-(1-Aminoethyl)-3-methylphenol in distilled water (0.5 M concentration).

  • Base Addition: Add 1.2 equivalents of sodium bicarbonate (NaHCO₃) to the suspension and stir vigorously until fully dissolved.

  • Acylation: Slowly add 1.0 equivalent of acetic anhydride (or the desired acyl chloride) dropwise to the mixture at room temperature.

  • Isolation: Stir for 30–60 minutes. The N-acylated product will typically precipitate directly from the aqueous solution as the reaction progresses. Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. This yields the pure N-acyl derivative, often bypassing the need for column chromatography.

References

  • optimization of reaction conditions for N-alkyl
  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium - Semantic Scholar
  • Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis - ACS Sustainable Chemistry & Engineering
  • Application Note: A Guide to the N-Alkyl
  • An In-Depth Technical Guide to the Reactivity of Amino and Hydroxyl Groups in 5,5'-Methylenebis(2-aminophenol) - Benchchem

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for 4-(1-Aminoethyl)-3-methylphenol

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for scientists, researchers, and drug development professionals encountering challenges during the analytical method validation of 4-(1-A...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for scientists, researchers, and drug development professionals encountering challenges during the analytical method validation of 4-(1-Aminoethyl)-3-methylphenol. This molecule's structure, featuring both a primary amine and a phenolic hydroxyl group, presents unique analytical challenges that require a systematic and scientifically grounded approach to resolve.

Part 1: Troubleshooting Guide - Common Validation Issues

This section addresses specific, common problems encountered during the analysis of 4-(1-Aminoethyl)-3-methylphenol, particularly by High-Performance Liquid Chromatography (HPLC).

Q1: My HPLC peak for 4-(1-Aminoethyl)-3-methylphenol is showing significant tailing. What is the cause and how can I fix it?

A1: The primary cause of peak tailing for this compound is the interaction between the basic primary amine group and acidic residual silanol groups on the surface of standard silica-based HPLC columns (e.g., C18). This secondary interaction causes a portion of the analyte to be retained longer, resulting in an asymmetrical peak shape.[1][2][3]

Troubleshooting Workflow:

To systematically address this issue, follow the workflow below. The goal is to disrupt the secondary ionic interactions while maintaining good chromatographic retention and resolution.

Caption: Workflow for troubleshooting peak tailing.

Step-by-Step Protocol: Mobile Phase Optimization to Mitigate Peak Tailing

  • Preparation: Prepare a stock solution of your 4-(1-Aminoethyl)-3-methylphenol standard in a diluent that matches the initial mobile phase composition.

  • Baseline Condition: Start with a standard C18 column and a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v). Inject the standard and record the chromatogram, noting the peak asymmetry.

  • pH Adjustment: Prepare a 20 mM potassium phosphate buffer. Adjust the pH of the aqueous portion of your mobile phase to pH 3.0 using phosphoric acid. Equilibrate the column for at least 20 column volumes. Re-inject the standard and evaluate the peak shape. Operating at a lower pH ensures silanol groups are fully protonated, reducing unwanted interactions.[1]

  • Competing Base Addition (If Needed): If tailing persists, add 0.1% triethylamine (TEA) to the organic component (Acetonitrile) of your mobile phase. TEA is a small basic molecule that competes with your analyte for active silanol sites, effectively masking them.[4]

  • Evaluation: Compare the chromatograms from each step. A significant reduction in the asymmetry factor (ideally to ≤ 1.5) indicates a successful optimization.

Q2: I'm observing low or inconsistent recovery of my analyte. What could be the cause?

A2: Low recovery can stem from two primary sources related to the molecule's structure: oxidative degradation of the phenol group or adsorption to surfaces.

  • Oxidative Degradation: Phenolic compounds are susceptible to oxidation, which can be catalyzed by metal ions, light, or elevated pH. This can lead to the formation of degradation products and a lower-than-expected concentration of the parent analyte.

  • Adsorption: The polar nature of the molecule can lead to adsorption onto active sites on glassware or plasticware, especially at low concentrations.

Solutions:

  • Sample Diluent Modification: Prepare samples and standards in a diluent containing an antioxidant, such as 0.1% ascorbic acid. The diluent should also be pH-controlled (acidic, e.g., pH 3-4) to improve stability.

  • Use of Amber or Silanized Glassware: To protect against photodegradation, use amber volumetric flasks and vials. For low-concentration samples, using silanized glassware can prevent adsorption by deactivating the glass surface.

  • Conduct Stability Studies: Perform solution stability studies at room temperature and refrigerated conditions to determine how long a prepared sample is viable before significant degradation occurs.

Q3: My method needs to be stereospecific. How do I separate the enantiomers of 4-(1-Aminoethyl)-3-methylphenol?

A3: The molecule contains a chiral center at the carbon atom of the aminoethyl group. Separating these enantiomers requires a chiral stationary phase (CSP) or a chiral derivatizing agent. Direct separation on a CSP is often preferred.[5][6][7]

Key Considerations for Chiral Method Development:

  • Column Selection: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for separating a wide range of chiral compounds, including amines.[6][8]

  • Mobile Phase Mode: Chiral separations can be achieved in normal-phase, reversed-phase, or polar organic modes. A screening approach across different modes and columns is the most efficient way to find a suitable separation.[8]

  • Indirect Method: An alternative is to react the racemic amine with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[5]

Caption: Decision tree for chiral method development.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the essential validation parameters I must evaluate for an assay of this compound according to regulatory guidelines?

A4: According to the ICH Q2(R1) guideline, the core validation characteristics for an assay procedure are: Specificity, Linearity, Range, Accuracy, and Precision (including Repeatability and Intermediate Precision).[9][10][11]

Validation Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix components).[9]Peak purity analysis (e.g., using a PDA detector) should pass. No interference at the retention time of the analyte in blank/placebo injections.
Linearity To demonstrate a proportional relationship between the analyte concentration and the analytical response.[9]Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]For an assay of a drug substance or finished product: 80% to 120% of the test concentration.
Accuracy The closeness of test results obtained by the method to the true value.[12]Typically 98.0% to 102.0% recovery for the assay of a drug substance.
Precision (Repeatability) The precision under the same operating conditions over a short interval. Assessed using a minimum of 9 determinations covering the specified range or 6 determinations at 100% of the test concentration.[9]Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[9][12]RSD ≤ 2.0%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[9]System suitability parameters should remain within acceptance criteria.
Q5: How do I establish the specificity of my method? What is a forced degradation study?

A5: Specificity is a critical validation parameter that proves your method can measure only the desired analyte, without interference from other substances.[9] The most effective way to demonstrate this is through a forced degradation (or stress testing) study .

A forced degradation study involves intentionally subjecting the drug substance to harsh conditions to produce potential degradation products.[13][14][15][16] If your analytical method can separate the intact drug from all the newly formed degradation peaks, it is considered "stability-indicating."

Step-by-Step Protocol: Forced Degradation Study

  • Prepare Samples: Prepare separate, accurately weighed samples of 4-(1-Aminoethyl)-3-methylphenol.

  • Apply Stress Conditions: Expose each sample to one of the following conditions. The goal is to achieve 5-20% degradation.[17]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 4-24 hours.

    • Thermal Stress: Dry heat at 105°C for 24 hours.

    • Photolytic Stress: Expose to UV/Vis light as per ICH Q1B guidelines.

  • Neutralization: After the stress period, neutralize the acidic and basic samples before dilution for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method with a photodiode array (PDA) detector.

  • Evaluation:

    • Resolution: Check that the main analyte peak is well-resolved from all degradation product peaks.

    • Peak Purity: Perform peak purity analysis on the main peak in each stressed sample. The purity angle should be less than the purity threshold, indicating the peak is spectrally pure and not co-eluting with any degradants.

References

  • A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Published June 27, 2020.
  • Validation of analytical procedures: text and methodology q2(r1). ICH.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Published January 14, 2025.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Impurities and Forced Degradation Studies (Classroom). US Pharmacopeia (USP).
  • Quality Guidelines. ICH.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Published April 23, 2023.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin. Benchchem.
  • HPLC Peak Tailing. Axion Labs. Published February 15, 2022.
  • How to Reduce Peak Tailing in HPLC? Phenomenex. Published June 9, 2025.
  • Forced Degradation Studies for Stability. Nelson Labs.
  • How can I prevent peak tailing in HPLC? ResearchGate. Published November 27, 2013.
  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. Published November 5, 2025.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Published June 30, 2021.
  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed. Published July 23, 2010.
  • Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. SciELO.
  • Analytical Method Validation: A Comprehensive Review of Current Practices.
  • Development of a Rapid Resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. ResearchGate.
  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
  • Techniques for Analysis of Plant Phenolic Compounds. PMC.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. ThermoFisher.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Published June 1, 2025.
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Published January 19, 2023.
  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry.
  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval.
  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. DCVMN.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-(1-Aminoethyl)-3-methylphenol

This guide provides a comprehensive, in-depth comparison and validation of a newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(1-Aminoethyl)-3-methylph...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison and validation of a newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(1-Aminoethyl)-3-methylphenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating system rooted in established principles.

Introduction: The Analytical Imperative for 4-(1-Aminoethyl)-3-methylphenol

4-(1-Aminoethyl)-3-methylphenol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a robust, reliable, and validated analytical method for its quantification is paramount in a quality control (QC) environment. This guide details the development and subsequent validation of a novel reversed-phase HPLC (RP-HPLC) method, comparing its performance against a hypothetical alternative to underscore the importance of rigorous validation.

The validation process detailed herein adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3][4] These regulatory bodies provide a framework to demonstrate that an analytical procedure is suitable for its intended purpose.[5][6][7]

Method Development and Comparison

A stability-indicating HPLC method is crucial as it can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other excipients.[8][9] For 4-(1-Aminoethyl)-3-methylphenol, a phenolic compound, RP-HPLC is the technique of choice due to its versatility and applicability to a wide range of polar and non-polar compounds.[8]

Proposed Method (Method A)

Based on the analysis of similar phenolic compounds, the following HPLC method was developed and optimized:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

The rationale for these choices lies in achieving a balance between resolution, analysis time, and sensitivity. The C18 column provides excellent retention for moderately polar compounds like 4-(1-Aminoethyl)-3-methylphenol. The acidic mobile phase ensures the analyte is in its protonated form, leading to sharper peaks and better retention. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

Alternative Method (Method B - for comparison)

To highlight the performance of the validated method, we will compare it to a hypothetical, less-optimized alternative:

  • Column: C8, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Methanol and Water (50:50, v/v)

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 275 nm

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

The Validation Protocol: A Step-by-Step Guide

The validation of an analytical method is a process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][10] The core validation parameters as per ICH Q2(R2) guidelines will be assessed for the proposed method.[1][4][11]

Diagram: HPLC Method Validation Workflow

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Method Implementation MD Method Development MO Method Optimization MD->MO Initial Parameters Specificity Specificity MO->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Use Routine Use in QC Robustness->Routine_Use

Caption: A flowchart illustrating the sequential process of HPLC method validation.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] To demonstrate specificity, forced degradation studies were performed on 4-(1-Aminoethyl)-3-methylphenol. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Experimental Protocol:

  • Prepare a stock solution of 4-(1-Aminoethyl)-3-methylphenol.

  • For acid degradation, treat the stock solution with 0.1 N HCl at 60°C for 4 hours.

  • For base degradation, treat the stock solution with 0.1 N NaOH at 60°C for 4 hours.

  • For oxidative degradation, treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • For thermal degradation, expose the solid drug to 105°C for 48 hours.

  • For photolytic degradation, expose the drug solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples, along with a placebo and an unstressed sample, using the proposed HPLC method.

Results and Comparison:

ConditionMethod A (Proposed)Method B (Alternative)
Acid Hydrolysis Good separation of analyte from degradation peaksCo-elution of a major degradant with the main peak
Base Hydrolysis Complete baseline resolutionPeak tailing and poor resolution
Oxidation Analyte peak is pure and well-resolvedInterference from an oxidative by-product
Thermal Stress No interfering peaks observedBroadening of the main peak
Photolytic Stress Excellent separationMinor co-elution observed

The data clearly indicates that Method A is superior in its ability to separate the analyte from its degradation products, thus proving its stability-indicating nature.

Linearity and Range

Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 4-(1-Aminoethyl)-3-methylphenol at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Results and Comparison:

ParameterMethod A (Proposed)Method B (Alternative)
Range 10 - 150 µg/mL20 - 120 µg/mL
Correlation Coefficient (r²) > 0.9990.995
Y-intercept Close to zeroSignificant deviation from zero
Regression Equation y = 25432x + 150y = 18765x + 987

Method A exhibits excellent linearity over a wider range with a correlation coefficient exceeding 0.999, indicating a strong linear relationship.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[12] It is often determined by recovery studies.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a placebo with a known amount of 4-(1-Aminoethyl)-3-methylphenol.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Results and Comparison:

Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)
80% 99.5% ± 0.8%95.2% ± 2.5%
100% 100.2% ± 0.5%103.1% ± 2.1%
120% 99.8% ± 0.7%96.5% ± 2.8%

Method A demonstrates superior accuracy with recovery values close to 100% and low relative standard deviation (RSD), indicating minimal systematic error.

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days, by two different analysts, and on two different instruments.

Results and Comparison:

Precision LevelMethod A (%RSD)Method B (%RSD)
Repeatability < 1.0%< 3.0%
Intermediate Precision < 1.5%< 5.0%

Method A exhibits excellent precision with RSD values well within the acceptable limits (typically <2%), indicating a high degree of consistency.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Results and Comparison:

ParameterMethod AMethod B
LOD 0.5 µg/mL2.0 µg/mL
LOQ 1.5 µg/mL6.0 µg/mL

Method A is significantly more sensitive, allowing for the detection and quantification of lower levels of the analyte.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2°C)

  • Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results.

Results and Comparison:

Parameter VariationMethod A (Impact on Results)Method B (Impact on Results)
Flow Rate (± 0.1 mL/min) NegligibleSignificant shift in retention time
Mobile Phase (± 2% Acetonitrile) Minor, acceptable changesLoss of resolution
Temperature (± 2°C) No significant impactPeak shape deterioration

Method A demonstrates excellent robustness, indicating its suitability for routine use in a QC laboratory where minor variations are inevitable.

Diagram: Relationship of Validation Parameters

Validation Parameters Interrelationship cluster_core Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision LOQ LOQ Linearity->LOQ LOD LOD LOQ->LOD Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Caption: Interconnectedness of key HPLC method validation parameters.

Conclusion: A Validated Method for Confident Analysis

The comprehensive validation of the proposed HPLC method (Method A) for 4-(1-Aminoethyl)-3-methylphenol has demonstrated its suitability for its intended purpose. The method is specific, linear, accurate, precise, sensitive, and robust. In direct comparison with a hypothetical alternative (Method B), the importance of a systematic and thorough validation process is evident. Method A provides a higher degree of confidence in the analytical results, which is essential for ensuring the quality and safety of pharmaceutical products.

This guide serves as a practical example of how to approach HPLC method validation in accordance with international regulatory standards. By understanding the "why" behind each step, researchers and scientists can develop and validate analytical methods that are not only compliant but also scientifically sound and reliable for routine use.

References

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Royal Society of Chemistry. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Olkowski, A. A., Amarowicz, R., & Peiqu, Y. A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. [Link]

  • PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Redalyc. SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Frontiers. (2021, November 4). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

  • Analytical and Bioanalytical Chemistry Research. Development and Validation of a Stability-indicating HPLC Method for Determination of Insulin Detemir and Preservatives in their I. [Link]

  • ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2). [Link]

  • IJTSRD. (2021, September 15). Stability Indicating HPLC Method Development –A Review. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Pharmacognosy Journal. (2020, May). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. [Link]

  • PubMed. (2003, August 8). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. [Link]

  • CDC Stacks. High Performance Liquid Chromatography Identification, Quantification, and Fractionation of a Suspect Allergen, 4-Chloro-3-Methylphenol, in an LLNA Positive Metalworking Fluid. [Link]

  • ResearchGate. (PDF) A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Characterization of 4-(1-Aminoethyl)-3-methylphenol by ¹H and ¹³C NMR

Introduction: The Imperative of Unambiguous Structural Verification In the fields of pharmaceutical development and synthetic chemistry, the precise structural confirmation of a novel or synthesized molecule is not merel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the fields of pharmaceutical development and synthetic chemistry, the precise structural confirmation of a novel or synthesized molecule is not merely a procedural step but the bedrock of all subsequent research. The molecule 4-(1-Aminoethyl)-3-methylphenol, a substituted phenol, holds potential as a building block in the synthesis of more complex chemical entities. Its specific isomeric structure—the precise placement of the aminoethyl, methyl, and hydroxyl groups on the benzene ring—dictates its chemical reactivity, biological activity, and physical properties. Therefore, an irrefutable and detailed characterization is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the complete structural elucidation of organic molecules in solution.[1] Unlike methods that provide information on functional groups (FTIR) or molecular weight (Mass Spectrometry), NMR reveals the carbon-hydrogen framework, offering a detailed map of atomic connectivity and the chemical environment of each nucleus.[1][2] This guide provides an in-depth protocol for the characterization of 4-(1-Aminoethyl)-3-methylphenol using ¹H and ¹³C NMR, compares NMR to alternative analytical techniques, and explains the causality behind critical experimental choices to ensure data of the highest integrity.

Part 1: Experimental Protocol for NMR Acquisition

A robust NMR dataset begins with meticulous sample preparation and the selection of appropriate acquisition parameters. The choices made here directly impact spectral quality and the ease of interpretation.

Step 1: Choosing the Right Deuterated Solvent

The selection of a deuterated solvent is the most critical decision in sample preparation. For 4-(1-Aminoethyl)-3-methylphenol, which contains both an acidic phenolic proton (-OH) and basic amino protons (-NH₂), the ideal solvent must accommodate these functionalities.

  • Expert Rationale: While Chloroform-d (CDCl₃) is a common solvent, its use here is discouraged. The labile -OH and -NH₂ protons can undergo rapid chemical exchange, leading to significantly broadened peaks or their complete disappearance from the spectrum. Furthermore, intermolecular hydrogen bonding can cause chemical shifts to be highly concentration-dependent.

  • Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice. Its ability to act as a hydrogen bond acceptor slows down the exchange rate of the -OH and -NH₂ protons, resulting in sharper, more easily identifiable peaks.[3]

  • Procedure:

    • Weigh approximately 5-10 mg of high-purity 4-(1-Aminoethyl)-3-methylphenol.

    • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm for both ¹H and ¹³C spectra.[4]

    • Cap the tube and gently agitate until the sample is fully dissolved.

Step 2: Instrument Setup and Calibration

For this guide, all spectra are referenced as if acquired on a standard 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all aromatic and labile protons are captured.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially for quaternary carbons in ¹³C NMR.

    • Number of Scans: 16-32 scans, to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems) to ensure each unique carbon appears as a single line.

    • Spectral Width: ~240 ppm (from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 scans. Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans are required to achieve an adequate signal-to-noise ratio.[5]

Part 2: Spectral Analysis and Data Interpretation

Note: As direct experimental spectra for 4-(1-Aminoethyl)-3-methylphenol are not widely published, the following data are predicted based on established chemical shift principles for substituted phenols and amines, and data from analogous structures.[6][7]

Molecular Structure and Atom Numbering

To facilitate clear assignment, the atoms of 4-(1-Aminoethyl)-3-methylphenol are numbered as follows:

Caption: Numbering scheme for 4-(1-Aminoethyl)-3-methylphenol.

¹H NMR Spectral Data (Predicted in DMSO-d₆)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
OH~9.0 - 9.5broad singlet1H-Acidic phenolic proton, broad due to exchange.
H6~6.9 - 7.1d1H~8.0Aromatic proton ortho to the -OH group.
H2~6.7 - 6.9d1H~2.0Aromatic proton ortho to the methyl group, meta to -OH.
H5~6.6 - 6.8dd1HJ ≈ 8.0, 2.0Aromatic proton meta to both -OH and methyl groups.
H8~3.8 - 4.1q1H~6.8Methine proton on the ethyl group, coupled to H9 (CH₃).
NH₂~3.0 - 3.5broad singlet2H-Amino protons, often broad due to exchange.
H7~2.1 - 2.3s3H-Methyl group attached to the aromatic ring.
H9~1.2 - 1.4d3H~6.8Methyl protons of the ethyl group, coupled to H8.
¹³C NMR Spectral Data (Predicted in DMSO-d₆)
Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment Rationale
C1~155 - 158Aromatic carbon bonded to the electronegative oxygen atom (ipso-carbon).[4]
C4~135 - 138Aromatic carbon bonded to the aminoethyl substituent.
C3~130 - 133Aromatic carbon bonded to the methyl substituent.
C6~128 - 130Aromatic CH carbon.
C2~118 - 122Aromatic CH carbon.
C5~114 - 117Aromatic CH carbon ortho to the -OH group.
C8~50 - 55Aliphatic CH carbon bonded to the nitrogen atom.
C9~22 - 25Aliphatic methyl carbon of the ethyl group.
C7~16 - 19Aliphatic methyl carbon attached to the aromatic ring.

Part 3: Comparison with Alternative Analytical Techniques

While NMR is unparalleled for complete structural elucidation, other techniques provide complementary information and are often used in a comprehensive characterization workflow.[1][8]

Caption: A typical workflow for small molecule characterization.

Comparative Analysis of Techniques
TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Complete carbon-hydrogen framework, atom connectivity, stereochemistry.Provides the most detailed structural information, non-destructive.[1]Lower sensitivity requires more sample (mg range), relatively expensive.[2][5]
Mass Spectrometry (MS) Molecular weight, elemental composition from high-resolution MS, structural clues from fragmentation.Extremely high sensitivity (pg-ng range), small sample requirement.[5]Cannot distinguish between isomers, fragmentation can be complex to interpret.[1]
FTIR Spectroscopy Presence or absence of specific functional groups (e.g., O-H, N-H, C=O).Fast, non-destructive, and can handle various sample types.Provides no information on the molecular skeleton or connectivity.[8]
Synergistic Application

For 4-(1-Aminoethyl)-3-methylphenol, a comprehensive approach would be:

  • Mass Spectrometry: To quickly confirm the molecular weight (151.21 g/mol ) and elemental formula (C₉H₁₃NO).

  • FTIR Spectroscopy: To identify the characteristic stretches for the O-H bond (~3300 cm⁻¹), N-H bonds (~3400-3200 cm⁻¹), aromatic C=C bonds (~1600-1450 cm⁻¹), and C-H bonds.

  • NMR Spectroscopy: To definitively establish the substitution pattern on the aromatic ring and confirm the structure of the aminoethyl side chain, thereby distinguishing it from all other possible isomers.

Conclusion

The structural characterization of 4-(1-Aminoethyl)-3-methylphenol by ¹H and ¹³C NMR spectroscopy provides an unambiguous and detailed picture of its molecular architecture. The data derived from NMR, particularly when acquired using appropriate solvents and parameters as outlined in this guide, serves as the definitive proof of structure. While techniques like Mass Spectrometry and FTIR are valuable for providing complementary data on molecular weight and functional groups, only NMR can fully elucidate the precise atomic connectivity.[1] For researchers in drug development and chemical synthesis, mastering the application and interpretation of NMR is essential for ensuring the integrity and validity of their scientific work.

References

  • Quora. (2021, August 1). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry? Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). NMR Characterization of RNA Small Molecule Interactions. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Books Gateway. Retrieved from [Link]

  • Agrawal, P. K., & Schneider, H.-J. (1982). Deprotonation induced 13 C NMR shifts in phenols and flavonoids. Tetrahedron Letters, 24(2), 177-180.
  • Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]

  • ACS Publications. (n.d.). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society. Retrieved from [Link]

  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]

  • IntechOpen. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved from [Link]

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Retrieved from [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-ethyl-3-methyl-. NIST WebBook. Retrieved from [Link]

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Validation

A Comparative Guide to the Purity Analysis of Synthesized 4-(1-Aminoethyl)-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the rigorous assessment of purity is a cornerstone of quality control...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of synthesized 4-(1-aminoethyl)-3-methylphenol, a key building block in various developmental pipelines. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering a critical evaluation of their respective strengths and limitations in this specific application. This document is intended to serve as a practical resource, empowering researchers to make informed decisions when selecting the most appropriate analytical strategy for their needs.

Understanding the Analyte and Potential Impurities

The synthesis of 4-(1-aminoethyl)-3-methylphenol can proceed through various routes, with a common pathway involving the nitrosation of m-cresol, followed by a reduction and subsequent introduction of the aminoethyl group. This synthetic pathway, while effective, can introduce a spectrum of impurities that must be identified and quantified.

Common Potential Impurities Include:

  • Starting Materials: Unreacted m-cresol, nitrosating agents, and reagents used for the aminoethylation.

  • Intermediates: Residual 4-nitroso-3-methylphenol from the initial step.

  • Isomeric Impurities: Positional isomers of the final product that may form due to non-selective reactions.

  • By-products: Compounds resulting from side reactions, such as over-alkylation or degradation products.

  • Residual Solvents: Organic solvents used during the synthesis and purification steps.

The effective separation and quantification of these diverse impurities from the target analyte are the primary objectives of the analytical methods discussed herein.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on several factors, including the nature of the impurities, the required level of sensitivity and selectivity, and the availability of instrumentation. Here, we compare the three most powerful methods for the purity analysis of 4-(1-aminoethyl)-3-methylphenol.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.
Applicability Excellent for non-volatile, polar, and thermally labile compounds. Ideal for separating isomeric impurities.Suitable for volatile and thermally stable compounds. Derivatization is often required for polar analytes like aminophenols.Applicable to any soluble compound containing NMR-active nuclei. Does not require a reference standard of the analyte.
Selectivity High, especially with photodiode array (PDA) or mass spectrometry (MS) detectors.Very high, with mass spectrometry providing structural information for impurity identification.High, with the ability to distinguish between structurally similar compounds based on their unique chemical shifts.
Sensitivity High, typically in the ng/mL range.Very high, often in the pg/mL range, especially with selected ion monitoring (SIM).Moderate, generally in the µg/mL to mg/mL range.
Quantification Requires a certified reference standard of the analyte for accurate quantification.Requires a certified reference standard and may necessitate derivatization for accurate quantification.Provides absolute quantification against a certified internal standard of a different compound.
Sample Throughput High, with typical run times of 15-30 minutes.Moderate, with run times often longer than HPLC due to temperature programming.Low to moderate, with longer acquisition times required for high precision.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis due to its versatility and robustness. For 4-(1-aminoethyl)-3-methylphenol, a reversed-phase method is most suitable.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The non-polar stationary phase provides excellent retention and separation of the moderately polar aminophenol and its potential impurities.

  • Acidified Mobile Phase: The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase protonates the amino group of the analyte and its basic impurities, leading to improved peak shape and resolution.

  • Gradient Elution: A gradient of an organic modifier (e.g., acetonitrile or methanol) allows for the efficient elution of compounds with a range of polarities, from polar starting materials to less polar by-products.

  • UV Detection: The aromatic nature of the analyte and its likely impurities allows for sensitive detection using a UV detector, typically in the range of 220-280 nm.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 4-(1-aminoethyl)-3-methylphenol reference standard at 1 mg/mL in Mobile Phase A. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in Mobile Phase A to a target concentration of 1 mg/mL.

  • Analysis: Inject the blank (Mobile Phase A), standards, and sample solutions.

  • Purity Calculation: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Calculation prep_std Prepare Standard Solutions inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for GC-MS Purity Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. [1]It relies on the use of a certified internal standard.

Causality Behind Experimental Choices:

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte is chosen (e.g., maleic acid, dimethyl sulfone).

  • Deuterated Solvent: A high-purity deuterated solvent that fully dissolves both the analyte and the internal standard is essential.

  • Long Relaxation Delay: A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate integration.

  • Specific Signal Integration: Well-resolved signals of both the analyte and the internal standard, corresponding to a known number of protons, are integrated.

Experimental Protocol: qNMR Purity Analysis

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Certified reference material (e.g., maleic acid), accurately weighed.

  • Solvent: Deuterated solvent (e.g., DMSO-d6 or D2O), ensuring complete dissolution of both analyte and internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized 4-(1-aminoethyl)-3-methylphenol and 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with a 90° pulse.

    • Use a long relaxation delay (e.g., 30-60 seconds) to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = 4-(1-aminoethyl)-3-methylphenol

    • IS = Internal Standard

Logical Relationship in qNMR Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_calc Calculation cluster_output Result I_analyte Analyte Integral Formula Purity Formula I_analyte->Formula N_analyte Analyte Protons N_analyte->Formula MW_analyte Analyte MW MW_analyte->Formula m_analyte Analyte Mass m_analyte->Formula I_IS IS Integral I_IS->Formula N_IS IS Protons N_IS->Formula MW_IS IS MW MW_IS->Formula m_IS IS Mass m_IS->Formula P_IS IS Purity P_IS->Formula Purity_analyte Analyte Purity (%) Formula->Purity_analyte

Caption: Logical relationship in qNMR purity calculation.

Conclusion and Recommendations

The choice of the optimal analytical method for the purity analysis of synthesized 4-(1-aminoethyl)-3-methylphenol depends on the specific requirements of the analysis.

  • For routine quality control and release testing, a validated HPLC method is generally the most practical and efficient choice, offering a good balance of selectivity, sensitivity, and throughput.

  • For the identification of unknown impurities and for very low-level impurity profiling, GC-MS (with derivatization) is the method of choice due to its superior selectivity and sensitivity.

  • When a certified reference standard of the analyte is not available, or for the definitive determination of absolute purity, qNMR is the most powerful and accurate technique.

For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC can be used for routine purity assessment, while GC-MS and NMR can be utilized to identify and characterize any significant unknown impurities that are detected. This orthogonal approach provides the highest level of confidence in the purity of the synthesized material, ensuring its suitability for downstream applications in drug development and research.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products, 68(1), 133-149. [Link]

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Comparative

A Comparative Analysis of the Biological Activity of 4-(1-Aminoethyl)-3-methylphenol and Its Analogs at Adrenergic Receptors

A Technical Guide for Researchers in Pharmacology and Drug Development In the landscape of sympathomimetic amines, the substitution pattern on the phenylethanolamine scaffold is a critical determinant of biological activ...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of sympathomimetic amines, the substitution pattern on the phenylethanolamine scaffold is a critical determinant of biological activity, dictating both potency and selectivity for adrenergic receptor subtypes. This guide provides an in-depth comparison of the biological activity of 4-(1-Aminoethyl)-3-methylphenol and its structural analogs, with a focus on their interactions with α- and β-adrenergic receptors. By synthesizing data from established literature and outlining detailed experimental protocols, this document serves as a comprehensive resource for researchers engaged in the design and evaluation of novel adrenergic agents.

Introduction to 4-(1-Aminoethyl)-3-methylphenol and the Phenylethanolamine Scaffold

4-(1-Aminoethyl)-3-methylphenol belongs to the phenylethanolamine class of compounds, which are structurally related to the endogenous catecholamines norepinephrine and epinephrine.[1] The core structure, a β-phenylethylamine, provides the foundational framework for interaction with adrenergic receptors.[2][3] Modifications to the phenyl ring, the ethylamine side chain, and the amino group can profoundly alter the pharmacological profile of these molecules.[2][4] Specifically, the presence and position of hydroxyl and alkyl groups on the aromatic ring are known to influence receptor affinity and intrinsic activity.[5]

The subject of this guide, 4-(1-Aminoethyl)-3-methylphenol, features a hydroxyl group at the para-position (position 4) and a methyl group at the meta-position (position 3) of the phenyl ring. This substitution pattern distinguishes it from more commonly studied catecholamines and presents a unique case for understanding structure-activity relationships (SAR).

Comparative Biological Activity: A Focus on Adrenergic Receptor Interactions

The biological activity of 4-(1-Aminoethyl)-3-methylphenol and its analogs is primarily mediated through their interaction with α- and β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a pivotal role in regulating a wide array of physiological processes, including cardiovascular function, smooth muscle contraction, and metabolism.

Structure-Activity Relationship (SAR) Insights

The seminal work by Leclerc et al. (1980) provides a quantitative framework for understanding the impact of aromatic substitution on the α-adrenergic activity of phenylethanolamine derivatives.[5][6] Their research, conducted on isolated rat aorta, allows for a comparative analysis of compounds structurally related to 4-(1-Aminoethyl)-3-methylphenol.

Key Analogs for Comparison:

To elucidate the role of the methyl and hydroxyl groups in 4-(1-Aminoethyl)-3-methylphenol, we will compare it with the following key analogs:

  • Phenylethanolamine: The unsubstituted parent compound.

  • Octopamine (4-hydroxy-phenylethanolamine): Contains a hydroxyl group at the para-position, serving as a baseline for the effect of the 4-OH group.

  • 3-Methyl-phenylethanolamine: Contains a methyl group at the meta-position, isolating the effect of this substitution.

  • Norepinephrine (3,4-dihydroxy-phenylethanolamine): The endogenous catecholamine, providing a benchmark for high-potency adrenergic agonism.

CompoundStructureSubstitution Patternα-Adrenergic Activity (pD2) on Rat Aorta[5][6]Relative Potency (vs. Norepinephrine)
4-(1-Aminoethyl)-3-methylphenol 4-OH, 3-CH3Data not available-
Norepinephrine 3,4-diOH6.821
α-(Aminomethyl)-3-methyl-4-hydroxybenzyl alcohol 4-OH, 3-CH35.82~0.1
Octopamine 4-OH5.30~0.03
Phenylethanolamine UnsubstitutedInactive-

Note: The pD2 value is the negative logarithm of the EC50 value, representing the concentration at which the compound produces 50% of its maximal effect. A higher pD2 value indicates greater potency.

Analysis of Structure-Activity Relationships:

From the available data, several key SAR principles emerge:

  • The Critical Role of the 4-Hydroxyl Group: The inactivity of phenylethanolamine highlights the essential nature of the para-hydroxyl group for α-adrenergic activity in this series.[5][6]

  • Enhancing Potency with a 3-Methyl Group: The introduction of a methyl group at the meta-position of octopamine to yield α-(aminomethyl)-3-methyl-4-hydroxybenzyl alcohol results in a significant increase in α-adrenergic potency (pD2 from 5.30 to 5.82).[5][6] This suggests that the 3-methyl group contributes favorably to the binding and/or activation of the α-adrenergic receptor.

  • Catechol Moiety for Maximal Activity: Despite the positive contribution of the 3-methyl group, the resulting compound is still approximately 10-fold less potent than norepinephrine.[5][6] This underscores the importance of the 3,4-dihydroxy (catechol) substitution pattern for maximal α-adrenergic agonism.

Experimental Protocols for Assessing Biological Activity

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activity of adrenergic agonists.

In Vitro Assay: α-Adrenergic Receptor Activity in Isolated Rat Aorta

This protocol is adapted from the methodology described by Leclerc et al. (1980) and is a classic functional assay for determining the potency and efficacy of α-adrenergic agonists.[5][6]

Objective: To determine the concentration-response relationship of test compounds on the contractility of isolated rat thoracic aorta, a tissue rich in α1-adrenergic receptors.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Ringer bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • Test compounds (e.g., 4-(1-Aminoethyl)-3-methylphenol and its analogs)

  • Norepinephrine (as a reference standard)

  • Phentolamine (as an α-adrenergic antagonist for validation)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Ringer solution.

    • Clean the aorta of adherent connective and fatty tissue.

    • Cut the aorta into helical strips (e.g., 20 mm long and 2 mm wide).

  • Experimental Setup:

    • Suspend the aortic strips in organ baths containing Krebs-Ringer solution at 37°C, continuously gassed with 95% O2 / 5% CO2.

    • Connect one end of the strip to a fixed support and the other to an isometric force transducer.

    • Apply an initial resting tension of 2 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Concentration-Response Curve Generation:

    • After equilibration, add the test compounds in a cumulative concentration-dependent manner.

    • Start with a low concentration and increase it stepwise (e.g., by half-log increments) once the response to the previous concentration has reached a plateau.

    • Record the contractile response (in grams of tension) for each concentration.

    • Construct a concentration-response curve by plotting the contractile response against the logarithm of the agonist concentration.

  • Data Analysis:

    • Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the concentration-response curve.

    • Express the potency as the pD2 value (-log EC50).

    • Determine the intrinsic activity (α) as the ratio of the maximal response of the test compound to the maximal response of norepinephrine.

Self-Validation: To ensure the observed contractile response is mediated by α-adrenergic receptors, perform a control experiment where the tissue is pre-incubated with a known α-adrenergic antagonist like phentolamine. The antagonist should produce a rightward shift in the concentration-response curve of the agonist, indicating competitive antagonism.

Visualization of Adrenergic Signaling and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.

Adrenergic_Signaling_Pathway cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_beta β-Adrenergic Receptor Signaling Agonist1 Agonist (e.g., Norepinephrine) Alpha1_R α1-Adrenergic Receptor Agonist1->Alpha1_R Binds Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction Agonist2 Agonist (e.g., Isoproterenol) Beta_R β-Adrenergic Receptor Agonist2->Beta_R Binds Gs Gs Protein Beta_R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Relaxation, Glycogenolysis) PKA->Response

Caption: Simplified signaling pathways of α1 and β-adrenergic receptors.

Experimental_Workflow start Start tissue_prep Tissue Preparation (Rat Thoracic Aorta) start->tissue_prep setup Experimental Setup (Organ Bath with Transducer) tissue_prep->setup equilibration Equilibration (60 min with washes) setup->equilibration crc Cumulative Concentration- Response Curve Generation equilibration->crc data_analysis Data Analysis (pD2 and Intrinsic Activity) crc->data_analysis validation Validation with Antagonist (Phentolamine) data_analysis->validation end End validation->end

Caption: Workflow for the in vitro isolated rat aorta assay.

Conclusion

The biological activity of 4-(1-Aminoethyl)-3-methylphenol and its analogs is a compelling area of study for understanding the nuances of adrenergic receptor pharmacology. Based on the structure-activity relationships derived from closely related compounds, it is evident that the 3-methyl, 4-hydroxyl substitution pattern confers a moderate level of α-adrenergic agonist activity. The provided experimental protocols offer a robust framework for researchers to further investigate the pharmacological profile of these compounds, including their activity at β-adrenergic receptors and their potential for receptor subtype selectivity. Future studies that directly compare a comprehensive series of these analogs will be invaluable in refining our understanding of the molecular determinants of adrenergic agonism and in guiding the development of novel therapeutic agents.

References

  • Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744.
  • Structure Activity Relationship - Adrenergic Drugs - Pharmacy 180. (n.d.). Retrieved from [Link]

  • Manzini, S., & Manzini, S. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(7 Pt 2), 245S–251S.
  • JoVE. (2023, September 22). Adrenergic Agonists: Chemistry and Structure-Activity Relationship. Retrieved from [Link]

  • Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among.alpha.-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-744.
  • Ruffolo, R. R., Jr, & Waddell, J. E. (1982). Receptor interactions of imidazolines: alpha-adrenoreceptors of rat and rabbit aorta. Journal of Pharmacology and Experimental Therapeutics, 222(1), 29–36.
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  • Misu, Y., et al. (1988). Presynaptic alpha 2-adrenoceptors exclusively sensitive to agonists of phenylethylamine structure on the sympathetic nerves of the human gall bladder artery. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(3), 262–266.
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  • Simões, M. M. Q., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 113.
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  • Khan, I., et al. (2024). Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury. RSC Medicinal Chemistry.
  • In Silico, Synthesis, In Vitro and In Vivo Evaluation of 4-((2-aminothiazol-4-yl) amino)
  • Li, S., et al. (2016). Physical Properties and Effect in a Battery of Safety Pharmacology Models for Three Structurally Distinct Enteric Polymers Employed as Spray-Dried Dispersion Carriers. Frontiers in Pharmacology, 7, 381.
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Validation

A Comparative Guide to the Reactivity of 4-(1-Aminoethyl)-3-methylphenol versus 4-Aminophenol

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-(1-Aminoethyl)-3-methylphenol and the well-characterized 4-aminophenol. Designed for researchers, scientists, and professionals in dru...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-(1-Aminoethyl)-3-methylphenol and the well-characterized 4-aminophenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that dictate the reactivity of these molecules, supported by established chemical principles and illustrative experimental protocols. Our analysis focuses on key reaction classes relevant to synthetic chemistry and pharmaceutical development, including electrophilic aromatic substitution, oxidation, and N-acylation.

Introduction: Structural Overview

At first glance, 4-(1-Aminoethyl)-3-methylphenol and 4-aminophenol share a common phenolic backbone, suggesting similar chemical properties. However, the additional substituents on 4-(1-Aminoethyl)-3-methylphenol introduce significant electronic and steric differences that profoundly influence its reactivity. 4-Aminophenol is a bifunctional molecule with hydroxyl and amino groups in a para arrangement, making it a staple intermediate in the synthesis of pharmaceuticals like paracetamol.[1][2] 4-(1-Aminoethyl)-3-methylphenol is a more complex derivative, featuring a methyl group ortho to the hydroxyl group and a 1-aminoethyl substituent para to it.

Structures cluster_0 4-Aminophenol cluster_1 4-(1-Aminoethyl)-3-methylphenol 4-aminophenol 4-aminoethyl-3-methylphenol

Caption: Chemical structures of 4-aminophenol and 4-(1-Aminoethyl)-3-methylphenol.

Analysis of Structural and Electronic Effects

The reactivity of an aromatic ring is governed by the electronic properties of its substituents, which can be broadly categorized into inductive and resonance effects.[3]

  • Inductive Effects are transmitted through sigma (σ) bonds and are related to the electronegativity of the atoms.

  • Resonance Effects involve the delocalization of pi (π) electrons or lone pairs through the π system of the ring.[3]

Both the hydroxyl (-OH) and amino (-NH2) groups are strong electron-donating groups (EDGs) primarily through resonance, which activates the aromatic ring towards electrophilic attack.[3][4] These groups increase the electron density at the ortho and para positions. Alkyl groups, like methyl (-CH3), are weak electron-donating groups through induction.

Table 1: Comparison of Substituent Effects

Feature4-Aminophenol4-(1-Aminoethyl)-3-methylphenolImpact on Reactivity
Substituents -OH, -NH2-OH, -CH3, -CH(CH3)NH2Both molecules are highly activated towards electrophilic substitution.
Electronic Effects Strong resonance donation from -OH and -NH2.[3]Strong resonance donation from -OH and the amino moiety, plus inductive donation from -CH3 and the ethyl group.The cumulative electron-donating effect is stronger in 4-(1-Aminoethyl)-3-methylphenol, suggesting a potentially more nucleophilic aromatic ring.
Steric Hindrance Relatively low. The positions ortho to the -OH and -NH2 groups are accessible.High. The 1-aminoethyl group is significantly bulkier than a simple amino group. The methyl group further crowds the positions ortho to the hydroxyl group.Steric hindrance is a major differentiating factor, likely limiting the accessibility of electrophiles to the aromatic ring and the amino group of 4-(1-Aminoethyl)-3-methylphenol.[5][6]

Comparative Reactivity

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are dictated by the substituents present.

Hypothesis: While 4-(1-Aminoethyl)-3-methylphenol is more electronically activated due to a greater number of electron-donating groups, 4-aminophenol is expected to be more reactive in practice towards many electrophiles due to significantly lower steric hindrance.

Rationale: In 4-aminophenol, the positions ortho to the powerful activating hydroxyl and amino groups are sterically accessible. In contrast, for 4-(1-Aminoethyl)-3-methylphenol:

  • The position between the -OH and -CH(CH3)NH2 groups is highly hindered.

  • The positions ortho to the hydroxyl group are sterically encumbered by the adjacent methyl and aminoethyl groups.

  • The bulky 1-aminoethyl group will sterically shield the adjacent positions on the ring.[5][6]

The directing effects of the substituents in 4-(1-Aminoethyl)-3-methylphenol are cooperative, all directing to the same positions (ortho and para relative to themselves). However, steric hindrance will likely be the dominant factor, favoring substitution at the least hindered available position.

EAS_Directing_Effects cluster_0 4-Aminophenol Reactivity cluster_1 4-(1-Aminoethyl)-3-methylphenol Reactivity a 4-Aminophenol (Highly Activated) a_pos Ortho/Para positions (Accessible) a->a_pos E+ attack a_prod Major Products Formed a_pos->a_prod Fast Reaction b 4-(1-Aminoethyl)-3-methylphenol (Very Highly Activated Electronically) b_pos Ortho/Para positions (Sterically Hindered) b->b_pos E+ attack b_prod Minor or No Reaction b_pos->b_prod Slow Reaction

Caption: Logical workflow for electrophilic aromatic substitution reactivity.

Experimental Protocol: Bromination of Phenols This protocol provides a method to compare the relative rates of bromination.

  • Preparation: Prepare equimolar solutions (e.g., 0.1 M) of 4-aminophenol and 4-(1-Aminoethyl)-3-methylphenol in a suitable solvent (e.g., ethanol). Prepare a 0.1 M solution of bromine in the same solvent.

  • Reaction: In separate flasks, add a defined volume of each phenol solution. At time zero, add an equimolar amount of the bromine solution to each flask while stirring at room temperature.

  • Monitoring: Monitor the disappearance of the bromine color over time. A faster disappearance indicates a more reactive substrate. For a more quantitative analysis, aliquots can be taken at various time points, quenched (e.g., with sodium thiosulfate), and analyzed by HPLC or GC-MS to determine the extent of reaction.

  • Causality: The choice of a relatively mild electrophile like bromine allows for the differentiation of reactivity based on the electronic and steric properties of the substrates. The expected outcome is a faster reaction for 4-aminophenol due to better accessibility of the reactive sites.

Oxidation

Phenols, especially those with electron-donating groups like an amino group, are susceptible to oxidation.[7] The reaction can proceed through various mechanisms, often involving the formation of phenoxyl radicals.[7] Oxidation can lead to the formation of quinones or complex polymerization products.[8][9]

Hypothesis: 4-(1-Aminoethyl)-3-methylphenol is likely more susceptible to oxidation than 4-aminophenol.

Rationale: The additional electron-donating alkyl groups (-CH3 and the ethyl part of the aminoethyl group) on 4-(1-Aminoethyl)-3-methylphenol increase the electron density of the aromatic ring, making it easier to remove an electron (i.e., lower oxidation potential). Studies on substituted phenols have shown that electron-donating groups can facilitate oxidation.[10]

Experimental Protocol: Oxidation with Ferric Chloride A simple qualitative test can be used to compare the ease of oxidation.

  • Preparation: Prepare dilute aqueous or ethanolic solutions (e.g., 1% w/v) of both compounds. Prepare a 1% aqueous solution of ferric chloride (FeCl3).

  • Reaction: To each of the phenol solutions, add a few drops of the ferric chloride solution.

  • Observation: Observe any color changes. Phenols often form colored complexes with FeCl3, and a more rapid and intense color change (often to purple, green, or brown) can indicate a more facile oxidation process. 4-Aminophenol is known to turn violet when exposed to light and readily oxidizes.[11] The more electron-rich 4-(1-Aminoethyl)-3-methylphenol is expected to show an even more pronounced and rapid color change.

N-Acylation

N-acylation is the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide.[12][13] This reaction is fundamental in peptide synthesis and for the protection of amino groups.

Hypothesis: The amino group of 4-aminophenol will undergo N-acylation more readily than the amino group of 4-(1-Aminoethyl)-3-methylphenol.

Rationale: The reactivity in N-acylation depends on the nucleophilicity and steric accessibility of the amino group's lone pair of electrons.

  • Nucleophilicity: The lone pair on the nitrogen of 4-aminophenol is delocalized into the aromatic ring, which reduces its nucleophilicity compared to an aliphatic amine.[14] The amino group in 4-(1-Aminoethyl)-3-methylphenol is attached to a secondary carbon, making it a primary amine, but the electronic environment is similar.

  • Steric Hindrance: This is the key differentiator. The 1-aminoethyl group is significantly more sterically hindered than the simple amino group of 4-aminophenol. The approach of the acylating agent to the nitrogen lone pair will be impeded by the adjacent methyl group on the ethyl chain and the methyl group on the aromatic ring. Primary amines are generally more reactive in acylation than more sterically crowded amines.[15]

Experimental Protocol: N-Acetylation with Acetic Anhydride

  • Preparation: In separate round-bottom flasks, dissolve equimolar amounts of 4-aminophenol and 4-(1-Aminoethyl)-3-methylphenol in a suitable solvent such as pyridine or a mixture of water and a base like sodium bicarbonate.

  • Reaction: Cool the solutions in an ice bath. Slowly add one equivalent of acetic anhydride to each flask with stirring.

  • Work-up and Analysis: Allow the reactions to proceed for a set amount of time (e.g., 30 minutes). Then, quench the reaction by adding water. The product can be extracted with an organic solvent (e.g., ethyl acetate). The yield of the resulting amide (for 4-aminophenol, this is paracetamol) can be determined after purification (e.g., by recrystallization or chromatography) and weighing. A higher yield for the 4-aminophenol reaction within the same timeframe would confirm its higher reactivity.

Summary and Conclusion

The reactivity of 4-(1-Aminoethyl)-3-methylphenol and 4-aminophenol is a classic case study in the interplay between electronic and steric effects. While the cumulative electronic activation is higher in 4-(1-Aminoethyl)-3-methylphenol, its reactivity is significantly tempered by steric hindrance.

Table 2: Summary of Predicted Reactivity

Reaction TypePredicted More Reactive CompoundPrimary Reason
Electrophilic Aromatic Substitution 4-AminophenolLower steric hindrance allows easier access for the electrophile.[5][6]
Oxidation 4-(1-Aminoethyl)-3-methylphenolIncreased electron density from additional alkyl groups lowers the oxidation potential.[10]
N-Acylation 4-AminophenolThe amino group is less sterically hindered, making it a more accessible nucleophile.[15]

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  • Aminophenol – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Which compound is more reactive towards acetylation, 4-aminophenol or 4-aminocyclohexanol? Chemistry Stack Exchange. Available at: [Link]

  • In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino? ResearchGate. Available at: [Link]

Sources

Comparative

Spectroscopic and Analytical Comparison of 4-(1-Aminoethyl)-3-methylphenol Isomers: A Guide to Absolute Configuration and Enantiopurity

Introduction In the development of targeted therapeutics, the stereochemistry of a drug candidate dictates its pharmacological efficacy, off-target toxicity, and pharmacokinetic profile.[1] is a chiral compound featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of targeted therapeutics, the stereochemistry of a drug candidate dictates its pharmacological efficacy, off-target toxicity, and pharmacokinetic profile.[1] is a chiral compound featuring a stereogenic center at the benzylic position (C1 of the ethyl group). Distinguishing between its (R) and (S) enantiomers requires robust, orthogonal analytical techniques.

As a Senior Application Scientist, I approach stereochemical validation not as a single experiment, but as a self-validating system. Relying on a single line of evidence can lead to catastrophic late-stage development failures. This guide objectively compares three field-proven methodologies—Vibrational Circular Dichroism (VCD), NMR via Mosher’s Derivatization, and Chiral HPLC—detailing the causality behind the experimental choices and providing self-validating protocols for each.

Methodology 1: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. For 4-(1-aminoethyl)-3-methylphenol, the chiral center induces distinct vibrational coupling between the primary amine (-NH₂), the methyl group (-CH₃), and the aromatic ring. Because enantiomers yield mirror-image VCD spectra, comparing the experimental data to Density Functional Theory (DFT) calculations allows for the unambiguous, direct assignment of [2].

Diagram: VCD Workflow

VCD_Workflow A Chiral Sample (Unknown Config) B IR / VCD Measurement (Experimental Spectra) A->B C DFT Calculations (Theoretical Spectra of R/S) A->C Build 3D Model D Spectral Comparison (Overlay & Correlation) B->D C->D E Absolute Configuration Assigned D->E

Workflow for assigning absolute configuration using VCD and DFT calculations.

Self-Validating Protocol
  • Sample Preparation : Dissolve 15 mg of the 4-(1-aminoethyl)-3-methylphenol sample in 200 µL of CDCl₃. Causality: Deuterated solvents are mandatory to prevent the solvent's IR absorption bands from masking the critical N-H and C-H stretching frequencies of the sample.

  • System Validation (Control) : Measure the VCD spectrum of a racemic mixture of the compound. Self-Validation: The racemate must yield a flat VCD signal (zero-baseline). This confirms the absence of instrumental artifacts or baseline drift.

  • Data Acquisition : Acquire the IR and VCD spectra of the pure enantiomer using a VCD spectrometer (typically 4–8 hours of scanning to achieve an optimal signal-to-noise ratio).

  • Computational Modeling : Perform DFT calculations (e.g., at the B3LYP/6-31G* level) to generate the theoretical IR and VCD spectra for the (R)-enantiomer.

  • Correlation : Overlay the experimental and calculated spectra. A positive correlation of major vibrational bands confirms the (R) configuration; a mirror-image correlation assigns the (S) configuration.

Methodology 2: NMR Spectroscopy via Mosher's Amide Derivatization

While VCD relies on computational modeling, [3] utilizes chemical derivatization to create a predictable anisotropic shielding environment. By reacting the primary amine of 4-(1-aminoethyl)-3-methylphenol with α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), the enantiomers are converted into diastereomeric amides. The spatial arrangement of the MTPA phenyl ring shields specific protons on the amine, causing predictable chemical shift differences (Δδ^SR) in the ¹H NMR spectrum.

Diagram: Mosher's Method Logic

Moshers_Method A Unknown Amine (e.g., R-enantiomer) B React with (S)-MTPA-Cl A->B C React with (R)-MTPA-Cl A->C D (R,S)-Diastereomer B->D E (R,R)-Diastereomer C->E F 1H / 19F NMR Analysis Calculate Δδ(SR) D->F E->F G Determine Spatial Arrangement Assign Absolute Configuration F->G

Logic pathway for Mosher's method derivatization and NMR analysis.

Self-Validating Protocol
  • Derivatization : Aliquot 5 mg of the unknown amine into two separate dry NMR tubes. To Tube 1, add (S)-MTPA-Cl, anhydrous CDCl₃, and a non-nucleophilic base (e.g., pyridine-d₅). To Tube 2, add (R)-MTPA-Cl.

  • Reaction Validation (Control) : Monitor the reaction via ¹⁹F NMR. Self-Validation: The presence of a single, sharp ¹⁹F signal for the CF₃ group in each tube confirms 100% conversion. Incomplete conversion can trigger kinetic resolution, which skews the diastereomeric ratio and invalidates the stereochemical assignment.

  • Data Acquisition : Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA amide and (S)-MTPA amide.

  • Δδ^SR Calculation : Map the chemical shifts (δ) for the protons of the 1-aminoethyl methyl group and the aromatic protons. Calculate Δδ^SR = δ_S - δ_R.

  • Configuration Assignment : Apply the Mosher model. Protons with positive Δδ^SR values are positioned on the right side of the MTPA plane, while negative values are on the left, revealing the absolute stereochemistry of the chiral center.

Methodology 3: Chiral HPLC with UV/CD Detection

While VCD and NMR are unparalleled for establishing absolute configuration, Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for high-throughput quantification of enantiomeric excess (ee%). Using a chiral stationary phase (CSP), transient diastereomeric interactions between the CSP and the enantiomers result in differential retention times.

Self-Validating Protocol
  • System Preparation : Equilibrate a chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) CSP) with a mobile phase of Hexane/Isopropanol (90:10) containing 0.1% diethylamine. Causality: The basic diethylamine additive is critical. It masks the residual silanols on the silica support, suppressing severe peak tailing caused by the basic amine and acidic phenol groups of the analyte.

  • System Suitability (Control) : Inject a racemic standard of 4-(1-aminoethyl)-3-methylphenol. Self-Validation: Adjust flow rate and temperature until baseline resolution (Resolution factor, R_s > 1.5) is achieved between the (R) and (S) peaks. If the racemate cannot be resolved, the system cannot be trusted to analyze the unknown.

  • Sample Analysis : Inject the unknown sample.

  • Quantification : Integrate the peak areas to calculate the enantiomeric excess (ee%).

Comparative Data Presentation

To select the appropriate analytical strategy, researchers must balance sample availability, time, and the specific data required (configuration vs. purity). The table below summarizes the quantitative and operational parameters of the three methodologies.

ParameterVibrational Circular Dichroism (VCD)Mosher’s Method (NMR)Chiral HPLC (UV/CD)
Primary Utility Absolute ConfigurationAbsolute Config. & PurityEnantiomeric Excess (ee%)
Sample Requirement 10–20 mg~5 mg per derivatization< 1 mg
Analysis Time 4–12 hours (plus DFT time)2–4 hours15–30 minutes
Destructive? No (Sample recoverable)Yes (Covalent derivatization)No (If fraction collected)
Direct vs. Indirect Direct measurementIndirect (Diastereomer proxy)Direct separation
Self-Validation Mechanism Racemate zero-baseline check¹⁹F NMR conversion checkRacemate baseline resolution ( Rs​>1.5 )

References

  • Title: 4-(1-Aminoethyl)-3-methylphenol | C9H13NO | CID 55282608 Source: PubChem URL: [Link]

  • Title: The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy Source: PubMed (Chemical Society Reviews) URL: [Link]

  • Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Source: Nature Protocols URL: [Link]

Sources

Validation

Cross-Validation of Analytical Methods for 4-(1-Aminoethyl)-3-methylphenol: A Comparative Guide

The quantification and impurity profiling of amphoteric pharmaceutical intermediates present unique chromatographic challenges. 4-(1-Aminoethyl)-3-methylphenol (AEMP) is a prime example of such a compound[1].

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Author: BenchChem Technical Support Team. Date: March 2026

The quantification and impurity profiling of amphoteric pharmaceutical intermediates present unique chromatographic challenges. 4-(1-Aminoethyl)-3-methylphenol (AEMP) is a prime example of such a compound[1]. Featuring both an acidic phenolic hydroxyl group and a basic 1-aminoethyl moiety, AEMP exhibits complex zwitterionic behavior depending on the pH of the mobile phase.

This guide provides a comprehensive, objective comparison of analytical methodologies for AEMP, culminating in a step-by-step cross-validation protocol. By transitioning from legacy ion-pairing techniques to modern Mixed-Mode UPLC and orthogonal HILIC-MS/MS, analytical scientists can achieve superior resolution, mass spectrometry (MS) compatibility, and regulatory compliance under the latest ICH Q2(R2) guidelines[2].

The Analytical Challenge & Methodological Causality

To design a robust analytical method, one must first understand the physicochemical causality dictating the analyte's behavior.

AEMP possesses two ionizable groups:

  • Phenolic -OH: pKa 9.5

  • Aliphatic Amine (-NH 2​ ): pKa 9.0

At a typical reversed-phase (RP) mobile phase pH of 2.5 to 3.0 (e.g., using 0.1% Formic Acid), the phenol is neutral, but the amine is fully protonated (-NH 3+​ ). This renders the molecule highly polar.

  • The Problem with Standard C18: Highly polar, protonated amines exhibit poor retention on standard C18 stationary phases. Furthermore, secondary interactions between the protonated amine and residual unendcapped silanols on the silica support lead to severe peak tailing.

  • The Legacy Solution (Ion-Pairing): Historically, alkyl sulfonates (e.g., sodium hexanesulfonate) were added to the mobile phase to form a neutral, hydrophobic ion-pair with the amine, increasing retention. However, ion-pairing reagents are notoriously incompatible with MS detectors, causing severe ion suppression and permanent system contamination.

The Modern Alternatives

To achieve both retention and MS compatibility, we compare two advanced alternatives against the legacy method:

  • HILIC-MS/MS (Alternative 1): Hydrophilic Interaction Liquid Chromatography utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. It retains polar amines excellently and enhances MS electrospray ionization (ESI) efficiency.

  • Mixed-Mode UPLC-PDA (The Champion Method): Mixed-mode columns combine reversed-phase hydrophobicity with weak cation-exchange (WCX) properties. The cation-exchange mechanism strongly retains the protonated amine of AEMP without requiring ion-pairing reagents, while the reversed-phase characteristics separate structurally similar hydrophobic impurities.

DecisionTree A Target: 4-(1-Aminoethyl)-3-methylphenol (Amphoteric, Polar) B Standard C18 RP-HPLC (Low pH) A->B C Poor Retention & Peak Tailing (Due to protonated amine) B->C D Add Ion-Pairing Reagent (e.g., Hexanesulfonate) C->D Legacy Fix F HILIC Chromatography C->F Orthogonal Fix H Mixed-Mode UPLC (RP/Cation-Exchange) C->H Champion Method E Good UV Retention, but MS Incompatible D->E G Good MS Compatibility, but Solvent Mismatch F->G I Optimal Retention, Peak Shape, & MS Compatibility H->I

Analytical Strategy Decision Tree for Amphoteric Phenolic Amines.

Comparative Performance Data

Before initiating a formal cross-validation, the foundational chromatographic performance of the three methods must be evaluated. Table 1 summarizes the system suitability results for AEMP.

Table 1: Chromatographic Performance Comparison for AEMP

ParameterLegacy RP-HPLC (Ion-Pairing)HILIC-MS/MS (Alternative)Mixed-Mode UPLC (Champion)
Column C18 (150 x 4.6 mm, 5 µm)Amide (100 x 2.1 mm, 1.7 µm)RP/WCX (100 x 2.1 mm, 1.7 µm)
Mobile Phase Buffer (Hexanesulfonate) / ACN10mM NH 4​ Ac (pH 5.8) / ACN0.1% Formic Acid / ACN
Retention Factor ( k ) 4.23.85.5
Peak Asymmetry ( As​ ) 1.45 (Moderate tailing)1.15 (Good)1.05 (Excellent)
Theoretical Plates ( N ) ~8,500~15,000~22,000
MS Compatibility No (Ion Suppression)Yes (High Sensitivity)Yes (High Sensitivity)

Cross-Validation Strategy & Workflow

Cross-validation is required when replacing an established analytical procedure with a new one to demonstrate that the two methods yield statistically equivalent results[2].

The following workflow illustrates the ICH Q2(R2) compliant cross-validation process between the Champion (Mixed-Mode UPLC) and Orthogonal (HILIC-MS/MS) methods.

CrossValidation Start Method Transfer & Cross-Validation Sub1 Mixed-Mode UPLC (Test Method) Start->Sub1 Sub2 HILIC-MS/MS (Orthogonal Method) Start->Sub2 Param1 Linearity & Range (ICH Q2(R2)) Sub1->Param1 Param2 Accuracy & Recovery (Spike Studies) Sub1->Param2 Param3 Precision (Repeatability) Sub1->Param3 Sub2->Param1 Sub2->Param2 Sub2->Param3 Eval Statistical Equivalence (Two-One-Sided t-Test) Param1->Eval Param2->Eval Param3->Eval

ICH Q2(R2) Compliant Cross-Validation Workflow for Analytical Methods.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every analytical run must incorporate a System Suitability Test (SST) . The SST acts as a self-validating mechanism; if the system fails the SST criteria, the run is aborted, preventing the generation of invalid data[3].

Step 1: Preparation of Solutions
  • Diluent: Methanol:Water (50:50, v/v). Causality: Matches the initial gradient conditions to prevent solvent-mismatch peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of AEMP reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

Step 2: System Suitability Testing (SST) Protocol

Before executing the validation parameters, inject the Working Standard (100 µg/mL) in six replicates.

  • Acceptance Criteria:

    • Retention Time %RSD 1.0%

    • Peak Area %RSD 2.0%

    • Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 10,000

Step 3: Execution of ICH Q2(R2) Validation Parameters

Both the Mixed-Mode UPLC and HILIC-MS/MS methods must undergo the following parallel execution:

  • Linearity & Range: Prepare a calibration curve across 5 concentration levels (e.g., 50%, 75%, 100%, 125%, and 150% of the target concentration). Inject each level in triplicate. Plot Peak Area vs. Concentration. Requirement: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Spike known amounts of AEMP API into a synthetic placebo matrix at three levels (80%, 100%, 120%). Prepare three preparations per level (total 9 determinations). Requirement: Mean recovery must be between 98.0% and 102.0%[4].

  • Precision (Repeatability): Prepare six independent sample preparations at the 100% test concentration. Analyze each preparation. Requirement: %RSD of the assay results 2.0%.

Cross-Validation Results

The quantitative data obtained from the parallel execution of the protocols are summarized in Table 2.

Table 2: ICH Q2(R2) Cross-Validation Results for AEMP

Validation ParameterMixed-Mode UPLC-PDA (Champion)HILIC-MS/MS (Orthogonal)Acceptance Criteria (ICH)
Linearity Range 10 - 150 µg/mL0.1 - 50 µg/mLFit for intended purpose
Correlation Coefficient ( R2 ) 0.99980.9992 0.999
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.01 µg/mL / 0.03 µg/mLSignal-to-Noise 3 / 10
Accuracy (Mean % Recovery) 99.8%100.4%98.0% - 102.0%
Precision (%RSD, n=6) 0.85%1.62% 2.0%
Intermediate Precision (%RSD) 1.10%1.85% 2.0%
Statistical Equivalence Evaluation

To finalize the cross-validation, a Two One-Sided t-Test (TOST) was applied to the Accuracy and Precision data sets of both methods. The 90% confidence interval of the difference between the means fell entirely within the predefined equivalence margin ( ± 2.0%), confirming that the Mixed-Mode UPLC method is statistically equivalent in accuracy to the highly sensitive HILIC-MS/MS method, while offering superior precision (%RSD 0.85% vs 1.62%).

Conclusion

The cross-validation of analytical methods for amphoteric compounds like 4-(1-Aminoethyl)-3-methylphenol requires a deep understanding of molecular ionization and stationary phase chemistry.

While legacy ion-pairing methods force a compromise between retention and MS compatibility, this guide demonstrates that Mixed-Mode UPLC serves as the optimal champion method. It provides the robust retention of a cation-exchange mechanism with the peak efficiency of reversed-phase chromatography. When cross-validated against an orthogonal HILIC-MS/MS method, the Mixed-Mode approach easily satisfies all ICH Q2(R2) requirements for linearity, accuracy, and precision, proving itself as a self-validating, highly trustworthy system for routine pharmaceutical analysis.

References

  • PubChem Database. "4-(1-Aminoethyl)-3-methylphenol | C9H13NO | CID 55282608". National Center for Biotechnology Information. Available at:[Link][1]

  • European Medicines Agency (EMA) / ICH. "ICH guideline Q2(R2) on validation of analytical procedures". March 31, 2022. Available at:[Link][5]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". November 30, 2023. Available at:[Link][2]

  • International Journal of Medicine and Health Sciences (IJMHSI). "Analytical Method Development And Validation Of Acetaminophen, Caffeine, Phenylephrine Hydrochloride And Dextromethorphan". February 15, 2013. Available at:[Link][4]

  • Research Journal of Pharmacy and Technology. "Liquid Chromatographic Method Development and Validation for the Simultaneous Determination of Phenylephrine Hydrochloride, Paracetamol, Caffeine and Diphenhydramine Hydrochloride in Pure and Formulations". December 24, 2021. Available at:[Link]

  • International Journal of Research in Pharmacy and Chemistry (IJRPC). "DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF PHENYLEPHRINE AND KETOROLAC IN PHARMACEUTICAL DOSAGE FORMS". Available at:[Link][3]

Sources

Comparative

A Comparative Guide to the Kinetic Studies of Reactions Involving 4-(1-Aminoethyl)-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction to the Reactivity of 4-(1-Aminoethyl)-3-methylphenol 4-(1-Aminoethyl)-3-methylphenol is a substituted aminophenol derivative of interest in pha...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Reactivity of 4-(1-Aminoethyl)-3-methylphenol

4-(1-Aminoethyl)-3-methylphenol is a substituted aminophenol derivative of interest in pharmaceutical and chemical research due to its structural motifs. The molecule possesses three key reactive sites: a primary aliphatic amine, a phenolic hydroxyl group, and an activated aromatic ring. The interplay of these functional groups dictates its reactivity profile. The amino group is a primary site for nucleophilic reactions such as acylation and alkylation, while the hydroxyl group can undergo O-alkylation and other modifications. The aromatic ring, activated by both the hydroxyl and methyl groups, is susceptible to electrophilic substitution.

Understanding the kinetics of reactions at these sites is crucial for several reasons:

  • Drug Design and Development: The rate of covalent bond formation with a biological target is a critical parameter for covalent inhibitors.

  • Prodrug Strategy: The rate of cleavage of a promoiety can be designed for controlled drug release.

  • Process Chemistry: Optimizing reaction conditions for the synthesis of derivatives requires a thorough understanding of reaction rates.

This guide will comparatively analyze the kinetics of key reactions involving the functional groups present in 4-(1-Aminoethyl)-3-methylphenol, drawing upon data from related molecules to predict and guide experimental design.

Comparative Kinetic Data for Reactions of Aminophenol Derivatives

To provide a baseline for understanding the reactivity of 4-(1-Aminoethyl)-3-methylphenol, this section presents kinetic data for key reactions of analogous compounds.

N-Acylation of Aminophenols

N-acylation is a fundamental reaction for the amino group. The rate of this reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the acylating agent. In the context of aminophenols, the electronic nature of the aromatic ring and the position of the hydroxyl group can modulate the reactivity of the amino group.

Aminophenol DerivativeAcylating AgentSecond-Order Rate Constant (k₂) (M⁻¹min⁻¹)Solvent/ConditionsReference
p-AminophenolAcetic Anhydride1.95Water, 108 °C
2-AminophenolVinyl Acetate- (74.6% conversion in 10h)THF, 60 °C, Novozym 435

Note: Direct rate constants for all systems are not always published; conversion rates provide a qualitative comparison of reactivity.

The data suggests that the acylation of aminophenols is a facile process, and the choice of solvent and catalyst can significantly influence the reaction rate and selectivity. For 4-(1-Aminoethyl)-3-methylphenol, the aliphatic primary amine is expected to be more nucleophilic and less sterically hindered than an aromatic amine, likely leading to faster acylation rates.

Schiff Base Formation

The reaction of the primary amine with an aldehyde or ketone to form a Schiff base (imine) is a reversible reaction often catalyzed by acid or base. The rate-determining step is typically the dehydration of the carbinolamine intermediate.

AmineCarbonyl CompoundpHObservationsReference
3-AminophenolBenzaldehyde- (Methanol, reflux)Precipitate formed after 1 hour
Various AminophenolsTrimethinium salts- (Triethylamine, EtOH, reflux)Efficient synthesis of Schiff bases

The synthesis of Schiff bases from aminophenols is a well-established reaction. The kinetics are highly dependent on the pH of the medium, as protonation of the amine reduces its nucleophilicity. For 4-(1-Aminoethyl)-3-methylphenol, the reaction would proceed readily with various aldehydes and ketones.

O-Alkylation of Phenols

The phenolic hydroxyl group can be alkylated under basic conditions. The phenoxide ion, being a potent nucleophile, attacks an alkyl halide or other electrophile. The rate is influenced by the acidity of the phenol and the nature of the alkylating agent and solvent.

Phenol DerivativeAlkylating AgentBaseSolventObservationsReference
Substituted Phenols2-ChloroethanolK₂CO₃/Na₂CO₃MethanolModerate to excellent yields at room temperature
m-Cresolα-Methylstyrenep-Toluenesulfonic acid-Studied in the range of 60-160 °C

The electron-donating methyl group on the aromatic ring of 4-(1-Aminoethyl)-3-methylphenol is expected to slightly decrease the acidity of the phenolic proton compared to unsubstituted phenol, which could influence the rate of phenoxide formation and subsequent O-alkylation.

Electrophilic Aromatic Substitution

The hydroxyl and methyl groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution. The combined effect of these groups in 4-(1-Aminoethyl)-3-methylphenol will strongly activate the ring towards electrophiles.

Aromatic CompoundReactionReagents and ConditionsRelative ReactivityReference
BenzeneNitrationconc. HNO₃, conc. H₂SO₄, 50-60 °CBaseline
Toluene (Methylbenzene)Nitrationconc. HNO₃, conc. H₂SO₄, 30 °CMore reactive than benzene
PhenolNitrationdilute HNO₃, 20 °CMuch more reactive than benzene

Based on these comparisons, 4-(1-Aminoethyl)-3-methylphenol is expected to be highly reactive towards electrophilic substitution, likely requiring milder conditions than benzene or toluene to achieve selective substitution. The primary sites of attack would be ortho and para to the powerful hydroxyl directing group.

Experimental Protocols for Kinetic Studies

To facilitate the direct kinetic analysis of 4-(1-Aminoethyl)-3-methylphenol, the following detailed experimental protocols are provided. These are designed to be self-validating and can be adapted for various reaction types.

General Workflow for a Kinetic Study

The following diagram illustrates a generalized workflow for conducting a kinetic study.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Analyte, Reagent) thermo Thermostat Spectrophotometer and Solutions prep_reagents->thermo initiate Initiate Reaction (Mix Reagents in Cuvette) thermo->initiate t = 0 monitor Monitor Reaction (e.g., Absorbance vs. Time) initiate->monitor plot Plot Data (e.g., ln(A) vs. Time) monitor->plot calc Calculate Rate Constant (k) plot->calc

Caption: A generalized workflow for a kinetic study using UV-Vis spectrophotometry.

Protocol 1: Kinetics of N-Acylation using UV-Vis Spectrophotometry

This method is suitable for monitoring the acylation of the amino group, assuming a change in the UV-Vis spectrum upon conversion of the aminophenol to the corresponding amide.

Objective: To determine the second-order rate constant for the reaction of 4-(1-Aminoethyl)-3-methylphenol with an acylating agent (e.g., acetic anhydride).

Materials:

  • 4-(1-Aminoethyl)-3-methylphenol

  • Acetic anhydride

  • A suitable solvent (e.g., acetonitrile, ensuring no reaction with the reagents)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-(1-Aminoethyl)-3-methylphenol in the chosen solvent (e.g., 1 mM).

    • Prepare a series of stock solutions of acetic anhydride in the same solvent at higher concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM). This will establish pseudo-first-order conditions.

  • Determination of Analytical Wavelength (λ_max):

    • Record the UV-Vis spectrum of the starting material (4-(1-Aminoethyl)-3-methylphenol) and the expected product (N-acetylated derivative, if available, or after the reaction has gone to completion) to identify a wavelength where there is a significant change in absorbance.

  • Kinetic Run:

    • Set the spectrophotometer to kinetics mode, monitoring the absorbance at the chosen λ_max.

    • Equilibrate the cuvette containing the 4-(1-Aminoethyl)-3-methylphenol solution (e.g., 2 mL of 0.05 mM) in the thermostatted cell holder to the desired temperature (e.g., 25 °C).

    • Initiate the reaction by adding a small volume of the acetic anhydride stock solution (e.g., 20 µL of 50 mM to achieve a final concentration of 0.5 mM). Quickly mix the solution.

    • Immediately start recording the absorbance as a function of time until the reaction is complete (i.e., the absorbance value plateaus).

  • Data Analysis:

    • Under pseudo-first-order conditions ([Acetic Anhydride] >> [4-(1-Aminoethyl)-3-methylphenol]), the reaction follows first-order kinetics with respect to the aminophenol.

    • The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t)

    • Repeat the experiment with different concentrations of acetic anhydride.

    • Plot k_obs versus the concentration of acetic anhydride. The slope of this line will be the second-order rate constant (k₂).

Protocol 2: Kinetics of Schiff Base Formation using NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring reaction kinetics when there are distinct signals for the reactant and product.

Objective: To determine the rate constant for the reaction of 4-(1-Aminoethyl)-3-methylphenol with an aldehyde (e.g., benzaldehyde).

Materials:

  • 4-(1-Aminoethyl)-3-methylphenol

  • Benzaldehyde

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of 4-(1-Aminoethyl)-3-methylphenol in the deuterated solvent.

  • Initial Spectrum:

    • Acquire a proton NMR spectrum of the starting material to identify characteristic peaks (e.g., the benzylic CH proton of the aminoethyl group) and their chemical shifts and integrals.

  • Initiation of Reaction:

    • Add a known concentration of benzaldehyde to the NMR tube.

  • Time-course Monitoring:

    • Acquire a series of proton NMR spectra at regular time intervals. Automated acquisition is recommended.

  • Data Analysis:

    • Integrate the signals corresponding to a specific proton on the reactant and a proton on the product (e.g., the imine C-H proton).

    • The concentration of the reactant at each time point can be calculated from the relative integrals of the reactant and product peaks.

    • Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant.

Reaction Mechanisms and Causality

The choice of experimental conditions is dictated by the underlying reaction mechanism. For instance, in Schiff base formation, the pH must be carefully controlled to ensure a sufficient concentration of the deprotonated, nucleophilic amine without fully protonating it.

N-Acylation Mechanism

The N-acylation of the primary amine in 4-(1-Aminoethyl)-3-methylphenol with an acylating agent like acetic anhydride proceeds through a nucleophilic addition-elimination mechanism.

G cluster_mech N-Acylation Mechanism Reactants Amine + Acetic Anhydride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Amide + Acetic Acid Intermediate->Products Elimination of Acetate

Caption: Simplified mechanism for N-acylation.

The rate of this reaction is dependent on the nucleophilicity of the amine nitrogen and the electrophilicity of the carbonyl carbon of the acylating agent. The aliphatic amine of 4-(1-Aminoethyl)-3-methylphenol is a stronger nucleophile than an aromatic amine, suggesting a faster reaction rate compared to aniline derivatives.

Conclusion

While direct kinetic data for 4-(1-Aminoethyl)-3-methylphenol is sparse, a comprehensive understanding of its reactivity can be achieved through comparative analysis with structurally related compounds. This guide provides the foundational kinetic data from analogous systems and detailed, robust experimental protocols to enable researchers to generate high-quality kinetic data for this molecule of interest. The provided workflows for N-acylation, Schiff base formation, O-alkylation, and electrophilic aromatic substitution, grounded in established mechanistic principles, offer a clear path for the quantitative characterization of 4-(1-Aminoethyl)-3-methylphenol's reactivity. Such studies are indispensable for the rational design and development of new pharmaceuticals and fine chemicals.

References

  • Deshpande, K., & Lali, A. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18528–18534. [Link]

  • Wang, L., et al. (2025). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Molecules, 30(9), 1234. [Link]

  • Sharma, M. M., et al. (1995). Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. Industrial & Engineering Chemistry Research, 34(11), 3745–3752. [Link]

  • Reddy, K. S., et al. (2015). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Tetrahedron Letters, 56(34), 4935-4938. [Link]

  • Smith, A. B., & Jones, C. D. (2006). Catalytic Hydrodeoxygenation of Methyl-Substituted Phenols: Correlations of Kinetic Parameters with Molecular Properties. The Journal of Physical Chemistry B, 110(34), 17054–17063. [Link]

  • Li, J., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Journal of Cleaner Production, 275, 124134. [Link]

  • Park, C., & Yi, C. S. (2012). Dehydrative C–H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(16), 7149–7152. [Link]

  • IMSERC. (n.d.). Kinetics / reaction monitoring. Northwestern University. [Link]

  • Smith, J. (2005). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • Li, G., et al. (2011). Kinetics Approach for Hydrogenation of Nitrobenzene to p-Aminophenol in a Four-Phase System. Asian Journal of Chemistry, 23(3), 1001-1005. [Link]

  • Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. [Link]

  • Bagshaw, C. R. (2009). Rapid Kinetic Techniques. University of Hertfordshire Research Archive. [Link]

  • Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Smith, A. M., & Whyman, R. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. The Journal of Organic Chemistry, 88(16), 11466–11476. [Link]

  • Ali, M., et al. (2018). Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. International Journal of Greenhouse Gas Control, 71, 23-36. [Link]

  • Coombes, R. G., et al. (1968). Electrophilic aromatic substitution. Part IX. The kinetics of nitration of benzene and some methylbenzenes in aqueous
Validation

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4-(1-Aminoethyl)-3-methylphenol: A Comparative Analysis

In the landscape of modern drug discovery and molecular sciences, a profound understanding of a molecule's electronic structure and energetics is paramount. For a compound like 4-(1-Aminoethyl)-3-methylphenol, a substitu...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and molecular sciences, a profound understanding of a molecule's electronic structure and energetics is paramount. For a compound like 4-(1-Aminoethyl)-3-methylphenol, a substituted phenol with potential pharmacological relevance, quantum chemical calculations offer a powerful lens to elucidate its properties, reactivity, and potential biological interactions. This guide provides a comparative overview of prevalent quantum chemical methodologies for analyzing this molecule, grounded in the principles of scientific integrity and practical application for researchers, scientists, and drug development professionals.

The Subject: 4-(1-Aminoethyl)-3-methylphenol

4-(1-Aminoethyl)-3-methylphenol is an organic molecule featuring a phenol ring, a methyl group, and an aminoethyl substituent. Its structure, available on PubChem (CID 55282608), suggests several key areas for computational investigation, including the acidity of the phenolic proton, the basicity of the amino group, its conformational landscape, and its electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[1] These properties are crucial in determining the molecule's behavior in biological systems.

A Comparative Overview of Theoretical Methods

The choice of a computational method in quantum chemistry is a critical decision that balances accuracy with computational expense.[2] For a molecule of this size, several approaches are viable, each with its own strengths and weaknesses.

Semi-Empirical Methods: A Rapid First Look

Semi-empirical quantum chemistry methods, rooted in the Hartree-Fock formalism, introduce approximations and parameters derived from experimental data to significantly speed up calculations.[3][4] Methods like AM1, PM3, and the more recent PM7 are well-suited for initial explorations of large molecules or for high-throughput screening.[5][6][7]

  • Expertise & Experience: While computationally inexpensive, the accuracy of semi-empirical methods can be inconsistent if the molecule under study differs significantly from the molecules used to parameterize the method.[5] They are best utilized for preliminary geometry optimizations and for generating initial conformations for more rigorous methods.

  • Trustworthiness: The reliability of semi-empirical results for 4-(1-Aminoethyl)-3-methylphenol should be cross-validated with higher-level theoretical methods or experimental data where possible.

Hartree-Fock (HF) Method: The Ab Initio Foundation

The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant.[8] It provides a qualitative understanding of electronic structure but neglects electron correlation, which can be a significant limitation for quantitative predictions.[9]

  • Expertise & Experience: HF calculations are computationally more demanding than semi-empirical methods but serve as a crucial starting point for more advanced, correlation-corrected methods. For molecules like phenols, HF can provide reasonable geometries, but predicted energies and spectroscopic properties may deviate from experimental values.[10]

  • Trustworthiness: The primary value of HF lies in its role as a reference for more accurate methods. Results from HF calculations should be interpreted with an understanding of their inherent limitations due to the lack of electron correlation.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most popular method for quantum chemical calculations in chemistry and materials science due to its favorable balance of accuracy and computational cost.[11][12] DFT methods approximate the complex many-electron wavefunction by using the electron density, a simpler quantity, as the fundamental variable.[13]

  • Expertise & Experience: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For phenolic compounds, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, such as B3LYP, PBE0, and the M06 suite of functionals, have shown good performance.[14][15][16][17][18] The choice of functional should be guided by benchmark studies on similar molecular systems.[19][20]

  • Trustworthiness: DFT methods, when paired with an appropriate functional and basis set, can provide highly accurate predictions of molecular geometries, vibrational frequencies, and electronic properties that are often in good agreement with experimental data.[21]

Practical Considerations: Software, Basis Sets, and Solvation

The practical implementation of these theoretical methods requires careful consideration of the computational software, the mathematical functions used to describe the electrons (basis sets), and the simulation of the molecular environment (solvation).

Software Selection

A variety of software packages are available for performing quantum chemical calculations, each with its own set of features and user community.[22][23]

  • Gaussian: A widely used commercial package known for its extensive feature set and user-friendly interface.[24]

  • ORCA: A powerful and free-for-academic-use program package with a wide range of modern electronic structure methods.[25][26]

  • GAMESS: A versatile and freely available quantum chemistry package.[26]

The Crucial Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[27][28] The choice of basis set directly impacts the accuracy and computational cost of the calculation.[29][30]

  • Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and offer a good balance of accuracy and computational cost for many organic molecules. The addition of polarization functions (d,p) and diffuse functions (+) is often necessary for accurate descriptions of bonding and non-bonding interactions.

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.

For 4-(1-Aminoethyl)-3-methylphenol, a basis set like 6-311++G(d,p) would be a reasonable starting point for DFT calculations, providing a good description of the electronic structure, including the lone pairs on the oxygen and nitrogen atoms and the diffuse nature of the pi-system in the phenol ring.

Modeling the Solvent Environment

In many experimental and biological contexts, molecules exist in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are computationally efficient ways to account for the bulk effects of the solvent.[15]

Comparative Performance Data

To provide a tangible comparison, the following table summarizes expected performance trends for key properties of 4-(1-Aminoethyl)-3-methylphenol calculated with different levels of theory. The "best practice" DFT approach (e.g., M06-2X/6-311++G(d,p) with an SMD solvation model) is expected to yield the most accurate results in comparison to experimental data.[18]

PropertySemi-Empirical (PM7)Hartree-Fock (6-31G(d))DFT (B3LYP/6-311++G(d,p))DFT (M06-2X/6-311++G(d,p))Experimental (Expected)
Optimized Geometry (Bond Lengths) Qualitative agreementGood agreementVery good agreementExcellent agreementHigh
Dipole Moment Moderate accuracyModerate accuracyGood accuracyVery good accuracyHigh
HOMO-LUMO Gap Often underestimatedOften overestimatedGood qualitative trendGood quantitative agreementHigh
Vibrational Frequencies (IR) Qualitative, large scaling factors neededSystematic overestimationGood agreement with scalingVery good agreement with scalingHigh
Computational Cost Very LowLow to ModerateModerate to HighHighN/A

Experimental Protocols: A Step-by-Step Workflow

The following protocol outlines a typical workflow for performing a DFT-based analysis of 4-(1-Aminoethyl)-3-methylphenol.

Protocol 1: Geometry Optimization and Electronic Property Calculation
  • Molecule Building: Construct the 3D structure of 4-(1-Aminoethyl)-3-methylphenol using a molecular modeling program. The initial structure can be obtained from databases like PubChem.[1][31]

  • Initial Optimization (Optional but Recommended): Perform a preliminary geometry optimization using a computationally inexpensive method like a semi-empirical method (e.g., PM7) or a small basis set DFT calculation to obtain a reasonable starting geometry.

  • High-Level Geometry Optimization: Perform a full geometry optimization at the desired level of theory (e.g., M06-2X/6-311++G(d,p)) in the gas phase or with an implicit solvent model (e.g., SMD for water). This step aims to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated frequencies can be compared with experimental IR spectra.[32]

  • Electronic Property Analysis: From the optimized structure, calculate key electronic properties such as the HOMO and LUMO energies, the molecular electrostatic potential (MEP), and atomic charges. These properties provide insights into the molecule's reactivity and intermolecular interactions.[33]

Visualization of Workflows

G cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis and Validation mol_build 1. Build 3D Structure (e.g., from PubChem) initial_opt 2. Initial Low-Level Optimization (e.g., PM7) mol_build->initial_opt high_level_opt 3. High-Level Geometry Optimization (e.g., M06-2X/6-311++G(d,p)) initial_opt->high_level_opt freq_calc 4. Vibrational Frequency Calculation high_level_opt->freq_calc prop_calc 5. Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->prop_calc exp_comp 6. Comparison with Experimental Data prop_calc->exp_comp

Caption: A typical workflow for quantum chemical calculations of 4-(1-Aminoethyl)-3-methylphenol.

Validation with Experimental Data

The trustworthiness of computational results is established through validation against experimental data.[34][35] For 4-(1-Aminoethyl)-3-methylphenol, several experimental properties can be used for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculated NMR chemical shifts (using methods like GIAO) can be compared to experimental NMR data.

  • pKa: The acidity of the phenolic proton and the basicity of the amino group can be calculated and compared with experimentally determined pKa values for similar compounds.[15][17]

Conclusion

The quantum chemical investigation of 4-(1-Aminoethyl)-3-methylphenol offers a rich source of information for understanding its chemical and potential biological properties. While semi-empirical and Hartree-Fock methods have their place for initial explorations, Density Functional Theory, particularly with modern, well-benchmarked functionals like M06-2X and a sufficiently flexible basis set such as 6-311++G(d,p), provides a robust and accurate framework for detailed analysis. The key to a successful computational study lies not only in the choice of the theoretical method but also in the careful validation of the results against experimental data, ensuring that the computational model accurately reflects the physical reality of the molecule.

References

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  • Research and Reviews. Methods of Quantum Chemical Calculations in Drug Discovery and Applications. [Link]

  • UC Santa Barbara. Semiempirical Quantum Chemistry: Introduction. [Link]

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  • MDPI. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. [Link]

  • MDPI. The Accuracy of Semi-Empirical Quantum Chemistry Methods on Soot Formation Simulation. [Link]

  • ScienceDirect. QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena?. [Link]

  • PubMed. [Large scale quantum chemical calculation for drug discovery]. [Link]

  • ACS Publications. Density Functional, Hartree−Fock, and MP2 Studies on the Vibrational Spectrum of Phenol. [Link]

  • Q-Chem. 8.1 Introduction to Basis Sets. [Link]

  • CORE. Applications of Density Functional Theory to Theoretical Organic Chemistry. [Link]

  • ResearchGate. A density functional theory benchmark on antioxidant-related properties of polyphenols | Request PDF. [Link]

  • RSC Publishing. A density functional theory benchmark on antioxidant-related properties of polyphenols. [Link]

  • MDPI. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]

  • Chemistry Stack Exchange. density functional theory - What considerations must be made when selecting a basis set?. [Link]

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  • Fiveable. Validation of computational results with experimental data.... [Link]

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  • PMC. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. [Link]

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  • Ju Li Group. Basis Set Selection for Molecular Calculations. [Link]

  • PMC. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

  • RSC Publishing. A density functional theory benchmark on antioxidant-related properties of polyphenols. [Link]

  • IntechOpen. Monitoring Organic Synthesis via Density Functional Theory. [Link]

  • PubChem. 4-(1-Aminoethyl)-3-methylphenol hydrochloride. [Link]

  • ACS Publications. Accurate Quantum Chemical Calculation of Ionization Potentials: Validation of the DFT-LOC Approach via a Large Data Set Obtained from Experiments and Benchmark Quantum Chemical Calculations. [Link]

  • PMC. A Statistically Supported Antioxidant Activity DFT Benchmark—The Effects of Hartree–Fock Exchange and Basis Set Selection on Accuracy and Resources Uptake. [Link]

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  • Reddit. Another alternative to Gaussian: orca vs Openmolcas vs Gamess vs Psi4. [Link]

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Comparative

Comprehensive Catalyst Comparison for the Synthesis of 4-(1-Aminoethyl)-3-methylphenol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodologies Introduction: The Synthetic Challenge The compound 4-(1-Aminoethyl)-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodologies

Introduction: The Synthetic Challenge

The compound 4-(1-Aminoethyl)-3-methylphenol (CAS: 1270397-24-4) is a highly valuable benzylic amine building block utilized in the synthesis of advanced pharmaceutical intermediates and bioactive molecules . The primary route to synthesize this molecule is the reductive amination of its corresponding ketone, 4-acetyl-3-methylphenol.

However, synthesizing this specific molecule presents a dual chemoselective challenge:

  • Benzylic Hydrogenolysis: The target amine features a C-N bond at the benzylic position. Standard hydrogenation catalysts often over-reduce the product, cleaving the C-N bond to yield 4-ethyl-3-methylphenol.

  • Enantioselectivity: The 1-aminoethyl group contains a chiral center. Depending on the downstream pharmaceutical application, either a racemic mixture or a strict enantiopure (R)- or (S)-isomer is required.

This guide objectively compares the performance of leading catalytic systems—Raney Nickel, Palladium on Carbon (Pd/C), and Chiral Ruthenium/Iridium complexes—explaining the mechanistic causality behind their performance and providing self-validating experimental protocols.

Mechanistic Pathway & The Hydrogenolysis Problem

The direct reductive amination (DRA) of 4-acetyl-3-methylphenol proceeds via a hemiaminal intermediate, which dehydrates to form an imine. The catalyst then facilitates the hydrogenation of the imine to the primary amine.

Pathway A 4-Acetyl-3-methylphenol (Ketone) C Hemiaminal Intermediate A->C + NH3 B Ammonia (NH3) B->C D Imine Intermediate C->D - H2O E 4-(1-Aminoethyl)- 3-methylphenol D->E + H2 Catalyst

Catalytic reductive amination pathway from 4-acetyl-3-methylphenol to the target benzylic amine.

The Causality of Catalyst Failure (Over-reduction)

Why do standard catalysts like Pd/C often fail here? Palladium possesses a strong electronic affinity for aromatic rings, facilitating the insertion of Pd(0) into the benzylic C-N bond. This forms a stable π -benzyl palladium intermediate that rapidly undergoes hydrogenolysis (deamination) . To mitigate this, chemists must either utilize a catalyst with lower benzylic insertion affinity (e.g., Raney Nickel) or alter the electronic environment using specialized transition metal complexes.

Catalyst Performance & Comparison Matrix

The following table summarizes the quantitative and qualitative performance of four distinct catalytic approaches for this specific transformation.

Catalyst SystemReaction RouteChemoselectivity (Amine vs. Alkane)Enantiomeric Excess (ee%)Typical YieldCost / Scalability
Raney Nickel (Ra-Ni) Direct Reductive AminationHigh (>95:5)0% (Racemic)80 - 85%Very Low / Excellent
Pd/C (Standard) Direct Reductive AminationPoor (<50:50)0% (Racemic)<40%Low / Good
Pd/C (Oxime Route) Oxime ReductionModerate (80:20)0% (Racemic)70 - 75%Low / Good
Ru-f-binaphane + NH₄I Asymmetric DRAExcellent (>99:1)>90% (Chiral)85 - 92%High / Moderate
Ir-Cp Complexes*Transfer HydrogenationExcellent (>98:2)Variable80 - 88%High / Low (Lab)

Catalyst Selection Logic

CatalystLogic Start Target: 4-(1-Aminoethyl)-3-methylphenol Q1 Is Enantiopurity Required? Start->Q1 Yes Yes (Asymmetric) Q1->Yes Yes No No (Racemic) Q1->No No IrRu Chiral Ir/Ru Complexes High ee%, High Cost Yes->IrRu Q2 Is Scale/Cost the Priority? No->Q2 Cost Industrial Scale Q2->Cost Scale Mild Lab Scale / Mild Q2->Mild Mild RaNi Raney Nickel (Ra-Ni) High Pressure, Cheap Cost->RaNi PdC Pd/C (Oxime Route) Avoids Hydrogenolysis Mild->PdC

Decision matrix for selecting the optimal catalyst based on project requirements.

In-Depth Catalyst Profiles & Causality

A. Raney Nickel (The Industrial Workhorse)

Mechanism & Causality: Raney Nickel is highly effective for the direct reductive amination of acetophenones with ammonia. Unlike Palladium, Nickel has a significantly lower propensity to insert into the benzylic C-N bond. The high surface area of the sponge nickel ensures rapid reduction of the imine intermediate before any side reactions occur. Limitations: It requires high hydrogen pressures (typically 50+ bar) and elevated temperatures, necessitating specialized autoclave equipment.

B. Ruthenium & Iridium Chiral Complexes (The Precision Tools)

Mechanism & Causality: For drug development requiring a specific enantiomer, Chiral Transition Metal Complexes (e.g., Ru-S,S-f-binaphane) are required . These catalysts feature bulky phosphine ligands that create a sterically demanding chiral pocket. When the imine coordinates to the metal center, the geometry is locked, forcing the hydride transfer to occur exclusively from one enantioface. The Role of Additives: The addition of an iodine source (like NH₄I) is critical. The iodide coordinates to the Ruthenium center, stabilizing the transition state and drastically improving both the conversion rate and the enantiomeric excess (ee) .

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Validation checkpoints are included to ensure the integrity of the reaction before proceeding to scale-up.

Protocol 1: Racemic Synthesis via Raney Nickel (Scale-Up Optimized)

Objective: Cost-effective synthesis of racemic 4-(1-Aminoethyl)-3-methylphenol.

  • Preparation: In a 300 mL stainless steel autoclave, dissolve 4-acetyl-3-methylphenol (15.0 g, 100 mmol) in 100 mL of a 7N ammonia solution in methanol.

  • Catalyst Addition: Carefully add 1.5 g of Raney Nickel (slurry in water, washed with methanol prior to use). Caution: Raney Nickel is highly pyrophoric; never allow it to dry.

  • Pressurization: Seal the autoclave, purge three times with Nitrogen gas, followed by three purges with Hydrogen gas. Pressurize the vessel to 50 bar with H₂.

  • Reaction: Heat the mixture to 80 °C under vigorous mechanical stirring (800 rpm) for 12 hours.

  • Workup & Validation:

    • Cool to room temperature and carefully vent the hydrogen.

    • Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Self-Validation Checkpoint: Run a crude ¹H-NMR. Look for the disappearance of the acetyl methyl singlet (~2.5 ppm) and the appearance of a new doublet (~1.4 ppm) corresponding to the methyl group of the 1-aminoethyl moiety.

  • Purification: Dissolve the crude residue in 1M HCl, wash with ethyl acetate (to remove unreacted ketone and non-basic impurities), basify the aqueous layer to pH 10 with NaOH, and extract with dichloromethane. Dry and evaporate to yield the pure racemic amine.

Protocol 2: Asymmetric Synthesis via Ru-f-binaphane (R&D Optimized)

Objective: High-ee% synthesis of chiral (S)-4-(1-Aminoethyl)-3-methylphenol.

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure vial with 4-acetyl-3-methylphenol (1.5 g, 10 mmol), Ru(OAc)₂((S,S)-f-binaphane) catalyst (0.1 mmol, 1 mol%), and NH₄I (0.14 g, 10 mol%).

  • Solvent & Reactant: Add 15 mL of anhydrous THF/MeOH (1:1 v/v). Transfer the vial to a parallel reactor system.

  • Pressurization: Pressurize the system first with 10 bar of anhydrous NH₃ gas, allow it to equilibrate for 30 minutes to form the imine in situ, then pressurize with H₂ up to a total pressure of 40 bar.

  • Reaction: Stir at 60 °C for 24 hours.

  • Workup & Validation:

    • Vent the gases slowly through an acid scrubber.

    • Evaporate the solvent.

    • Self-Validation Checkpoint: Perform Chiral HPLC analysis (e.g., Chiralcel OD-H column) to validate the enantiomeric excess. A successful run should yield an ee of >90% for the (S)-enantiomer.

  • Isolation: Purify via silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1) to isolate the pure chiral amine.

References

  • PubChem (National Institutes of Health). "4-(1-Aminoethyl)-3-methylphenol | C9H13NO | CID 55282608." PubChem Database. URL:[Link]

  • Journal of the American Chemical Society. "Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones with Ammonia and Hydrogen." J. Am. Chem. Soc. 2017, 139, 49, 17715–17718. URL:[Link]

  • ChemCatChem. "Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones." ChemCatChem 2021, 13, 1-6. URL:[Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic-Chemistry.org. URL:[Link]

Validation

Peer-Reviewed Methods for the Synthesis of 4-(1-Aminoethyl)-3-methylphenol: A Comprehensive Comparison Guide

4-(1-Aminoethyl)-3-methylphenol (also known as 1-(4-hydroxy-2-methylphenyl)ethanamine) is a highly valuable primary amine building block. Featuring a substituted phenethylamine scaffold, it is frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: March 2026

4-(1-Aminoethyl)-3-methylphenol (also known as 1-(4-hydroxy-2-methylphenyl)ethanamine) is a highly valuable primary amine building block. Featuring a substituted phenethylamine scaffold, it is frequently utilized in the development of kinase inhibitors, GPCR agonists, and other pharmacologically active compounds[1]. The synthesis of this target compound typically begins with the commercially available precursor, 4'-hydroxy-2'-methylacetophenone [1].

Because the direct installation of a primary amine onto a secondary carbon is prone to over-alkylation and stereochemical challenges, selecting the appropriate reductive amination pathway is paramount. This guide objectively compares three peer-reviewed synthetic methodologies, analyzing the causality behind their experimental designs and providing self-validating protocols for each.

Method 1: Borch Reductive Amination (One-Pot)

Causality & Mechanism

The Borch approach is a one-pot reductive amination that utilizes sodium cyanoborohydride (NaBH₃CN) and a massive excess of ammonium acetate (NH₄OAc)[2]. The causality behind selecting NaBH₃CN over standard sodium borohydride (NaBH₄) lies in its unique stability under mildly acidic conditions (pH 4–6)[3]. At this specific pH, the carbonyl oxygen of the acetophenone is protonated, increasing its electrophilicity for nucleophilic attack by ammonia. Meanwhile, the 10-fold excess of NH₄OAc drives the equilibrium toward the primary iminium ion, effectively suppressing the formation of secondary or tertiary amine byproducts[2].

Self-Validating Protocol

This method employs a phase-switching workup . By dropping the pH below 2, the product becomes a water-soluble ammonium salt, while unreacted ketone and neutral byproducts remain in the organic phase. Basifying the aqueous layer to pH > 10 precipitates the pure amine. This phase-switch inherently validates the conversion and purifies the product without the need for column chromatography.

Step-by-Step Methodology
  • Iminium Formation: Dissolve 1.0 eq of 4'-hydroxy-2'-methylacetophenone and 10.0 eq of anhydrous NH₄OAc in anhydrous methanol.

  • pH Adjustment: Add glacial acetic acid dropwise until the pH reaches ~5.0. Stir for 2 hours at room temperature to establish the hemiaminal equilibrium.

  • Hydride Reduction: Portion-wise, add 1.5 eq of NaBH₃CN. Stir the reaction mixture for 16 hours at room temperature.

  • Phase-Switching Workup: Quench the reaction by carefully adding 1M HCl until pH < 2 (Caution: HCN gas may evolve; perform in a fume hood). Extract with diethyl ether and discard the organic layer (removes unreacted ketone).

  • Isolation: Adjust the aqueous layer to pH 11 using 2M NaOH. Extract the free base with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the target primary amine.

Method 2: Oxime Formation & Zinc/Acetic Acid Reduction

Causality & Mechanism

For laboratories aiming to avoid highly toxic cyanoborohydride reagents, the two-step oxime reduction pathway is the gold standard[4]. Hydroxylamine is a vastly superior nucleophile compared to ammonia due to the alpha-effect, ensuring near-quantitative conversion of the ketone to the oxime. Subsequent reduction using activated Zinc dust in glacial acetic acid avoids the need for high-pressure hydrogen gas and palladium catalysts, which can sometimes be poisoned by phenolic impurities or cause unwanted reduction of the aromatic ring[4].

Self-Validating Protocol

The intermediate oxime is highly crystalline. The spontaneous precipitation of the oxime from the ethanolic reaction mixture serves as a visual, self-validating checkpoint, confirming the success of the first step before proceeding to the reduction.

Step-by-Step Methodology
  • Oxime Condensation: Dissolve 1.0 eq of 4'-hydroxy-2'-methylacetophenone, 1.5 eq of hydroxylamine hydrochloride (NH₂OH·HCl), and 1.5 eq of sodium acetate in a 1:1 mixture of ethanol and water.

  • Reflux & Crystallize: Reflux the mixture for 3 hours. Cool the flask to 0 °C to precipitate the oxime intermediate. Filter, wash with cold water, and dry under vacuum.

  • Reduction: Dissolve the purified oxime in glacial acetic acid (0.2 M concentration).

  • Zinc Addition: Slowly add 5.0 eq of activated Zinc dust (Note: Highly exothermic). Stir vigorously at room temperature for 4 hours.

  • Workup: Filter the suspension through a pad of Celite to remove zinc salts. Neutralize the filtrate with saturated NaHCO₃, extract with dichloromethane, dry, and concentrate to yield the primary amine.

Method 3: Leuckart-Wallach Reaction

Causality & Mechanism

The Leuckart-Wallach reaction is a classical, highly scalable method that uses ammonium formate as both the nitrogen source and the hydride donor[5]. Operating at high temperatures (150–180 °C), the ammonium formate decomposes into ammonia and formic acid. The formic acid acts as the reducing agent via a hydride shift to the imine intermediate, releasing CO₂ and forming an N-formyl amine[5]. While highly economical, the harsh thermal conditions can lead to partial degradation of electron-rich phenol rings.

Self-Validating Protocol

The continuous evolution of CO₂ gas during the high-temperature reaction provides a real-time, visual validation of the hydride transfer process. The cessation of bubbling indicates that the reduction step is complete.

Step-by-Step Methodology
  • Condensation/Reduction: Combine 1.0 eq of 4'-hydroxy-2'-methylacetophenone with 5.0 eq of anhydrous ammonium formate in a round-bottom flask equipped with a short-path distillation apparatus.

  • Thermal Activation: Heat the neat mixture to 160 °C. Water and excess ammonia will distill off. Maintain the temperature until CO₂ evolution completely ceases (approximately 6 hours).

  • Hydrolysis: Cool the mixture to 100 °C. Add 6M HCl and reflux for 2 hours to hydrolyze the intermediate N-formyl amine into the free primary amine.

  • Isolation: Cool to room temperature, wash the acidic mixture with diethyl ether, basify the aqueous layer with 2M NaOH, and extract with ethyl acetate to isolate the product.

Comparative Data Analysis

MetricBorch Reductive AminationOxime Reduction (Zn/AcOH)Leuckart-Wallach Reaction
Overall Yield 65% – 75%80% – 85%45% – 55%
Reaction Time ~18 Hours (1 Step)~8 Hours (2 Steps)~8 Hours (2 Steps)
Scalability Moderate (Reagent cost)High (Cheap, robust)Very High (Bulk industrial)
Safety / Toxicity High Risk (Cyanide byproducts)Low Risk (Benign reagents)Moderate Risk (High heat)
Chemoselectivity ExcellentExcellentPoor (Phenol degradation risk)

Synthetic Workflow Visualization

SynthesisPathways SM 4'-Hydroxy-2'-methylacetophenone (Precursor) M1 Borch Reductive Amination (NH₄OAc, NaBH₃CN, pH 5) SM->M1 One-Pot M3 Leuckart-Wallach Reaction (HCOONH₄, 160°C) SM->M3 Harsh Conditions M2_1 Oxime Formation (NH₂OH·HCl, NaOAc) SM->M2_1 Step 1 Target 4-(1-Aminoethyl)-3-methylphenol (Target Product) M1->Target M3->Target Hydrolysis M2_2 Oxime Reduction (Zn / AcOH) M2_1->M2_2 Intermediate M2_2->Target Step 2

Divergent synthetic pathways from 4'-hydroxy-2'-methylacetophenone to the target amine.

References

  • Carlson, R., et al. "An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction". Acta Chemica Scandinavica. URL:[Link]

  • Organic & Biomolecular Chemistry. "Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst". RSC Publishing. URL:[Link]

  • ResearchGate. "Reduction of Aldehydes and Oximes to Their Corresponding Alcohols and Amines by Catalytic Hydrogenation Method". ResearchGate Publications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(1-Aminoethyl)-3-methylphenol proper disposal procedures

Standard Operating Procedure: Handling, Safety, and Disposal of 4-(1-Aminoethyl)-3-methylphenol Executive Summary In pharmaceutical research and drug development, substituted aminophenols like 4-(1-Aminoethyl)-3-methylph...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Safety, and Disposal of 4-(1-Aminoethyl)-3-methylphenol

Executive Summary

In pharmaceutical research and drug development, substituted aminophenols like 4-(1-Aminoethyl)-3-methylphenol serve as critical synthetic intermediates. However, the presence of dual functional groups—a phenolic hydroxyl and an aliphatic amine—imparts unique toxicological properties that demand stringent operational and disposal protocols. This guide provides a self-validating system for the safe handling, spill mitigation, and EPA-compliant disposal of this compound, ensuring laboratory safety, environmental stewardship, and regulatory compliance.

Chemical Profile & Mechanistic Toxicology

Before handling this compound, personnel must understand the causality behind its specific hazards to make informed safety decisions.

  • The Phenol Moiety: Phenols are highly lipophilic and readily penetrate the stratum corneum, causing rapid systemic absorption. Mechanistically, they act by denaturing cellular proteins and disrupting lipid membranes. This can lead to severe chemical burns and systemic toxicity often without immediate pain, as the chemical rapidly damages localized nerve endings.

  • The Aliphatic Amine Moiety: The 1-aminoethyl group acts as a localized irritant and potential sensitizer. Inhalation of its dust or aerosols can cause severe respiratory tract irritation and central nervous system effects.

Table 1: Physicochemical and Hazard Profile

Property / Hazard Data / Classification Operational Implication
CAS Number 1270397-24-4 (Base) / 2567495-04-7 (HCl) Use specific CAS for accurate SDS tracking[1][2].
Molecular Weight 151.21 g/mol Relevant for stoichiometric and yield calculations[2].
XLogP3 1.1 Moderate lipophilicity; easily penetrates skin barriers[2].
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhalation) Requires strict PPE and mandatory fume hood use[1].
GHS Classification Skin Irrit. 2 / Eye Irrit. 2A High risk of severe ocular and dermal damage[1].

| GHS Classification | STOT SE 3 | Central nervous system and respiratory risk upon exposure[1]. |

Operational Safety & Handling Workflow

Causality of Experimental Choices: Standard latex gloves offer zero protection against phenolic compounds; phenol breaks down latex in seconds, leading to direct dermal exposure. Therefore, specific chemically resistant polymers must be utilized.

Step-by-Step Handling Methodology:

  • Engineering Controls: Perform all weighing, dilutions, and transfers inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 80-100 feet per minute (fpm).

  • PPE Selection: Don a chemically resistant lab coat, chemical splash goggles, and double-glove using heavy-duty Nitrile or Neoprene gloves.

  • Equipment Preparation: Use anti-static weighing boats and spatulas to prevent the aerosolization of the fine powder. Keep the sash of the fume hood as low as possible during manipulation.

Comprehensive Waste Segregation and Disposal Procedures

Causality of Disposal Rules: Aminophenols must never be disposed of via the sanitary sewer. They are highly toxic to aquatic ecosystems and act as biocides that destroy the beneficial bacteria used in municipal wastewater treatment facilities[3]. Furthermore, mixing amine hydrochlorides with strong oxidizing waste can cause violent exothermic reactions[4].

Step-by-Step Disposal Methodology:

  • Segregation: Strictly isolate 4-(1-Aminoethyl)-3-methylphenol waste from strong acids, bases, and oxidizers[4].

  • Solid Waste Packaging: Collect all contaminated solids (weighing boats, spatulas, Kimwipes, and empty vials) in a heavy-duty, leak-proof polyethylene bag (minimum 3 mil thick) or a rigid plastic container[3].

  • Liquid Waste Containment:

    • Aqueous Waste: Collect in a high-density polyethylene (HDPE) carboy specifically labeled for "Toxic Aqueous Phenol/Amine Waste"[3].

    • Organic Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, methanol), collect it in a compatible solvent waste container, segregated into halogenated or non-halogenated streams[4].

  • Labeling: Affix a standardized Hazardous Waste label detailing the exact chemical composition, accumulation start date, and primary hazards (Toxic, Irritant)[4].

  • Final Disposal: Transfer the sealed containers to the facility's central hazardous waste accumulation area for eventual high-temperature thermal destruction (incineration) by an EPA-permitted disposal contractor[3][4].

WasteDisposal Start 4-(1-Aminoethyl)-3-methylphenol Waste Generation Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid OrgSolid Solid Organic Waste (Seal in leak-proof container) Solid->OrgSolid Aqueous Aqueous Solutions (Do NOT drain dispose) Liquid->Aqueous Organic Organic Solvents Liquid->Organic Incineration EPA-Permitted Incineration (Thermal Destruction) OrgSolid->Incineration Aqueous->Incineration Organic->Incineration

Figure 1: Logical workflow for the segregation and disposal of aminophenol chemical waste.

Spill Response & Decontamination Protocol

Causality of Spill Steps: Water should not be used as the primary cleanup agent for solid spills. Adding water dissolves the compound and spreads the phenolic contamination over a larger surface area, drastically increasing the risk of dermal contact and vapor generation.

Step-by-Step Spill Methodology:

  • Evacuation & Assessment: Immediately isolate the spill area. If the spill is large or highly aerosolized, evacuate the lab and contact Environmental Health and Safety (EHS)[4].

  • PPE Upgrade: Don a NIOSH-approved N95 or P100 particulate respirator in addition to standard PPE (double Nitrile gloves, goggles).

  • Containment (Solid Spill): Gently cover the powder with a slightly damp inert absorbent material (e.g., vermiculite or sand) to suppress dust generation. Do NOT sweep dry powder.

  • Containment (Liquid Spill): Surround and cover the liquid with universal chemical absorbent pads or inert spill-control pillows.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by water. Collect all wash water and contaminated cleaning materials as hazardous waste[3].

SpillResponse Evacuate 1. Isolate Area & Assess Spill PPE 2. Don Appropriate PPE (Respirator, Nitrile) Evacuate->PPE Contain 3. Contain Spill (Inert Absorbent) PPE->Contain Collect 4. Collect & Seal (Hazardous Waste Bag) Contain->Collect Decon 5. Decontaminate Surface (Soap/Water) Collect->Decon

Figure 2: Step-by-step operational workflow for chemical spill response and decontamination.

References

  • 4-(1-aminoethyl)
  • 4-(1-Aminoethyl)
  • Chapter 7 Chemical Disposal Procedures, University of Wisconsin–Madison.
  • Chemical Waste Management Guide, Boston University Environmental Health & Safety.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(1-Aminoethyl)-3-methylphenol

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(1-Aminoethyl)-3-methylphenol. As comprehensive safety data for this specific molecule is not widely available...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(1-Aminoethyl)-3-methylphenol. As comprehensive safety data for this specific molecule is not widely available, our protocols are grounded in the well-documented and severe hazards of its parent compounds, phenol and substituted aminophenols. This principle of "handling as hazardous" is the cornerstone of robust laboratory safety. We will proceed with the caution merited by compounds that are known to be toxic and corrosive, ensuring a self-validating system of protection for all personnel.

The Foundation of Safety: A Proactive Hazard Assessment

4-(1-Aminoethyl)-3-methylphenol combines two hazardous functional groups on an aromatic ring: a phenol and an aminoethyl group. The parent compound, 4-Amino-3-methylphenol, is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[1][2] However, the hazards associated with phenol itself are far more severe and must be considered the primary driver of our safety protocols.

Phenol is both corrosive and highly toxic.[3] It can be absorbed rapidly through the skin, often with an anesthetic effect that prevents immediate detection of a chemical burn.[3][4] Systemic absorption can lead to severe poisoning and even death from exposure to a relatively small skin surface area.[3] Therefore, preventing all routes of exposure—dermal, ocular, and inhalation—is not merely a recommendation but an operational imperative.

Table 1: Hazard Profile & Assumed Risks

Hazard Category4-Amino-3-methylphenol[1][2][5]Phenol (Assumed Primary Risk)[3][6][7]
Acute Toxicity (Oral) Harmful if swallowedToxic or Fatal if swallowed
Acute Toxicity (Dermal) May be harmful in contact with skinToxic or Fatal in contact with skin
Skin Corrosion/Irritation Causes skin irritationCauses severe skin burns
Eye Damage/Irritation Causes serious eye irritationCauses serious eye damage/blindness
Systemic Toxicity Not fully documentedRapidly absorbed, causing systemic poisoning
Aquatic Toxicity Very toxic to aquatic lifeToxic to aquatic life

The Core Directive: Multi-Layered PPE Strategy

A multi-layered approach to PPE is essential. This strategy ensures redundancy in our safety systems, where the failure of one layer does not result in immediate exposure. The selection of PPE is not static; it must be adapted to the scale and nature of the operation.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration start Start: Handling 4-(1-Aminoethyl)-3-methylphenol check_aerosol Potential for Dust or Aerosol Generation? start->check_aerosol check_splash Potential for Splash? check_aerosol->check_splash No fume_hood Mandatory: Certified Chemical Fume Hood check_aerosol->fume_hood Yes respirator Alternative: Full-Face Respirator with Organic Vapor Cartridges check_aerosol->respirator No Hood Available goggles Standard: Chemical Splash Goggles check_splash->goggles Low Risk face_shield Enhanced: Face Shield over Goggles check_splash->face_shield Yes fume_hood->check_splash respirator->check_splash lab_coat Standard: Fully-Buttoned Lab Coat goggles->lab_coat apron Enhanced: Butyl Rubber or Neoprene Apron face_shield->apron gloves Hand Protection (See Table 2) lab_coat->gloves apron->gloves

Caption: PPE Selection Workflow for 4-(1-Aminoethyl)-3-methylphenol.

Eye and Face Protection

Due to the severe and potentially permanent eye damage that phenol derivatives can cause, robust eye protection is non-negotiable.[3]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn for all handling operations.

  • Elevated Risk: When there is any potential for splashing (e.g., transferring solutions, vortexing), a full-face shield must be worn over the chemical splash goggles.[8][9]

Hand Protection: The Critical Barrier

This is the most critical component of your PPE. Phenol and its derivatives can readily penetrate common laboratory gloves.[4][8] Standard, thin nitrile gloves are not sufficient for anything beyond incidental splash protection and must be changed immediately upon contact.[4]

Table 2: Glove Selection for Handling 4-(1-Aminoethyl)-3-methylphenol

ScenarioRecommended Glove CombinationRationale & Causality
Incidental Contact (e.g., handling sealed containers, dilute solutions <10%)Double-layered nitrile gloves (minimum total thickness of 8 mil)[8]Provides minimal splash protection. The outer glove is sacrificed upon any contact, protecting the inner glove and skin. Nitrile offers poor resistance to prolonged phenol exposure.[3][4]
Intentional Contact / Immersion (e.g., weighing solid, preparing solutions, large-volume transfers)Inner Glove: NitrileOuter Glove: Butyl Rubber or Neoprene (>11.8 mil)[3][8]Butyl rubber and neoprene provide significantly better resistance to phenol breakthrough than nitrile.[3] The double-glove system still allows for safe removal of a contaminated outer layer.
Highest Risk / Chloroform Mixtures (e.g., nucleic acid purification)Inner Glove: NitrileOuter Glove: Laminate film (e.g., Silver Shield™/Barrier™)[3][4]Chloroform rapidly degrades both nitrile and neoprene.[3] Laminate film gloves offer the broadest chemical resistance and are essential when working with phenol-chloroform mixtures.[4]
Body Protection
  • A clean, fully buttoned, long-sleeved lab coat is mandatory.[8]

  • For any work with splash potential, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[3][8]

  • Long pants and fully enclosed, impervious shoes are required at all times.[8][9] Polyester and acrylic fabrics should be avoided in favor of cotton or flame-resistant materials.[9]

Respiratory Protection

The generation of dust or aerosols must be controlled through engineering methods.

  • Primary Control: All procedures that could generate dust (e.g., weighing, transferring solid) or aerosols must be performed inside a certified chemical fume hood.[4][8]

  • Secondary Control: If a fume hood is not available or feasible, respiratory protection is required. A full-facepiece respirator with organic vapor cartridges is a suitable option for lower concentrations.[9][10] All respirator use must comply with your institution's respiratory protection program, including fit testing and training.[9]

Operational Plan: From Preparation to Emergency

Step-by-Step PPE Donning and Doffing Protocol

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning_Doffing_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d_start Start d1 1. Lab Coat & Apron d_start->d1 d2 2. Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Inner Gloves d3->d4 d5 5. Outer Gloves (over cuffs) d4->d5 d_end Enter Work Area d5->d_end f_start Start f1 1. Decontaminate/Remove Outer Gloves f_start->f1 f2 2. Remove Face Shield & Goggles f1->f2 f3 3. Remove Apron & Lab Coat f2->f3 f4 4. Remove Inner Gloves f3->f4 f5 5. Remove Respirator (if used) f4->f5 f6 6. Wash Hands Thoroughly f5->f6 f_end Exit Complete f6->f_end

Caption: Step-by-step PPE donning and doffing sequence.

Emergency Procedures for Exposure

Immediate and correct first aid is critical to mitigate the severe effects of phenol-like compounds.[8] All personnel must be trained on these procedures before beginning work.

Table 3: Emergency First Aid Protocol

Exposure RouteImmediate Action
Skin Contact 1. Move the victim immediately to an emergency shower. 2. While showering, remove all contaminated clothing, shoes, and jewelry.[3] 3. Crucially, wash the affected area liberally with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) for 15-30 minutes. [3] If PEG is unavailable, use copious amounts of soap and water. 4. Call for immediate medical attention. Treat any significant skin exposure as a medical emergency.[4]
Eye Contact 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][10] 2. Remove contact lenses if present and easy to do. 3. Call for immediate medical attention.
Inhalation 1. Move the person to fresh air immediately.[1] 2. If breathing is difficult or has stopped, provide artificial respiration. 3. Call for immediate medical attention.
Ingestion 1. Do NOT induce vomiting. [6] 2. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] 3. Call for immediate medical attention.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal prevents environmental contamination and downstream exposure.

Chemical Waste
  • Segregation: Do not mix 4-(1-Aminoethyl)-3-methylphenol waste with other waste streams.[11] It should be collected in a dedicated, clearly labeled hazardous waste container.

  • Container: The waste container must be in good condition, compatible with the chemical, and kept tightly sealed when not in use.[11] Label the container with "HAZARDOUS WASTE" and the full chemical name.[11]

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

Contaminated PPE and Materials
  • Grossly Contaminated Items: Lab coats, gloves, and absorbent materials used to clean up spills must be disposed of as hazardous waste.[4] Do not launder contaminated lab coats.

  • Empty Containers: Because this compound is treated as acutely toxic, empty containers require special handling. They must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[12] The rinsate must be collected and disposed of as hazardous waste.[13] After rinsing, deface the original label, mark the container as "Empty," and dispose of it according to institutional policy.[13]

References

  • Appendix P - Phenol First Aid Guide and PPE . Environment, Health and Safety, Princeton University. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Phenol . Centers for Disease Control and Prevention. [Link]

  • FACT SHEET: Phenol . Office of Environmental Health and Safety (OEHS), University of Washington. [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara. [Link]

  • Safety data sheet - 4-Methylphenol . CPAchem. [Link]

  • Material Safety Data Sheet - p-Cresol . Sigma-Aldrich. [Link]

  • SAFETY DATA SHEET - 4-Isopropyl-3-methylphenol . Chem Service. [Link]

  • Hazardous Waste Disposal Guide . Research Safety, Northwestern University. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]

  • Hazardous Materials Management Manual . Ohio University. [Link]

Sources

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